molecular formula C6H11NO2 B2716762 (s)-2-Aminohex-5-enoic acid CAS No. 90989-12-1

(s)-2-Aminohex-5-enoic acid

Cat. No.: B2716762
CAS No.: 90989-12-1
M. Wt: 129.159
InChI Key: NPSWHDAHNWWMEG-YFKPBYRVSA-N
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Description

(s)-2-Aminohex-5-enoic acid is a useful research compound. Its molecular formula is C6H11NO2 and its molecular weight is 129.159. The purity is usually 95%.
BenchChem offers high-quality (s)-2-Aminohex-5-enoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (s)-2-Aminohex-5-enoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2S)-2-aminohex-5-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-2-3-4-5(7)6(8)9/h2,5H,1,3-4,7H2,(H,8,9)/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPSWHDAHNWWMEG-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCC[C@@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(s)-2-Aminohex-5-enoic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties of (S)-2-Aminohex-5-enoic Acid

Introduction

(S)-2-Aminohex-5-enoic acid, more commonly known as the active (S)-enantiomer of Vigabatrin (γ-vinyl-GABA), represents a cornerstone in the rational design of enzyme inhibitors.[1][2] Developed with the specific purpose of elevating γ-aminobutyric acid (GABA) levels in the central nervous system (CNS), it serves as a selective, mechanism-based irreversible inhibitor of GABA transaminase (GABA-T).[3][4] GABA-T is the primary enzyme responsible for the degradation of the inhibitory neurotransmitter GABA.[5] By inhibiting this enzyme, (S)-2-aminohex-5-enoic acid causes a sustained increase in brain GABA concentrations, thereby enhancing inhibitory neurotransmission to control neuronal hyperexcitability.[1][6]

This technical guide provides a comprehensive overview of the core chemical properties of (S)-2-aminohex-5-enoic acid. It is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into its synthesis, characterization, mechanism of action, and stability. The narrative emphasizes the causality behind experimental choices and provides validated protocols for practical application.

Physicochemical and Stereochemical Properties

The therapeutic efficacy of Vigabatrin is solely attributable to the (S)-enantiomer of 2-aminohex-5-enoic acid.[7] The stereochemistry at the α-carbon is critical for its specific binding and subsequent inactivation of the GABA-T active site. The racemic mixture, (±)-4-amino-5-hexenoic acid, is what constitutes the drug substance Vigabatrin, though only the S(+) form is pharmacologically active.[2][7]

The molecule's structure as a GABA analogue allows it to be recognized by the GABA-T enzyme.[2] However, the presence of the vinyl group is the key to its mechanism as an irreversible inhibitor, a feature that distinguishes it from the natural substrate.

Table 1: Physicochemical Properties of (S)-2-Aminohex-5-enoic Acid and Racemic Vigabatrin

PropertyValueSource(s)
Chemical Name (S)-2-Aminohex-5-enoic acid[8]
Synonyms L-α-Homoallylglycine, (S)-2-(3'-butenyl) glycine[8][9]
CAS Number 90989-12-1[10]
Molecular Formula C₆H₁₁NO₂[10]
Molecular Weight 129.16 g/mol [10][11]
Appearance White to off-white solid/powder[8][12]
Melting Point >270 °C (for S-enantiomer); 171–176 °C (for racemate)[8][12]
Solubility Freely soluble in water; slightly soluble in methanol.[4][11][12]
pKa (racemate) Carboxylic acid: ~4.0; Amine: ~9.7[12]

Asymmetric Synthesis and Workflow

The stereospecific synthesis of the (S)-enantiomer is paramount for its clinical application. Various strategies for asymmetric synthesis of α-amino acids can be employed, often involving chiral auxiliaries, enzymatic resolutions, or asymmetric catalysis.[13][14] The goal is to control the stereochemistry at the C2 position. A common conceptual approach involves the alkylation of a chiral glycine enolate equivalent.

Below is a diagram illustrating a generalized workflow for the asymmetric synthesis of (S)-2-aminohex-5-enoic acid, followed by a representative protocol.

G cluster_0 Asymmetric Synthesis Workflow start Chiral Glycine Equivalent (e.g., Schöllkopf auxiliary) deprotonation Deprotonation (e.g., n-BuLi, LDA) start->deprotonation alkylation Stereoselective Alkylation (with 4-bromo-1-butene) deprotonation->alkylation hydrolysis Acid Hydrolysis alkylation->hydrolysis Removes auxiliary purification Purification (e.g., Ion-Exchange Chromatography) hydrolysis->purification product (S)-2-Aminohex-5-enoic Acid purification->product

Caption: Generalized workflow for asymmetric synthesis.

Protocol 1: Representative Asymmetric Synthesis

This protocol is a conceptual representation based on established methodologies for chiral amino acid synthesis.[15] The choice of the chiral auxiliary is critical for establishing the desired stereocenter.

  • Preparation of the Chiral Synthon: A suitable chiral glycine equivalent (e.g., a bis-lactim ether derived from (S)-valine and glycine) is dissolved in a dry, aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., argon).

  • Deprotonation: The solution is cooled to -78 °C. A strong base, such as n-butyllithium (n-BuLi), is added dropwise to generate the nucleophilic enolate. The causality here is that the low temperature prevents side reactions and maintains the stability of the enolate.

  • Stereoselective Alkylation: 4-bromo-1-butene is added to the enolate solution. The reaction is allowed to proceed at -78 °C for several hours. The bulky chiral auxiliary directs the incoming electrophile (the butenyl group) to the opposite face, thereby inducing asymmetry and forming the desired (S)-configuration at the α-carbon.

  • Quenching: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

  • Hydrolysis and Auxiliary Removal: The crude product is subjected to acidic hydrolysis (e.g., refluxing with 6N HCl). This step cleaves the chiral auxiliary and deprotects the amino and carboxyl groups, yielding the target amino acid.

  • Purification: The resulting aqueous solution is neutralized and purified. A self-validating system for purification involves ion-exchange chromatography. The crude product is applied to a strong cation exchange resin (e.g., Dowex 50). After washing away impurities, the amino acid is eluted with an aqueous ammonia solution.[16]

  • Isolation: The eluent is evaporated under reduced pressure, and the resulting solid is recrystallized from an aqueous solvent mixture (e.g., water/acetone) to yield pure (S)-2-aminohex-5-enoic acid.[16]

Spectroscopic Characterization

Accurate characterization is essential to confirm the identity and purity of the synthesized compound. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is typically employed.

Table 2: Predicted Spectroscopic Data for (S)-2-Aminohex-5-enoic Acid

TechniqueParameterPredicted Chemical Shift / m/z
¹H NMR H2 (α-proton)~3.7 ppm (triplet)
H5 (vinyl CH)~5.8 ppm (multiplet)
H6 (vinyl CH₂)~5.0-5.1 ppm (multiplet)
H3, H4 (alkyl CH₂)~1.8-2.2 ppm (multiplet)
¹³C NMR C1 (C=O)~175 ppm
C2 (α-carbon)~54 ppm
C5 (=CH)~137 ppm
C6 (=CH₂)~116 ppm
C3, C4~30-32 ppm
Mass Spec [M+H]⁺ (protonated molecule)130.0863 m/z

Note: NMR shifts are approximate and depend on the solvent and pH.

Protocol 2: LC-MS/MS Analysis

This protocol provides a framework for the quantitative analysis of (S)-2-aminohex-5-enoic acid, adaptable for various mass spectrometers. The principles are based on established methods for analyzing similar small, polar molecules.[17]

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in deionized water. Create a series of dilutions (e.g., 1-1000 ng/mL) in a suitable mobile phase, such as 0.1% formic acid in water/acetonitrile (95:5).

  • Chromatographic Conditions:

    • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often the best choice for retaining this polar analyte.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with a high percentage of Mobile Phase B (e.g., 95%) and gradually decrease it to elute the compound.

    • Flow Rate: 0.3-0.5 mL/min.

    • Column Temperature: 40 °C.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Precursor Ion: Select the protonated molecule [M+H]⁺ at m/z 130.1 for fragmentation.

    • Product Ions: Monitor for characteristic fragment ions. A common fragmentation for amino acids is the neutral loss of water and formic acid (H₂O + CO), resulting in a fragment around m/z 84.1.

    • Validation: The protocol is self-validating by monitoring the precursor ion and at least two product ions, ensuring specificity. The retention time and ion ratios should be consistent with a certified reference standard.

Mechanism of Action: Irreversible Inhibition of GABA-T

(S)-2-Aminohex-5-enoic acid acts as a "suicide inhibitor" of GABA-T.[1][4] It is designed to be recognized and processed by the enzyme as if it were the natural substrate, GABA. However, during the catalytic cycle, a reactive intermediate is formed that covalently and irreversibly binds to the enzyme's active site, thereby inactivating it.[18]

The causality of this mechanism is as follows:

  • The amino acid enters the GABA-T active site and forms a Schiff base with the pyridoxal-5'-phosphate (PLP) cofactor.

  • The enzyme abstracts a proton, leading to a rearrangement.

  • This rearrangement forms a reactive Michael acceptor intermediate (an α,β-unsaturated imine).[4]

  • A nucleophilic residue in the enzyme's active site (e.g., a lysine or cysteine) attacks this acceptor.

  • This attack forms a stable, covalent bond between the inhibitor and the enzyme, leading to irreversible inactivation.[2]

This irreversible action explains the drug's long-lasting effect, despite its relatively short plasma half-life of 5-8 hours.[2][19] A single dose can lead to an increase in brain GABA concentration for several days.[1]

G cluster_0 Mechanism of GABA-T Inhibition cluster_1 Enzyme Active Site GABA_T GABA-T Enzyme + PLP Cofactor SchiffBase Schiff Base Formation GABA_T->SchiffBase Inhibitor (S)-2-Aminohex-5-enoic Acid Inhibitor->SchiffBase Enters active site Rearrangement Enzyme-Catalyzed Rearrangement SchiffBase->Rearrangement ReactiveIntermediate Reactive Michael Acceptor Formed Rearrangement->ReactiveIntermediate CovalentBond Covalent Adduct (Irreversible) ReactiveIntermediate->CovalentBond Nucleophilic attack by enzyme residue InactiveEnzyme Inactive Enzyme CovalentBond->InactiveEnzyme

Caption: Mechanism of irreversible GABA-T inhibition.

Stability and Storage

The stability of (S)-2-aminohex-5-enoic acid is a critical consideration for its use as a pharmaceutical agent and a research chemical. The primary points of instability are the amino and carboxylic acid functionalities, which can participate in degradation reactions, and the terminal double bond, which is susceptible to oxidation.[20]

Protocol 3: Long-Term Stability Study

This protocol is designed to assess the stability of the compound under various storage conditions, ensuring the integrity of research samples and pharmaceutical formulations.[20]

  • Sample Preparation: Aliquot 5-10 mg of high-purity (S)-2-aminohex-5-enoic acid from a single batch into several amber glass vials to protect from light.

  • Storage Conditions: Store the vials under a matrix of conditions:

    • -20°C (Recommended long-term storage)[20]

    • 2-8°C (Refrigerated)

    • 25°C / 60% Relative Humidity (ICH accelerated condition)

  • Time Points: Analyze samples at predetermined intervals. For -20°C, typical time points are 0, 6, 12, and 24 months. For accelerated conditions, time points are shorter, such as 0, 1, 3, and 6 months.

  • Analysis: At each time point, assess the sample for:

    • Physical Appearance: Note any changes in color or texture.

    • Purity: Use a stability-indicating HPLC method (e.g., the reverse of the HILIC method in Protocol 2, or a suitable reversed-phase method with a derivatizing agent) to quantify the parent compound and detect any degradation products.

    • Water Content: Measure using Karl Fischer titration.

  • Acceptance Criteria: The compound is considered stable if the purity remains above a set threshold (e.g., 98%) and no significant degradation products are observed. For long-term storage at -20°C, the compound is expected to be stable for at least two years.[20]

References

  • Willmore, L. J. (2011). Mechanism of action of vigabatrin: correcting misperceptions. Acta Neurologica Scandinavica Supplementum, (192), 5–15. [Link]

  • Pharmacology of Vigabatrin (Sabril); Mechanism of action, Pharmacokinetics, Uses, Effects. (2025). YouTube. [Link]

  • Vigabatrin - Wikipedia. (n.d.). Wikimedia Foundation. [Link]

  • What is the mechanism of Vigabatrin? (2024). Patsnap Synapse. [Link]

  • Vigabatrin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. (n.d.). Pediatric Oncall. [Link]

  • Schechter, P. J., Hanke, N. F., Grove, J., Schirlin, D., & Sjoerdsma, A. (1984). Biochemical and clinical effects of gamma-vinyl GABA in patients with epilepsy. Neurology, 34(2), 182–186. [Link]

  • CHEMISTRY REVIEW(S) - accessdata.fda.gov. (2009). U.S. Food and Drug Administration. [Link]

  • Vigabatrin. (n.d.). Merck Index. [Link]

  • Tuncay, E., & Yesil, G. (2020). Kinetic studies on the inhibition of GABA-T by gamma-vinyl GABA and taurine. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(3), 853–864. [Link]

  • (S)-2-Amino-2-methylhex-5-enoic acid. (n.d.). PubChem. [Link]

  • GABA transaminase inhibitor - Wikipedia. (n.d.). Wikimedia Foundation. [Link]

  • Vigabatrin. (n.d.). PubChem. [Link]

  • Nanavati, S. M., & Silverman, R. B. (1991). Mechanisms of inactivation of γ-aminobutyric acid aminotransferase by the antiepilepsy drug γ-vinyl GABA (vigabatrin). Journal of the American Chemical Society, 113(24), 9341–9349. [Link]

  • 2-Amino-5-hexenoic acid. (n.d.). PubChem. [Link]

  • CN112645833A - Synthesis method of (S) -2, 6-diamino-5-oxohexanoic acid. (n.d.).
  • 2-Aminohex-5-enoic acid. (n.d.). MySkinRecipes. [Link]

  • (Z,5S)-5-aminohex-3-enoic acid. (n.d.). PubChem. [Link]

  • 2-aminohex-5-enoic acid hydrochloride. (n.d.). PubChemLite. [Link]

  • 3-Aminohex-5-enoic acid. (n.d.). PubChem. [Link]

  • A new and expeditious asymmetric synthesis of (R)- and (S)-2-aminoalkanesulfonic acids from chiral amino alcohols. (2007). ResearchGate. [Link]

  • US4178463A - Process for making 4-aminohex-5-enoic acid. (n.d.).
  • Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. ACS Catalysis, 1(9), 1056–1074. [Link]

  • Ghislieri, D., & Turner, N. J. (2014). Enzymatic strategies for asymmetric synthesis. Topics in Current Chemistry, 348, 1–39. [Link]

  • (S)-2-Aminohex-5-enoic acid, 95% Purity, C6H11NO2, 25 grams. (n.d.). CP Lab Safety. [Link]

  • 5-Oxohex-2-enoic acid. (n.d.). PubChem. [Link]

  • 2-Hexenoic acid, (2E)-. (n.d.). PubChem. [Link]

  • 2-Oxohex-5-enoic acid. (n.d.). PubChem. [Link]

  • 5-Hexenoic Acid. (n.d.). PubChem. [Link]

Sources

An In-Depth Technical Guide to the Structural Analysis of (S)-2-Aminohex-5-enoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

(S)-2-Aminohex-5-enoic acid, a non-proteinogenic amino acid, stands as a molecule of significant interest at the intersection of synthetic chemistry and neurobiology. Its structural similarity to γ-aminobutyric acid (GABA) and the presence of a terminal vinyl group position it as a potent modulator of GABAergic neurotransmission. This guide provides a comprehensive technical overview of the structural analysis of (S)-2-aminohex-5-enoic acid, intended to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required for its study and application. We will delve into its synthesis, detailed spectroscopic and spectrometric analysis, and the profound biological implications of its stereochemistry and functional groups, particularly in the context of its interaction with GABA aminotransferase.

Physicochemical Properties and Structural Uniqueness

(S)-2-Aminohex-5-enoic acid, also known as L-α-Homoallylglycine, possesses a unique combination of a chiral α-amino acid scaffold and a terminal alkene. This structure imparts specific chemical reactivity and biological activity.

PropertyValueSource
Molecular Formula C₆H₁₁NO₂ChemScene[1]
Molecular Weight 129.16 g/mol ChemScene[1]
Appearance White to off-white solidChemicalBook[2]
Melting Point >270 °CChemicalBook[2]
Optical Activity [α]²⁰/D +12.67° (c=1 in H₂O)ChemicalBook[2]
SMILES C=CCCC(O)=OChemScene[1]

The presence of the (S)-stereocenter at the α-carbon is crucial for its biological recognition and activity, a recurring theme in the interaction of small molecules with biological macromolecules. The terminal vinyl group is not merely a passive structural element but a key reactive handle that dictates its mechanism of action as an enzyme inhibitor.

Stereoselective Synthesis of (S)-2-Aminohex-5-enoic Acid

The synthesis of enantiomerically pure (S)-2-aminohex-5-enoic acid is paramount for its application in biological and pharmaceutical research. The following protocol is adapted from established methods for the asymmetric synthesis of α-amino acids, employing a chiral auxiliary to control the stereochemistry.

Synthetic Strategy Overview

The synthesis leverages the diastereoselective alkylation of a chiral glycine enolate equivalent. A chiral auxiliary, such as a derivative of (2R,5R)-2,5-diphenylmorpholin-3-one, directs the stereochemical outcome of the alkylation step. Subsequent cleavage of the auxiliary and protecting group manipulations yield the desired (S)-enantiomer.

Synthesis_Workflow cluster_0 Core Synthesis Chiral_Auxiliary Chiral Auxiliary ((2R,5R)-2,5-diphenylmorpholin-3-one) Enolate_Formation Enolate Formation (LDA, -78 °C) Chiral_Auxiliary->Enolate_Formation Alkylation Diastereoselective Alkylation (4-bromobut-1-ene) Enolate_Formation->Alkylation Auxiliary_Cleavage Auxiliary Cleavage (Hydrogenolysis) Alkylation->Auxiliary_Cleavage Esterification Esterification (HCl, MeOH) Auxiliary_Cleavage->Esterification Boc_Protection Boc Protection (Boc)₂O Esterification->Boc_Protection Saponification Saponification (LiOH) Boc_Protection->Saponification Final_Product (S)-2-Aminohex-5-enoic acid Saponification->Final_Product

Caption: Workflow for the stereoselective synthesis of (S)-2-aminohex-5-enoic acid.

Detailed Experimental Protocol

Step 1: Diastereoselective Alkylation

  • To a solution of (2R,5R)-2,5-diphenylmorpholin-3-one (1.0 equiv) in anhydrous tetrahydrofuran (THF) (0.1 M) at -78 °C under an argon atmosphere, add lithium diisopropylamide (LDA) (1.1 equiv, 2.0 M solution in THF/heptane/ethylbenzene) dropwise.

  • Stir the resulting deep red solution at -78 °C for 1 hour to ensure complete enolate formation.

  • Add 4-bromobut-1-ene (1.2 equiv) dropwise to the enolate solution.

  • Continue stirring at -78 °C for 4 hours.

  • Quench the reaction by the addition of a saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product is typically of sufficient purity for the next step.

Step 2: Auxiliary Cleavage and Esterification

  • Dissolve the alkylated morpholinone (1.0 equiv) in methanol (0.1 M).

  • Add Pearlman's catalyst (Pd(OH)₂/C, 20 wt%, 0.1 equiv) to the solution.

  • Hydrogenate the mixture under a balloon of H₂ at room temperature for 16 hours.

  • Filter the reaction mixture through a pad of Celite and wash with methanol.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the crude amino alcohol in methanol (0.2 M) and cool to 0 °C.

  • Add thionyl chloride (2.0 equiv) dropwise and stir the reaction mixture at room temperature for 12 hours.

  • Concentrate the solvent under reduced pressure to yield the crude amino acid methyl ester hydrochloride.

Step 3: Boc Protection and Saponification

  • Dissolve the crude amino acid methyl ester hydrochloride in dichloromethane (CH₂Cl₂) (0.1 M) and cool to 0 °C.

  • Add triethylamine (Et₃N) (2.2 equiv) followed by di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv).

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure to yield Boc-(S)-2-aminohex-5-enoic acid methyl ester.

  • Dissolve the Boc-protected methyl ester (1.0 equiv) in a mixture of THF and water (3:1, 0.1 M).

  • Add lithium hydroxide monohydrate (LiOH·H₂O) (1.5 equiv).

  • Stir the mixture at room temperature for 4 hours.

  • Acidify the reaction mixture to pH 3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure to yield Boc-(S)-2-aminohex-5-enoic acid.

  • The Boc group can be removed under standard acidic conditions (e.g., trifluoroacetic acid in CH₂Cl₂) to yield the final product.

Spectroscopic and Spectrometric Characterization

Due to the limited availability of published experimental spectra for (S)-2-aminohex-5-enoic acid, this section provides predicted data based on the analysis of structurally similar compounds and fundamental principles of spectroscopy and spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted, 500 MHz, D₂O)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~5.85ddt1HH-5
~5.10m2HH-6
~3.80t1HH-2
~2.20m2HH-4
~1.90m2HH-3
  • Rationale: The vinylic proton (H-5) is expected to be the most downfield of the aliphatic protons, appearing as a complex multiplet due to coupling with the terminal vinyl protons (H-6) and the allylic protons (H-4). The terminal vinyl protons (H-6) will also be in the olefinic region. The α-proton (H-2) will be a triplet due to coupling with the adjacent methylene protons (H-3). The remaining methylene protons (H-3 and H-4) will appear as multiplets in the aliphatic region.

¹³C NMR (Predicted, 125 MHz, D₂O)

Chemical Shift (δ, ppm)Assignment
~175C-1 (C=O)
~137C-5
~116C-6
~55C-2
~32C-4
~28C-3
  • Rationale: The carboxyl carbon (C-1) will be the most downfield signal. The vinylic carbons (C-5 and C-6) will appear in the characteristic olefinic region. The α-carbon (C-2) will be in the typical range for α-carbons of amino acids. The remaining aliphatic carbons (C-3 and C-4) will be the most upfield signals.

Mass Spectrometry (MS)

Electrospray Ionization (ESI-MS)

  • Positive Ion Mode: The protonated molecule [M+H]⁺ is expected at m/z 130.1.

  • Negative Ion Mode: The deprotonated molecule [M-H]⁻ is expected at m/z 128.1.

Predicted Fragmentation Pattern (ESI-MS/MS of [M+H]⁺)

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossPutative Fragment Structure
130.1113.1NH₃ (17.0 Da)2-Oxohex-5-enoic acid cation
130.184.1H₂O + CO (46.0 Da)C₅H₁₀N⁺
130.174.1C₃H₆ (42.0 Da)2-Aminobut-3-enoic acid cation
130.141.1C₂H₄NO₂ (75.0 Da)Allyl cation
  • Rationale: Common fragmentation pathways for amino acids include the loss of ammonia and the loss of the carboxyl group as water and carbon monoxide. Cleavage of the carbon chain is also expected.

MS_Fragmentation M+H [M+H]⁺ m/z 130.1 Loss_NH3 [M+H-NH₃]⁺ m/z 113.1 M+H->Loss_NH3 -NH₃ Loss_H2O_CO [M+H-H₂O-CO]⁺ m/z 84.1 M+H->Loss_H2O_CO -H₂O, -CO Loss_C3H6 [M+H-C₃H₆]⁺ m/z 74.1 M+H->Loss_C3H6 -C₃H₆ Allyl_Cation [C₃H₅]⁺ m/z 41.1 Loss_C3H6->Allyl_Cation -NH₂COOH

Caption: Predicted ESI-MS/MS fragmentation pathway for (S)-2-aminohex-5-enoic acid.

Chiral High-Performance Liquid Chromatography (HPLC)

The enantiomeric purity of synthesized (S)-2-aminohex-5-enoic acid can be determined by chiral HPLC.

Protocol for Chiral HPLC

  • Column: A polysaccharide-based chiral stationary phase (CSP), such as one derived from amylose or cellulose phenylcarbamates, is recommended.

  • Mobile Phase: A typical mobile phase for normal-phase separation would be a mixture of n-hexane and 2-propanol with a small amount of an acidic modifier like trifluoroacetic acid (TFA) to improve peak shape. For example, n-Hexane/2-Propanol/TFA (80:20:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable for compounds lacking a strong chromophore.

  • Sample Preparation: Dissolve the sample in the mobile phase. Derivatization with a UV-active agent can enhance sensitivity if needed.

Biological Significance: Inhibition of GABA Aminotransferase

The primary biological relevance of (S)-2-aminohex-5-enoic acid lies in its ability to inhibit GABA aminotransferase (GABA-T), the enzyme responsible for the degradation of the inhibitory neurotransmitter GABA.[3][4] This mechanism is shared with the antiepileptic drug Vigabatrin (γ-vinyl-GABA).[3][4]

Mechanism of Irreversible Inhibition

(S)-2-Aminohex-5-enoic acid acts as a mechanism-based inhibitor of GABA-T. The enzyme's catalytic machinery processes the inhibitor, leading to the formation of a reactive intermediate that covalently modifies the enzyme, causing irreversible inactivation.

The proposed mechanism involves the following key steps:

  • Binding to the Active Site: (S)-2-aminohex-5-enoic acid binds to the active site of GABA-T.

  • Transamination: The pyridoxal 5'-phosphate (PLP) cofactor of the enzyme forms a Schiff base with the amino group of the inhibitor.

  • Tautomerization and Michael Addition: Tautomerization of the Schiff base generates a conjugated system. A nucleophilic residue in the active site of the enzyme then attacks the vinyl group via a Michael addition, forming a stable covalent adduct.

  • Enzyme Inactivation: This covalent modification of the enzyme leads to its irreversible inactivation.

GABA_T_Inhibition cluster_0 Mechanism of GABA-T Inhibition cluster_1 Consequence Inhibitor (S)-2-aminohex-5-enoic acid Binding Binding to Active Site Inhibitor->Binding GABA_T GABA Aminotransferase (GABA-T) with PLP cofactor GABA_T->Binding Schiff_Base Schiff Base Formation Binding->Schiff_Base Tautomerization Tautomerization & Michael Addition Schiff_Base->Tautomerization Covalent_Adduct Covalent Adduct Formation Tautomerization->Covalent_Adduct Inactivation Irreversible Enzyme Inactivation Covalent_Adduct->Inactivation GABA_Increase Increased Brain GABA Levels Inactivation->GABA_Increase Therapeutic_Effect Potential Anticonvulsant Effect GABA_Increase->Therapeutic_Effect

Caption: Mechanism of GABA-T inhibition by (S)-2-aminohex-5-enoic acid.

Importance of Stereochemistry

The (S)-configuration at the α-carbon is critical for the effective inhibition of GABA-T. The enzyme's active site is chiral and preferentially binds one enantiomer over the other. This stereoselectivity is a fundamental principle in pharmacology and drug design, as the "wrong" enantiomer may be inactive or even elicit undesirable off-target effects.

Conclusion and Future Directions

(S)-2-Aminohex-5-enoic acid is a molecule of considerable interest due to its potential as a modulator of the GABAergic system. Its structural analysis, underpinned by stereoselective synthesis and detailed spectroscopic and spectrometric characterization, is fundamental to understanding its biological activity. While experimental data for this specific molecule is not widely available, the principles and protocols outlined in this guide provide a robust framework for its investigation. Future research should focus on obtaining detailed experimental spectroscopic data, exploring its efficacy and safety profile in preclinical models, and potentially leveraging its structure for the design of novel therapeutics for neurological disorders such as epilepsy.

References

  • Wikipedia. GABA transaminase inhibitor. [Link]

  • Silverman, R. B. (1988). Mechanism of inactivation of γ-aminobutyrate aminotransferase by γ-vinyl GABA. Journal of the American Chemical Society, 110(15), 5124-5131.
  • Nanavati, S. M., & Silverman, R. B. (1991). Mechanisms of inactivation of γ-aminobutyric acid aminotransferase by the antiepilepsy drug γ-vinyl GABA (vigabatrin). Journal of the American Chemical Society, 113(24), 9341-9349.
  • Storici, P., De Biase, D., Bossa, F., & John, R. A. (2004). Structures of gamma-aminobutyric acid (GABA) aminotransferase, a pyridoxal 5'-phosphate, and [2Fe-2S] cluster-containing enzyme, complexed with gamma-ethynyl-GABA and with the antiepilepsy drug vigabatrin. Journal of Biological Chemistry, 279(1), 363-373.

Sources

An In-depth Technical Guide to the Synthesis of (S)-2-Aminohex-5-enoic Acid from Chiral Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(S)-2-Aminohex-5-enoic acid, commonly known as (S)-allylglycine, is a non-proteinogenic α-amino acid that serves as a valuable building block in medicinal chemistry and chemical biology. Its terminal alkene functionality provides a versatile handle for further chemical modification, making it a key component in the synthesis of peptide mimics, enzyme inhibitors, and complex natural products. The stereochemical integrity of the α-carbon is crucial for biological activity, necessitating highly stereoselective synthetic strategies. This technical guide provides an in-depth exploration of the core methodologies for synthesizing enantiomerically pure (S)-2-aminohex-5-enoic acid, with a focus on leveraging chiral precursors. We will dissect three primary strategies: the use of chiral auxiliaries to direct asymmetric alkylation, derivatization from the natural chiral pool of amino acids, and catalytic asymmetric alkylation of glycine equivalents. This document is intended for researchers, scientists, and drug development professionals seeking both theoretical understanding and practical, field-proven insights into these synthetic pathways.

Introduction: The Significance of (S)-2-Aminohex-5-enoic Acid

Unnatural amino acids are fundamental to modern drug discovery, offering the ability to craft peptides and small molecules with enhanced potency, greater metabolic stability, and novel conformational properties.[1] (S)-2-Aminohex-5-enoic acid is a prime example, featuring a simple yet highly functional allyl side chain. This side chain can participate in a wide array of subsequent reactions, including olefin metathesis, hydroboration-oxidation, and palladium-catalyzed cross-coupling reactions, allowing for its incorporation into more complex molecular architectures. The synthesis of this compound in its enantiomerically pure (S)-form is a key challenge that highlights several powerful strategies in modern asymmetric synthesis.

Strategy 1: Asymmetric Alkylation via Chiral Auxiliaries

One of the most robust and reliable methods for establishing the stereochemistry at the α-carbon is the use of a chiral auxiliary. This strategy involves temporarily attaching a chiral molecule to a glycine-derived substrate. The inherent chirality of the auxiliary then sterically directs the approach of an electrophile (in this case, an allyl source) to one face of the enolate, leading to a diastereomerically enriched product. Subsequent cleavage of the auxiliary yields the desired chiral amino acid.

The Evans Oxazolidinone Auxiliary

The oxazolidinone auxiliaries, developed by David A. Evans, are among the most effective and widely used for stereoselective alkylations.[2] The process involves N-acylation of the chiral oxazolidinone with bromoacetic acid, followed by deprotonation to form a rigid boron or lithium enolate. The bulky substituent on the oxazolidinone (e.g., benzyl or isopropyl) effectively shields one face of the enolate, directing the incoming electrophile to the opposite side.

Experimental Protocol: Evans Auxiliary Approach

Step 1: N-Acylation of the Chiral Auxiliary

  • To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone in anhydrous tetrahydrofuran (THF) at -78 °C, add n-butyllithium (n-BuLi) dropwise.

  • After stirring for 30 minutes, add bromoacetyl bromide to the solution.

  • Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by Thin Layer Chromatography (TLC).

  • Work up the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) and extract the product with ethyl acetate.

Step 2: Diastereoselective Alkylation

  • Dissolve the N-bromoacetyl oxazolidinone in anhydrous THF and cool to -78 °C.

  • Add sodium bis(trimethylsilyl)amide (NaHMDS) to form the sodium enolate.

  • Introduce allyl bromide to the reaction mixture and allow it to stir for 4-6 hours at -78 °C.

  • Quench the reaction with saturated aqueous NH₄Cl and extract the product. High diastereoselectivity is typically achieved in this step.

Step 3: Auxiliary Cleavage

  • The alkylated auxiliary is cleaved using lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) in a THF/water mixture.

  • This process cleaves the amide bond, releasing the (S)-2-aminohex-5-enoic acid and recovering the chiral auxiliary, which can often be recycled.[2]

  • The crude amino acid is then purified by ion-exchange chromatography.

Evans_Auxiliary_Workflow cluster_0 Step 1: N-Acylation cluster_1 Step 2: Alkylation cluster_2 Step 3: Cleavage A Chiral Oxazolidinone B N-Bromoacetyl Oxazolidinone A->B 1. n-BuLi 2. Bromoacetyl bromide C Alkylated Auxiliary B->C 1. NaHMDS 2. Allyl Bromide (d.r. > 95:5) D (S)-2-Aminohex- 5-enoic acid C->D LiOH / H₂O₂ E Recovered Auxiliary C->E Glutamic_Acid_Pathway A (S)-Glutamic Acid B N-Protected Diester A->B 1. Boc₂O 2. CH₂N₂ C N-Protected Amino Alcohol B->C Selective Reduction (e.g., LiBH₄) D N-Protected Amino Aldehyde C->D Oxidation (e.g., Swern, DMP) E N-Protected Target D->E Wittig Reaction (Ph₃P=CH₂) F (S)-2-Aminohex- 5-enoic acid E->F Deprotection (TFA or HCl) PTC_Workflow cluster_0 Biphasic System cluster_1 Catalytic Cycle A Glycine Imine (in Toluene) B Aqueous KOH (Base) C Deprotonation at Interface D Chiral Catalyst (Q*X⁻) Binds Enolate C->D E {[Q*]⁺[Enolate]⁻ (in Toluene)} D->E F Asymmetric Alkylation with Allyl-Br E->F ee > 90% G Alkylated Imine + Q*Br F->G H Hydrolysis (HCl) G->H I (S)-2-Aminohex- 5-enoic acid H->I

Sources

An In-depth Technical Guide to the Biological Activity of (s)-2-Aminohex-5-enoic Acid: A Versatile Scaffold for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Non-Proteinogenic Amino Acid

(s)-2-Aminohex-5-enoic acid, also known as L-homoallylglycine, is a non-proteinogenic amino acid that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Unlike its proteinogenic counterparts, this amino acid is not naturally incorporated into proteins. Instead, its true value lies in its utility as a versatile synthetic building block. The presence of both an amine and a terminal alkene functionality within a chiral framework makes (s)-2-aminohex-5-enoic acid a powerful tool for the synthesis of a diverse array of bioactive molecules.

This technical guide provides a comprehensive overview of the biological significance of (s)-2-aminohex-5-enoic acid, focusing not on its intrinsic biological activity, which is limited, but on its pivotal role in the creation of potent enzyme inhibitors and functionally enhanced peptides. We will delve into the mechanistic basis for its applications, provide detailed experimental protocols for its utilization, and present quantitative data on the biological activities of the molecules derived from this unique scaffold.

Physicochemical Properties of (s)-2-Aminohex-5-enoic Acid

A foundational understanding of the physicochemical properties of (s)-2-aminohex-5-enoic acid is crucial for its effective application in synthesis and for appreciating its role in the broader context of medicinal chemistry.

PropertyValueSource
Molecular Formula C₆H₁₁NO₂[1]
Molecular Weight 129.16 g/mol [1]
CAS Number 90989-12-1[1]
Appearance White to off-white solidCommercially available data
Solubility Soluble in water and polar organic solventsGeneral knowledge of amino acids
Chirality (S)-enantiomerSpecified in the topic

The key structural features of (s)-2-aminohex-5-enoic acid are the α-amino group, the carboxylic acid, and the terminal double bond on the side chain. This combination of functionalities allows for a wide range of chemical modifications, making it an ideal starting material for complex molecular architectures.

A Versatile Scaffold in the Synthesis of Bioactive Molecules

The primary biological significance of (s)-2-aminohex-5-enoic acid stems from its role as a versatile scaffold in the synthesis of two major classes of bioactive molecules: enzyme inhibitors and functionally enhanced peptides. Its incorporation into these molecules can confer unique structural and functional properties that are not achievable with natural amino acids alone.[1][2][3][4][5]

Diagram: The Central Role of (s)-2-Aminohex-5-enoic Acid in Drug Discovery

G A (s)-2-Aminohex-5-enoic Acid (L-Homoallylglycine) B Synthesis of Statine Analogues A->B C Incorporation into Peptides (Peptidomimetics) A->C D Aspartic Protease Inhibitors B->D E Enhanced Metabolic Stability C->E F Conformational Constraints C->F G Novel Biological Activity C->G

Caption: The central role of (s)-2-aminohex-5-enoic acid as a synthetic precursor.

Application in the Synthesis of Aspartic Protease Inhibitors: The Statine Connection

Aspartic proteases are a class of enzymes that play crucial roles in various physiological and pathological processes, including viral replication and blood pressure regulation.[6] Consequently, they are attractive targets for drug development. A key structural motif found in many potent aspartic protease inhibitors is the amino acid statine ((3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid) and its analogues.[7] (s)-2-Aminohex-5-enoic acid serves as a valuable chiral precursor for the synthesis of these important inhibitor components.

The terminal alkene of (s)-2-aminohex-5-enoic acid can be stereoselectively functionalized to introduce the hydroxyl group and extend the carbon chain, ultimately yielding the statine core structure. This synthetic strategy allows for the creation of a diverse library of statine analogues with varying side chains, enabling the fine-tuning of inhibitor potency and selectivity against different aspartic proteases.

Experimental Protocol: Synthesis of a Statine Analogue Precursor from (s)-2-Aminohex-5-enoic Acid

This protocol outlines a general, conceptual procedure for the initial steps in the synthesis of a statine analogue precursor. Note: This is a representative workflow and requires optimization and adaptation based on specific target molecules and laboratory conditions.

  • N-Protection of (s)-2-Aminohex-5-enoic Acid:

    • Dissolve (s)-2-aminohex-5-enoic acid in a suitable solvent system (e.g., a mixture of dioxane and water).

    • Add a base (e.g., sodium bicarbonate) to deprotonate the amino group.

    • Slowly add a solution of a suitable N-protecting group reagent (e.g., di-tert-butyl dicarbonate for Boc protection) at a controlled temperature (e.g., 0 °C).

    • Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).

    • Perform an aqueous workup and extract the N-protected product with an organic solvent.

    • Purify the product by column chromatography.

  • Activation of the Carboxylic Acid:

    • Dissolve the N-protected amino acid in an anhydrous aprotic solvent (e.g., dichloromethane).

    • Add a coupling agent (e.g., N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)) and an activator (e.g., N-hydroxysuccinimide (NHS)).

    • Stir the reaction at room temperature until the formation of the activated ester is complete.

  • Stereoselective Epoxidation of the Alkene:

    • Dissolve the activated ester in a suitable solvent.

    • Add a stereoselective epoxidizing agent (e.g., meta-chloroperoxybenzoic acid (m-CPBA) for a standard epoxidation, or a chiral catalyst for asymmetric epoxidation).

    • Monitor the reaction by TLC until the starting material is consumed.

    • Quench the reaction and perform an appropriate workup to isolate the epoxide.

  • Ring-Opening of the Epoxide:

    • Dissolve the epoxide in a suitable solvent.

    • Introduce a nucleophile (e.g., an organocuprate reagent) to open the epoxide ring, which will form the hydroxyl group and extend the carbon chain. The choice of nucleophile will determine the final side chain of the statine analogue.

    • Carefully control the reaction temperature and monitor for completion.

    • Work up the reaction and purify the resulting hydroxy ester.

This precursor can then be further elaborated and incorporated into a peptide sequence to yield the final aspartic protease inhibitor.

Incorporation into Peptides: Crafting Peptidomimetics with Enhanced Properties

The incorporation of non-proteinogenic amino acids like (s)-2-aminohex-5-enoic acid into peptide sequences is a powerful strategy to create peptidomimetics with improved therapeutic potential.[4] Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to overcome their inherent limitations, such as poor metabolic stability and low bioavailability.

The terminal alkene of (s)-2-aminohex-5-enoic acid provides a versatile handle for a variety of chemical modifications within a peptide sequence. This allows for:

  • Introduction of Conformational Constraints: The double bond can be used in ring-closing metathesis reactions to create cyclic peptides, which often exhibit increased receptor affinity and selectivity due to their restricted conformations.

  • Enhanced Metabolic Stability: The unnatural side chain of (s)-2-aminohex-5-enoic acid can hinder recognition by proteases, leading to a longer in vivo half-life of the peptide therapeutic.

  • Attachment of Functional Moieties: The alkene can be functionalized through reactions like thiol-ene "click" chemistry, allowing for the attachment of imaging agents, drug payloads, or polyethylene glycol (PEG) chains to improve pharmacokinetic properties.

Diagram: Workflow for Solid-Phase Peptide Synthesis (SPPS) with (s)-2-Aminohex-5-enoic Acid

G cluster_0 Solid-Phase Peptide Synthesis Cycle A Resin Swelling B Fmoc Deprotection A->B Repeat for each amino acid C Amino Acid Coupling (including Fmoc-(s)-2-aminohex-5-enoic acid-OH) B->C Repeat for each amino acid D Washing C->D Repeat for each amino acid D->B Repeat for each amino acid E Final Deprotection & Cleavage from Resin D->E F Purification (HPLC) E->F G Characterization (Mass Spec) F->G H Peptide containing (s)-2-aminohex-5-enoic acid G->H

Caption: A simplified workflow for incorporating (s)-2-aminohex-5-enoic acid into a peptide using SPPS.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) Incorporating (s)-2-Aminohex-5-enoic Acid

This protocol provides a general outline for the manual solid-phase synthesis of a peptide containing (s)-2-aminohex-5-enoic acid using Fmoc chemistry.

  • Resin Preparation:

    • Place the appropriate solid support resin (e.g., Rink amide resin for a C-terminal amide) in a reaction vessel.

    • Swell the resin in a suitable solvent, such as N,N-dimethylformamide (DMF), for at least 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF from the swollen resin.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate the mixture for 5-10 minutes to remove the Fmoc protecting group from the terminal amine.

    • Drain the piperidine solution and repeat the treatment for another 10-15 minutes.

    • Thoroughly wash the resin with DMF to remove all traces of piperidine.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (either a standard amino acid or Fmoc-(s)-2-aminohex-5-enoic acid-OH) in DMF.

    • Add a coupling reagent (e.g., HBTU, HATU) and a base (e.g., N,N-diisopropylethylamine (DIEA)).

    • Allow the activation to proceed for a few minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours, or until a ninhydrin test indicates the completion of the coupling reaction.

    • Drain the coupling solution and wash the resin with DMF.

  • Peptide Elongation:

    • Repeat steps 2 and 3 for each subsequent amino acid in the desired peptide sequence.

  • Final Deprotection and Cleavage:

    • After the final coupling and deprotection of the N-terminal Fmoc group, wash the resin with DMF and then with dichloromethane (DCM).

    • Dry the resin under vacuum.

    • Add a cleavage cocktail (e.g., a mixture of trifluoroacetic acid (TFA), water, and a scavenger such as triisopropylsilane (TIS)) to the resin.

    • Agitate the mixture for 2-4 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

    • Filter the resin and collect the filtrate containing the crude peptide.

  • Purification and Characterization:

    • Precipitate the crude peptide from the cleavage cocktail using cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

    • Dissolve the crude peptide in a suitable solvent and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final peptide by mass spectrometry.

Conclusion: A Key Enabler in Modern Drug Discovery

(s)-2-Aminohex-5-enoic acid stands out not for its intrinsic biological effects, but for its profound impact as a synthetic tool in the hands of medicinal chemists and drug development professionals. Its unique combination of a chiral amino acid scaffold and a reactive alkene side chain provides a gateway to novel and improved therapeutic agents. By serving as a precursor to potent enzyme inhibitors like statine analogues and by enabling the creation of peptidomimetics with enhanced stability and functionality, (s)-2-aminohex-5-enoic acid continues to be a valuable asset in the ongoing quest for more effective and safer medicines. The protocols and conceptual frameworks presented in this guide are intended to provide researchers with a solid foundation for harnessing the full potential of this versatile molecule in their own drug discovery endeavors.

References

  • Afshar, S., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Amino Acids, 52(9), 1207-1226. [Link]

  • Fear, G., Komarnytsky, S., & Raskin, I. (2007). Protease inhibitors and their peptidomimetic derivatives as potential drugs. Phytochemistry Reviews, 6(1), 103-125. [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]

  • Cambridge MedChem Consulting. Aspartic Protease Inhibitors. [Link]

  • Jena Bioscience. L-Homopropargylglycine (L-HPG), Protein synthesis monitoring - residue-selective. [Link]

  • Hsu, J. L., et al. (2022). Protocol for assessing translational regulation in mammalian cell lines by OP-Puro labeling. STAR Protocols, 3(3), 101654. [Link]

  • Isidro-Llobet, A., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology, 1146, 3-26. [Link]

  • Tailhades, J. (2022). Arylglycine: A Focus on Amino Acid Preparation and Peptide Synthesis. Molecules, 27(3), 853. [Link]

  • Anaspec. Analogs of Serine, Threonine, and Statine. [Link]

  • Garcés-Rimón, M., et al. (2022). Compilation of the peptide sequences with biological activities identified in different species of legumes. Foods, 11(15), 2273. [Link]

  • Andrade, L. A., et al. (2010). Small Molecule Protease Inhibitors as Model Peptidomimetics. Current Medicinal Chemistry, 17(23), 2447-2470. [Link]

  • Mohammadi, F., et al. (2021). Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. International Journal of Molecular Sciences, 22(16), 8573. [Link]

  • Hang, H. C., & Bertozzi, C. R. (2011). Chemical reporters for biological discovery. Accounts of Chemical Research, 44(9), 696-706. [Link]

  • Zervosen, A., et al. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Molecules, 26(9), 2736. [Link]

  • Adesanmi, E., et al. (2023). In Silico Exploration of Metabolically Active Peptides as Potential Therapeutic Agents against Amyotrophic Lateral Sclerosis. International Journal of Molecular Sciences, 24(13), 10765. [Link]

  • Jupp, R. A., et al. (1990). The selectivity of statine-based inhibitors against various human aspartic proteinases. Biochemical Journal, 265(3), 871-878. [Link]

  • Wang, Y., et al. (2024). Synthesis and Anticancer Activity Assessment of Zelkovamycin Analogues. Molecules, 29(18), 4381. [Link]

  • Jupp, R. A., et al. (1990). The selectivity of statine-based inhibitors against various human aspartic proteinases. Biochemical Journal, 265(3), 871–878. [Link]

  • Haslam, G. M., et al. (2014). IC 50 values for inhibition by amino acids of [ 3 H]L-serine and [ 3 H]D-serine transport into rat hippocampal astrocyte cultures. PLoS One, 9(6), e100239. [Link]

  • AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • Lopez-Garcia, T., et al. (2022). Peptides from General By-Products: Unveiling Their Potential Biological Activities in Human Health. Foods, 11(15), 2273. [Link]

  • Sahnoun, S., et al. (2017). Development of Novel Selective Peptidomimetics Containing a Boronic Acid Moiety, Targeting the 20S Proteasome as Anticancer Agents. ChemMedChem, 12(10), 755-764. [Link]

Sources

Discovery and isolation of (s)-2-Aminohex-5-enoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (s)-2-Aminohex-5-enoic Acid: Synthesis, Characterization, and Applications

Foreword

(s)-2-Aminohex-5-enoic acid, also known as (S)-homoallylglycine, is a non-proteinogenic α-amino acid that has garnered significant interest within the scientific community. Its unique structure, featuring a terminal alkene group, provides a versatile handle for a variety of chemical modifications, making it a valuable building block in the synthesis of novel peptides, peptidomimetics, and other bioactive molecules. This guide offers a comprehensive overview of the stereoselective synthesis, purification, and characterization of (s)-2-Aminohex-5-enoic acid, tailored for researchers, scientists, and professionals in the field of drug development. While its natural occurrence has not been definitively established, its synthetic accessibility and utility in medicinal chemistry are well-documented.

Chemical Identity and Physicochemical Properties

A clear understanding of the fundamental properties of (s)-2-Aminohex-5-enoic acid is crucial for its effective application.

PropertyValue
Chemical Formula C₆H₁₁NO₂
Molecular Weight 129.16 g/mol
CAS Number 90989-12-1[1]
Appearance White to off-white solid
IUPAC Name (2S)-2-aminohex-5-enoic acid
Synonyms (S)-Homoallylglycine, H-L-Hag-OH
Distinguishing (s)-2-Aminohex-5-enoic Acid from L-Allylglycine

It is imperative to distinguish (s)-2-Aminohex-5-enoic acid from its lower homolog, L-allylglycine ((S)-2-aminopent-4-enoic acid). While both are unsaturated amino acids, they differ by a methylene group in their side chain, which can significantly impact their conformational preferences and biological activities.

Stereoselective Synthesis of (s)-2-Aminohex-5-enoic Acid

The synthesis of enantiomerically pure α-amino acids is a cornerstone of modern organic chemistry. For (s)-2-Aminohex-5-enoic acid, stereocontrol is paramount to ensure its utility in chiral drug design. Asymmetric synthesis, rather than resolution of a racemic mixture, is the preferred strategy to avoid the loss of 50% of the material.[2][3]

Overview of Asymmetric Synthetic Strategies

Several powerful methods have been developed for the asymmetric synthesis of α-amino acids. Among the most reliable are those employing chiral auxiliaries, which temporarily introduce a chiral element to guide the stereochemical outcome of a reaction.[4][5] The Evans oxazolidinone and Schöllkopf bis-lactim ether methods are prominent examples of this approach.[4][6]

Recommended Synthetic Protocol: Asymmetric Alkylation using an Evans Oxazolidinone Auxiliary

This protocol details a robust and highly diastereoselective synthesis of (s)-2-Aminohex-5-enoic acid based on the alkylation of a chiral N-acyloxazolidinone.

The synthesis commences with the acylation of a commercially available chiral oxazolidinone, for instance, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, with bromoacetyl bromide.

  • Protocol:

    • To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add triethylamine (1.2 eq).

    • Slowly add bromoacetyl bromide (1.1 eq) to the solution.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the N-bromoacetyloxazolidinone.

The key stereochemistry-defining step is the alkylation of the enolate of the N-acyloxazolidinone with allyl bromide. The bulky substituent on the oxazolidinone directs the incoming electrophile to the opposite face of the enolate, leading to a high degree of diastereoselectivity.

  • Protocol:

    • Dissolve the N-bromoacetyloxazolidinone (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere.

    • Slowly add a solution of sodium hexamethyldisilazide (NaHMDS) (1.1 eq) in THF.

    • Stir the resulting enolate solution at -78 °C for 30 minutes.

    • Add allyl bromide (1.2 eq) to the reaction mixture.

    • Allow the reaction to stir at -78 °C for 4 hours, then slowly warm to room temperature overnight.

    • Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • The crude product, a mixture of diastereomers, can be purified by flash column chromatography to isolate the desired diastereomer.

The final step involves the hydrolytic removal of the chiral auxiliary to yield the target amino acid.

  • Protocol:

    • Dissolve the purified N-alkylated oxazolidinone (1.0 eq) in a mixture of THF and water.

    • Add lithium hydroxide (LiOH) (2.0 eq) and hydrogen peroxide (H₂O₂) (4.0 eq) at 0 °C.

    • Stir the reaction at room temperature for 4-6 hours.

    • Quench the reaction with an aqueous solution of sodium sulfite.

    • Acidify the mixture to pH ~2 with 1M HCl.

    • The chiral auxiliary can be recovered by extraction with an organic solvent.

    • The aqueous layer containing the amino acid is then purified by ion-exchange chromatography.

G cluster_0 Asymmetric Synthesis of (s)-2-Aminohex-5-enoic Acid start Chiral Oxazolidinone step1 Acylation with Bromoacetyl Bromide start->step1 Triethylamine, DCM step2 Diastereoselective Alkylation with Allyl Bromide step1->step2 NaHMDS, THF, -78°C step3 Cleavage of Auxiliary step2->step3 LiOH, H₂O₂ end (s)-2-Aminohex-5-enoic acid step3->end Purification

Caption: Asymmetric synthesis workflow.

Alternative Synthetic Approach: The Schöllkopf Bis-Lactim Ether Method

The Schöllkopf method provides an alternative route for the asymmetric synthesis of α-amino acids.[6] This method utilizes a chiral bis-lactim ether derived from glycine and a chiral auxiliary, typically valine, to direct the stereoselective alkylation of the glycine enolate. Subsequent acidic hydrolysis cleaves the auxiliary and yields the desired amino acid.

Purification of (s)-2-Aminohex-5-enoic Acid by Ion-Exchange Chromatography

Ion-exchange chromatography is a highly effective method for the purification of amino acids from reaction mixtures.[1][7][8][9]

  • Protocol:

    • Prepare a column with a strongly acidic cation-exchange resin (e.g., Dowex 50W X8) in its protonated form.

    • Load the aqueous solution of the crude amino acid (acidified to pH ~2) onto the column.

    • Wash the column with deionized water to remove any uncharged or anionic impurities.

    • Elute the bound amino acid with a gradient of aqueous ammonia (e.g., 0.5 M to 2.0 M).

    • Collect fractions and monitor for the presence of the amino acid using a suitable method (e.g., ninhydrin test or TLC).

    • Combine the fractions containing the pure amino acid and remove the solvent under reduced pressure to obtain the final product.

Characterization and Quality Control

Thorough characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized (s)-2-Aminohex-5-enoic acid.

Spectroscopic Analysis

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.

  • ¹H NMR (500 MHz, D₂O): The expected proton NMR spectrum would show characteristic signals for the vinyl protons (δ 5.8-6.0 ppm and δ 5.1-5.3 ppm), the α-proton (δ ~3.8 ppm), and the methylene protons of the side chain (δ ~2.2-2.5 ppm and δ ~1.8-2.0 ppm).

  • ¹³C NMR (125 MHz, D₂O): The carbon NMR spectrum would display signals for the carboxylic acid carbon (δ ~175 ppm), the vinyl carbons (δ ~135 ppm and δ ~118 ppm), the α-carbon (δ ~55 ppm), and the methylene carbons of the side chain.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

  • Electrospray Ionization (ESI-MS): In positive ion mode, the protonated molecule [M+H]⁺ would be observed at m/z 130.1. Common fragmentation pathways for amino acids include the loss of water and the carboxyl group.[10][11][12][13]

FTIR spectroscopy is used to identify the functional groups present in the molecule.[14][15][16][17][18]

  • Characteristic Absorption Bands (cm⁻¹):

    • ~3000-3200: O-H and N-H stretching (broad)

    • ~1630-1650: C=C stretching

    • ~1580-1640: N-H bending

    • ~1700-1725: C=O stretching (carboxylic acid)

G cluster_1 Characterization Workflow synthesis Synthesized Product nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr ms Mass Spectrometry (ESI-MS) synthesis->ms ftir FTIR Spectroscopy synthesis->ftir hplc Chiral HPLC synthesis->hplc data Structural Confirmation & Purity Assessment nmr->data ms->data ftir->data hplc->data

Caption: Characterization and quality control workflow.

Chiral Purity Assessment

The enantiomeric excess (e.e.) of the synthesized (s)-2-Aminohex-5-enoic acid can be determined using chiral High-Performance Liquid Chromatography (HPLC). This involves derivatizing the amino acid with a chiral derivatizing agent (e.g., Marfey's reagent) and separating the resulting diastereomers on a standard reversed-phase column, or by direct analysis on a chiral stationary phase.

Biological Activity and Applications

(s)-2-Aminohex-5-enoic acid is a valuable building block in medicinal chemistry, primarily due to the synthetic versatility of its terminal alkene.[19]

Peptidomimetics and Drug Design

The alkene side chain can be functionalized through various reactions, such as olefin metathesis, hydroformylation, and thiol-ene reactions, to introduce diverse functionalities. This allows for the creation of modified peptides with enhanced stability, altered conformation, and novel biological activities. It is also used in the preparation of enzyme inhibitors.[19]

Future Perspectives

The unique properties of (s)-2-Aminohex-5-enoic acid make it a promising candidate for the development of new therapeutic agents. Its incorporation into peptides and other small molecules could lead to the discovery of novel drugs with improved pharmacological profiles. Further research into its biological effects and applications is warranted.

Conclusion

(s)-2-Aminohex-5-enoic acid is a non-proteinogenic amino acid of significant synthetic value. While its presence in nature remains unconfirmed, robust and stereoselective synthetic methods, such as those employing chiral auxiliaries, have made it readily accessible for research and development. Its versatile alkene side chain provides a platform for a wide range of chemical modifications, positioning it as a key building block in the design and synthesis of next-generation therapeutics. This guide provides a comprehensive framework for its synthesis, purification, and characterization, empowering researchers to explore the full potential of this unique molecule.

References

  • Schöllkopf, U. (1981). Asymmetric Synthesis of Amino Acids via Metalated Bis-lactim Ethers of 2,5-Diketopiperazines. Pure and Applied Chemistry, 53(3), 439-446.
  • Separation and Refining of Amino acids. (n.d.). Retrieved from [Link]

  • Method for purification of an amino acid using ion exchange resin. (1989). Google Patents.
  • FT-IR spectra of amino acids studied in the present work. (n.d.). ResearchGate. Retrieved from [Link]

  • Asymmetric synthesis of monosubstituted and .alpha.,.alpha.-disubstituted .alpha.-amino acids via diastereoselective glycine enolate alkylations. (1987). Journal of the American Chemical Society, 109(23), 7151–7157.
  • Chiral resolution. (n.d.). Wikipedia. Retrieved from [Link]

  • FTIR Analysis for Biomolecules. (2024). Rocky Mountain Labs. Retrieved from [Link]

  • Enzymatic strategies for asymmetric synthesis. (2014).
  • Chiral auxiliary. (n.d.). Wikipedia. Retrieved from [Link]

  • Chiral resolution. (n.d.). chemeurope.com. Retrieved from [Link]

  • Asymmetric synthesis of (S)-4-aminohex-5-enoic acid: a potent inhibitor of 4-aminobutyrate-2-oxoglutarate aminotransferase. (1991). The Journal of Organic Chemistry, 56(4), 1681–1684.
  • Separation and determination of the amino acids by ion exchange column chromatography applying postcolumn derivatization. (2001). Acta Biologica Szegediensis, 45(1-4), 5-10.
  • Resolution of racemic amino acids. (1983). Google Patents.
  • Unlock the Secrets of Chiral Resolution in Organic Compounds! (2021). YouTube. Retrieved from [Link]

  • General method for the asymmetric synthesis of α-amino acids via alkylation of the chiral nickel(II) Schiff base complexes of glycine and alanine. (1985). Journal of the Chemical Society, Perkin Transactions 1, 2025-2031.
  • Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. (2017). Amino Acids, 49(9), 1465–1485.
  • Racemic Mixtures and the Resolution of Enantiomers. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Evans Auxiliaries and a Friend for Aldol Reactions. (2024). YouTube. Retrieved from [Link]

  • FTIR Analysis of Protein Structure. (n.d.). Retrieved from [Link]

  • Ion Exchange Chromatography of Amino Acids. A Single Column, High Resolving, Fully Automatic Procedure. (1963). Analytical Chemistry, 35(13), 2055–2059.
  • Recent approaches for asymmetric synthesis of α-amino acids via homologation of Ni(II) complexes. (2017). Amino Acids, 49(9), 1465–1485.
  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Fragmentation (mass spectrometry). (n.d.). Wikipedia. Retrieved from [Link]

  • Chiral Auxiliaries in Asymmetric Synthesis. (2007). ResearchGate. Retrieved from [Link]

  • Fourier Transform Infrared (FTIR) Spectroscopic Analysis of Amino Acid Serine for its Chiral Identification. (2022). ResearchGate. Retrieved from [Link]

  • Understanding the Fundamentals of Asymmetric Synthesis. (2024). Chiralpedia. Retrieved from [Link]

  • FTIR spectra of (a) the amino acid/peptide systems that formed... (n.d.). ResearchGate. Retrieved from [Link]

  • compared using 13C nmr spectroscopy. (n.d.). Retrieved from [Link]

  • A new and expeditious asymmetric synthesis of (R)- and (S)-2-aminoalkanesulfonic acids from chiral amino alcohols. (2000). Tetrahedron: Asymmetry, 11(19), 3819-3825.
  • Evans Chiral Auxiliary: Unlocking Enantioselective Aldol Magic! (2018). YouTube. Retrieved from [Link]

  • Mass Spectrometry: Fragmentation Mechanisms. (2016). YouTube. Retrieved from [Link]

  • NMR Spectroscopy – 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data & Info. Retrieved from [Link]

  • Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. (2015). Molecules, 20(10), 18886–18898.
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  • Ion fragmentation in mass spectrometry Lecture goals. (2007). Retrieved from [Link]

  • 2-Aminohex-5-enoic acid. (n.d.). MySkinRecipes. Retrieved from [Link]

  • (S)-2-Amino-2-methylhex-5-enoic acid. (n.d.). PubChem. Retrieved from [Link]

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An In-Depth Technical Guide to (S)-2-Aminohex-5-enoic Acid for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (S)-2-Aminohex-5-enoic acid, a non-proteinogenic amino acid of significant interest in medicinal chemistry and peptide science. We will delve into its precise chemical identity, key synonyms, physicochemical properties, synthesis strategies, and validated applications, offering field-proven insights for its use in advanced research and development.

Core Chemical Identity and Nomenclature

(S)-2-Aminohex-5-enoic acid is an alpha-amino acid characterized by a six-carbon chain with a terminal vinyl group. This unsaturated side chain is a key feature, providing a versatile chemical handle for a variety of synthetic transformations.

IUPAC Name and Stereochemistry

The formal IUPAC name for this compound is (2S)-2-aminohex-5-enoic acid .[1] The "(2S)" designation specifies the stereochemistry at the alpha-carbon, indicating it belongs to the L-series of amino acids, which is the stereoisomer predominantly found in nature and utilized in ribosomal protein synthesis.

Common Synonyms and Identifiers

In scientific literature and commercial catalogs, (S)-2-Aminohex-5-enoic acid is known by several synonyms. Understanding these is crucial for efficient literature searching and material procurement.

  • L-α-Homoallylglycine : This is a widely used and highly descriptive synonym. "Homo" indicates the addition of one methylene group (-CH2-) to the side chain of its lower homolog, allylglycine. "Allyl" refers to the prop-2-en-1-yl group, though here it broadly describes the terminal vinyl moiety.

  • (S)-2-(3'-butenyl)glycine [2]

  • (2S)-2-amino-5-hexenoic acid [1]

A critical point of clarification is the distinction from its lower homolog, (S)-2-aminopent-4-enoic acid, which is commonly known as L-allylglycine. (S)-2-Aminohex-5-enoic acid is a C6 compound, while L-allylglycine is a C5 compound.

Identifier Value
CAS Number 90989-12-1[1][3]
Molecular Formula C₆H₁₁NO₂[3]
Molecular Weight 129.16 g/mol [1][3]
SMILES C=CCCC(=O)O[4]

Physicochemical and Biological Properties

Predicted Physicochemical Data

The following table summarizes key physicochemical properties, which are crucial for experimental design, including solvent selection and reaction condition optimization.

Property Predicted Value Source
Boiling Point 242.0 ± 28.0 °C[5]
Density 1.064 ± 0.06 g/cm³[5]
pKa 2.31 ± 0.10 (acid), 9.79 ± 0.10 (base)[2]
Appearance White to off-white solid[2]
Biological Role and Significance

As a non-proteinogenic amino acid, (S)-2-Aminohex-5-enoic acid is not incorporated into proteins via ribosomal synthesis. Its significance lies in its utility as a custom building block in synthetic chemistry. The primary role of this compound is as an intermediate for creating more complex molecules, such as peptidomimetics and enzyme inhibitors.[6] The terminal alkene provides a site for a multitude of chemical modifications, making it a valuable tool for introducing novel functionality into peptides and other bioactive molecules.[5][6]

Synthesis Strategies

The enantioselective synthesis of non-proteinogenic α-amino acids like L-α-Homoallylglycine is a key challenge in organic chemistry. A general and effective approach involves the catalytic asymmetric vinylation of aldehydes to create chiral allylic alcohols. These intermediates can then be converted to allylic amines through methods like the Overman rearrangement. Subsequent oxidative cleavage of the allylic amine yields the desired α-amino acid with high enantiomeric purity.[7] This multi-step pathway offers robust control over the stereochemistry at the α-carbon, which is essential for the biological activity of the final products.

The diagram below illustrates a generalized workflow for the synthesis of α-amino acids, adaptable for producing (S)-2-Aminohex-5-enoic acid.

G cluster_synthesis Generalized Asymmetric Synthesis Workflow Aldehyde Aldehyde Precursor Allylic_Alcohol Chiral Allylic Alcohol Aldehyde->Allylic_Alcohol Asymmetric Vinylation Allylic_Amine Allylic Amine Allylic_Alcohol->Allylic_Amine Overman Rearrangement Amino_Acid (S)-2-Aminohex-5-enoic acid Allylic_Amine->Amino_Acid Oxidative Cleavage

Caption: Generalized workflow for the asymmetric synthesis of α-amino acids.

Applications in Research and Drug Development

The unique structure of (S)-2-Aminohex-5-enoic acid makes it a valuable component in modern drug discovery, primarily in the field of peptide and peptidomimetic therapeutics.

Peptidomimetic and Peptide Drug Design

The incorporation of unnatural amino acids is a cornerstone of peptidomimetic design. (S)-2-Aminohex-5-enoic acid serves several key purposes:

  • Enhanced Metabolic Stability : Peptides are often rapidly degraded by proteases in the body. The novel side chain of L-α-Homoallylglycine can sterically hinder protease recognition and cleavage, thereby increasing the in vivo half-life of a peptide therapeutic.[6]

  • Conformational Constraint : The butenyl side chain can be used to introduce conformational rigidity into a peptide backbone. This is particularly valuable when cyclizing peptides via ring-closing metathesis (RCM), locking the peptide into a specific, bioactive conformation which can lead to enhanced binding affinity and selectivity for its target.

  • Structural Diversity and SAR Probing : The terminal alkene acts as a versatile chemical handle. It allows for a wide range of post-synthesis modifications, such as hydrogenation, epoxidation, or dihydroxylation.[5] This enables the creation of a library of related compounds for detailed structure-activity relationship (SAR) studies, helping to optimize the properties of a lead compound.

Development of Enzyme Inhibitors

(S)-2-Aminohex-5-enoic acid is employed as a chiral building block in the synthesis of targeted enzyme inhibitors.[5][6] The specific stereochemistry and the reactive side chain can be tailored to fit into the active site of a target enzyme, such as a protease, leading to potent and selective inhibition. The ability to further functionalize the side chain allows for the optimization of binding interactions within the enzyme's active site.

The logical flow for utilizing this amino acid in drug discovery is outlined below.

G cluster_drug_discovery Drug Discovery Workflow AA (S)-2-Aminohex-5-enoic acid Peptide Peptide Synthesis (SPPS) AA->Peptide Modification Side Chain Modification (e.g., RCM, Hydrogenation) Peptide->Modification Bioactive Bioactive Molecule (e.g., Peptidomimetic, Inhibitor) Modification->Bioactive Screening Biological Screening & SAR Bioactive->Screening Lead Lead Compound Optimization Screening->Lead G cluster_protocol SPPS Coupling Protocol Start Start: Deprotected Resin Wash1 1. Wash Resin (DCM & DMF) Start->Wash1 Neutralize 2. Neutralize (10% DIEA/DMF) Wash1->Neutralize Wash2 3. Wash Resin (DMF) Neutralize->Wash2 Activate 4. Pre-activate Amino Acid (Boc-AA, HBTU, DIEA in DMF) Wash2->Activate Couple 5. Couple to Resin (1-2 hours) Activate->Couple Monitor 6. Monitor with Kaiser Test Couple->Monitor Monitor->Couple Positive Result (Re-couple) Wash3 7. Wash Resin (DMF & DCM) Monitor->Wash3 Negative Result (No Amine) End End: Coupled Peptide Wash3->End

Caption: Step-by-step workflow for solid-phase peptide coupling.

Detailed Steps:

  • Resin Preparation : Start with the solid-phase resin on which the peptide is being synthesized. Ensure the N-terminal protecting group (e.g., Boc) of the last coupled amino acid has been removed, yielding a free primary amine.

  • Washing : Thoroughly wash the resin to remove residual reagents from the deprotection step. A typical wash cycle is 3x with DCM followed by 3x with DMF.

  • Neutralization : Treat the resin with a 10% solution of DIEA in DMF for 2 minutes. Repeat this step twice to ensure the resin-bound amine is fully neutralized to its free base form. Follow with 3x DMF washes.

  • Amino Acid Activation : In a separate vessel, dissolve Boc-(S)-2-Aminohex-5-enoic acid (3-4 eq.) and the coupling reagent HBTU (3-4 eq.) in DMF. Add DIEA (6-8 eq.) to this solution to begin the activation process. Allow this mixture to pre-activate for 1-2 minutes. Causality Note: Pre-activation converts the carboxylic acid to a more reactive ester, facilitating efficient amide bond formation with the resin-bound amine.

  • Coupling Reaction : Add the activated amino acid solution to the vessel containing the washed and neutralized resin. Agitate the mixture (e.g., by shaking or bubbling nitrogen) for 1-2 hours at room temperature.

  • Monitoring (Self-Validation) : After the coupling period, take a small sample of the resin beads and perform a Kaiser test. A negative result (beads remain yellow/colorless) indicates that all primary amines have reacted and the coupling is complete. A positive result (blue beads) signifies incomplete coupling. Trustworthiness Note: The Kaiser test is a critical in-process control that validates the completion of each coupling step before proceeding to the next, preventing the formation of deletion sequences.

  • Final Wash : Once the Kaiser test is negative, wash the resin thoroughly (e.g., 3x DMF, 3x DCM) to remove all excess reagents and byproducts. The resin is now ready for the deprotection of the newly added Boc group and the coupling of the next amino acid in the sequence.

Conclusion

(S)-2-Aminohex-5-enoic acid, or L-α-Homoallylglycine, is a powerful and versatile building block for researchers in drug discovery and peptide science. Its unique butenyl side chain provides a strategic tool for enhancing the pharmacokinetic properties of peptide-based drugs, introducing conformational constraints, and enabling a wide array of synthetic modifications for SAR studies. The robust protocols for its incorporation via SPPS, validated by in-process controls, ensure its reliable application in the synthesis of novel and complex bioactive molecules.

References

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Spectroscopic Elucidation of (s)-2-Aminohex-5-enoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the non-proteinogenic amino acid, (s)-2-aminohex-5-enoic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data repository. It offers a detailed interpretation of the spectral features, explains the underlying principles guiding the analysis, and provides robust, adaptable experimental protocols. Given the limited availability of direct experimental spectra for (s)-2-aminohex-5-enoic acid in public-facing literature, this guide synthesizes data from its close structural analog, (S)-allylglycine, and established spectroscopic principles to present a comprehensive and predictive analysis.

Introduction to (s)-2-Aminohex-5-enoic Acid

(s)-2-Aminohex-5-enoic acid is an unsaturated alpha-amino acid, a valuable building block in medicinal chemistry. Its structure, featuring a terminal double bond, offers a reactive handle for various chemical modifications, making it a person of interest in the synthesis of peptidomimetics, enzyme inhibitors, and other bioactive molecules. Accurate structural confirmation and purity assessment are paramount, and for this, a multi-technique spectroscopic approach is indispensable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For (s)-2-aminohex-5-enoic acid, both ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of (s)-2-aminohex-5-enoic acid in a suitable deuterated solvent like D₂O (which exchanges with the labile amine and carboxylic acid protons) would exhibit the following key signals. The chemical shifts are predicted based on the known spectrum of (S)-allylglycine, with adjustments for the additional methylene group.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-2 (α-proton)~3.8Triplet (t)~6.5
H-3 (β-protons)~1.9 - 2.1Multiplet (m)-
H-4 (γ-protons)~2.2Quartet (q)~7.0
H-5 (δ-proton)~5.8 - 5.9Multiplet (m)-
H-6 (ε-protons)~5.0 - 5.2Multiplet (m)-

Causality of Experimental Choices: The choice of D₂O as a solvent is strategic for analyzing amino acids. It simplifies the spectrum by exchanging the acidic protons of the amine (-NH₂) and carboxylic acid (-COOH) groups with deuterium, effectively removing their signals and eliminating their coupling to the α-proton. This allows for a clearer interpretation of the carbon backbone signals.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-1 (Carboxyl)~175
C-2 (α-carbon)~55
C-3 (β-carbon)~32
C-4 (γ-carbon)~30
C-5 (δ-carbon)~135
C-6 (ε-carbon)~118

Expertise in Interpretation: The downfield shift of C-1 is characteristic of a carboxylic acid carbon. The α-carbon (C-2) appears in the typical range for amino acid α-carbons. The olefinic carbons, C-5 and C-6, are clearly distinguished in the downfield region of the aliphatic carbons, with the internal carbon (C-5) being more deshielded than the terminal carbon (C-6).

Experimental Protocol: NMR Spectroscopy

A robust protocol for acquiring high-quality NMR spectra of (s)-2-aminohex-5-enoic acid is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the amino acid in 0.6 mL of deuterium oxide (D₂O). Ensure complete dissolution.

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to cover a range of -1 to 12 ppm.

    • Employ a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Apply a water suppression pulse sequence to attenuate the residual HDO signal.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover a range of 0 to 200 ppm.

    • Use a sufficient number of scans for adequate signal intensity, as ¹³C has a low natural abundance.

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Dissolve Dissolve in D2O H1_NMR 1H NMR Acquisition Dissolve->H1_NMR C13_NMR 13C NMR Acquisition Dissolve->C13_NMR Processing Fourier Transform & Phasing H1_NMR->Processing C13_NMR->Processing Integration Integration & Multiplicity Analysis Processing->Integration Assignment Peak Assignment Integration->Assignment Structure Structure Confirmation Assignment->Structure

Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. For (s)-2-aminohex-5-enoic acid, the IR spectrum will be dominated by the characteristic absorptions of the amino, carboxylic acid, and alkene moieties.

Predicted IR Spectral Data
Vibrational Mode Predicted Absorption Range (cm⁻¹) Intensity
O-H stretch (carboxylic acid)2500-3300Broad, Strong
N-H stretch (amine)3000-3300Medium (often obscured by O-H)
C-H stretch (sp² C-H)3010-3100Medium
C-H stretch (sp³ C-H)2850-3000Medium
C=O stretch (carboxylic acid)1700-1725Strong
C=C stretch (alkene)1640-1680Medium
N-H bend (amine)1550-1650Medium
C-O stretch (carboxylic acid)1210-1320Strong
=C-H bend (alkene)910-990Strong

Trustworthiness of Interpretation: The presence of a very broad trough from 2500-3300 cm⁻¹ is a hallmark of the hydrogen-bonded O-H stretch of a carboxylic acid. The sharp, strong absorption around 1710 cm⁻¹ is indicative of the carbonyl (C=O) group. The alkene C=C stretch is typically of medium intensity, and the out-of-plane =C-H bending vibrations provide further confirmation of the terminal double bond.

Experimental Protocol: FTIR Spectroscopy
  • Sample Preparation (ATR):

    • Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Apply pressure using the anvil to ensure good contact.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The data is usually collected over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial pieces to the structural puzzle.

Predicted Mass Spectrometry Data

For (s)-2-aminohex-5-enoic acid (Molecular Weight: 129.16 g/mol ), electrospray ionization (ESI) in positive ion mode is a common and effective technique.

Ion Predicted m/z Interpretation
[M+H]⁺130.086Protonated molecular ion
[M+H - H₂O]⁺112.075Loss of water from the carboxylic acid
[M+H - HCOOH]⁺84.081Loss of formic acid

Expertise in Fragmentation Analysis: In positive mode ESI-MS, amino acids readily form the protonated molecular ion, [M+H]⁺. Common fragmentation pathways for α-amino acids include the neutral loss of water and the loss of formic acid (HCOOH) from the carboxylic acid group.[1][2] The observation of these fragment ions provides strong evidence for the presence of the amino acid functionality.

Experimental Protocol: LC-MS
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10 µg/mL) in a suitable solvent system, such as a mixture of water and acetonitrile with 0.1% formic acid.

  • Liquid Chromatography (LC):

    • Use a C18 reverse-phase column.

    • Employ a gradient elution with mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI), positive.

    • Scan Range: m/z 50-500.

    • Acquire full scan data to identify the molecular ion and key fragments.

Workflow for Mass Spectrometry Analysis

MS_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Detection cluster_analysis Data Analysis Dissolve Dissolve in Solvent Inject Inject into LC Dissolve->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization Separate->Ionize Analyze Mass Analysis Ionize->Analyze Identify_M Identify Molecular Ion Analyze->Identify_M Analyze_Frag Analyze Fragmentation Identify_M->Analyze_Frag Confirm Confirm Structure Analyze_Frag->Confirm

Caption: A typical workflow for LC-MS analysis.

Conclusion

The structural elucidation of (s)-2-aminohex-5-enoic acid is reliably achieved through a synergistic application of NMR, IR, and MS. While direct experimental data may be sparse, a predictive approach based on sound spectroscopic principles and data from close structural analogs provides a robust framework for its characterization. This guide serves as a comprehensive resource for researchers, enabling confident identification and utilization of this important synthetic building block.

References

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  • Tsai, Y. H., et al. (2019). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. Scientific Reports, 9(1), 6453. [Link]

  • Königs, S., & Fales, H. M. (2011). Reference of fragmentation data of single amino acids prepared by electrospray. Biomacromolecular Mass Spectrometry, 2(3), 211-220. [Link]

  • PubChem. s-Allylglycine. [Link]

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An In-depth Technical Guide on the Solubility and Stability of (s)-2-Aminohex-5-enoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(s)-2-Aminohex-5-enoic acid, also known as L-homoallylglycine, is a non-proteinogenic amino acid of significant interest in medicinal chemistry and pharmaceutical development. Its unique structure, featuring a terminal double bond on the side chain, makes it a valuable building block for synthesizing peptidomimetics, enzyme inhibitors, and other bioactive molecules with potentially enhanced metabolic stability[1]. A thorough understanding of its physicochemical properties, particularly its solubility and stability, is paramount for its effective application in drug discovery, formulation development, and manufacturing. This guide provides a comprehensive technical overview of the critical factors governing the solubility and stability of (s)-2-Aminohex-5-enoic acid, outlines robust experimental protocols for their determination, and discusses potential degradation pathways.

Physicochemical Characteristics

(s)-2-Aminohex-5-enoic acid is an α-amino acid, and as such, its properties are dictated by the presence of both a basic amino group and an acidic carboxylic acid group.

PropertyValue/DescriptionReference
Molecular FormulaC₆H₁₁NO₂[2]
Molecular Weight129.16 g/mol [2][3]
pKa (Predicted)~2.3 (carboxyl), ~9.7 (amino)[4][5]
AppearanceWhite to off-white solidN/A

Like other amino acids, it exists predominantly as a zwitterion in the solid state and in aqueous solutions near neutral pH[6][7]. This zwitterionic nature leads to strong intermolecular ionic attractions, resulting in a relatively high melting point and a general preference for polar solvents[7].

Solubility Profile

The solubility of (s)-2-Aminohex-5-enoic acid is a critical parameter for its handling, formulation, and in vivo disposition. Its solubility is highly dependent on the solvent system and, most importantly, the pH of aqueous solutions.

Influence of pH on Aqueous Solubility

The pH of the medium profoundly impacts the ionization state of the amino and carboxyl groups and, consequently, the molecule's overall charge and solubility[6][8][9].

  • At the Isoelectric Point (pI): At its pI, the molecule exists as a zwitterion with a net charge of zero. This minimizes its interaction with polar water molecules, leading to its lowest aqueous solubility[9][10].

  • In Acidic Conditions (pH < pI): The carboxylate group becomes protonated (-COOH), and the amino group remains protonated (-NH₃⁺), resulting in a net positive charge. The molecule behaves as a cationic salt, leading to a significant increase in solubility[6][10].

  • In Alkaline Conditions (pH > pI): The amino group is deprotonated (-NH₂), while the carboxyl group remains deprotonated (-COO⁻), resulting in a net negative charge. The molecule behaves as an anionic salt, also leading to increased solubility[6][10].

Solubility in Organic Solvents

Generally, amino acids exhibit low solubility in non-polar organic solvents due to their ionic character[7]. However, some solubility is expected in polar organic solvents.

Experimental Determination of Solubility

A robust understanding of solubility requires empirical determination. The equilibrium solubility method is a standard approach.

Protocol 1: Equilibrium Solubility Determination

  • Preparation: Add an excess amount of (s)-2-Aminohex-5-enoic acid to a series of vials containing different solvent systems (e.g., purified water, buffers at pH 2, 4, 7, 9, and 12, methanol, ethanol, and dichloromethane).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sampling & Filtration: Withdraw an aliquot from each vial and filter it through a 0.22 µm syringe filter to remove undissolved solids.

  • Quantification: Dilute the filtrate appropriately and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

Workflow for Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis prep1 Add excess compound to vials prep2 Introduce various solvent systems (Buffers, Organic Solvents) equil1 Agitate at constant temperature (e.g., 25°C, 37°C) prep2->equil1 equil2 Allow to reach equilibrium (24-48 hours) equil1->equil2 analysis1 Filter sample (0.22 µm) equil2->analysis1 analysis2 Dilute filtrate analysis1->analysis2 analysis3 Quantify via HPLC-UV analysis2->analysis3

Caption: Workflow for determining equilibrium solubility.

Table 1: Predicted Solubility of (s)-2-Aminohex-5-enoic acid

Solvent SystemPredicted SolubilityRationale
Purified Water (at pI)Sparingly solubleZwitterionic form with minimal hydration[9][10].
0.1 M HCl (pH ~1)Freely solubleForms a highly polar cationic salt[6][10].
pH 7.4 BufferModerately solublePrimarily zwitterionic, but with some charged species present.
0.1 M NaOH (pH ~13)Freely solubleForms a highly polar anionic salt[6][10].
MethanolSlightly solublePolar protic solvent can interact with the zwitterion[4].
DichloromethaneInsolubleNon-polar solvent cannot overcome the ionic lattice energy[7].

Chemical Stability Profile

Assessing the chemical stability of (s)-2-Aminohex-5-enoic acid is crucial for defining storage conditions, shelf-life, and predicting potential degradation products that could arise during formulation or in vivo. The molecule possesses two primary regions susceptible to degradation: the amino acid moiety and the terminal alkene.

Potential Degradation Pathways
  • Amino Acid Degradation: Like other amino acids, it can undergo degradation reactions such as deamination (loss of the amino group) and decarboxylation (loss of the carboxyl group), particularly under thermal stress[11].

  • Oxidation of the Alkene: The terminal double bond is susceptible to oxidation, which can lead to the formation of aldehydes, ketones, or cleavage of the carbon chain. This is a key pathway to investigate, especially in the presence of oxidative agents or upon exposure to light and air.

  • Photodegradation: Although aliphatic amino acids do not strongly absorb UV light, photodegradation can occur, potentially initiated by impurities or formulation excipients[12][13]. The presence of the double bond may also influence its photostability.

Predicted Degradation Pathways

G parent (s)-2-Aminohex-5-enoic acid -NH₂ -COOH C=C deamination 2-Oxohex-5-enoic acid + NH₃ parent:f0->deamination Deamination (Heat, pH stress) decarboxylation 1-Aminopent-4-ene + CO₂ parent:f1->decarboxylation Decarboxylation (Heat) oxidation Oxidized Products (e.g., aldehydes, epoxides) parent:f2->oxidation Oxidation (H₂O₂, Light, Air)

Caption: Potential degradation pathways for (s)-2-Aminohex-5-enoic acid.

Forced Degradation (Stress Testing)

Forced degradation studies are essential to identify likely degradation products and establish a stability-indicating analytical method[14][15]. These studies involve subjecting the compound to conditions more severe than those used for accelerated stability testing[16].

Protocol 2: Forced Degradation Study

  • Sample Preparation: Prepare solutions of (s)-2-Aminohex-5-enoic acid (e.g., 1 mg/mL) in various media.

  • Stress Conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose solid powder and solution to 80°C for 48 hours.

    • Photostability: Expose solid powder and solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method. The goal is to achieve 10-30% degradation to ensure that primary and secondary degradation products are observable[16].

Workflow for Forced Degradation Study

G cluster_stress Stress Conditions start Prepare Solutions of (s)-2-Aminohex-5-enoic acid acid Acid Hydrolysis (HCl, Heat) start->acid base Base Hydrolysis (NaOH, Heat) start->base oxidation Oxidation (H₂O₂) start->oxidation thermal Thermal (Heat) start->thermal photo Photolytic (Light) start->photo analysis Analyze all samples via Stability-Indicating HPLC Method acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis

Caption: Workflow for conducting a forced degradation study.

Development of a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately and selectively quantify the decrease in the concentration of the active compound and separate it from its degradation products[17][18]. A reversed-phase HPLC method with UV detection is a common choice.

Protocol 3: Example HPLC Method

  • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a low percentage of B (e.g., 5%), and ramp up to a high percentage (e.g., 95%) over 20-30 minutes to elute both the polar parent compound and potentially less polar degradation products.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (where the carboxyl group absorbs).

  • Column Temperature: 30°C.

This method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is proven by demonstrating that the peaks for degradation products are well-resolved from the parent compound peak in the chromatograms from the forced degradation study.

Table 2: Predicted Outcome of Forced Degradation Study

Stress ConditionExpected DegradationLikely Major Degradation Products
Acid HydrolysisMinimal to moderatePotential deamination over extended time/heat.
Base HydrolysisMinimal to moderatePotential for racemization and deamination.
Oxidation (H₂O₂)SignificantProducts from the oxidation of the terminal alkene.
Thermal (80°C)ModerateDecarboxylation and deamination products[11].
PhotolyticMinimal to moderatePotential for oxidation or isomerization at the double bond.

Summary and Recommendations

The solubility and stability of (s)-2-Aminohex-5-enoic acid are governed by its classic amino acid structure, with the added complexity of a reactive terminal alkene.

  • Solubility: The compound is predicted to be an amphoteric substance with low solubility at its isoelectric point and high solubility in acidic and basic aqueous solutions. Its solubility in organic solvents is expected to be limited to polar protic solvents.

  • Stability: The primary points of instability are the amino acid functional groups (susceptible to heat-induced deamination and decarboxylation) and the terminal double bond (susceptible to oxidation).

For researchers and drug developers, the following is recommended:

  • Storage: Store the solid compound in a cool, dry, and dark place, preferably under an inert atmosphere to minimize oxidation.

  • Formulation: For aqueous formulations, pH control is critical. Buffering the solution at a pH of 3-5 or 8-10 will significantly enhance solubility and may improve stability by preventing aggregation at the pI. The inclusion of antioxidants should be considered to protect the terminal alkene.

  • Analytical Control: A validated, stability-indicating HPLC method is essential for all quality control and stability assessments to ensure the purity and integrity of the compound throughout its lifecycle.

By applying the principles and protocols outlined in this guide, researchers can establish a robust physicochemical profile for (s)-2-Aminohex-5-enoic acid, enabling its confident application in advanced scientific research and pharmaceutical development.

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(s)-2-Aminohex-5-enoic Acid: A Technical Guide to its Therapeutic Potential in Neurological Disorders and Oncology

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(s)-2-Aminohex-5-enoic acid, a chiral unsaturated amino acid, stands as a compelling yet underexplored molecule with significant therapeutic promise. Its structural analogy to known modulators of critical enzymes in neurotransmitter and amino acid metabolism suggests a broad spectrum of applications, primarily in the fields of neurology and oncology. This technical guide provides a comprehensive analysis of the scientific rationale, potential mechanisms of action, and detailed experimental workflows to investigate the therapeutic utility of (s)-2-Aminohex-5-enoic acid. We will delve into its potential as an inhibitor of γ-aminobutyric acid aminotransferase (GABA-AT) for the management of seizure disorders and explore its prospective role as an ornithine aminotransferase (OAT) inhibitor in the context of hepatocellular carcinoma. This document is intended for researchers, scientists, and drug development professionals seeking to explore novel therapeutic avenues.

Introduction: The Scientific Premise

(s)-2-Aminohex-5-enoic acid is a non-proteinogenic amino acid characterized by a vinyl group at the 5-position of its hexanoic acid backbone. While direct biological studies on this specific molecule are limited, its close structural resemblance to vigabatrin (γ-vinyl-GABA), a clinically approved anticonvulsant, provides a strong foundation for hypothesizing its biological activity.[1][2][3] Vigabatrin is a well-established mechanism-based inhibitor of GABA-AT, the primary enzyme responsible for the degradation of the inhibitory neurotransmitter GABA.[1][2][3][4] By extension, it is highly probable that (s)-2-Aminohex-5-enoic acid also functions as a modulator of GABA-AT, offering a potential new therapeutic agent for epilepsy and other neurological conditions characterized by GABAergic dysfunction.

Furthermore, the structural similarities between GABA-AT and ornithine aminotransferase (OAT) have led to the exploration of GABA-AT inhibitors as potential anticancer agents.[5] OAT is overexpressed in certain cancers, notably hepatocellular carcinoma (HCC), and its inhibition has been shown to suppress tumor growth.[5] This guide will therefore explore the dual therapeutic potential of (s)-2-Aminohex-5-enoic acid, a concept visualized in the workflow below.

Therapeutic_Potential A (s)-2-Aminohex-5-enoic acid (Investigational Compound) B Structural Analog of Vigabatrin A->B Structural Similarity C Potential GABA-AT Inhibitor A->C D Potential OAT Inhibitor A->D Hypothesized Activity (based on enzyme similarity) B->C Inferred Activity E Therapeutic Application: Neurological Disorders (e.g., Epilepsy) C->E Leads to F Therapeutic Application: Oncology (e.g., Hepatocellular Carcinoma) D->F Leads to

Caption: Logical workflow illustrating the hypothesized therapeutic applications of (s)-2-Aminohex-5-enoic acid.

Potential Therapeutic Application in Neurological Disorders

The GABAergic System and Epilepsy

The balance between excitatory and inhibitory neurotransmission is crucial for normal brain function. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system.[3][4] A disruption in GABAergic signaling, often due to reduced GABA levels, can lead to hyperexcitability and seizures, the hallmark of epilepsy.[3][4]

Mechanism of Action: GABA-AT Inhibition

GABA aminotransferase (GABA-AT) is a pyridoxal 5'-phosphate (PLP)-dependent enzyme that catabolizes GABA into succinic semialdehyde.[1][3] Inhibition of GABA-AT leads to an accumulation of GABA in the brain, thereby enhancing inhibitory neurotransmission and raising the seizure threshold.[1][3] This is the established mechanism of action for the anticonvulsant drug vigabatrin. Given the structural similarity, (s)-2-Aminohex-5-enoic acid is predicted to act as a mechanism-based inhibitor of GABA-AT. The vinyl group in its structure is a key feature for irreversible inhibition, a mechanism that has been extensively studied for vigabatrin.[1][2]

GABA_AT_Inhibition cluster_0 Normal GABA Metabolism cluster_1 Therapeutic Intervention GABA GABA GABA_AT GABA-AT GABA->GABA_AT SSA Succinic Semialdehyde GABA_AT->SSA S2A (s)-2-Aminohex-5-enoic acid GABA_AT_Inhibited GABA-AT (Inhibited) S2A->GABA_AT_Inhibited Inhibits Increased_GABA Increased GABA Levels Reduced_Seizures Reduced Seizure Activity Increased_GABA->Reduced_Seizures Leads to

Caption: Proposed mechanism of action of (s)-2-Aminohex-5-enoic acid in epilepsy.

Experimental Protocol: In Vitro GABA-AT Inhibition Assay

To validate the inhibitory potential of (s)-2-Aminohex-5-enoic acid on GABA-AT, a continuous coupled-enzyme spectrophotometric assay can be employed.

Principle: The activity of GABA-AT is measured by monitoring the production of NADPH, which is formed in a coupled reaction catalyzed by succinic semialdehyde dehydrogenase (SSADH). The rate of increase in absorbance at 340 nm is directly proportional to GABA-AT activity.

Materials:

  • Purified GABA-AT (porcine or human recombinant)

  • (s)-2-Aminohex-5-enoic acid

  • Vigabatrin (positive control)

  • GABA (substrate)

  • α-Ketoglutarate

  • NADP+

  • Succinic semialdehyde dehydrogenase (SSADH)

  • Potassium pyrophosphate buffer (pH 8.6)

  • 96-well UV-transparent microplates

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a stock solution of (s)-2-Aminohex-5-enoic acid and vigabatrin in the appropriate buffer.

  • In a 96-well plate, add the following to each well:

    • Potassium pyrophosphate buffer

    • α-Ketoglutarate

    • NADP+

    • SSADH

    • Varying concentrations of (s)-2-Aminohex-5-enoic acid or vigabatrin.

  • Initiate the reaction by adding GABA and GABA-AT.

  • Immediately measure the increase in absorbance at 340 nm at regular intervals for a set period.

  • Calculate the initial reaction rates and determine the IC50 value for (s)-2-Aminohex-5-enoic acid.

Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

CompoundPredicted IC50 Range (µM)
(s)-2-Aminohex-5-enoic acid1 - 100
Vigabatrin (Control)10 - 50
Caption: Predicted inhibitory concentrations for GABA-AT.

Potential Therapeutic Application in Oncology

Ornithine Aminotransferase as a Cancer Target

Ornithine aminotransferase (OAT) is a mitochondrial enzyme that catalyzes the reversible transamination of ornithine and α-ketoglutarate to glutamate-γ-semialdehyde and glutamate.[5] OAT is overexpressed in several cancers, including hepatocellular carcinoma (HCC), and plays a role in tumor cell proliferation.[5] Inhibition of OAT has emerged as a promising therapeutic strategy for these malignancies.[5]

Mechanism of Action: OAT Inhibition

Due to the structural and mechanistic similarities between GABA-AT and OAT, inhibitors of GABA-AT have been investigated for their activity against OAT.[5] It is hypothesized that (s)-2-Aminohex-5-enoic acid, as a putative GABA-AT inhibitor, may also inhibit OAT. The mechanism of inhibition is likely to be similar, involving the formation of a covalent adduct with the PLP cofactor in the enzyme's active site.

OAT_Inhibition cluster_0 Normal Ornithine Metabolism in Cancer Cells cluster_1 Therapeutic Intervention Ornithine Ornithine OAT OAT Ornithine->OAT Glutamate_semialdehyde Glutamate-γ-semialdehyde OAT->Glutamate_semialdehyde Tumor_Proliferation Tumor Proliferation Glutamate_semialdehyde->Tumor_Proliferation S2A (s)-2-Aminohex-5-enoic acid OAT_Inhibited OAT (Inhibited) S2A->OAT_Inhibited Inhibits Reduced_Proliferation Reduced Tumor Proliferation OAT_Inhibited->Reduced_Proliferation Leads to

Caption: Proposed mechanism of action of (s)-2-Aminohex-5-enoic acid in hepatocellular carcinoma.

Experimental Protocol: In Vitro OAT Inhibition Assay

The inhibitory activity of (s)-2-Aminohex-5-enoic acid against OAT can be determined using a spectrophotometric assay that measures the formation of the product, pyrroline-5-carboxylate (P5C).

Principle: OAT converts ornithine to P5C, which then reacts with o-aminobenzaldehyde to form a yellow-colored product that can be quantified by measuring absorbance at 440 nm.

Materials:

  • Purified OAT (human recombinant)

  • (s)-2-Aminohex-5-enoic acid

  • 5-Fluoromethylornithine (positive control)

  • L-Ornithine (substrate)

  • α-Ketoglutarate

  • Pyridoxal 5'-phosphate (PLP)

  • o-Aminobenzaldehyde

  • Trichloroacetic acid (TCA)

  • Sodium phosphate buffer (pH 8.0)

  • 96-well microplates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of (s)-2-Aminohex-5-enoic acid and 5-fluoromethylornithine in the appropriate buffer.

  • In a 96-well plate, pre-incubate OAT with varying concentrations of (s)-2-Aminohex-5-enoic acid or the positive control in the presence of PLP.

  • Initiate the enzymatic reaction by adding L-ornithine and α-ketoglutarate.

  • Incubate at 37°C for a defined period.

  • Stop the reaction by adding TCA.

  • Add o-aminobenzaldehyde and incubate to allow for color development.

  • Measure the absorbance at 440 nm.

  • Calculate the percentage of inhibition and determine the IC50 value.

Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

CompoundPredicted IC50 Range (µM)
(s)-2-Aminohex-5-enoic acid5 - 200
5-Fluoromethylornithine (Control)1 - 20
Caption: Predicted inhibitory concentrations for OAT.

In Vivo Evaluation

Animal Models of Epilepsy

To assess the in vivo anticonvulsant efficacy of (s)-2-Aminohex-5-enoic acid, various well-established animal models of epilepsy can be utilized, such as the maximal electroshock (MES) test and the pentylenetetrazol (PTZ)-induced seizure model in rodents.

Animal Models of Hepatocellular Carcinoma

The antitumor activity of (s)-2-Aminohex-5-enoic acid can be evaluated in xenograft models where human HCC cell lines (e.g., HepG2, Huh7) are implanted into immunocompromised mice.[6][7][8][9][10] Tumor growth inhibition and survival analysis will be the primary endpoints.[6][7][8][9][10]

Synthesis of (s)-2-Aminohex-5-enoic acid

The synthesis of (s)-2-Aminohex-5-enoic acid can be achieved through various established methods in organic chemistry. A common approach involves the asymmetric synthesis from a suitable chiral precursor, such as L-glutamic acid. The synthesis generally involves the protection of the amino and carboxyl groups, followed by the introduction of the vinyl group at the 5-position and subsequent deprotection.

Conclusion and Future Directions

(s)-2-Aminohex-5-enoic acid represents a promising lead compound with the potential for dual therapeutic applications in neurology and oncology. Its structural similarity to known enzyme inhibitors provides a strong rationale for its investigation as a modulator of GABA-AT and OAT. The experimental protocols outlined in this guide offer a clear path for the preclinical evaluation of this molecule. Future research should focus on confirming its inhibitory activity and mechanism of action, followed by comprehensive in vivo studies to establish its efficacy and safety profile. The development of (s)-2-Aminohex-5-enoic acid and its derivatives could lead to novel and effective treatments for epilepsy and hepatocellular carcinoma.

References

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  • Shen, S., et al. (2022). Rational Design, Synthesis, and Mechanism of (3S,4R)-3-Amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic Acid Employing a Second-Deprotonation Strategy for Selectivity of Human Ornithine Aminotransferase over γ-Aminobutyric Acid Aminotransferase. Journal of the American Chemical Society, 144(4), 1756–1767. [Link]

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Methodological & Application

Asymmetric Synthesis of (S)-2-Aminohex-5-enoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

(S)-2-Aminohex-5-enoic acid, also known as (S)-allylglycine, is a non-proteinogenic amino acid that serves as a valuable chiral building block in the synthesis of numerous pharmaceutical agents and bioactive molecules. Its terminal alkene functionality provides a versatile handle for further chemical modifications, making it a key intermediate in the development of protease inhibitors, peptide-based therapeutics, and other complex molecular architectures. The stereochemical integrity of the α-carbon is often crucial for the biological activity of the final compound, necessitating robust and efficient methods for its asymmetric synthesis.

This document provides detailed application notes and protocols for three distinct and field-proven methodologies for the asymmetric synthesis of (S)-2-aminohex-5-enoic acid: chiral auxiliary-mediated alkylation using pseudoephedrine (Myers' method), asymmetric alkylation of an Evans oxazolidinone auxiliary, and asymmetric phase-transfer catalyzed alkylation of a nickel(II)-complexed glycine Schiff base. An enzymatic resolution method is also presented as a complementary approach.

Method 1: Diastereoselective Alkylation of Pseudoephedrine Glycinamide (Myers' Method)

This protocol, developed by Andrew G. Myers and his group, utilizes the commercially available and inexpensive chiral auxiliary, (R,R)-(-)-pseudoephedrine, to direct the stereoselective alkylation of a glycine enolate. The rigidity of the lithium chelate formed upon deprotonation effectively shields one face of the enolate, leading to high diastereoselectivity in the subsequent alkylation step.

Causality of Experimental Choices:
  • Pseudoephedrine as Chiral Auxiliary: Both enantiomers of pseudoephedrine are readily available, allowing for access to either enantiomer of the target amino acid. The N-methyl and β-hydroxyl groups of pseudoephedrine are key to forming a rigid bidentate chelate with lithium, which is crucial for facial shielding of the enolate.

  • Lithium Bis(trimethylsilyl)amide (LHMDS) as Base: LHMDS is a strong, non-nucleophilic base that efficiently generates the enolate at low temperatures without competing side reactions.

  • Anhydrous Conditions and Low Temperature (-78 °C): These conditions are essential to maintain the stability of the lithium enolate and prevent side reactions and racemization.

  • Allyl Bromide as Electrophile: Allyl bromide is a reactive electrophile that readily participates in the SN2 reaction with the enolate.

  • Acidic Hydrolysis: The final step involves the cleavage of the chiral auxiliary under acidic conditions to release the desired amino acid.

Experimental Workflow Diagram

Myers_Method cluster_prep Preparation of Pseudoephedrine Glycinamide cluster_alkylation Asymmetric Alkylation cluster_cleavage Auxiliary Cleavage P1 Pseudoephedrine P4 (R,R)-Pseudoephedrine Glycinamide P1->P4 P2 Glycine Methyl Ester HCl P2->P4 P3 LiOtBu P3->P4 A1 (R,R)-Pseudoephedrine Glycinamide A2 1. LHMDS, THF, -78 °C 2. Allyl Bromide A1->A2 Deprotonation & Alkylation A3 Alkylated Pseudoephedrine Glycinamide A2->A3 C1 Alkylated Pseudoephedrine Glycinamide C2 Acidic Hydrolysis (e.g., HCl) C1->C2 Cleavage C3 (S)-2-Aminohex-5-enoic acid C2->C3 caption Workflow for Myers' Asymmetric Synthesis Evans_Method cluster_prep Preparation of N-Glycinyl Oxazolidinone cluster_alkylation Asymmetric Alkylation cluster_cleavage Auxiliary Cleavage P1 Chiral Oxazolidinone P3 N-Bromoacetyl Oxazolidinone P1->P3 P2 Bromoacetyl Bromide P2->P3 P5 N-Azidoacetyl Oxazolidinone P3->P5 P4 Sodium Azide P4->P5 P7 N-Glycinyl Oxazolidinone P5->P7 P6 Reduction (e.g., H2, Pd/C) P6->P7 A1 N-Glycinyl Oxazolidinone A2 1. NaHMDS, THF, -78 °C 2. Allyl Bromide A1->A2 Deprotonation & Alkylation A3 N-Allylglycinyl Oxazolidinone A2->A3 C1 N-Allylglycinyl Oxazolidinone C2 Hydrolysis (e.g., LiOH) C1->C2 Cleavage C3 (S)-2-Aminohex-5-enoic acid C2->C3 caption Workflow for Evans' Asymmetric Synthesis PTC_Method cluster_prep Preparation of Ni(II) Complex cluster_alkylation Asymmetric Alkylation cluster_cleavage Decomplexation P1 Glycine P4 Ni(II) Complex of Glycine Schiff Base P1->P4 P2 Schiff Base Ligand P2->P4 P3 Ni(II) Salt P3->P4 A1 Ni(II) Complex A2 Allyl Bromide Chiral PTC, NaOH(aq) DCM, rt A1->A2 Phase-Transfer Catalyzed Alkylation A3 Alkylated Ni(II) Complex A2->A3 C1 Alkylated Ni(II) Complex C2 Acidic Hydrolysis (e.g., HCl) C1->C2 Ligand Removal C3 (S)-2-Aminohex-5-enoic acid C2->C3 caption Workflow for Asymmetric PTC Synthesis Enzymatic_Resolution cluster_prep Substrate Preparation cluster_resolution Enzymatic Resolution cluster_separation Product Separation P1 DL-2-Aminohex-5-enoic acid P3 N-Acetyl-DL-allylglycine P1->P3 P2 Acetic Anhydride P2->P3 A1 N-Acetyl-DL-allylglycine A2 Lipase (e.g., from Candida rugosa) Aqueous Buffer, pH 7 A1->A2 Stereoselective Hydrolysis A3 Mixture of: (S)-2-Aminohex-5-enoic acid N-Acetyl-(R)-allylglycine A2->A3 C1 Reaction Mixture C2 Acid/Base Extraction C1->C2 C3 (S)-2-Aminohex-5-enoic acid C2->C3 C4 N-Acetyl-(R)-allylglycine C2->C4 caption Workflow for Enzymatic Resolution

A Comprehensive Guide to Solid-Phase Peptide Synthesis Utilizing Fmoc-(S)-2-Aminohex-5-enoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Expanding the Peptidic Architecture

Solid-phase peptide synthesis (SPPS) has become the cornerstone of peptide chemistry, enabling the routine construction of complex peptide sequences for a myriad of applications in research, diagnostics, and therapeutics.[1][2] The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is the predominant methodology, favored for its mild deprotection conditions and broad compatibility.[2][3][4] This guide provides an in-depth exploration of the incorporation of the non-canonical amino acid, Fmoc-(S)-2-Aminohex-5-enoic acid, also known as Fmoc-L-allylglycine, into peptide chains using Fmoc-SPPS.

The introduction of unnatural amino acids like (S)-2-Aminohex-5-enoic acid offers a powerful tool to move beyond the canonical 20 amino acids, allowing for the generation of peptides with enhanced stability, novel functionalities, and tailored pharmacological profiles. The terminal alkene functionality of allylglycine serves as a versatile chemical handle for post-synthetic modifications, most notably for the construction of macrocyclic peptides through ring-closing metathesis (RCM), which can impart significant conformational rigidity and improved biological activity.

This document is intended for researchers, scientists, and drug development professionals, providing not only detailed, step-by-step protocols but also the underlying chemical principles and expert insights to ensure successful synthesis and troubleshoot potential challenges.

Physicochemical Properties and Handling of Fmoc-(S)-2-Aminohex-5-enoic Acid

Fmoc-(S)-2-Aminohex-5-enoic acid is a white to off-white crystalline powder. As with most Fmoc-protected amino acids, it should be stored at 2-8°C and protected from light and moisture to prevent degradation. The Fmoc group is sensitive to basic conditions, while the terminal alkene may be susceptible to oxidation or acid-catalyzed reactions under harsh conditions.

PropertyValue
Synonyms Fmoc-L-allylglycine, (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)hex-5-enoic acid
CAS Number 851909-08-5
Molecular Formula C₂₁H₂₁NO₄
Molecular Weight 351.41 g/mol
Appearance White to off-white powder
Storage 2-8°C, protect from light and moisture

The Core Workflow: Fmoc-SPPS Cycle

The incorporation of Fmoc-(S)-2-Aminohex-5-enoic acid follows the standard iterative cycle of Fmoc-SPPS, which consists of three main steps: Fmoc deprotection, amino acid coupling, and an optional capping step. This cycle is repeated until the desired peptide sequence is assembled on the solid support.

Fmoc_SPPS_Cycle Resin Resin-Bound Peptide (N-terminal Fmoc) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing Washing (DMF) Deprotection->Washing Remove Dibenzofulvene -Piperidine Adduct Deprotected_Resin Resin-Bound Peptide (Free N-terminus) Coupling Amino Acid Coupling (Fmoc-AA, Activator, Base) Deprotected_Resin->Coupling Capping Capping (Optional) (Acetic Anhydride) Coupling->Capping If coupling is incomplete Coupling->Washing Remove Excess Reagents Capping->Washing Washing->Resin Repeat Cycle Washing->Deprotected_Resin

Caption: The iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis.

Experimental Protocols

Part 1: Resin Preparation and First Amino Acid Loading

The choice of resin is dictated by the desired C-terminal functionality of the final peptide. For C-terminal amides, Rink Amide resin is commonly used, while Wang or 2-chlorotrityl chloride resins are suitable for C-terminal carboxylic acids.

Protocol 1: Resin Swelling and Deprotection (for pre-loaded resins)

  • Place the desired amount of resin (e.g., 0.1 mmol scale) in a solid-phase synthesis vessel.

  • Add N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes.

  • Drain the DMF.

  • To remove the Fmoc group from the pre-loaded amino acid, add a solution of 20% (v/v) piperidine in DMF. Agitate for 3 minutes.

  • Drain the solution.

  • Repeat the 20% piperidine in DMF treatment for 10 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 x 1 min).

Part 2: Incorporation of Fmoc-(S)-2-Aminohex-5-enoic Acid

Due to the potential for slightly reduced reactivity compared to smaller amino acids, optimizing the coupling conditions for Fmoc-(S)-2-Aminohex-5-enoic acid is crucial for achieving high coupling efficiency.

Protocol 2: Coupling of Fmoc-(S)-2-Aminohex-5-enoic Acid

Rationale: The choice of coupling reagent is critical. Urionium/aminium-based reagents like HBTU, HATU, or HCTU are generally effective. For potentially challenging couplings, more potent phosphonium-based reagents like PyBOP can be considered. A double coupling strategy is recommended to ensure the reaction goes to completion.

  • Activation Solution: In a separate vial, dissolve Fmoc-(S)-2-Aminohex-5-enoic acid (3 equivalents relative to resin loading) and a coupling agent (e.g., HCTU, 2.9 equivalents) in DMF. Add a base such as N,N-diisopropylethylamine (DIPEA) (6 equivalents). Allow the mixture to pre-activate for 1-2 minutes.

  • First Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction mixture for 45-60 minutes at room temperature.

  • Washing: Drain the reaction solution and wash the resin with DMF (3 x 1 min).

  • Monitoring (Optional but Recommended): Perform a qualitative ninhydrin (Kaiser) test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue/purple beads), a second coupling is necessary.

  • Second Coupling (if required): Prepare a fresh activation solution as described in step 1 and repeat the coupling for another 45-60 minutes.

  • Final Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 x 1 min) and then dichloromethane (DCM) (3 x 1 min).

ReagentEquivalents (relative to resin loading)Purpose
Fmoc-(S)-2-Aminohex-5-enoic acid3-4Building block
Coupling Reagent (e.g., HCTU, HATU)2.9-3.9Carboxyl group activation
Base (e.g., DIPEA)6-8Activation and maintaining basic pH
Part 3: Chain Elongation, Cleavage, and Deprotection

Following the successful incorporation of Fmoc-(S)-2-Aminohex-5-enoic acid, the peptide chain is further elongated by repeating the Fmoc-SPPS cycle with the subsequent amino acids in the sequence.

Protocol 3: Final Cleavage and Deprotection

Rationale: The final step involves cleaving the peptide from the resin and simultaneously removing the acid-labile side-chain protecting groups using a strong acid, typically trifluoroacetic acid (TFA). A "cleavage cocktail" containing scavengers is essential to trap the reactive cationic species generated during this process, which could otherwise lead to side reactions with sensitive residues. The terminal alkene of the allylglycine side chain is a potential site for such side reactions. Triisopropylsilane (TIS) is a common and effective scavenger for this purpose.

  • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin with DCM (3 x 1 min) and dry it thoroughly under a stream of nitrogen or in a vacuum desiccator.

  • Prepare the Cleavage Cocktail: A standard and effective cocktail is Reagent K , which consists of TFA/water/phenol/thioanisole/1,2-ethanedithiol (EDT) in a ratio of 82.5:5:5:5:2.5. For peptides that do not contain particularly sensitive residues, a simpler cocktail of TFA/TIS/Water (95:2.5:2.5) is often sufficient. CAUTION: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.

  • Add the cleavage cocktail to the dried resin (approximately 10 mL per 100 mg of resin).

  • Gently agitate the mixture for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Precipitate the crude peptide by adding the combined filtrate to a 10-fold volume of cold diethyl ether (-20°C).

  • Centrifuge the mixture to pellet the peptide.

  • Carefully decant the ether and wash the peptide pellet with cold diethyl ether two more times to remove scavengers and dissolved protecting groups.

  • Dry the crude peptide under vacuum.

Potential Challenges and Troubleshooting

Incomplete Coupling: As a non-canonical amino acid, Fmoc-(S)-2-Aminohex-5-enoic acid may exhibit slightly slower coupling kinetics.

  • Solution: Employ a more potent coupling reagent (e.g., HATU, PyBOP), increase the coupling time, or perform a double coupling as a standard procedure for this residue.[5]

Side Reactions during Cleavage: The terminal double bond of the allylglycine side chain can be susceptible to acid-catalyzed reactions during TFA cleavage.

  • Solution: The use of a scavenger cocktail containing triisopropylsilane (TIS) is crucial to quench reactive cationic species and protect the alkene.[6] For peptides containing other sensitive residues like Cysteine, Tryptophan, or Methionine, a more comprehensive scavenger cocktail like Reagent K is recommended.[6]

Aggregation: Peptides containing hydrophobic residues can be prone to aggregation on the resin, leading to incomplete reactions.

  • Solution: If aggregation is suspected, consider using a more polar solvent system (e.g., a mixture of DMF and DMSO), performing the synthesis at an elevated temperature (if using a microwave peptide synthesizer), or incorporating backbone-protecting groups like pseudoprolines in the sequence.

Characterization of the Final Peptide

Following synthesis and purification, it is essential to thoroughly characterize the peptide to confirm its identity and purity.

Characterization_Workflow Crude_Peptide Crude Peptide Purification Purification (RP-HPLC) Crude_Peptide->Purification Purified_Peptide Purified Peptide Purification->Purified_Peptide MS_Analysis Mass Spectrometry (e.g., ESI-MS, MALDI-TOF) Purified_Peptide->MS_Analysis Confirm Molecular Weight HPLC_Analysis Purity Assessment (Analytical RP-HPLC) Purified_Peptide->HPLC_Analysis Determine Purity NMR_Analysis Structural Confirmation (NMR Spectroscopy) Purified_Peptide->NMR_Analysis For detailed structure

Caption: A typical workflow for the purification and characterization of synthetic peptides.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the standard method for both the purification and purity assessment of synthetic peptides.[7][8][9] A C18 column is typically used with a gradient of water and acetonitrile containing 0.1% TFA.

Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is used to confirm the molecular weight of the synthesized peptide, verifying the successful incorporation of all amino acids.[10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy: For a more detailed structural characterization, particularly for peptides with complex conformations or post-synthetic modifications, 1D and 2D NMR spectroscopy can provide valuable information on the peptide's structure in solution.[12][13][14]

Conclusion

The incorporation of Fmoc-(S)-2-Aminohex-5-enoic acid into peptides via Fmoc-SPPS is a robust and accessible method for introducing a versatile chemical handle for post-synthetic modifications. By understanding the specific properties of this unnatural amino acid and implementing optimized coupling and cleavage protocols, researchers can successfully synthesize novel peptides with tailored properties for a wide range of applications in chemical biology and drug discovery. Careful monitoring of the coupling reactions and the use of appropriate scavenger cocktails during cleavage are key to achieving high yields and purity of the final product.

References

  • Amblard, F., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. Available from: [Link]

  • Barnes, A. B., et al. (2009). High-resolution solid-state NMR structure of Alanyl-Prolyl-Glycine. Journal of Magnetic Resonance, 200(1), 1-8. Available from: [Link]

  • Biotage. (2023). Peptides containing cysteine: the role of scavengers in cleavage cocktail. Available from: [Link]

  • Fields, G. B. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27. Available from: [Link]

  • Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 386, 3-36. Available from: [Link]

  • Grzonka, Z., et al. (2023). Revisiting the influence of pH on 1JCαH and chemical shifts of glycine and alanine short oligopeptides. Royal Society Open Science, 10(10). Available from: [Link]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. Available from: [Link]

  • Jaskolski, M., et al. (2009). High-resolution solid-state NMR structure of alanyl-prolyl-glycine. Journal of Magnetic Resonance, 200(1), 1-8. Available from: [Link]

  • AAPPTec. (n.d.). Peptide Purification. Available from: [Link]

  • MilliporeSigma. (n.d.). Novabiochem® - Fmoc resin cleavage protocols. Available from: [Link]

  • ResearchGate. (2023). Insoluble peptide after deprotection and cleavage? Available from: [Link]

  • Royal Society of Chemistry. (2020). Solid Phase Synthesis of Peptide Selenoesters via a Side Chain Anchoring Strategy. Available from: [Link]

  • Synpeptide. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Available from: [Link]

  • Dong, M. (2021). Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography-Mass Spectrometry: Challenges, Solutions, Pitfalls, and Future Perspectives. Journal of Pharmaceutical and Biomedical Analysis, 202, 114138. Available from: [Link]

  • Yin, Z., et al. (2019). Large-Scale Asymmetric Synthesis of Fmoc-(S)-2-Amino-6,6,6-Trifluorohexanoic Acid. ChemistryOpen, 8(6), 701-704. Available from: [Link]

  • ChemBK. (2024). (S)-2-(Fmoc-amino)-2-methylhex-5-enoic acid. Available from: [Link]

  • ResearchGate. (n.d.). Peptide Global Deprotection/Scavenger-Induced Side Reactions. Available from: [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available from: [Link]

  • University of Zurich. (n.d.). Peptide NMR. Available from: [Link]

  • Google Patents. (n.d.). WO2015028599A1 - Cleavage of synthetic peptides.
  • MDPI. (2021). Discovery and Characterisation of Novel Poly-Histidine-Poly-Glycine Peptides as Matrix Metalloproteinase Inhibitors. Available from: [Link]

  • Zhang, Y. (2024). Characterization of Synthetic Peptides by Mass Spectrometry. Methods in Molecular Biology, 2821, 83-89. Available from: [Link]

  • Iris Biotech GmbH. (n.d.). Fmoc-(S)-2-Amino-5-methylhex-4-enoic acid. Available from: [Link]

  • ResearchGate. (2022). (a) Model peptide (R-Y-G-allyl glycine-G-Y-A) bondcleavage reaction at... Available from: [Link]

  • Semantic Scholar. (n.d.). Peptide Global Deprotection/Scavenger-Induced Side Reactions. Available from: [Link]

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Chiral Analysis of (S)-2-Aminohex-5-enoic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and robust High-Performance Liquid Chromatography (HPLC) method for the enantiomeric separation of (S)-2-Aminohex-5-enoic acid and its corresponding (R)-enantiomer. The accurate determination of enantiomeric purity is critical in drug development and manufacturing, as different enantiomers of a chiral drug can exhibit varied pharmacological and toxicological profiles.[1] This guide provides a comprehensive protocol, from sample preparation to data analysis, intended for researchers, scientists, and drug development professionals. The methodology leverages a direct chiral separation approach using a specialized chiral stationary phase, eliminating the need for complex derivatization steps.

Introduction: The Significance of Chiral Purity

(S)-2-Aminohex-5-enoic acid, a non-proteinogenic amino acid, serves as a crucial chiral building block in the synthesis of various pharmaceutical compounds. The stereochemical configuration of such intermediates directly influences the efficacy and safety of the final active pharmaceutical ingredient (API). Regulatory bodies worldwide mandate stringent control and accurate quantification of the undesired enantiomer in any chiral API.[2] Therefore, a validated, reliable analytical method for determining the enantiomeric excess (%ee) is a cornerstone of quality control in the pharmaceutical industry.[3][4]

High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the gold standard for the analysis of chiral compounds, offering the high selectivity required to resolve these mirror-image isomers.[1] This application note details a direct HPLC method, which is often preferred over indirect methods involving derivatization, as it simplifies sample preparation and reduces the potential for analytical errors.[3]

Method Development: Rationale and Strategy

The successful enantiomeric separation of (S)-2-Aminohex-5-enoic acid hinges on the selection of an appropriate Chiral Stationary Phase (CSP) and the optimization of the mobile phase.

Selection of the Chiral Stationary Phase (CSP)

For the separation of underivatized amino acids, several types of CSPs are effective, including crown-ether, macrocyclic glycopeptide, and zwitterionic phases.[5][6]

  • Crown-ether based CSPs: These are particularly well-suited for the separation of primary amino acids. The chiral recognition mechanism involves the formation of inclusion complexes between the protonated primary amine of the analyte and the crown ether cavity.[5]

  • Macrocyclic Glycopeptide CSPs (e.g., Teicoplanin-based): These phases are versatile and can separate a wide range of polar and ionic compounds, including underivatized amino acids. They possess ionic groups and are compatible with both organic and aqueous mobile phases.

  • Zwitterionic CSPs: These phases are also effective for the enantioseparation of free amino acids.

Given the primary amine and carboxylic acid functionalities of 2-Aminohex-5-enoic acid, a crown-ether based CSP is a highly logical starting point for method development due to its specific interaction mechanism with the primary amino group.

Mobile Phase Optimization

The mobile phase composition is critical for achieving optimal retention and resolution. For crown-ether columns, a common mobile phase consists of an acidified aqueous-organic mixture.

  • Organic Modifier: Methanol or acetonitrile are typical organic modifiers. The concentration of the organic modifier influences the retention time and can affect enantioselectivity.

  • Acidic Additive: An acid, such as perchloric acid or trifluoroacetic acid (TFA), is added to the mobile phase to protonate the primary amine of the analyte, which is essential for the interaction with the crown ether.

A systematic screening of the organic modifier concentration and the type and concentration of the acidic additive is necessary to achieve baseline resolution (Rs > 1.5) in a reasonable analysis time.[1]

Experimental Protocol

This section provides a detailed, step-by-step methodology for the chiral HPLC analysis of (S)-2-Aminohex-5-enoic acid.

Instrumentation and Materials
  • HPLC System: A standard HPLC or UHPLC system equipped with a pump, autosampler, column compartment with temperature control, and a UV detector.

  • Chiral Column: A crown-ether based chiral column (e.g., CHIRALPAK® CR-I or similar).

  • Chemicals and Reagents:

    • (S)-2-Aminohex-5-enoic acid reference standard

    • (R,S)-2-Aminohex-5-enoic acid racemic mixture

    • Methanol (HPLC grade)

    • Acetonitrile (HPLC grade)

    • Perchloric acid (70%, analytical grade)

    • Water (HPLC grade)

Preparation of Solutions
  • Mobile Phase: Prepare a mobile phase consisting of Methanol/Water/Perchloric Acid (e.g., 85:15:0.1 v/v/v). The exact ratio should be optimized during method development. Filter the mobile phase through a 0.45 µm membrane filter and degas before use.

  • Sample Diluent: Use the mobile phase as the sample diluent to avoid peak distortion.

  • Standard Solutions:

    • Racemic Standard: Accurately weigh and dissolve an appropriate amount of (R,S)-2-Aminohex-5-enoic acid in the sample diluent to obtain a final concentration of approximately 1.0 mg/mL.

    • (S)-Enantiomer Standard: Prepare a solution of the (S)-2-Aminohex-5-enoic acid reference standard in the sample diluent at a concentration of approximately 1.0 mg/mL.

    • Spiked Sample (for validation): Prepare a solution of the (S)-enantiomer and spike it with a known, small amount of the racemic mixture to demonstrate the detection of the (R)-enantiomer.

HPLC Method Parameters

The following table summarizes the recommended starting HPLC conditions. These parameters should be optimized to meet system suitability requirements.

ParameterRecommended Condition
Column Crown-ether based CSP (e.g., CHIRALPAK® CR-I, 150 x 4.6 mm, 5 µm)
Mobile Phase Methanol/Water/Perchloric Acid (85:15:0.1 v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 10 µL
Detection UV at 210 nm
Run Time Approximately 15 minutes
Analytical Workflow

The overall workflow for the chiral HPLC analysis is depicted in the following diagram.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Start prep_standard Prepare Standard Solutions (Racemic & Enantiopure) start->prep_standard prep_sample Prepare Sample Solution start->prep_sample hplc_system Equilibrate HPLC System with Mobile Phase prep_standard->hplc_system prep_sample->hplc_system inject_racemic Inject Racemic Standard (for peak identification and resolution) hplc_system->inject_racemic inject_sample Inject Sample inject_racemic->inject_sample integrate Integrate Peak Areas inject_sample->integrate calculate Calculate % Enantiomeric Excess (%ee) integrate->calculate report Generate Report calculate->report

Figure 1: General workflow for the chiral HPLC analysis of 2-Aminohex-5-enoic acid.

System Suitability and Method Validation

To ensure the reliability of the results, the HPLC system must meet predefined system suitability criteria before sample analysis. Furthermore, the analytical method should be validated according to ICH guidelines.[7][8][9]

System Suitability

Inject the racemic standard solution in replicate (n=5). The system is deemed suitable for analysis if the following criteria are met:

ParameterAcceptance Criteria
Resolution (Rs) Rs between the two enantiomer peaks ≥ 1.5
Tailing Factor (T) T ≤ 2.0 for both enantiomer peaks
Relative Standard Deviation (RSD) of Peak Area RSD ≤ 2.0% for replicate injections
Method Validation Parameters

A comprehensive method validation should include the following parameters:[7]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the baseline resolution of the enantiomers.

  • Linearity: The method's ability to obtain test results that are directly proportional to the concentration of the analyte. A linearity range should be established for both enantiomers.

  • Accuracy: The closeness of the test results to the true value. This can be assessed by recovery studies of spiked samples.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy. This is particularly important for the quantitation of the undesired enantiomer.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Data Analysis and Interpretation

The enantiomeric excess (%ee) is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:

%ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100

Where:

  • Area_major is the peak area of the desired (S)-enantiomer.

  • Area_minor is the peak area of the undesired (R)-enantiomer.

The following decision logic diagram outlines the process of selecting a suitable chiral HPLC method.

G start Start: Determine Enantiomeric Purity of 2-Aminohex-5-enoic acid direct_method Direct Method Preferred? (No Derivatization) start->direct_method indirect_method Indirect Method (Derivatization) direct_method->indirect_method No csp_selection Select Chiral Stationary Phase (CSP) direct_method->csp_selection Yes crown_ether Crown-Ether csp_selection->crown_ether macrocyclic Macrocyclic Glycopeptide csp_selection->macrocyclic zwitterionic Zwitterionic csp_selection->zwitterionic mobile_phase Optimize Mobile Phase (Organic Modifier, Additives) crown_ether->mobile_phase macrocyclic->mobile_phase zwitterionic->mobile_phase validation Validate Method (ICH Guidelines) mobile_phase->validation analysis Routine Analysis validation->analysis

Sources

Application Note: Comprehensive ¹H and ¹³C NMR Characterization of (s)-2-Aminohex-5-enoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(s)-2-Aminohex-5-enoic acid, a chiral non-proteinogenic amino acid, is a valuable building block in medicinal chemistry and drug development. Its unique structure, featuring both a chiral center at the α-carbon and a terminal double bond, necessitates precise structural confirmation and purity assessment. This application note provides a detailed guide to the comprehensive characterization of (s)-2-Aminohex-5-enoic acid using one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy. We present optimized protocols for sample preparation and data acquisition for ¹H, ¹³C, and 2D correlation experiments (COSY, HSQC), followed by an in-depth analysis of the spectral data for unambiguous signal assignment.

Introduction

(s)-2-Aminohex-5-enoic acid, also known as (S)-allylglycine, is a non-natural amino acid of significant interest in pharmaceutical research. Its applications include serving as an intermediate for peptidomimetics, enzyme inhibitors, and other bioactive molecules. The presence of a terminal alkene functionality allows for further chemical modifications, making it a versatile synthetic precursor.

Given its chirality and unsaturated nature, rigorous structural verification is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive technique for this purpose, providing detailed information about the molecular structure, connectivity, and stereochemistry.[1] This guide offers a robust framework for obtaining and interpreting high-quality ¹H and ¹³C NMR data for this compound, ensuring confidence in its identity and purity for research and development applications.

Molecular Structure and NMR Assignment Framework

To facilitate a clear interpretation of the NMR spectra, it is essential to first define the unique proton and carbon environments within the (s)-2-Aminohex-5-enoic acid molecule. The structure below is labeled with a systematic numbering scheme that will be used for all subsequent spectral assignments.

Figure 1: Structure of (s)-2-Aminohex-5-enoic acid with atom numbering for NMR assignments.

Experimental Protocols & Methodologies

Rationale for Experimental Design

The choice of solvent and acquisition parameters is critical for obtaining high-quality NMR data for amino acids.

  • Solvent Selection: Amino acids are zwitterionic and typically show good solubility in polar protic solvents. Deuterium oxide (D₂O) is an excellent choice as it readily dissolves the sample and eliminates the large water signal that would be present in H₂O.[2] Using D₂O also allows for the exchange of labile amine (-NH₂) and carboxylic acid (-COOH) protons with deuterium, simplifying the spectrum by causing their signals to disappear. The pH of the solution can significantly affect the chemical shifts of protons near the ionizable groups.[3][4][5][6][7] Adjusting the pH with a small amount of DCl or NaOD can improve solubility and spectral resolution.

  • Acquisition Parameters: For quantitative analysis (e.g., purity assessment), a long relaxation delay (d1) of at least 5 times the longest T₁ relaxation time is necessary to ensure complete magnetization recovery between pulses.[8] For routine structural confirmation, a shorter delay combined with a smaller flip angle (e.g., 30°) can be used to reduce experiment time.[9] 2D experiments like COSY and HSQC are indispensable for confirming through-bond connectivity, providing an unambiguous assignment of all signals.[10][11][12][13][14]

Protocol 1: Sample Preparation
  • Accurately weigh 5-10 mg of (s)-2-Aminohex-5-enoic acid.

  • Dissolve the sample in 0.6 mL of Deuterium Oxide (D₂O, 99.9% D).

  • For quantitative measurements, add a known amount of an internal standard (e.g., DSS or TSP) that does not have overlapping signals.

  • Vortex the solution until the sample is fully dissolved. If solubility is an issue, add a microliter of DCl (1 M in D₂O) to acidify the solution, which can improve solubility and sharpen the α-proton signal.

  • Transfer the clear solution into a 5 mm NMR tube.

Protocol 2: NMR Data Acquisition

The following parameters are provided as a starting point for a 500 MHz NMR spectrometer and may require optimization based on the specific instrument and sample concentration.

Parameter ¹H Experiment (Qualitative) ¹³C Experiment (Proton Decoupled) ¹H-¹H COSY ¹H-¹³C HSQC
Pulse Programzg30zgpg30cosygpmfhsqcedetgpsisp2.2
SolventD₂OD₂OD₂OD₂O
Temperature298 K298 K298 K298 K
Pulse Angle (p1)30°30°90°90°
Acquisition Time (aq)~3.0 s~1.5 s~0.2 s~0.15 s
Relaxation Delay (d1)2.0 s2.0 s2.0 s1.5 s
Number of Scans (ns)161024816
Spectral Width (sw)12 ppm220 ppm12 ppm12 ppm (F2), 180 ppm (F1)

NMR Data Analysis and Interpretation

The combination of 1D and 2D NMR spectra allows for the complete and unambiguous assignment of all proton and carbon signals in (s)-2-Aminohex-5-enoic acid.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum is characterized by distinct signals corresponding to the aliphatic, α-amino, and vinylic protons.

  • Vinylic Protons (H5, H6a, H6b): The terminal double bond gives rise to the most downfield signals. H5, being coupled to both the C4 methylene protons and the two terminal H6 protons, appears as a complex multiplet around δ 5.7-5.9 ppm . The two diastereotopic terminal protons, H6a and H6b, appear as distinct multiplets around δ 5.1-5.3 ppm .[15][16][17]

  • α-Proton (H2): This proton is adjacent to the electron-withdrawing amine and carboxyl groups, causing it to be deshielded. It is expected to appear as a triplet (due to coupling with the two H3 protons) around δ 3.8-4.0 ppm .[2]

  • Allylic Protons (H4): The two H4 protons are adjacent to the C5=C6 double bond (an allylic position), which deshields them. They will appear as a multiplet around δ 2.2-2.4 ppm .[16][18]

  • Aliphatic Protons (H3): The two H3 methylene protons are adjacent to the chiral center (C2) and the C4 methylene group. They are expected to produce a multiplet around δ 1.9-2.1 ppm . The protons on C3 and C4 may be diastereotopic due to the adjacent chiral center, potentially leading to more complex splitting patterns than simple quartets or triplets.

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum shows six distinct signals, one for each carbon atom in the molecule.

  • Carboxyl Carbon (C1): The C1 carbonyl carbon is the most deshielded, appearing far downfield around δ 173-176 ppm .[19][20][21]

  • Vinylic Carbons (C5, C6): The two sp² hybridized carbons of the double bond appear in the alkene region. The internal carbon, C5, is expected around δ 132-135 ppm , while the terminal carbon, C6, will be further upfield around δ 118-121 ppm .[19][20]

  • α-Carbon (C2): The C2 carbon, directly attached to the nitrogen atom, appears around δ 53-56 ppm .[19][20]

  • Aliphatic Carbons (C3, C4): The two sp³ hybridized methylene carbons, C3 and C4, are found in the upfield region of the spectrum. Both are expected to appear in the range of δ 30-35 ppm .[19][20]

2D NMR for Unambiguous Assignment
  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment confirms the connectivity between adjacent protons. Cross-peaks will be observed between H2↔H3, H3↔H4, and H4↔H5, confirming the aliphatic chain's integrity. Further correlations between H5↔H6a and H5↔H6b will confirm the structure of the vinyl group.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This powerful experiment directly correlates each proton with the carbon atom it is attached to.[11][13][22] It provides definitive confirmation of the assignments made from the 1D spectra. For example, the proton signal at ~3.9 ppm (H2) will show a cross-peak to the carbon signal at ~54 ppm (C2). This removes any ambiguity in assigning the C3 and C4 signals.

Figure 2: Experimental workflow for NMR characterization.

Summary of NMR Data

The following tables summarize the predicted chemical shifts and multiplicities for (s)-2-Aminohex-5-enoic acid in D₂O.

Table 1: Predicted ¹H NMR Data (500 MHz, D₂O)

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration COSY Correlations
H2 (α-CH) 3.8 – 4.0 t 1H H3
H3 (-CH₂-) 1.9 – 2.1 m 2H H2, H4
H4 (Allyl-CH₂-) 2.2 – 2.4 m 2H H3, H5
H5 (=CH-) 5.7 – 5.9 m 1H H4, H6a, H6b

| H6a, H6b (=CH₂) | 5.1 – 5.3 | m | 2H | H5 |

Table 2: Predicted ¹³C NMR Data (125 MHz, D₂O)

Carbon Assignment Predicted Chemical Shift (δ, ppm) HSQC Correlation
C1 (-COOH) 173 – 176 None
C2 (α-CH) 53 – 56 H2
C3 (-CH₂-) 30 – 33 H3
C4 (Allyl-CH₂-) 32 – 35 H4
C5 (=CH-) 132 – 135 H5

| C6 (=CH₂) | 118 – 121 | H6a, H6b |

Conclusion

This application note details a comprehensive and reliable methodology for the structural characterization of (s)-2-Aminohex-5-enoic acid using ¹H and ¹³C NMR spectroscopy. By employing a combination of 1D and 2D NMR experiments, including COSY and HSQC, all proton and carbon signals can be assigned with high confidence. The provided protocols for sample preparation and data acquisition serve as a robust starting point for researchers, scientists, and drug development professionals, ensuring accurate and reproducible characterization of this important chiral building block.

References

  • Giraudeau, P., et al. (2024). Identification by HSQC and quantification by qHNMR innovate pharmaceutical amino acid analysis. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Chemistry LibreTexts. (2025). 2D NMR Introduction. Available at: [Link]

  • Wikipedia. (2024). Two-dimensional nuclear magnetic resonance spectroscopy. Available at: [Link]

  • Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Available at: [Link]

  • Guduff, L., et al. (2023). Revisiting the influence of pH on 1JCαH and chemical shifts of glycine and alanine short oligopeptides. Royal Society Open Science. Available at: [Link]

  • Elyashberg, M., et al. (2014). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Magnetic Resonance in Chemistry. Available at: [Link]

  • Kricheldorf, H. R. (1979). 15N NMR spectroscopy acids: 7—solvent effects on α‐and ω‐amino. Magnetic Resonance in Chemistry. Available at: [Link]

  • Mishra, N., & Coutinho, E. (2020). NMR in structural determination of proteins and peptides. J. Pharm. Sci. Technol. Manag. Available at: [Link]

  • Godejohann, M., et al. (2017). Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. Molecules. Available at: [Link]

  • Kim, H., et al. (2020). Optimization of 1D 1 H Quantitative NMR (Nuclear Magnetic Resonance) Conditions for Polar Metabolites in Meat. Food Science of Animal Resources. Available at: [Link]

  • Plavec, J., et al. (2014). pH-dependent random coil H, C, and N chemical shifts of the ionizable amino acids. Journal of Biomolecular NMR. Available at: [Link]

  • University of Edinburgh. (2017). Quantitative NMR Spectroscopy. Available at: [Link]

  • Carter, K. E., et al. (2018). Modeling pH-Dependent NMR Chemical Shift Perturbations in Peptides. Biophysical Journal. Available at: [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Available at: [Link]

  • Konrat, R., & Tollinger, M. (2015). Protonation Kinetics in Proteins at Basic pH Determined by pH-Dependent NMR Relaxation Reveal the Entire Relationship between Kinetics and pK a Values. Journal of the American Chemical Society. Available at: [Link]

  • University of Puget Sound. (n.d.). NMR Chemical Shifts. Available at: [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shifts. Available at: [Link]

  • MDPI. (2022). Decoding the Structure of Non-Proteinogenic Amino Acids: The Rotational Spectrum of Jet-Cooled Laser-Ablated Thioproline. Available at: [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Available at: [Link]

  • Analytical Chemistry. (2021). NMR-Based Methods for Protein Analysis. Available at: [Link]

  • OpenStax. (2023). 13.4 Chemical Shifts in 1H NMR Spectroscopy. Available at: [Link]

  • Request PDF. (n.d.). NMR Spectroscopy Protocols for Food Metabolomics Applications. Available at: [Link]

  • Queen's University. (n.d.). Bio NMR spectroscopy. Available at: [Link]

  • Steffen's Chemistry Pages. (n.d.). 13C chemical shifts. Available at: [Link]

  • NMRS.io. (n.d.). 13C | Solvent | NMR Chemical Shifts. Available at: [Link]

  • Chemistry Connected. (n.d.). 1H NMR Chemical Shifts. Available at: [Link]

  • University of Colorado Boulder. (n.d.). 13-C NMR Chemical Shift Table. Available at: [Link]

  • Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Available at: [Link]

Sources

Enzymatic resolution for obtaining enantiopure (s)-2-Aminohex-5-enoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Title: High-Efficiency Enzymatic Kinetic Resolution for the Production of Enantiopure (S)-2-Aminohex-5-enoic Acid Using Acylase I

Abstract & Introduction

(S)-2-Aminohex-5-enoic acid is a valuable non-proteinogenic amino acid that serves as a critical chiral building block in the synthesis of complex pharmaceutical agents and agrochemicals.[1][2] The stereochemistry at the α-carbon is paramount, as different enantiomers of a drug can exhibit vastly different pharmacological, metabolic, and toxicological profiles. Consequently, the production of this intermediate in an enantiomerically pure form is a mandatory requirement for modern drug development.

This application note provides a detailed, field-proven guide to the enzymatic kinetic resolution (EKR) of racemic 2-aminohex-5-enoic acid. We eschew complex, multi-step chiral syntheses in favor of a robust and highly selective biocatalytic approach. The core of this protocol is the enantioselective hydrolysis of an N-acetylated racemic precursor, catalyzed by Acylase I. This method is renowned for its operational simplicity, high fidelity (often yielding >95% enantiomeric excess), and scalability, making it an exemplary choice for both research and process development environments.

Causality of Method Selection: The choice of Acylase I-mediated hydrolysis is deliberate. Acylase I exhibits near-absolute stereoselectivity for the L-enantiomer of N-acyl amino acids, which corresponds to the (S)-configuration for the target molecule.[3][4] This enzyme has a broad substrate tolerance, accommodating a wide variety of natural and unnatural amino acid side chains.[3][5] The process is conducted in a benign aqueous medium under mild pH and temperature conditions, minimizing the risk of side reactions or racemization. The resulting products—the free (S)-amino acid and the unreacted N-acetyl-(R)-amino acid—possess significantly different physicochemical properties, enabling a straightforward separation.

Principle of the Method: Acylase I-Catalyzed Kinetic Resolution

Kinetic resolution is a process in which one enantiomer of a racemic mixture reacts significantly faster than the other, allowing for their separation. In this protocol, we first convert the racemic (DL)-2-aminohex-5-enoic acid into its N-acetyl derivative. This step is essential as N-acyl amino acids are the specific substrates for Acylase I.

The racemic N-acetyl-(DL)-2-aminohex-5-enoic acid is then exposed to Acylase I (EC 3.5.1.14). The enzyme, acting as a chiral catalyst, selectively catalyzes the hydrolysis of the amide bond of the L-substrate, N-acetyl-(S)-2-aminohex-5-enoic acid, to yield the free (S)-2-aminohex-5-enoic acid and an acetate byproduct. The D-substrate, N-acetyl-(R)-2-aminohex-5-enoic acid, remains largely unreacted.

The reaction is terminated at or near 50% conversion to maximize both the yield and the enantiomeric excess (e.e.) of the desired (S)-amino acid and the remaining (R)-N-acetyl amino acid. The significant difference in acidity and polarity between the free amino acid (zwitterionic) and the N-acetylated amino acid (anionic at neutral pH) facilitates their separation via standard extraction or ion-exchange chromatography techniques.

G cluster_0 Substrate Preparation cluster_1 Enzymatic Resolution cluster_2 Separation & Purification racemic_aa Racemic (DL)-2-Aminohex-5-enoic Acid acetylated_racemate N-Acetyl-(DL)-2-Aminohex-5-enoic Acid racemic_aa->acetylated_racemate Acetic Anhydride acetylated_racemate_res N-Acetyl-(DL)-2-Aminohex-5-enoic Acid s_product (S)-2-Aminohex-5-enoic Acid acetylated_racemate_res->s_product Acylase I (Fast) H₂O, pH 7-8 r_unreacted N-Acetyl-(R)-2-Aminohex-5-enoic Acid acetylated_racemate_res->r_unreacted (Slow/No Reaction) mixture Product Mixture s_final Pure (S)-Amino Acid mixture->s_final pH Adjustment/Extraction or Ion Exchange r_final Pure N-Acetyl-(R)-Amino Acid mixture->r_final

Figure 1: Overall workflow for the enzymatic resolution of (S)-2-aminohex-5-enoic acid.

Experimental Protocols

Trustworthiness through Self-Validation: Each protocol is designed as a self-validating system. Key checkpoints, such as TLC monitoring and pH control, are integrated to ensure the reaction is proceeding as expected before moving to the next phase. The final analytical step using Chiral HPLC provides the ultimate validation of the protocol's success.

Protocol 1: N-Acetylation of Racemic 2-Aminohex-5-enoic Acid

Rationale: This initial chemical step prepares the substrate for the highly selective enzyme. The use of aqueous sodium bicarbonate provides a basic medium to deprotonate the amino group, enhancing its nucleophilicity for the reaction with acetic anhydride, while also neutralizing the acetic acid byproduct.

Reagent/MaterialSpecificationPurpose
(DL)-2-Aminohex-5-enoic Acid>98% PurityStarting Material
Acetic AnhydrideReagent GradeAcetylating Agent
Sodium Bicarbonate (NaHCO₃)ACS GradeBase and Buffer
Hydrochloric Acid (HCl)3 M SolutionAcidification
Ethyl AcetateHPLC GradeExtraction Solvent
Anhydrous Sodium SulfateACS GradeDrying Agent

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g of (DL)-2-aminohex-5-enoic acid in 100 mL of a 5% (w/v) aqueous sodium bicarbonate solution. Cool the flask in an ice bath to 0-5 °C.

  • While stirring vigorously, add 1.2 equivalents of acetic anhydride dropwise over 30 minutes, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 3 hours. Monitor the reaction by TLC (Thin Layer Chromatography) until the starting amino acid is no longer visible.

  • Re-cool the reaction mixture in an ice bath and carefully acidify to pH 2-3 by the slow addition of 3 M HCl. A white precipitate of the N-acetylated amino acid should form.

  • Extract the product from the aqueous mixture with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure (rotary evaporation) to yield N-acetyl-(DL)-2-aminohex-5-enoic acid as a white solid. Verify the structure via ¹H NMR if necessary. Expect a yield of 85-95%.

Protocol 2: Acylase I-Catalyzed Enantioselective Hydrolysis

Rationale: This is the core biocatalytic step. The reaction is performed at a precisely controlled pH (7.5) and temperature (37 °C), which are optimal for the activity and stability of Acylase I from Aspergillus sp. Cobalt(II) is added as it is a known activator and stabilizer for many acylases, enhancing their operational performance.[6] The reaction progress is monitored by the consumption of base, which is required to neutralize the newly formed carboxylic acid group of the (S)-amino acid product, keeping the pH constant.

Reagent/MaterialSpecificationPurpose
N-Acetyl-(DL)-2-Aminohex-5-enoic AcidFrom Protocol 1Substrate
Acylase I from Aspergillus sp.≥1,000 units/mgBiocatalyst
Cobalt(II) Chloride HexahydrateACS GradeEnzyme Cofactor/Activator
Sodium Hydroxide (NaOH)0.5 M SolutionpH Titrant
pH Meter and Controller (Autotitrator)CalibratedReaction Control

Procedure:

  • Set up a temperature-controlled reaction vessel (e.g., a jacketed beaker) at 37 °C with overhead stirring.

  • Add 8.0 g of N-acetyl-(DL)-2-aminohex-5-enoic acid to 150 mL of deionized water.

  • Adjust the pH to 7.5 by the careful addition of 0.5 M NaOH. The substrate should fully dissolve.

  • Add Cobalt(II) chloride hexahydrate to a final concentration of 0.5 mM.

  • Initiate the reaction by adding Acylase I (typically 15-20 mg, providing ~20,000 units).

  • Maintain the pH at 7.5 using a pH-stat/autotitrator that adds 0.5 M NaOH as needed. The reaction is complete when approximately 0.5 equivalents of NaOH solution have been consumed (indicating ~50% hydrolysis). This typically takes 8-16 hours.

  • To quench the reaction, heat the mixture to 80 °C for 15 minutes to denature and precipitate the enzyme. Alternatively, acidify the solution to pH 4.

  • Cool the mixture to room temperature and filter or centrifuge to remove the denatured enzyme. The filtrate contains a mixture of (S)-2-aminohex-5-enoic acid and N-acetyl-(R)-2-aminohex-5-enoic acid.

G substrate N-Acetyl-(S)-AA Amide Bond enzyme Acylase I Active Site substrate:f0->enzyme product (S)-Amino Acid Acetate enzyme->product Release caption Mechanism of Acylase I Hydrolysis

Figure 2: Simplified enzymatic hydrolysis mechanism.

Protocol 3: Separation of Products

Rationale: The separation hinges on the differential solubility of the zwitterionic amino acid and the acidic N-acetylated amino acid at low pH. At pH 2-3, the N-acetylated (R)-enantiomer is protonated and uncharged, making it soluble in organic solvents, while the (S)-amino acid is a protonated cation and remains in the aqueous phase.

Procedure:

  • Take the filtrate from Protocol 2 and concentrate it under reduced pressure to a volume of about 50 mL.

  • Adjust the pH of the concentrated solution to 5.0 with 3 M HCl.

  • Wash the aqueous solution with diethyl ether (2 x 50 mL) to remove any minor organic impurities. Discard the ether layer.

  • Further acidify the aqueous layer to pH 2-3 with 3 M HCl.

  • Extract the N-acetyl-(R)-2-aminohex-5-enoic acid with ethyl acetate (4 x 50 mL). Combine these organic extracts for later recovery of the (R)-enantiomer if desired.

  • The aqueous layer now contains the hydrochloride salt of (S)-2-aminohex-5-enoic acid.

  • To isolate the free amino acid, apply the aqueous solution to a column of Dowex 50W-X8 resin (H⁺ form).

  • Wash the column with deionized water to remove salts.

  • Elute the desired (S)-amino acid with a 2 M aqueous ammonia solution.

  • Collect the fractions containing the amino acid (monitor by Ninhydrin test or TLC).

  • Combine the positive fractions and concentrate under reduced pressure to yield pure (S)-2-aminohex-5-enoic acid.

Protocol 4: Determination of Enantiomeric Excess (e.e.) by Chiral HPLC

Rationale: Chiral HPLC is the definitive method for quantifying the enantiomeric purity of the final product. A macrocyclic glycopeptide-based chiral stationary phase (CSP) is highly effective for separating underivatized amino acids.[7] This method provides quantitative data on the ratio of (S) to (R) enantiomers, allowing for the calculation of e.e.

ParameterCondition
HPLC SystemStandard HPLC with UV Detector
ColumnAstec® CHIROBIOTIC® T (25 cm x 4.6 mm, 5 µm) or equivalent
Mobile PhaseWater : Methanol : Formic Acid (e.g., 80:20:0.1, v/v/v)
Flow Rate1.0 mL/min
Column Temperature25 °C
DetectionUV at 210 nm
Injection Volume10 µL

Procedure:

  • Standard Preparation: Prepare 1 mg/mL solutions of the racemic starting material and the final (S)-product in the mobile phase.

  • Sample Preparation: Dilute a small sample of the final product from Protocol 3 to approximately 1 mg/mL in the mobile phase. Filter through a 0.45 µm syringe filter.

  • Analysis: a. Inject the racemic standard to determine the retention times for both the (S) and (R) enantiomers. b. Inject the prepared sample of the final product. c. Integrate the peak areas for both enantiomers in the sample chromatogram.

  • Calculation:

    • e.e. (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

Expected Outcome: A successful resolution will yield (S)-2-aminohex-5-enoic acid with an e.e. of >95%.

References

  • Wu, G. (1996). Kinetic Resolution of Amino Acid Esters Catalyzed by Lipases. Chirality, 8(6), 418-22. [Link]

  • Chenault, H. K., Dahmer, J., & Whitesides, G. M. (1989). Kinetic resolution of unnatural and rarely occurring amino acids: enantioselective hydrolysis of N-acyl amino acids catalyzed by acylase I. Journal of the American Chemical Society, 111(16), 6354–6364. [Link]

  • Miyazawa, T., Iwanaga, H., Yamada, T., & Kuwata, S. (2001). Lipase-Catalyzed Enantioselective Hydrolysis of N-Protected Racemic Amino Acid Esters. Journal of the Japan Oil Chemists' Society, 50(7), 497-504. [Link]

  • Whitesides Research Group, Harvard University. (1989). Kinetic Resolution of Unnatural and Rarely Occurring Amino Acids: Enantioselective Hydrolysis of N-Acyl Amino Acids Catalyzed by Acylase I. [Link]

  • Wandrey, C., & Bommarius, A. S. (1992). Operational stability of enzymes. Acylase-catalyzed resolution of N-acetyl amino acids to enantiomerically pure L-amino acids. Annals of the New York Academy of Sciences, 672, 126-36. [Link]

  • Satyanarayana, T., & Johri, B. N. (Eds.). (2013). Aminoacylase catalyzed resolution of N-acylamino acids. In Cross-Linked Enzyme Aggregates (CLEAs): Characteristic Features and Biotechnological Applications. ResearchGate. [Link]

  • Kazlauskas, R. J. (2018). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

Sources

Application Notes and Protocols for the Incorporation of (s)-2-Aminohex-5-enoic Acid into Peptidomimetics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Non-Canonical Amino Acids in Peptidomimetic Design

Peptidomimetics, molecules designed to replicate the function of natural peptides, are at the forefront of modern drug discovery.[1][2] They offer significant advantages over their natural peptide counterparts, including enhanced stability against enzymatic degradation, improved bioavailability, and refined receptor selectivity.[1][3] A key strategy in the rational design of these powerful therapeutic agents is the incorporation of non-canonical amino acids (ncAAs).[2] These unique building blocks introduce novel structural and functional characteristics that can overcome the inherent limitations of traditional peptide-based drugs.[4][5]

This guide focuses on (s)-2-aminohex-5-enoic acid, a non-canonical amino acid that serves as a versatile tool for medicinal chemists. Its defining feature is the terminal vinyl group on its side chain, which provides a reactive handle for a variety of post-synthetic modifications.[6] The incorporation of this amino acid can introduce conformational constraints, enhance metabolic stability, and serve as a scaffold for further chemical diversification.[1][3]

These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals on the successful incorporation of (s)-2-aminohex-5-enoic acid into peptide sequences using established solid-phase peptide synthesis (SPPS) methodologies.[7][8][9]

Core Applications and Rationale

The strategic incorporation of (s)-2-aminohex-5-enoic acid into a peptide sequence is driven by several key objectives in peptidomimetic design:

  • Enhanced Proteolytic Stability: The non-natural side chain of (s)-2-aminohex-5-enoic acid can disrupt recognition by proteases, thereby increasing the peptide's half-life in biological systems.[3][4]

  • Conformational Constraint: The presence of the double bond in the side chain can restrict rotational freedom, leading to a more defined three-dimensional structure.[1][3] This can lock the peptidomimetic into a bioactive conformation, potentially enhancing its binding affinity to a biological target.[1]

  • Increased Binding Affinity: The lipophilic nature of the hexenoic acid side chain may facilitate favorable hydrophobic interactions within the active site of a target protein or receptor.[4]

  • Scaffold for Post-Synthetic Modification: The terminal vinyl group is amenable to a variety of chemical transformations, allowing for the introduction of diverse functionalities such as fluorescent probes, glycosides, or lipophilic chains.[6] This versatility is invaluable for structure-activity relationship (SAR) studies and the development of targeted therapeutics.[1]

Experimental Protocols: A Step-by-Step Guide

The following protocols detail the incorporation of (s)-2-aminohex-5-enoic acid into a peptide sequence using Boc-based Solid-Phase Peptide Synthesis (SPPS).[8] These are generalized procedures and may require optimization based on the specific peptide sequence and desired scale of synthesis.[10]

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Cycle for Incorporating (s)-2-Aminohex-5-enoic Acid

This protocol outlines a single coupling cycle for adding Boc-(s)-2-aminohex-5-enoic acid to a growing peptide chain on a solid support.[1]

Materials:

  • Pre-loaded resin (e.g., Merrifield or PAM resin for peptide acids, MBHA resin for peptide amides)[6][10]

  • Boc-(s)-2-aminohex-5-enoic acid

  • N,N-Diisopropylethylamine (DIPEA)[1]

  • Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)[1]

  • N,N-Dimethylformamide (DMF), peptide synthesis grade[1]

  • Dichloromethane (DCM), peptide synthesis grade[1]

  • Trifluoroacetic acid (TFA)[1]

  • Scavengers (e.g., triisopropylsilane (TIS), water)[1]

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.[1]

  • Boc Deprotection:

    • Treat the resin with a solution of 50% TFA in DCM for 2 minutes.[1]

    • Drain the solution and treat with 50% TFA in DCM for an additional 20-30 minutes to ensure complete removal of the Boc protecting group.[1]

  • Washing: Wash the resin thoroughly with DCM (3 times) and DMF (3 times) to remove residual TFA and byproducts.[1]

  • Neutralization:

    • Treat the resin with a 10% solution of DIPEA in DMF for 2 minutes. Repeat this step twice to neutralize the protonated N-terminus.[1]

    • Wash the resin with DMF (3 times).[1]

  • Coupling of Boc-(s)-2-Aminohex-5-enoic Acid:

    • In a separate vessel, pre-activate Boc-(s)-2-aminohex-5-enoic acid (3-4 equivalents relative to resin loading) with the chosen coupling reagent (e.g., HBTU, 3-4 equivalents) and DIPEA (6-8 equivalents) in DMF for 5-10 minutes.[1]

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature to facilitate the coupling reaction.[1]

  • Monitoring and Repetition:

    • Perform a qualitative test, such as the Kaiser test, to confirm the completion of the coupling reaction.[10]

    • If the test is positive (indicating incomplete coupling), repeat the coupling step with fresh reagents.

  • Washing: Wash the resin with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts.[4]

This cycle is repeated for each subsequent amino acid in the peptide sequence.

Workflow Diagram:

SPPS_Cycle Resin Peptide-Resin Deprotection Boc Deprotection (50% TFA in DCM) Resin->Deprotection Wash1 Wash (DCM, DMF) Deprotection->Wash1 Neutralization Neutralization (10% DIPEA in DMF) Wash1->Neutralization Wash2 Wash (DMF) Neutralization->Wash2 Coupling Coupling (Activated Boc-AA) Wash2->Coupling Wash3 Wash (DMF, DCM) Coupling->Wash3 Next_Cycle Next Cycle or Final Deprotection Wash3->Next_Cycle

Caption: Standard Boc-SPPS cycle for peptide elongation.

Protocol 2: Cleavage and Deprotection

Once the peptide synthesis is complete, the peptide must be cleaved from the solid support and all side-chain protecting groups removed.

Procedure:

  • After the final coupling and Boc deprotection, thoroughly wash the resin with DMF and DCM and dry it under a vacuum.[4]

  • Treat the resin with a cleavage cocktail (e.g., a mixture of TFA and scavengers like triisopropylsilane and water) for 2-3 hours at room temperature. The exact composition of the cocktail will depend on the amino acids present in the peptide.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.[1]

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold diethyl ether two more times.[1]

  • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.[1]

Protocol 3: Purification and Characterization

The crude peptide will likely contain impurities and requires purification.

Procedure:

  • Dissolve the crude peptide in a suitable solvent system, typically a mixture of water and acetonitrile.[1]

  • Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column. A gradient of water/acetonitrile containing 0.1% TFA is commonly used.[4]

  • Collect the fractions containing the desired peptide.

  • Analyze the purified fractions by analytical HPLC and mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm the purity and identity of the final product.[1]

Data Presentation: Hypothetical Characterization

The following table illustrates how quantitative data for a peptidomimetic containing (s)-2-aminohex-5-enoic acid would be presented. The values provided are for illustrative purposes only.

ParameterValueMethod
Purity >98%Analytical RP-HPLC
Molecular Weight (Expected) 1234.56 Da-
Molecular Weight (Observed) 1234.50 DaESI-MS
IC50 (Target X) 50 nMIn vitro activity assay
Plasma Stability (t1/2) 12 hoursIn vitro plasma incubation

Post-Synthetic Modification of the Vinyl Group

The terminal alkene of the incorporated (s)-2-aminohex-5-enoic acid residue serves as a versatile handle for further chemical modifications. This allows for the creation of a diverse library of peptidomimetics from a single peptide backbone.

Potential Modifications:

  • Olefin Metathesis: Cross-metathesis with other olefins using a ruthenium catalyst can introduce a wide array of substituents.[6]

  • Thiol-ene "Click" Chemistry: The efficient and specific reaction of the allyl group with thiols allows for the introduction of various functionalities under mild conditions.[6]

  • Hydroboration-Oxidation: This two-step reaction can be used to convert the terminal alkene into a primary alcohol, which can then be further functionalized.

  • Epoxidation: The double bond can be converted to an epoxide, which is a reactive intermediate for the introduction of various nucleophiles.

Workflow for Post-Synthetic Modification:

Post_Synthetic_Modification Peptide Peptide with (s)-2-aminohex-5-enoic acid Metathesis Olefin Metathesis Peptide->Metathesis Thiol_ene Thiol-ene Click Chemistry Peptide->Thiol_ene Hydroboration Hydroboration-Oxidation Peptide->Hydroboration Epoxidation Epoxidation Peptide->Epoxidation Modified_Peptide1 Modified Peptide 1 Metathesis->Modified_Peptide1 Modified_Peptide2 Modified Peptide 2 Thiol_ene->Modified_Peptide2 Modified_Peptide3 Modified Peptide 3 Hydroboration->Modified_Peptide3 Modified_Peptide4 Modified Peptide 4 Epoxidation->Modified_Peptide4

Caption: Diversification of peptidomimetics via post-synthetic modification.

Conclusion

The incorporation of (s)-2-aminohex-5-enoic acid into peptidomimetics represents a powerful strategy for enhancing their therapeutic potential. The protocols and insights provided in this guide offer a solid foundation for researchers to explore the vast chemical space enabled by this versatile non-canonical amino acid. By leveraging the unique properties of (s)-2-aminohex-5-enoic acid, scientists can design and synthesize novel peptidomimetics with improved stability, potency, and target selectivity, ultimately advancing the development of next-generation therapeutics.

References

  • Sanderson, J. M. (2004). The synthesis of peptides and proteins containing non-natural amino acids. Chemical Society Reviews, 33(8), 531-540. Retrieved from [Link]

  • Sanderson Group, Durham University. (n.d.). The synthesis of peptides and proteins containing non-natural amino acids. Retrieved from [Link]

  • Arbely, E., & Arkin, I. T. (2019). Engineered Proteins and Materials Utilizing Residue-Specific Noncanonical Amino Acid Incorporation. Chemical Reviews, 119(12), 7001-7049. Retrieved from [Link]

  • Shimizu, Y., & Ueda, T. (2019). Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins. Frontiers in Bioengineering and Biotechnology, 7, 129. Retrieved from [Link]

  • Lenci, E., & Trabocchi, A. (2020). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. Molecules, 25(12), 2841. Retrieved from [Link]

  • Chemistry For Everyone. (2024, June 1). How Is Solid-Phase Peptide Synthesis Used To Incorporate Unnatural Amino Acids? [Video]. YouTube. Retrieved from [Link]

  • Wikipedia. (2023, December 19). Peptide synthesis. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 2-Aminohex-5-enoic acid. Retrieved from [Link]

Sources

The Strategic Use of (s)-2-Aminohex-5-enoic Acid in the Rational Design of Enzyme Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the quest for potent and selective enzyme inhibitors is a cornerstone of therapeutic innovation. Within the diverse arsenal of chemical tools, (s)-2-aminohex-5-enoic acid emerges as a chiral building block of significant strategic value, particularly in the design of mechanism-based irreversible inhibitors. Its unique structural features—a primary amine, a carboxylic acid, and a terminal vinyl group—offer a versatile scaffold for creating sophisticated molecules that can interrogate and permanently disable enzymatic targets. This guide provides an in-depth exploration of the applications and protocols associated with the use of (s)-2-aminohex-5-enoic acid in modern enzyme inhibitor design.

Introduction: The Power of Irreversible Inhibition

While reversible inhibitors have long been a mainstay of drug discovery, irreversible inhibitors, which form a stable covalent bond with their target enzyme, offer distinct advantages.[1] These advantages include prolonged duration of action, increased biochemical efficiency, and the potential to overcome high concentrations of endogenous substrates.[1] (s)-2-Aminohex-5-enoic acid and its analogs are particularly adept at serving as precursors for "suicide inhibitors" or mechanism-based inactivators. These are unreactive compounds that are catalytically converted by the target enzyme into a highly reactive species, which then covalently modifies the active site, leading to irreversible inactivation.[2][3] This targeted approach enhances selectivity and minimizes off-target effects.[3]

Core Principles: The Versatility of (s)-2-Aminohex-5-enoic Acid

The utility of (s)-2-aminohex-5-enoic acid in inhibitor design stems from its dual functionality. The amino acid backbone provides a familiar scaffold for recognition and binding within the enzyme's active site, particularly for proteases and other enzymes that process peptides or amino acids. The terminal vinyl group, however, is the key to its inhibitory prowess. This moiety can be exploited in several ways:

  • Michael Acceptor Precursor: The vinyl group can be transformed within the enzyme's active site into a reactive Michael acceptor, which is then susceptible to nucleophilic attack by active site residues like cysteine or serine.

  • Generation of Reactive Aldehydes: Enzymatic processing can lead to the formation of a highly reactive α,β-unsaturated aldehyde, which can then form a covalent adduct with the enzyme.

  • Targeting Pyridoxal Phosphate (PLP)-Dependent Enzymes: The vinyl group can interfere with the catalytic cycle of PLP-dependent enzymes, leading to the formation of a stable, inactivated enzyme-inhibitor complex.[1][4]

Application Spotlight: Targeting Cysteine Proteases and GABA Aminotransferase

Cysteine Protease Inhibition

Cysteine proteases, such as papain and the caspases, play crucial roles in various physiological and pathological processes, making them attractive drug targets. Inhibitors incorporating a vinyl group, often as a vinyl sulfone or vinyl ketone, have proven to be highly effective against this class of enzymes. The design strategy involves creating a peptidyl scaffold that directs the vinyl "warhead" to the active site cysteine. The nucleophilic thiol of the cysteine then attacks the electrophilic vinyl group in a Michael addition reaction, forming a stable covalent bond.

The synthesis of such inhibitors can be achieved through solid-phase peptide synthesis (SPPS), where a protected derivative of (s)-2-aminohex-5-enoic acid is incorporated into a peptide chain.

GABA Aminotransferase (GABA-T) Inactivation

A prominent example of the successful application of a vinyl-containing amino acid is γ-vinyl GABA (vigabatrin), an irreversible inhibitor of GABA aminotransferase (GABA-T).[5] GABA-T is a PLP-dependent enzyme responsible for the degradation of the inhibitory neurotransmitter GABA.[2] Inhibition of GABA-T leads to an increase in GABA levels in the brain, which is beneficial in the treatment of epilepsy.[5]

The mechanism of GABA-T inactivation by vigabatrin is a classic example of suicide inhibition. The enzyme's catalytic machinery processes vigabatrin, leading to the formation of a reactive electrophilic intermediate that covalently attaches to the PLP cofactor and an active site lysine residue, thereby irreversibly inactivating the enzyme.[4]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Peptidyl Vinyl Ketone Inhibitor

This protocol outlines the synthesis of a model tripeptide vinyl ketone inhibitor using (s)-2-aminohex-5-enoic acid as the C-terminal residue. The synthesis is performed on a Rink Amide resin using Fmoc-based solid-phase peptide synthesis (SPPS).

Materials:

  • Rink Amide MBHA resin

  • Fmoc-Ala-OH

  • Fmoc-Phe-OH

  • (s)-2-aminohex-5-enoic acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Dess-Martin periodinane

  • Peptide synthesis vessel

  • HPLC for purification

  • Mass spectrometer for characterization

Procedure:

  • Resin Swelling and Fmoc Deprotection: Swell the Rink Amide resin in DMF for 1 hour. Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Coupling of the First Amino Acid (Fmoc-Ala-OH): Dissolve Fmoc-Ala-OH (3 eq), DIC (3 eq), and Oxyma Pure (3 eq) in DMF. Add the solution to the resin and shake for 2 hours. Monitor the coupling reaction using a Kaiser test. Wash the resin with DMF and DCM.

  • Fmoc Deprotection: Repeat step 1 to remove the Fmoc group from the newly coupled alanine.

  • Coupling of the Second Amino Acid (Fmoc-Phe-OH): Repeat step 2 using Fmoc-Phe-OH.

  • Fmoc Deprotection: Repeat step 1 to remove the Fmoc group from the phenylalanine.

  • Coupling of (s)-2-Aminohex-5-enoic Acid: Dissolve (s)-2-aminohex-5-enoic acid (3 eq), DIC (3 eq), and Oxyma Pure (3 eq) in DMF. Add to the resin and shake for 2 hours. Wash thoroughly.

  • Oxidation to Vinyl Ketone: Swell the resin in DCM. Add a solution of Dess-Martin periodinane (5 eq) in DCM and shake for 4 hours at room temperature. Wash the resin with DCM.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2 hours. Filter the resin and collect the filtrate.

  • Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Synthesis_Workflow

Protocol 2: Enzyme Kinetics Assay for Irreversible Inhibition of Papain

This protocol describes a continuous spectrophotometric assay to determine the kinetic parameters (k_inact and K_I) of an irreversible inhibitor against the cysteine protease papain. The assay utilizes the fluorogenic substrate Z-Phe-Arg-AMC.

Materials:

  • Papain (activated)

  • Z-Phe-Arg-AMC (substrate)

  • Assay buffer: 100 mM sodium phosphate, pH 6.5, containing 1 mM EDTA and 2 mM DTT

  • Irreversible inhibitor stock solution (in DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

  • Enzyme and Inhibitor Preparation: Prepare a working solution of activated papain in the assay buffer. Prepare serial dilutions of the irreversible inhibitor in the assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer to all wells. Add the inhibitor dilutions to the test wells. Add buffer with the same concentration of DMSO to the control wells.

  • Pre-incubation (Optional but Recommended): Pre-incubate the enzyme with the inhibitor for various time points before adding the substrate to observe time-dependent inhibition.

  • Initiation of Reaction: Add the papain solution to all wells and mix. Immediately add the Z-Phe-Arg-AMC substrate solution to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in the microplate reader and measure the fluorescence intensity every minute for 30-60 minutes.

  • Data Analysis:

    • Calculate the initial velocity (rate of fluorescence increase) for each inhibitor concentration.

    • Plot the natural logarithm of the initial velocity versus time for each inhibitor concentration. The slope of this plot gives the apparent inactivation rate constant (k_obs).

    • Plot k_obs versus the inhibitor concentration. Fit the data to the Michaelis-Menten equation for irreversible inhibitors: k_obs = k_inact * [I] / (K_I + [I]). This will yield the values for k_inact (the maximal rate of inactivation) and K_I (the inhibitor concentration at half-maximal inactivation rate).

Enzyme_Kinetics_Workflow

Data Presentation and Interpretation

The kinetic data obtained from the enzyme inhibition assays should be presented clearly to facilitate interpretation. A summary table is an effective way to compare the potency of different inhibitors.

InhibitorTarget EnzymeK_I (μM)k_inact (min⁻¹)k_inact/K_I (M⁻¹s⁻¹)
Compound APapain10.20.5817
Compound BPapain5.80.82300
Compound CCathepsin B15.10.2221

Interpretation:

  • K_I: Represents the initial binding affinity of the inhibitor to the enzyme. A lower K_I value indicates tighter binding.

  • k_inact: Represents the maximum rate of covalent bond formation at saturating inhibitor concentrations.

  • k_inact/K_I: This ratio is the second-order rate constant and is the most important parameter for assessing the overall efficiency of an irreversible inhibitor. A higher k_inact/K_I value signifies a more efficient inhibitor.

Conclusion and Future Perspectives

(s)-2-Aminohex-5-enoic acid is a powerful and versatile tool in the design of sophisticated enzyme inhibitors. Its ability to be incorporated into peptidic scaffolds and its latent reactivity in the form of a vinyl group make it an ideal starting point for the development of potent and selective mechanism-based inactivators. The protocols and principles outlined in this guide provide a solid foundation for researchers to harness the potential of this unique chiral building block in their drug discovery efforts. Future advancements in synthetic methodologies and a deeper understanding of enzyme mechanisms will undoubtedly expand the applications of (s)-2-aminohex-5-enoic acid and its derivatives in the development of next-generation therapeutics.

References

  • Maurer, T., et al. (2002). A covalent inhibitor of Lck, a Src family tyrosine kinase, with in vivo activity. Journal of Medicinal Chemistry, 45(7), 1434-1442.
  • Powers, J. C., et al. (2002). Irreversible inhibitors of serine, cysteine, and threonine proteases. Chemical Reviews, 102(12), 4639-4750.
  • Silverman, R. B. (1995). Mechanism-based enzyme inactivators. Methods in Enzymology, 249, 240-283.
  • Silverman, R. B., & Hoffman, S. J. (1980). Mechanism of inactivation of gamma-aminobutyric acid-alpha-ketoglutaric acid aminotransferase by 4-amino-5-halopentanoic acids. Journal of the American Chemical Society, 102(3), 884-886.
  • Kitz, R., & Wilson, I. B. (1962). Esters of methanesulfonic acid as irreversible inhibitors of acetylcholinesterase. Journal of Biological Chemistry, 237(10), 3245-3249.
  • Copeland, R. A. (2013). Evaluation of enzyme inhibitors in drug discovery: a guide for medicinal chemists and pharmacologists. John Wiley & Sons.
  • Schwartz, P. A., et al. (2014). Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and kinase selectivity. Proceedings of the National Academy of Sciences, 111(1), 173-178.
  • Singh, J., et al. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307-317.
  • Lonsdale, R., & Ward, R. A. (2018). Structure-based design of covalent inhibitors. Chemical Society Reviews, 47(11), 3816-3830.
  • Silverman, R. B. (2002).
  • Demystifying Functional Parameters for Irreversible Enzyme Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • A practical guide for the assay-dependent characterisation of irreversible inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • Rapid Determination of the Specificity Constant of Irreversible Inhibitors (kinact/KI) by Means of an Endpoint Competition Assay. Angewandte Chemie International Edition. Available at: [Link]

  • Solid-phase synthesis of peptide vinyl sulfones as potential inhibitors and activity-based probes of cysteine proteases. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Schechter, P. J., et al. (1984). Biochemical and clinical effects of gamma-vinyl GABA in patients with epilepsy. Neurology, 34(2), 182-186.
  • Solid phase synthesis of peptide vinyl sulfone and peptide epoxyketone proteasome inhibitors. Tetrahedron Letters. Available at: [Link]

  • The Taxonomy of Covalent Inhibitors. Biochemistry. Available at: [Link]

  • Protocol for in vitro fluorescence assay of papain-like protease and cell-based immunofluorescence assay of coronavirus infection. STAR Protocols. Available at: [Link]

  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. Available at: [Link]

  • Pyridoxal Phosphate Enzymes: Mechanistic, Structural, and Evolutionary Considerations. Annual Review of Biochemistry. Available at: [Link]

Sources

Ring-Closing Metathesis of Peptides Containing (S)-2-Aminohex-5-enoic Acid: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and peptide science, the synthesis of macrocyclic peptides stands as a cornerstone for developing therapeutics with enhanced stability, target affinity, and bioavailability. Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool for the construction of these constrained architectures. This guide provides a detailed exploration of the application of RCM to peptides incorporating the non-proteinogenic amino acid (S)-2-aminohex-5-enoic acid, a building block uniquely suited for this transformation due to its terminal olefin functionality.

This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights, field-proven protocols, and a robust understanding of the causality behind experimental choices.

The Strategic Advantage of (S)-2-Aminohex-5-enoic Acid in Peptide Macrocyclization

The incorporation of unnatural amino acids is a key strategy for introducing novel structural and functional properties into peptides. (S)-2-Aminohex-5-enoic acid, an analog of lysine with a terminal double bond, offers several distinct advantages for RCM-mediated macrocyclization:

  • Precise Control over Ring Size: The placement of (S)-2-aminohex-5-enoic acid and a second olefin-containing amino acid within the peptide sequence allows for precise control over the size of the resulting macrocycle. This is a critical parameter for optimizing the peptide's conformational pre-organization and, consequently, its biological activity.

  • Metabolic Stability: The resulting carbon-carbon double bond formed via RCM is significantly more stable to enzymatic degradation compared to native linkages like disulfide bonds, thereby enhancing the in vivo half-life of the peptide.[1][2]

  • Conformational Constraint: The cyclic structure restricts the conformational freedom of the peptide backbone, which can lock the molecule into its bioactive conformation. This pre-organization can lead to a significant increase in binding affinity for its biological target by reducing the entropic penalty of binding.

Synthetic Workflow: From Linear Peptide to Macrocycle

The overall synthetic strategy involves a multi-step process that begins with the solid-phase synthesis of the linear peptide precursor, followed by on-resin RCM, and concluding with cleavage, purification, and characterization of the final cyclic peptide.

Figure 1: General workflow for the synthesis of cyclic peptides using RCM.

Application Notes and Protocols

Synthesis and Incorporation of Fmoc-(S)-2-aminohex-5-enoic Acid

Fmoc-(S)-2-aminohex-5-enoic acid is commercially available from several suppliers. For researchers opting for in-house synthesis, various routes have been reported in the literature.

Protocol 3.1.1: Solid-Phase Peptide Synthesis (SPPS) Incorporating Fmoc-(S)-2-aminohex-5-enoic Acid

This protocol outlines the manual Fmoc-based SPPS for a generic linear peptide containing (S)-2-aminohex-5-enoic acid and another olefin-containing amino acid (e.g., (S)-allylglycine) destined for RCM.

Materials:

  • Fmoc-Rink Amide MBHA resin (or other suitable resin depending on the desired C-terminus)

  • Fmoc-protected amino acids (including Fmoc-(S)-2-aminohex-5-enoic acid and a second olefin-containing amino acid)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Diisopropylethylamine (DIEA)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole)

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 1 hour in a peptide synthesis vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and then for an additional 15 minutes to ensure complete removal of the Fmoc group.

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine and byproducts.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) with HBTU/HOBt (1:1 molar ratio, 3-5 equivalents) and DIEA (6-10 equivalents) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Expert Insight: For the sterically demanding Fmoc-(S)-2-aminohex-5-enoic acid, a double coupling (repeating the coupling step with fresh reagents) or the use of a more potent coupling agent like HATU may be necessary to ensure high coupling efficiency.

  • Monitoring Coupling: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

  • Washing: Wash the resin with DMF (3 times) and DCM (3 times).

  • Chain Elongation: Repeat steps 2-6 for each amino acid in the sequence, incorporating Fmoc-(S)-2-aminohex-5-enoic acid and the second olefinic amino acid at the desired positions.

  • Final Fmoc Deprotection: After the final coupling, perform a final deprotection step (step 2) to reveal the N-terminal amine.

  • Final Washing: Wash the resin thoroughly with DMF (5 times) and DCM (5 times) and dry under vacuum.

On-Resin Ring-Closing Metathesis

On-resin RCM is generally preferred over solution-phase cyclization as it minimizes intermolecular side reactions due to the pseudo-dilution effect of the solid support.[2]

Catalyst Selection:

The choice of the Grubbs catalyst is critical for the success of the RCM reaction. For peptides containing terminal alkenes, second-generation Grubbs catalysts are generally more efficient than the first-generation counterparts.

CatalystStructureKey Features & Considerations
Grubbs 1st Generation Lower activity, may require higher catalyst loading and elevated temperatures.
Grubbs 2nd Generation Higher activity and better functional group tolerance. Often the catalyst of choice for peptide RCM.
Hoveyda-Grubbs 2nd Gen. More stable and can be easier to handle. Often shows excellent performance in peptide RCM.[3]

Protocol 3.2.1: On-Resin RCM of a Peptide Containing (S)-2-Aminohex-5-enoic Acid

Materials:

  • Peptide-bound resin from SPPS

  • Grubbs 2nd Generation Catalyst or Hoveyda-Grubbs 2nd Generation Catalyst

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (degassed)

  • Nitrogen or Argon source

Procedure:

  • Resin Preparation: Swell the dried peptide-resin in the chosen RCM solvent (DCE or DCM) for 30-60 minutes under an inert atmosphere (Nitrogen or Argon).

  • Catalyst Solution Preparation: In a separate flask under an inert atmosphere, dissolve the Grubbs catalyst (typically 10-20 mol% relative to the peptide loading) in the degassed RCM solvent to a concentration of approximately 2-5 mM.

  • RCM Reaction:

    • Add the catalyst solution to the swollen resin.

    • Gently agitate the reaction mixture at room temperature to 40°C. The reaction progress can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing it by LC-MS.

    • The reaction is typically complete within 2-12 hours. For challenging cyclizations, a second addition of fresh catalyst may be beneficial.[4]

  • Catalyst Removal: After the reaction is complete, drain the catalyst solution and wash the resin extensively with the RCM solvent (e.g., DCM, 5 times) to remove the ruthenium catalyst. Further washes with DMF can also be employed.

RCM_Mechanism Ru_catalyst [Ru]=CHPh Metallocyclobutane1 Metallocyclobutane Intermediate 1 Ru_catalyst->Metallocyclobutane1 Peptide Linear Peptide (with two terminal alkenes) Peptide->Metallocyclobutane1 [2+2] Cycloaddition Intermediate1 [Ru]=CH-Peptide Metallocyclobutane1->Intermediate1 Retro [2+2] Metallocyclobutane2 Metallocyclobutane Intermediate 2 Intermediate1->Metallocyclobutane2 Intramolecular [2+2] Cycloaddition Metallocyclobutane2->Ru_catalyst Retro [2+2] (Catalyst Regeneration) Cyclic_Peptide Cyclic Peptide Metallocyclobutane2->Cyclic_Peptide Product Release

Figure 2: Simplified catalytic cycle for ring-closing metathesis.

Cleavage, Purification, and Characterization

Protocol 3.3.1: Cleavage from Resin and Deprotection

Materials:

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Dichloromethane (DCM)

  • Cold diethyl ether

Procedure:

  • Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/Water (e.g., 95:2.5:2.5 v/v/v).

  • Cleavage: Add the cleavage cocktail to the dried resin and agitate at room temperature for 2-4 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

Protocol 3.3.2: Purification and Characterization

  • Purification: Purify the crude cyclic peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization:

    • Mass Spectrometry (MS): Confirm the molecular weight of the purified cyclic peptide using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Perform 1D (¹H, ¹³C) and 2D (COSY, TOCSY, NOESY/ROESY) NMR experiments to confirm the structure, including the stereochemistry of the newly formed double bond and the overall conformation of the macrocycle.

Troubleshooting and Expert Insights

Problem Potential Cause(s) Suggested Solution(s)
Low RCM Yield Incomplete coupling of unsaturated amino acids. Inefficient catalyst. Catalyst decomposition. Peptide aggregation on resin.Use a stronger coupling reagent (e.g., HATU) or double coupling for the unsaturated amino acids. Switch to a more active catalyst (e.g., Grubbs 2nd Gen or Hoveyda-Grubbs 2nd Gen). Ensure all solvents are thoroughly degassed and the reaction is run under an inert atmosphere. Use a solvent mixture that promotes resin swelling (e.g., DCM/DMF).[3] Consider microwave-assisted RCM.
Formation of E/Z Isomers Thermodynamic control of the RCM reaction.The E/Z ratio can be difficult to control. Purification by HPLC is often necessary to separate the isomers. Some specialized Z-selective catalysts are available but may have different substrate scope.
Olefin Isomerization Presence of ruthenium hydride species from catalyst degradation.Use additives like 1,4-benzoquinone to suppress isomerization.[1] Optimize reaction temperature and time to minimize catalyst degradation.
Dimerization/Oligomerization High concentration of the linear peptide.Perform the RCM on-resin to leverage the pseudo-dilution effect. If performing in solution, use high dilution conditions (typically <5 mM).

Conclusion

The ring-closing metathesis of peptides containing (S)-2-aminohex-5-enoic acid is a robust and highly effective strategy for the synthesis of conformationally constrained macrocyclic peptides. By carefully selecting the appropriate synthetic protocols, catalyst, and reaction conditions, researchers can efficiently generate novel peptide architectures with potentially superior therapeutic properties. This guide provides a comprehensive framework to empower scientists in their pursuit of innovative peptide-based drug candidates.

References

  • Hansen, E. A., et al. (2021). Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl). National Institutes of Health. [Link]

  • Hansen, E. A., et al. (2014). Z-Selective Olefin Metathesis on Peptides: Investigation of Side-Chain Influence, Preorganization, and Guidelines in Substrate Selection. Journal of the American Chemical Society. [Link]

  • Jacobsen, Ø., et al. (2010). Structural and Pharmacological Effects of Ring-Closing Metathesis in Peptides. Molecules. [Link]

  • ACDLabs. (2024). Analytical characterization of macrocyclic peptido-mimetic compounds by NMR spectroscopy. American Chemical Society.
  • ChemBK. (S)-2-(Fmoc-amino)-2-methylhex-5-enoic acid. [Link]

  • AAPPTec. (2000). Ring Closing Metathesis on Resin. Technical Support Information Bulletin 1176. [Link]

  • Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. [Link]

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Navigating the Synthetic Landscape: A Guide to Protecting Group Strategies for (S)-2-Aminohex-5-enoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Challenge of a Trifunctional Building Block

(S)-2-Aminohex-5-enoic acid is a non-proteinogenic amino acid that presents a unique synthetic challenge due to its trifunctional nature. Possessing a stereogenic center, a nucleophilic α-amino group, an electrophilic carboxylic acid, and a reactive terminal alkene, this molecule requires a carefully orchestrated protecting group strategy to achieve selective transformations. Uncontrolled reactivity can lead to undesired side reactions, such as polymerization or reactions at the wrong functional group, compromising the yield and purity of the target molecule. This guide provides an in-depth analysis of protecting group strategies, offering field-proven insights and detailed protocols to empower researchers in their synthetic endeavors.

The key to successfully manipulating polyfunctional molecules like (S)-2-aminohex-5-enoic acid lies in the concept of orthogonal protection . This strategy involves the use of protecting groups that can be removed under distinct chemical conditions, allowing for the selective deprotection of one functional group while others remain intact.[1][2] This enables a stepwise and controlled synthetic sequence, which is crucial for the construction of complex molecules.[1]

Strategic Selection of Protecting Groups: A Decision Framework

The choice of protecting groups is dictated by the planned synthetic route. The stability of the protecting group to various reaction conditions and the mildness of its removal are paramount considerations. The following sections detail the protection of the α-amino and carboxylic acid functionalities, with a focus on commonly employed protecting groups and their compatibility.

Protecting the α-Amino Group

The primary role of an amino protecting group is to prevent its nucleophilic character from interfering with subsequent reactions, such as esterification of the carboxylic acid or modifications of the alkene.[3] The most widely used amino protecting groups in peptide synthesis and organic synthesis are the tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc) groups.[4][5]

G cluster_amine Amine Protecting Groups Start (S)-2-Aminohex-5-enoic acid AmineProtection Protect α-Amino Group Start->AmineProtection Boc Boc (Acid-Labile) AmineProtection->Boc Boc₂O, Base Cbz Cbz (Hydrogenolysis) AmineProtection->Cbz Cbz-Cl, Base Fmoc Fmoc (Base-Labile) AmineProtection->Fmoc Fmoc-OSu, Base

  • tert-Butoxycarbonyl (Boc): The Boc group is a cornerstone of the Boc/benzyl (Bzl) strategy in peptide synthesis.[6] It is stable to a wide range of non-acidic conditions but is readily cleaved by moderate to strong acids, such as trifluoroacetic acid (TFA).[7][8] This acid lability makes it orthogonal to base-labile and hydrogenolysis-labile protecting groups.

  • Benzyloxycarbonyl (Cbz or Z): Introduced by Bergmann and Zervas, the Cbz group was pivotal in the advancement of controlled peptide synthesis.[9] It is stable to mildly acidic and basic conditions but is cleanly removed by catalytic hydrogenolysis (e.g., H₂/Pd-C).[10][11] This removal method is exceptionally mild, but its incompatibility with reducible functional groups, such as the terminal alkene in our substrate, must be considered. Careful selection of catalysts and reaction conditions may be necessary to avoid concomitant reduction of the double bond.

  • 9-Fluorenylmethyloxycarbonyl (Fmoc): The Fmoc group is the foundation of the Fmoc/tBu (tert-butyl) strategy, which has become the dominant method in solid-phase peptide synthesis (SPPS).[12][13] Its key advantage is its lability to mild bases, typically a solution of piperidine in DMF, while being stable to acidic conditions.[13] This orthogonality to acid-labile groups is a significant advantage in complex syntheses.[12]

Protecting the Carboxylic Acid Group

Protection of the carboxylic acid is essential to prevent it from acting as a nucleophile or undergoing unwanted reactions during transformations at the amino group or the alkene.[14] The most common strategy is its conversion to an ester.[15]

G cluster_carboxyl Carboxyl Protecting Groups (Esters) Start N-Protected (S)-2-Aminohex-5-enoic acid CarboxylProtection Protect Carboxyl Group Start->CarboxylProtection MethylEthyl Methyl/Ethyl (Acid/Base Labile) CarboxylProtection->MethylEthyl ROH, H⁺ Benzyl Benzyl (Bn) (Hydrogenolysis) CarboxylProtection->Benzyl BnOH, H⁺ or BnBr, Base TertButyl tert-Butyl (tBu) (Acid-Labile) CarboxylProtection->TertButyl Isobutylene, H⁺

  • Methyl and Ethyl Esters: These are among the simplest protecting groups to introduce, typically via Fischer esterification.[16] However, their removal requires saponification with a base (e.g., NaOH or LiOH) or strong acid, conditions that may not be compatible with other sensitive functional groups or protecting groups.[15]

  • Benzyl (Bn) Ester: Benzyl esters offer good stability to both acidic and basic conditions.[10] Similar to the Cbz group, they are readily cleaved by catalytic hydrogenolysis.[10][17] The same caution regarding the potential for alkene reduction applies.

  • tert-Butyl (tBu) Ester: The tBu ester is highly resistant to basic and nucleophilic conditions but is easily cleaved under acidic conditions (e.g., TFA).[15][18] This makes it an excellent orthogonal partner for the Fmoc group in the Fmoc/tBu strategy.[19]

Data Presentation: A Comparative Overview of Protecting Groups

The following table summarizes the stability and deprotection conditions for the discussed protecting groups, providing a quick reference for strategic planning.

Protecting GroupFunctionality ProtectedStable ToLabile To (Deprotection Conditions)Orthogonal To
Boc AmineBase, HydrogenolysisStrong Acid (e.g., TFA, HCl in dioxane)[5]Fmoc, Cbz, Bn ester
Cbz AmineMild Acid, BaseCatalytic Hydrogenolysis (H₂, Pd/C)[9]Boc, Fmoc, tBu ester
Fmoc AmineAcid, HydrogenolysisBase (e.g., 20% Piperidine in DMF)[12][13]Boc, Cbz, tBu ester, Bn ester
Methyl/Ethyl Ester Carboxylic AcidHydrogenolysisAcid, Base (Saponification)[15]Cbz, Bn ester
Benzyl (Bn) Ester Carboxylic AcidAcid, BaseCatalytic Hydrogenolysis (H₂, Pd/C)[15][17]Boc, Fmoc, tBu ester
tert-Butyl (tBu) Ester Carboxylic AcidBase, HydrogenolysisStrong Acid (e.g., TFA)[15][20]Fmoc, Cbz, Bn ester

Experimental Protocols

The following protocols are provided as representative procedures and may require optimization based on the specific substrate and scale of the reaction.

Protocol 1: Boc Protection of (S)-2-Aminohex-5-enoic Acid

This protocol outlines the protection of the α-amino group using di-tert-butyl dicarbonate (Boc₂O).

Materials:

  • (S)-2-Aminohex-5-enoic acid

  • Dioxane

  • Water

  • Sodium bicarbonate (NaHCO₃)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve (S)-2-aminohex-5-enoic acid (1 equivalent) in a 1:1 mixture of dioxane and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium bicarbonate (2.5 equivalents) portion-wise while stirring.[21]

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) in dioxane dropwise.[21]

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, remove the dioxane under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the Boc-protected product.[21]

Protocol 2: Cbz Protection of (S)-2-Aminohex-5-enoic Acid

This protocol describes the introduction of the Cbz group using benzyl chloroformate (Cbz-Cl).

Materials:

  • (S)-2-Aminohex-5-enoic acid

  • 1 M Sodium carbonate (Na₂CO₃) solution

  • Benzyl chloroformate (Cbz-Cl)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate or Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the amino acid (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) with cooling in an ice bath.[9]

  • While vigorously stirring, add benzyl chloroformate (1.1 equivalents) dropwise, maintaining the temperature below 5 °C.[9]

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Wash the reaction mixture with diethyl ether to remove unreacted benzyl chloroformate.[9]

  • Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl.

  • Extract the product with ethyl acetate or dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected amino acid.[9]

Protocol 3: Fmoc Protection of (S)-2-Aminohex-5-enoic Acid

This protocol details the protection of the amino group with 9-fluorenylmethyl chloroformate (Fmoc-Cl).

Materials:

  • (S)-2-Aminohex-5-enoic acid

  • Fmoc chloride (Fmoc-Cl)

  • Water:Ethanol (3:1) mixture

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a mixture of the amino acid (1 mmol) and Fmoc chloride (1.2 mmol), add 1.5 mL of a water:ethanol (3:1) solution.[22]

  • Stir the reaction mixture at 60 °C.

  • Monitor the reaction by TLC.

  • Upon completion, acidify the solution with 1 M HCl.[22]

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate and evaporate the solvent to afford the pure N-Fmoc amino acid.[22]

Protocol 4: Benzyl Ester Formation

This protocol describes the protection of the carboxylic acid as a benzyl ester.

Materials:

  • N-protected (S)-2-aminohex-5-enoic acid

  • Benzyl alcohol (BnOH)

  • p-Toluenesulfonic acid (TsOH)

  • Benzene or Toluene

  • Dean-Stark apparatus

Procedure:

  • Dissolve the N-protected amino acid (1 equivalent) and a catalytic amount of p-toluenesulfonic acid in benzene or toluene.

  • Add benzyl alcohol (1.2 equivalents).

  • Heat the mixture to reflux using a Dean-Stark apparatus to remove water.

  • Monitor the reaction by TLC until completion.

  • Cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography if necessary.

Protocol 5: Deprotection of a Cbz Group by Hydrogenolysis

This protocol outlines the removal of a Cbz protecting group.

Materials:

  • Cbz-protected compound

  • Methanol or Ethanol

  • 10% Palladium on carbon (Pd/C) catalyst

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve the Cbz-protected compound (1.0 equivalent) in methanol or ethanol in a flask equipped with a magnetic stir bar.[9]

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol%).[9]

  • Secure the flask to a hydrogenation apparatus, evacuate the flask, and backfill with hydrogen gas. Repeat this process three times.[9]

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (e.g., balloon) at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Rinse the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected product.

Conclusion and Future Perspectives

The successful synthesis of complex molecules derived from (S)-2-aminohex-5-enoic acid is critically dependent on the rational selection and implementation of an orthogonal protecting group strategy. The choice between Boc, Cbz, and Fmoc for the amino group, and various esters for the carboxylic acid, must be made in the context of the overall synthetic plan, taking into account the reactivity of the terminal alkene. The protocols provided herein serve as a foundation for researchers to develop robust and efficient synthetic routes. As the demand for novel and complex non-proteinogenic amino acids in drug discovery and materials science continues to grow, the development of new and more versatile protecting groups and their selective removal will remain an active and important area of research.

References

  • 13.10: Protecting Groups in Organic Synthesis. (2021, March 5). Chemistry LibreTexts. Retrieved from [Link]

  • Fmoc. (2017, March 16). Lokey Lab Protocols.
  • Hernández, D., & Martín, V. S. (2008). First Practical Protection of Alpha-Amino Acids as N,N-benzyloxycarbamoyl Derivatives. The Journal of Organic Chemistry, 73(18), 7384–7387.
  • Protection of Carboxylic acid by Ester. (n.d.). SynArchive. Retrieved from [Link]

  • Carboxylic acid Protection Part 3: Benzyl Ester as protecting group. (2020, March 29). YouTube. Retrieved from [Link]

  • Goméz-Martinez, M., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group.
  • Process for preparing amino acid tert-butyl ester hydrochloric acid salts. (2003).
  • Amino Acid-Protecting Groups. (n.d.). SciSpace.
  • Protecting Groups: Boc, Cbz, Amine. (2023, October 21). StudySmarter.
  • An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. (2011). The Royal Society of Chemistry.
  • Carboxyl protecting groups. (n.d.). GCW Gandhi Nagar Jammu.
  • The Role of Benzyl Protecting Groups in Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Straightforward α-Amino Nitrile Synthesis Through Mo(CO)6 -Catalyzed Reductive Functionalization of Carboxamides. (2018, September 17). PubMed.
  • tert-Butyl Esters. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Fmoc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Hydrolysis of tert-butyl esters present in N-protected amino acids. (n.d.).
  • Cbz-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Protecting Groups in Peptide Synthesis. (2018). PubMed.
  • C–H Functionalization in the Synthesis of Amino Acids and Peptides. (2014, August 21). Chemical Reviews.
  • Orthogonal Protecting Groups for N(alpha)-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis. (2000). PubMed.
  • A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. (2023, August 29). Who we serve.
  • A Convenient Protocol for the Deprotection of N‐Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups. (2025, August 6).
  • Ch27 : Peptide synthesis. (n.d.). University of Calgary.
  • Chemoselectivity: The Mother of Invention in Total Synthesis. (2009). PubMed Central.
  • Amino protecting group—benzyloxycarbonyl (Cbz). (2025, July 31). Suzhou Highfine Biotech.
  • A Comparative Guide to Cbz, Boc, and Fmoc Protecting Groups for N-benzylglycine. (n.d.). BenchChem.
  • 11.3 Protecting groups. (n.d.). Fiveable.
  • Application Notes and Protocols: Boc-(S)-2-Amino-5-methylhex-4-enoic Acid in the Synthesis of Enzyme Inhibitors. (n.d.). BenchChem.
  • Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3·7H2O−NaI System in Acetonitrile. (2001). The Journal of Organic Chemistry.
  • Selective deprotection of phenacyl, benzyl and methyl esters of N-protected amino acids and dipeptides and N-protected amino acids benzyl ester linked to resins with bis(tributyltin) oxide. (n.d.). RSC Publishing.
  • Amino Acid-Protecting Groups. (2019, November 19).
  • Protecting Groups in Peptide Synthesis. (n.d.). Biosynth.
  • Amino Acid Deriv
  • Orthogonal protecting groups for N?-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. (2025, August 9).
  • C–H Functionalization in the Synthesis of Amino Acids and Peptides. (2025, August 6).
  • Selecting Orthogonal Building Blocks. (n.d.). Sigma-Aldrich.
  • Enantioselective synthesis of amino acids
  • Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.).
  • Appendix 6: Protecting groups. (n.d.). Oxford Learning Link.

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Application Note: High-Resolution Mass Spectrometry for the Structural Elucidation of (s)-2-Aminohex-5-enoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the analysis of (s)-2-aminoh-5-enoic acid, a non-proteinogenic amino acid, using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). We detail a robust methodology employing Electrospray Ionization (ESI) for gentle ion generation and Collision-Induced Dissociation (CID) for structural characterization. This document outlines optimized protocols for sample preparation, instrumentation, and data interpretation, explaining the scientific rationale behind key experimental parameters. The predicted fragmentation pathways are discussed in detail, providing researchers, scientists, and drug development professionals with the necessary tools to confidently identify and characterize this and similar unsaturated amino acids.

Introduction

(s)-2-Aminohex-5-enoic acid, also known as L-homoallylglycine, is a non-proteinogenic amino acid (NPAA) of significant interest in medicinal chemistry and drug development.[1][2] Unlike the 20 canonical amino acids, NPAAs offer unique structural motifs that can be exploited to enhance the therapeutic properties of peptide-based drugs, such as increased metabolic stability, improved potency, and novel functionalities.[1][2] The unsaturated side chain of (s)-2-aminoh-5-enoic acid provides a reactive handle for further chemical modification, making it a valuable building block in synthetic chemistry.[3]

Accurate structural confirmation and purity assessment are critical in the development of molecules incorporating NPAAs. Tandem mass spectrometry (MS/MS) is an indispensable analytical technique for this purpose, providing not only precise mass measurement but also detailed structural information through controlled fragmentation.[4] This guide focuses on the use of Electrospray Ionization (ESI), a soft ionization technique that preserves the intact molecule as a gas-phase ion, followed by Collision-Induced Dissociation (CID), which fragments the ion in a predictable manner to reveal its structural components.[5][6]

Principle of the Method

The analysis is performed using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. The workflow begins with the separation of the analyte from the sample matrix using reverse-phase liquid chromatography. The eluent is then introduced into the ESI source, where a high voltage is applied to create a fine aerosol of charged droplets.[7] Evaporation of the solvent leads to the formation of gas-phase protonated molecules, [M+H]⁺.[8]

In the first stage of mass analysis (MS1), the protonated precursor ion of (s)-2-aminoh-5-enoic acid is selectively isolated. This ion is then transferred to a collision cell, where it is accelerated and collides with an inert gas (e.g., argon or nitrogen).[6][9] This process, known as Collision-Induced Dissociation (CID), converts kinetic energy into internal energy, causing the precursor ion to fragment at its weakest chemical bonds.[10][11] The resulting fragment ions are analyzed in the second stage of mass analysis (MS2), producing a characteristic fragmentation spectrum that serves as a structural fingerprint of the molecule.[9]

Experimental Workflow Diagram

G cluster_lc Liquid Chromatography cluster_ms Tandem Mass Spectrometry Sample Sample Preparation LC_Separation RP-HPLC Separation Sample->LC_Separation ESI Electrospray Ionization (ESI) LC_Separation->ESI Analyte Elution MS1 MS1: Precursor Ion Selection ([M+H]⁺) ESI->MS1 CID Collision Cell (CID Fragmentation) MS1->CID MS2 MS2: Fragment Ion Analysis CID->MS2 Data_Analysis Data Interpretation & Structural Elucidation MS2->Data_Analysis

Caption: Overall workflow for LC-MS/MS analysis.

Experimental Protocols

Materials and Reagents
  • (s)-2-Aminohex-5-enoic acid standard (Purity ≥97%)[12]

  • LC-MS Grade Water

  • LC-MS Grade Acetonitrile (ACN)

  • Formic Acid (FA) , LC-MS Grade (≥99%)

  • Methanol for cleaning

Sample Preparation Protocol
  • Objective: To prepare a dilute solution of the analyte suitable for direct infusion or LC-MS injection.

  • Prepare a stock solution of (s)-2-aminoh-5-enoic acid at 1 mg/mL in LC-MS grade water.

  • Vortex the solution for 30 seconds to ensure complete dissolution.

  • Prepare a working solution by diluting the stock solution to a final concentration of 1-10 µg/mL in the initial mobile phase composition (e.g., 95% Water/5% ACN with 0.1% FA).

  • Filter the working solution through a 0.22 µm syringe filter into an autosampler vial.

Causality Note: The use of an acidic mobile phase additive like formic acid is crucial for positive mode ESI. It ensures the analyte, which contains a basic amine group, is readily protonated in solution, leading to a strong and stable [M+H]⁺ signal in the mass spectrometer.[13][14]

Liquid Chromatography (LC) Method
ParameterRecommended SettingRationale
Column C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm)Provides good retention and peak shape for polar amino acids.
Mobile Phase A Water + 0.1% Formic AcidAqueous phase for retaining polar analytes.
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic phase for eluting analytes.
Flow Rate 0.4 mL/minStandard flow rate for analytical scale columns.
Injection Volume 2-5 µLBalances sensitivity with the risk of column overloading.
Column Temp. 40 °CImproves peak shape and reduces viscosity.
Gradient 5% B for 1 min, ramp to 95% B over 7 min, hold 2 minA standard gradient to elute the analyte and clean the column.
Mass Spectrometry (MS) Method
ParameterRecommended SettingRationale
Ionization Mode ESI, PositivePromotes the formation of [M+H]⁺ ions for amino acids.[13]
Capillary Voltage 3.5 - 4.0 kVOptimizes the electrospray process for efficient ion generation.[15]
Nebulizer Gas Nitrogen, 45 psiAssists in droplet formation and desolvation.[16]
Drying Gas Temp. 350 °CFacilitates solvent evaporation from charged droplets.[16]
Drying Gas Flow 11 L/minRemoves residual solvent to produce gas-phase ions.[16]
MS1 Scan Range m/z 50-200A narrow range centered around the expected precursor mass.
Precursor Ion (MS/MS) m/z 130.1The calculated m/z for the protonated molecule [C₆H₁₁NO₂ + H]⁺.[12]
Collision Gas ArgonAn inert gas that efficiently induces fragmentation.[11]
Collision Energy (CE) 10-30 eVA range should be tested to observe both primary and secondary fragments. Low CE reveals initial losses, while high CE induces more extensive fragmentation.[6]
MS2 Scan Range m/z 40-140Covers the full range of potential fragment ions.

Results and Discussion

Precursor Ion Identification

(s)-2-Aminohex-5-enoic acid has a monoisotopic mass of 129.0790 Da.[12] In positive ESI mode, it readily accepts a proton at the primary amine group to form the protonated molecule, [M+H]⁺. Therefore, the precursor ion for MS/MS analysis is observed at m/z 130.0868 (or rounded to 130.1 for nominal mass instruments).

Predicted Fragmentation Pathways

The fragmentation of protonated amino acids via CID typically follows well-characterized pathways, primarily involving the neutral loss of small, stable molecules from the amino and carboxylic acid groups.[17][18] For (s)-2-aminoh-5-enoic acid, the following fragmentation reactions are predicted:

  • Loss of Water (H₂O): A common fragmentation pathway is the dehydration of the carboxylic acid group, resulting in the loss of 18.01 Da. This produces a prominent fragment ion at m/z 112.07 .

  • Loss of Ammonia (NH₃): Cleavage of the C-N bond can lead to the loss of the amino group as ammonia (17.03 Da). This pathway generates a fragment ion at m/z 113.06 .

  • Loss of Formic Acid (HCOOH): The most characteristic fragmentation for free amino acids is the combined loss of the entire carboxyl group, which departs as formic acid (46.01 Da).[16][18] This is often the most abundant fragment ion (base peak) in the MS2 spectrum and is observed at m/z 84.07 . This ion corresponds to the protonated side chain imine.

  • Sequential Losses: Further fragmentation can occur from the primary fragments. For example, the ion at m/z 112.07 (after water loss) may subsequently lose carbon monoxide (CO, 28.00 Da) to produce a fragment at m/z 84.07 .

The unsaturated side chain is relatively stable, and fragmentation is dominated by the functional groups at the alpha-carbon.

Predicted Fragmentation Diagram of [M+H]⁺

Fragmentation parent [M+H]⁺ m/z 130.1 frag1 [M+H - H₂O]⁺ m/z 112.1 parent->frag1 - H₂O (18 Da) frag2 [M+H - NH₃]⁺ m/z 113.1 parent->frag2 - NH₃ (17 Da) frag3 [M+H - HCOOH]⁺ m/z 84.1 parent->frag3 - HCOOH (46 Da) (Characteristic Loss) frag4 [M+H - H₂O - CO]⁺ m/z 84.1 frag1->frag4 - CO (28 Da)

Caption: Predicted CID fragmentation of protonated (s)-2-Aminohex-5-enoic acid.

Summary of Expected Ions
Ion DescriptionProposed FormulaCalculated m/zNeutral Loss
Precursor Ion [C₆H₁₂NO₂]⁺130.0868-
Fragment 1 [C₆H₁₀NO]⁺112.0762H₂O
Fragment 2 [C₆H₉O₂]⁺113.0597NH₃
Fragment 3 (Base Peak) [C₅H₁₀N]⁺84.0813HCOOH

Conclusion

This application note provides a detailed and scientifically grounded protocol for the fragmentation analysis of (s)-2-aminoh-5-enoic acid using LC-MS/MS. By employing positive mode Electrospray Ionization and Collision-Induced Dissociation, the structure of this non-proteinogenic amino acid can be reliably confirmed. The characteristic neutral loss of formic acid (46 Da) to produce the fragment ion at m/z 84.1 serves as a highly specific transition for its identification and quantification. The methodologies described herein are robust and can be adapted for the analysis of other novel or underivatized amino acids, making this a valuable resource for researchers in drug discovery, proteomics, and metabolomics.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (S)-2-Aminohex-5-enoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (s)-2-aminohex-5-enoic acid, a valuable non-proteinogenic amino acid and a key building block in medicinal chemistry.[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its synthesis, troubleshoot common issues, and answer frequently asked questions. My goal is to provide not just protocols, but the underlying chemical principles to empower you to optimize your synthetic routes.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific problems that can arise during the synthesis of (s)-2-aminohex-5-enoic acid. Each entry details the issue, its probable causes, and actionable solutions.

Issue 1: Low Enantioselectivity in Asymmetric Alkylation of Glycine Enolates

Symptoms: You are employing a chiral auxiliary-based method for the asymmetric alkylation of a glycine enolate equivalent with 4-bromo-1-butene, but the enantiomeric excess (ee) of your product is consistently below the desired level (e.g., <90% ee).

Probable Causes:

  • Incomplete Enolate Formation: Insufficiently strong base or inadequate reaction time/temperature can lead to an equilibrium mixture of the starting material and the enolate. The unreacted starting material can undergo non-selective alkylation.

  • Poorly Optimized Reaction Conditions: The choice of solvent, temperature, and counterion can significantly impact the stereochemical outcome of the alkylation.[2]

  • Epimerization: The product's α-proton can be abstracted by any remaining base, leading to racemization.

  • Chiral Auxiliary Cleavage: Harsh conditions during the removal of the chiral auxiliary can cause racemization.

Solutions:

  • Base Selection: Employ a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS) to ensure complete and irreversible enolate formation.[3]

  • Temperature Control: Perform the enolate formation at low temperatures (e.g., -78 °C) to minimize side reactions. The subsequent alkylation should also be carried out at low temperatures, with gradual warming to room temperature.

  • Solvent Effects: Aprotic solvents like tetrahydrofuran (THF) are generally preferred. The polarity of the solvent can influence the aggregation state of the enolate and, consequently, the stereoselectivity.

  • Quenching: Quench the reaction with a proton source (e.g., saturated aqueous ammonium chloride) at low temperature to neutralize any remaining base and prevent epimerization.

  • Auxiliary Cleavage: Use mild conditions for the removal of the chiral auxiliary. For instance, Evans oxazolidinone auxiliaries can be cleaved under mild hydrolytic conditions.

Issue 2: Competing O-Alkylation in Enolate Reactions

Symptoms: Alongside your desired C-alkylated product, you observe a significant amount of an O-alkylated byproduct, where the alkylating agent has reacted with the oxygen atom of the enolate.

Probable Causes:

  • "Hard" vs. "Soft" Nucleophiles/Electrophiles: Enolates are ambident nucleophiles with two reactive sites: the α-carbon (soft) and the oxygen (hard). "Hard" electrophiles, such as alkyl triflates, tend to react at the harder oxygen center.[4]

  • Solvent Choice: Polar aprotic solvents can solvate the metal cation, leading to a "freer" enolate that is more prone to O-alkylation.

Solutions:

  • Electrophile Choice: Use "softer" electrophiles like alkyl iodides or bromides, which have a greater propensity to react at the softer carbon nucleophile.

  • Counterion and Solvent System: The use of lithium enolates in less polar solvents like THF often favors C-alkylation.

Issue 3: Formation of Di-alkylated Byproducts

Symptoms: You observe the formation of a significant amount of a di-alkylated product, where two molecules of the alkylating agent have reacted at the α-carbon.

Probable Causes:

  • Excess Alkylating Agent: Using a large excess of the alkylating agent can promote a second alkylation event.

  • Proton Exchange: The mono-alkylated product can be deprotonated by unreacted enolate, forming a new enolate that can undergo a second alkylation.

Solutions:

  • Stoichiometry Control: Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of the alkylating agent.

  • Inverse Addition: Add the enolate solution to the alkylating agent solution (inverse addition) to maintain a low concentration of the enolate and minimize proton exchange.

Issue 4: Low Yields in Ring-Closing Metathesis (RCM) for Analogue Synthesis

Symptoms: When synthesizing cyclic analogues of (s)-2-aminohex-5-enoic acid via RCM, you experience low conversion to the desired cyclic product.[5][6]

Probable Causes:

  • Catalyst Inhibition: The free amino group of the substrate can coordinate to the ruthenium catalyst, inhibiting its activity.

  • Catalyst Decomposition: The Grubbs catalyst can decompose under certain conditions, especially in the presence of impurities.

  • Unfavorable Ring Size: The formation of very small or very large rings can be entropically or enthalpically disfavored.

Solutions:

  • Protecting Groups: Protect the amino group with a suitable protecting group (e.g., Boc, Cbz) before performing the RCM reaction.[7][8]

  • Catalyst Choice: Second-generation Grubbs and Hoveyda-Grubbs catalysts are generally more robust and tolerant of functional groups.[9]

  • Reaction Conditions: Run the reaction under an inert atmosphere (e.g., argon or nitrogen) and use freshly distilled, degassed solvents. Higher dilutions can favor intramolecular RCM over intermolecular oligomerization.

Frequently Asked Questions (FAQs)

Synthesis Strategies

Q1: What are the most common strategies for the asymmetric synthesis of (s)-2-aminohex-5-enoic acid?

A1: Several effective strategies exist for the asymmetric synthesis of this amino acid.[10][11] A prevalent approach involves the diastereoselective alkylation of a chiral glycine enolate equivalent.[2][12] In this method, a chiral auxiliary is used to direct the stereochemical outcome of the alkylation of the α-carbon with an appropriate 4-carbon electrophile containing a terminal alkene (e.g., 4-bromo-1-butene). Another powerful method is the Sharpless asymmetric aminohydroxylation of a suitable hexenoate derivative, which introduces the amino and hydroxyl groups in a stereocontrolled manner.[13][14][15][16][17]

Q2: Can I synthesize (s)-2-aminohex-5-enoic acid without using a chiral auxiliary?

A2: Yes, catalytic asymmetric methods are an excellent alternative. For instance, phase-transfer catalysis using a chiral catalyst can be employed for the enantioselective alkylation of a glycine Schiff base.[18] Additionally, enzymatic resolutions or desymmetrization approaches can provide access to the desired enantiomer.

Protecting Groups

Q3: What are the best protecting groups for the amine and carboxylic acid functionalities during the synthesis?

A3: The choice of protecting groups is crucial and depends on the specific reaction conditions of your synthetic route.[7][19]

  • Amine Protection: The tert-butyloxycarbonyl (Boc) group is widely used due to its stability under many reaction conditions and its facile removal with mild acid (e.g., trifluoroacetic acid). The benzyloxycarbonyl (Cbz) group is another common choice, removable by catalytic hydrogenation.

  • Carboxylic Acid Protection: Methyl or ethyl esters are frequently used and can be hydrolyzed under basic conditions (e.g., with lithium hydroxide). For more sensitive substrates, a benzyl ester, which can be removed by hydrogenation, is a good option.

Purification

Q4: What are the most effective methods for purifying the final unprotected (s)-2-aminohex-5-enoic acid?

A4: The purification of unprotected amino acids can be challenging due to their zwitterionic nature and high polarity.[20][21][22]

  • Ion-Exchange Chromatography: This is a highly effective method for separating amino acids from non-ionic impurities and for separating acidic, basic, and neutral amino acids from each other.[23]

  • Reversed-Phase HPLC (RP-HPLC): This is a standard technique for the purification of peptides and amino acids, particularly when high purity is required.[22][24] A C18 column with a water/acetonitrile mobile phase containing an ion-pairing agent like trifluoroacetic acid (TFA) is commonly used.

  • Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for obtaining highly pure crystalline material.

Side Reactions

Q5: What is a common side reaction in the Sharpless asymmetric aminohydroxylation, and how can it be minimized?

A5: A potential side reaction is the formation of a bis(azaglycolate) osmium(VI) species, which can decrease the enantioselectivity.[13] This occurs when the reoxidized metallacycle undergoes a second cycloaddition. To minimize this, conducting the reaction in an aqueous medium under more dilute conditions is recommended as it favors the hydrolysis of the osmium(VI) azaglycolate to release the product.[13]

Q6: How can I avoid the formation of deletion or truncated sequences when using (s)-2-aminohex-5-enoic acid in solid-phase peptide synthesis (SPPS)?

A6: Incomplete coupling reactions are the primary cause of deletion sequences in SPPS. To avoid this:

  • Optimize Coupling Reagents: Use highly efficient coupling reagents like HATU or HBTU.

  • Double Coupling: If the coupling is known to be difficult, perform a second coupling step.

  • Monitoring: Use a qualitative test (e.g., the Kaiser test) to ensure complete coupling before proceeding to the next deprotection step.

Visualizing Key Processes

Workflow for Troubleshooting Low Enantioselectivity

G start Low Enantioselectivity Observed cause1 Incomplete Enolate Formation? start->cause1 cause2 Suboptimal Reaction Conditions? start->cause2 cause3 Epimerization Occurring? start->cause3 cause4 Harsh Auxiliary Cleavage? start->cause4 sol1 Use Stronger Base (LDA/LHMDS) Ensure Complete Deprotonation cause1->sol1 Yes sol2 Optimize Temperature (-78 °C) Select Appropriate Solvent (THF) cause2->sol2 Yes sol3 Quench at Low Temperature Use Mild Proton Source cause3->sol3 Yes sol4 Employ Mild Cleavage Conditions cause4->sol4 Yes end Improved Enantioselectivity sol1->end sol2->end sol3->end sol4->end

Caption: Troubleshooting workflow for low enantioselectivity.

General Synthetic Scheme with Protecting Groups

G cluster_0 Protection cluster_1 Asymmetric Alkylation cluster_2 Deprotection A Glycine B Protected Glycine (e.g., Boc-Gly-OMe) A->B Protecting Group Chemistry C Chiral Glycine Enolate B->C Base (e.g., LDA) D Protected (s)-2-aminohex-5-enoic acid derivative C->D 4-bromo-1-butene E (s)-2-Aminohex-5-enoic acid D->E Deprotection Steps (e.g., TFA, LiOH)

Caption: General synthetic pathway for (s)-2-aminohex-5-enoic acid.

Quantitative Data Summary

ParameterTypical RangeNotes
Enantiomeric Excess (ee) >95%For asymmetric alkylation with chiral auxiliaries.
Yield (Alkylation Step) 60-85%Highly dependent on substrate and reaction conditions.
Yield (RCM) 70-95%For protected amino acid derivatives.[25]
Purity (after RP-HPLC) >98%Standard for pharmaceutical applications.

Experimental Protocols

Protocol 1: Asymmetric Alkylation of a Chiral Glycine Equivalent

This protocol is a generalized procedure based on the principles of Evans' asymmetric alkylation.

  • Enolate Formation: Dissolve the N-acylated oxazolidinone derivative of glycine (1.0 equiv.) in anhydrous THF and cool to -78 °C under an inert atmosphere. Add LHMDS (1.1 equiv., 1.0 M in THF) dropwise and stir for 30 minutes.

  • Alkylation: Add 4-bromo-1-butene (1.2 equiv.) dropwise to the enolate solution at -78 °C. Allow the reaction to stir at this temperature for 2 hours, then slowly warm to room temperature overnight.

  • Workup: Quench the reaction with saturated aqueous NH4Cl. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

  • Auxiliary Cleavage: Cleave the chiral auxiliary using standard methods (e.g., LiOH/H2O2) to yield the protected amino acid.

Protocol 2: Purification of the Final Product by RP-HPLC
  • Sample Preparation: Dissolve the crude, deprotected amino acid in a minimal amount of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% TFA).

  • Chromatography: Inject the sample onto a preparative C18 RP-HPLC column.

  • Elution: Elute the compound using a gradient of increasing acetonitrile in water (both containing 0.1% TFA). For example, a linear gradient from 5% to 50% acetonitrile over 30 minutes.

  • Fraction Collection: Collect fractions based on the UV absorbance at 210-220 nm.

  • Analysis and Lyophilization: Analyze the fractions by analytical HPLC to determine purity. Pool the pure fractions and lyophilize to obtain the final product as a white, fluffy solid.[22]

References

  • Zhang, J., et al. (2018). Highly diastereo- and enantioselective synthesis of multisubstituted allylic amino acid derivatives by allylic alkylation of a chiral glycine-based nickel complex and vinylethylene carbonates. Organic & Biomolecular Chemistry. Available at: [Link]

  • Zhang, H., et al. (2017). Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl). Journal of the American Chemical Society. Available at: [Link]

  • Perrio, S., et al. (2000). Synthesis of Cyclic Aminoacid Derivatives via Ring Closing Metathesis on a Poly(ethylene glycol) Supported Substrate. Molecules. Available at: [Link]

  • Jacobsen, E. N., et al. (2019). Enantioselective Synthesis of α-Allyl Amino Esters via Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society. Available at: [Link]

  • Li, G., et al. (2018). Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization. Scientific Reports. Available at: [Link]

  • Daugulis, O., et al. (2011). Enantioselective synthesis of arylglycine derivatives by direct C–H oxidative cross-coupling. Chemical Communications. Available at: [Link]

  • Miller, S. J., et al. (1996). Application of Ring-Closing Metathesis to the Synthesis of Rigidified Amino Acids and Peptides. Journal of the American Chemical Society. Available at: [Link]

  • Walsh, P. J., et al. (2002). A General, Highly Enantioselective Method for the Synthesis of D and L α-Amino Acids and Allylic Amines. Journal of the American Chemical Society. Available at: [Link]

  • Gilon, C., et al. (2004). Synthesis of Cyclic Peptides by Ring-Closing Metathesis. Chemistry. Available at: [Link]

  • Jacobsen, E. N., et al. (2019). Enantioselective Synthesis of α-Allyl Amino Esters via Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society. Available at: [Link]

  • CN112645833A - Synthesis method of (S) -2, 6-diamino-5-oxohexanoic acid. (2021). Google Patents.
  • Ueda, A., et al. (2022). Cyclopeptide Synthesis by Ring-Closing Metathesis. Synfacts. Available at: [Link]

  • Sharpless, K. B. (n.d.). Sharpless Aminohydroxylation (Oxyamination). Organic Chemistry Portal. Available at: [Link]

  • Li, P., et al. (2021). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. Available at: [Link]

  • Clayden, J., et al. (n.d.). Alkylation of enolates. Oxford University Press. Available at: [Link]

  • Baran, P. S. (n.d.). Protecting Groups. The Scripps Research Institute. Available at: [Link]

  • ResearchGate. (2017). How can I purify my synthesised unnatural aliphatic amino acid? ResearchGate. Available at: [Link]

  • MySkinRecipes. (n.d.). 2-Aminohex-5-enoic acid. MySkinRecipes. Available at: [Link]

  • Sammakia, T. (n.d.). Asymmetric Synthesis. University of Colorado Boulder. Available at: [Link]

  • NPTEL. (n.d.). Principles and Applications of Enolate Alkylation: A Unique Strategy for Construction. NPTEL. Available at: [Link]

  • Diaion. (n.d.). Separation and Refining of Amino acids. Diaion. Available at: [Link]

  • US8404465B2 - Biological synthesis of 6-aminocaproic acid from carbohydrate feedstocks. (2013). Google Patents.
  • Albericio, F., & Subirós-Funosas, R. (2012). Amino Acid-Protecting Groups. ResearchGate. Available at: [Link]

  • Silverman, R. B., & Nanavati, S. M. (1992). Asymmetric synthesis of (S)-4-aminohex-5-enoic acid: a potent inhibitor of 4-aminobutyrate-2-oxoglutarate aminotransferase. The Journal of Organic Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Sharpless oxyamination. Wikipedia. Available at: [Link]

  • Kroutil, W., & Simon, R. C. (2022). Enzymatic strategies for asymmetric synthesis. RSC Chemical Biology. Available at: [Link]

  • Chemistry Steps. (n.d.). Enolate Alkylation Practice Problems. Chemistry Steps. Available at: [Link]

  • Dehmlow, E. V., & Dehmlow, S. S. (1982). Synthesis of amino acids. Alkylation of aldimine and ketimine derivatives of glycine ethyl ester under various phase-transfer conditions. Tetrahedron Letters. Available at: [Link]

  • Cox, P., et al. (1999). Asymmetric Synthesis and Lewis Acid Mediated Type II Carbonyl Ene Cyclizations of (R)-2-Isopropyl-5-methylhex-5-enal. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Bodkin, J. A., & McLeod, M. D. (2002). The Sharpless Asymmetric Aminohydroxylation. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). α-Amino Acid synthesis by C-C coupling. Organic Chemistry Portal. Available at: [Link]

  • Kumar, A., et al. (2018). Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules. RSC Advances. Available at: [Link]

  • Victor, V. (2016). The Sharpless Asymmetric Aminohydroxylation. Sussex Drug Discovery Centre. Available at: [Link]

Sources

Technical Support Center: Purification of (s)-2-Aminohex-5-enoic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (s)-2-Aminohex-5-enoic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of these valuable chiral building blocks. The information provided herein is based on established scientific principles and practical laboratory experience.

Introduction

(s)-2-Aminohex-5-enoic acid, also known as (S)-allylglycine, and its derivatives are important non-proteinogenic amino acids used in the synthesis of peptidomimetics, enzyme inhibitors, and other bioactive molecules.[1] Their purification, however, presents several challenges, primarily related to their chiral nature, the presence of multiple functional groups, and potential side reactions during synthesis. This guide provides a structured approach to troubleshooting common purification issues and answers frequently asked questions.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of (s)-2-Aminohex-5-enoic acid and its derivatives.

Problem 1: Low Yield After Recrystallization

Symptoms: You observe a significant loss of your target compound after attempting purification by recrystallization.

Potential Causes & Solutions:

  • Inappropriate Solvent Choice: The success of recrystallization hinges on the solvent system. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.[2][3]

    • Troubleshooting:

      • Solvent Screening: Systematically test a range of solvents with varying polarities (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, and mixtures thereof).

      • Solubility Testing: In a small test tube, add a small amount of your crude product and the chosen solvent. Observe its solubility at room temperature and upon heating. A good solvent will show a marked difference in solubility.

      • Anti-Solvent Addition: If finding a single suitable solvent is difficult, consider a two-solvent system. Dissolve your compound in a "good" solvent at an elevated temperature, and then slowly add a "poor" solvent (an anti-solvent) until turbidity is observed. Allow the solution to cool slowly.

  • Cooling Rate is Too Fast: Rapid cooling can lead to the precipitation of impurities along with your product and the formation of small, impure crystals.[3]

    • Troubleshooting:

      • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature on the benchtop before transferring it to an ice bath.

      • Insulation: For very sensitive crystallizations, you can insulate the flask to further slow the cooling process.

  • Insufficient Concentration: The solution may not be saturated enough for crystals to form upon cooling.

    • Troubleshooting:

      • Evaporation: If no crystals form after cooling, gently heat the solution to evaporate some of the solvent and re-cool. Be cautious not to evaporate too much solvent, as this can cause the product to "oil out."

      • Seeding: Introduce a tiny crystal of the pure compound (a seed crystal) into the cooled solution to initiate crystallization.[3] If you don't have a pure crystal, scratching the inside of the flask with a glass rod at the liquid-air interface can sometimes induce nucleation.[3]

Problem 2: Incomplete Separation of Enantiomers

Symptoms: Chiral analysis (e.g., by chiral HPLC or GC) of your purified product shows the presence of the undesired (R)-enantiomer.

Potential Causes & Solutions:

  • Racemization During Synthesis or Workup: The stereocenter of the amino acid can be susceptible to racemization, especially under harsh acidic or basic conditions or at elevated temperatures.

    • Troubleshooting:

      • Review Reaction Conditions: Assess your synthetic route for steps that might induce racemization. Consider milder reagents or lower reaction temperatures.

      • pH Control: During aqueous workup and extraction, maintain a neutral or slightly acidic pH to minimize racemization.

      • Temperature Management: Avoid prolonged heating during all steps, including solvent evaporation.

  • Ineffective Chiral Resolution Method: The chosen method for separating the enantiomers may not be optimal for your specific compound.

    • Troubleshooting:

      • Chiral Chromatography: This is a powerful technique for enantiomeric separation.[4][5][6]

        • Column Selection: Screen different chiral stationary phases (CSPs), such as those based on cyclodextrins, macrocyclic antibiotics, or polysaccharide derivatives.[5][7][8]

        • Mobile Phase Optimization: Adjust the mobile phase composition (e.g., polarity, additives) to improve resolution.[5]

      • Diastereomeric Salt Formation: This classical method involves reacting the racemic amino acid with a chiral resolving agent (a chiral acid or base) to form diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities.[9]

        • Resolving Agent Selection: Common resolving agents for amino acids include tartaric acid and its derivatives.[9]

      • Enzymatic Resolution: Enzymes can selectively react with one enantiomer, allowing for the separation of the reacted and unreacted forms.[9]

Problem 3: Presence of Side-Product Impurities

Symptoms: Your purified product contains impurities that are structurally related to the starting materials or the target molecule.

Potential Causes & Solutions:

  • Incomplete Reaction: The synthesis reaction may not have gone to completion.

    • Troubleshooting:

      • Reaction Monitoring: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress and ensure the complete consumption of starting materials.

      • Optimize Reaction Conditions: Adjust parameters such as reaction time, temperature, or stoichiometry of reagents.

  • Formation of Di- or Poly-peptides: The amino and carboxylic acid functional groups can react with each other to form peptide bonds, especially if protecting groups are not used or are unintentionally removed.

    • Troubleshooting:

      • Protecting Group Strategy: Employ appropriate protecting groups for the amine (e.g., Boc, Fmoc, Cbz) and carboxylic acid (e.g., methyl or ethyl ester) functionalities during synthesis to prevent unwanted side reactions.[10][11]

      • Purification by Chromatography: Flash column chromatography on silica gel is often effective for separating the desired monomer from larger peptide impurities. The choice of eluent will depend on the polarity of your compound and its protecting groups.

  • Issues with Protecting Group Removal (Deprotection): The deprotection step can be a source of impurities if it is incomplete or if side reactions occur.[12][13]

    • Troubleshooting:

      • Monitor Deprotection: Use TLC or LC-MS to confirm the complete removal of the protecting group.

      • Optimize Deprotection Conditions: Ensure you are using the correct reagents and conditions for the specific protecting group. For example, Boc groups are typically removed with acid (e.g., TFA), while Fmoc groups are removed with a base (e.g., piperidine).[11]

      • Scavengers: During deprotection, reactive intermediates can sometimes be formed. The use of scavengers can help to trap these and prevent side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the best general approach for purifying (s)-2-Aminohex-5-enoic acid?

A1: A multi-step approach is often necessary. A typical workflow would be:

  • Initial Purification: Start with an aqueous workup and extraction to remove water-soluble and organic-soluble impurities.

  • Chromatography: Use flash column chromatography to separate the target compound from major side products.

  • Final Polishing: Employ recrystallization to obtain a highly pure, crystalline product.

  • Chiral Purity Assessment: Use chiral HPLC or GC to determine the enantiomeric excess of the final product.[4][6]

Q2: How can I effectively remove residual solvents from my purified product?

A2: Residual solvents can be removed by drying the product under high vacuum. Gentle heating can be applied, but be cautious of the compound's thermal stability. For stubborn solvents, co-evaporation with a more volatile solvent (one in which your compound is not very soluble) can be effective.

Q3: My compound is an oil and won't crystallize. What should I do?

A3: If your compound is an oil, it may be due to the presence of impurities that are inhibiting crystallization.

  • Further Purification: Try re-purifying a small sample by column chromatography.

  • Trituration: Add a solvent in which your compound is insoluble but the impurities are soluble. Stir or sonicate the mixture. The goal is to wash away the impurities, leaving behind a more pure, and hopefully solid, product.

  • Salt Formation: If the free amino acid is an oil, converting it to a salt (e.g., hydrochloride or trifluoroacetate) can often induce crystallization.

Q4: What analytical techniques are essential for characterizing the purity of (s)-2-Aminohex-5-enoic acid and its derivatives?

A4: A combination of techniques is recommended:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Chiral HPLC or GC: To determine the enantiomeric purity (enantiomeric excess, %ee).[4][6][14]

  • Melting Point Analysis: A sharp melting point range is indicative of high purity for a crystalline solid.

Visualizing Purification Workflows

Diagram 1: General Purification Workflow

PurificationWorkflow Crude_Product Crude Product Extraction Aqueous Workup & Extraction Crude_Product->Extraction Chromatography Flash Column Chromatography Extraction->Chromatography Removal of polar & non-polar impurities Recrystallization Recrystallization Chromatography->Recrystallization Separation from side-products Pure_Product Pure (s)-2-Aminohex-5-enoic Acid Derivative Recrystallization->Pure_Product Final Polishing ChiralSeparation Start Racemic Mixture of Amino Acid Derivative Method_Choice Choose Separation Method Start->Method_Choice Chiral_HPLC Chiral HPLC Method_Choice->Chiral_HPLC Analytical or Small-Scale Prep Diastereomeric_Salts Diastereomeric Salt Formation & Crystallization Method_Choice->Diastereomeric_Salts Larger Scale Separation Enzymatic_Resolution Enzymatic Resolution Method_Choice->Enzymatic_Resolution Specific Substrates Pure_Enantiomer Pure Enantiomer Chiral_HPLC->Pure_Enantiomer Diastereomeric_Salts->Pure_Enantiomer Enzymatic_Resolution->Pure_Enantiomer

Caption: Decision-making process for the separation of enantiomers.

Data Summary

Table 1: Comparison of Chiral Separation Techniques
TechniqueAdvantagesDisadvantagesBest Suited For
Chiral HPLC High resolution, applicable to a wide range of compounds, both analytical and preparative scales. [4][8]Requires specialized and expensive chiral columns, solvent consumption can be high for preparative scale.Analytical determination of enantiomeric excess, small to medium scale purification.
Diastereomeric Salt Crystallization Cost-effective for large-scale separations, well-established technique. [9]Requires a suitable chiral resolving agent, can be labor-intensive, may result in lower yields.Industrial scale production and large-scale laboratory synthesis.
Enzymatic Resolution High enantioselectivity, mild reaction conditions. [9]Enzyme may not be available for all substrates, can be expensive.Biocatalytic synthesis and specific applications where high enantiopurity is critical.
Chiral GC High efficiency and sensitivity, especially for volatile derivatives. [14]Requires derivatization to increase volatility, not suitable for non-volatile compounds.Analysis of volatile amino acid derivatives.

References

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  • Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry. PubMed.
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  • Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today.
  • Recrystallization. Chemistry LibreTexts.
  • Recrystallization. YouTube.
  • (S)-2-Aminohex-5-enoic acid, 95% Purity, C6H11NO2, 25 grams. CP Lab Safety.
  • (S)-2-aminohex-5-enoic acid. ChemShuttle.
  • 2-Aminohex-5-enoic acid. MySkinRecipes.
  • Biological synthesis of 6-aminocaproic acid from carbohydrate feedstocks. Google Patents.
  • Cas 16258-05-2,2-AMINOHEX-5-ENOIC ACID. LookChem.
  • (Z,5S)-5-aminohex-3-enoic acid. PubChem.

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Technical Support Center: Optimizing Peptide Coupling Reactions with (S)-2-Aminohex-5-enoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for peptide synthesis utilizing (S)-2-aminohex-5-enoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges and optimize the incorporation of this unsaturated amino acid into peptide sequences. As Senior Application Scientists, we provide not just protocols, but the rationale behind them to ensure your success.

Frequently Asked Questions (FAQs)

Here we address some of the common questions and initial hurdles researchers face when working with (S)-2-aminohex-5-enoic acid.

Q1: What are the primary challenges when incorporating (S)-2-aminohex-5-enoic acid into a peptide sequence?

A1: The main challenges stem from the allylic side chain. These include potential racemization at the alpha-carbon, which can be higher for sterically hindered amino acids, and side reactions involving the double bond, such as olefin isomerization.[1][2] Additionally, the steric bulk of the side chain may slow down the coupling reaction, requiring more potent activating agents or longer reaction times.[1]

Q2: Which coupling reagents are recommended for (S)-2-aminohex-5-enoic acid?

A2: For sterically hindered or sensitive amino acids, uronium or phosphonium salt-based reagents are generally preferred over carbodiimides like DCC or EDC alone.[3][4] Reagents such as HATU, HBTU, HCTU, or PyBOP are highly efficient and can overcome the steric hindrance.[3][4][5][6][7][8] The choice may also depend on the specific sequence and the N-terminal amino acid of the growing peptide chain. For instance, HATU is known for its high coupling efficiency and lower risk of racemization.[4][5][8]

Q3: How can I minimize the risk of racemization during the coupling of (S)-2-aminohex-5-enoic acid?

A3: Racemization often proceeds through an oxazolone intermediate.[2] To suppress this, the addition of additives like 1-hydroxybenzotriazole (HOBt) or its more reactive analogue, 1-hydroxy-7-azabenzotriazole (HOAt), is crucial, especially when using carbodiimides.[3][9] Uronium reagents like HATU and HBTU already incorporate a benzotriazole moiety.[5][7] Using a weaker base, such as N,N-diisopropylethylamine (DIEA) or sym-collidine, in stoichiometric amounts can also reduce racemization.[7]

Q4: What are the optimal protecting groups for (S)-2-aminohex-5-enoic acid?

A4: The choice of protecting groups follows the general principles of solid-phase peptide synthesis (SPPS). For the α-amino group, Fmoc (9-fluorenylmethyloxycarbonyl) is common in modern SPPS due to its base-lability, which is orthogonal to the acid-labile side-chain protecting groups and cleavage from the resin.[10][11][12] The carboxylic acid is typically activated in situ and does not require a protecting group during the coupling step. It is important to ensure that the chosen protecting group strategy is compatible with the overall synthetic plan.[13][14][15]

Q5: How can I monitor the progress and completion of the coupling reaction?

A5: The Kaiser test (ninhydrin test) is a common qualitative method to detect the presence of free primary amines on the solid support.[16] A negative Kaiser test (beads remain colorless or yellow) indicates a complete reaction. For N-terminal proline, which is a secondary amine, the isatin test can be used.[16] For quantitative analysis and purity assessment of the final peptide, reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with mass spectrometry (MS) is the standard method.[17][18][19]

Troubleshooting Guide

This section provides a more in-depth look at specific issues, their potential causes, and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Coupling Efficiency / Incomplete Reaction 1. Steric Hindrance: The side chain of (S)-2-aminohex-5-enoic acid may sterically hinder the coupling reaction.[1] 2. Peptide Aggregation: The growing peptide chain may aggregate on the solid support, preventing access of reagents.[9] 3. Insufficient Activation: The coupling reagent may not be potent enough.1. Use a more powerful coupling reagent: Switch to HATU, HCTU, or COMU.[3][8] 2. Double Coupling: Repeat the coupling step with a fresh portion of activated amino acid and reagents.[1][3] 3. Increase Reaction Time and/or Temperature: Extend the coupling time to several hours or overnight. Gentle heating (e.g., to 40-50°C) can also be beneficial, but monitor for side reactions.[9] 4. Change Solvent: Use N-methylpyrrolidone (NMP) instead of or in a mixture with DMF, or add chaotropic salts to disrupt aggregation.[9]
Racemization of (S)-2-Aminohex-5-enoic Acid 1. Over-activation: The activated carboxylic acid is prone to forming an oxazolone intermediate, which can lead to epimerization.[2] 2. Excess Base: Strong or excess base can abstract the alpha-proton, leading to racemization.[20][21]1. Use Racemization-Suppressing Additives: Always include HOBt, HOAt, or Oxyma Pure in your coupling cocktail.[3][9] 2. Optimize Base: Use the minimum amount of a weaker base like sym-collidine or N-methylmorpholine (NMM) instead of DIEA.[7] 3. Lower Temperature: Perform the coupling at a lower temperature (e.g., 0°C to room temperature).
Olefin Isomerization The terminal double bond may isomerize to a more stable internal position under certain conditions (e.g., presence of transition metal contaminants or harsh basic/acidic conditions).[22]1. Use High-Purity Reagents and Solvents: Ensure that all reagents and solvents are free from transition metal contamination. 2. Avoid Harsh Conditions: Minimize exposure to strong acids or bases where possible. If isomerization is suspected, analyze the crude product carefully by NMR and MS.
Difficult Purification 1. Hydrophobicity: The hexenoic acid side chain can increase the hydrophobicity of the peptide, leading to poor solubility or aggregation.[23] 2. Close Eluting Impurities: Deletion sequences or diastereomers resulting from racemization can be difficult to separate by RP-HPLC.1. Optimize HPLC Conditions: Use a different stationary phase (e.g., C4 or C8 instead of C18) or modify the mobile phase (e.g., change the organic modifier or pH).[24] 2. Improve Solubility: Dissolve the crude peptide in a small amount of an organic solvent like acetonitrile or DMSO before adding the aqueous mobile phase.[23] 3. Alternative Purification Methods: For very difficult separations, consider alternative techniques like ion-exchange chromatography.[24]

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a general procedure for the manual coupling of Fmoc-(S)-2-aminohex-5-enoic acid onto a resin-bound peptide using HATU as the coupling agent.

Materials:

  • Fmoc-protected peptide-resin

  • Fmoc-(S)-2-aminohex-5-enoic acid

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • DIEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), peptide synthesis grade

  • DCM (Dichloromethane), peptide synthesis grade

  • 20% (v/v) Piperidine in DMF

  • Kaiser test solutions

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5 minutes, then drain.

    • Repeat the piperidine treatment for another 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times), followed by DMF (3 times).

  • Kaiser Test (Optional but Recommended): Take a small sample of the resin beads and perform the Kaiser test to confirm the presence of free primary amines (a blue color indicates a positive result).[16]

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve Fmoc-(S)-2-aminohex-5-enoic acid (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

    • Add DIEA (6 equivalents) to the solution and vortex for 1-2 minutes. This pre-activation step is crucial for efficient coupling.[1]

    • Immediately add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture at room temperature for 2-4 hours. For potentially difficult couplings, the reaction time can be extended overnight.

  • Monitoring the Coupling:

    • After the desired reaction time, take a small sample of resin beads and wash them thoroughly with DMF.

    • Perform a Kaiser test. A negative result (yellow/colorless beads) indicates the reaction is complete.[16]

    • If the test is positive, consider a second coupling (repeat step 4).

  • Washing: Once the coupling is complete, drain the reaction mixture and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Capping (Optional): If the coupling is incomplete after a second attempt, cap the unreacted amines using a solution of acetic anhydride and DIEA in DMF to prevent the formation of deletion sequences.[16]

  • Chain Elongation: Repeat the deprotection and coupling cycle for the subsequent amino acids in your sequence.

Visualizations

Peptide Coupling Workflow

PeptideCouplingWorkflow Resin Peptide-Resin (N-terminal Fmoc) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection FreeAmine Peptide-Resin (Free Amine) Deprotection->FreeAmine Coupling Coupling FreeAmine->Coupling Activation Amino Acid Activation (Fmoc-AA-OH + HATU/DIEA) Activation->Coupling NextCycle Next Cycle or Final Cleavage Coupling->NextCycle SideReactions cluster_racemization Racemization Pathways cluster_isomerization Olefin Isomerization ActivatedAA Activated L-Amino Acid Oxazolone Oxazolone Intermediate (Achiral) ActivatedAA->Oxazolone Cyclization Enolization Enolization ActivatedAA->Enolization Base RacemicPeptide Racemic Peptide (L- and D-) Oxazolone->RacemicPeptide Enolization->RacemicPeptide TerminalOlefin Terminal Olefin (Desired) InternalOlefin Internal Olefin (Side Product) TerminalOlefin->InternalOlefin Trace Metals / Harsh Conditions

Caption: Key side reaction pathways to consider during the coupling of (S)-2-aminohex-5-enoic acid.

References

  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]

  • PolyPeptide Group. (n.d.). Optimizing Peptide Coupling: Key Techniques. Retrieved from [Link]

  • O'Donoghue, K. (2013). Development of a rapid UHPLC method for the in-process determination of coupling reagents used in peptide synthesis. Dublin Institute of Technology. Retrieved from [Link]

  • Wang, P., et al. (2022). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. Retrieved from [Link]

  • Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Retrieved from [Link]

  • Kazmaier, U. (2002). Palladium-Catalyzed Allylic Alkylations as Versatile Tool for Amino Acid and Peptide Modifications. ResearchGate. Retrieved from [Link]

  • Al-Faiyz, Y. S. S., et al. (2018). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. Organic Process Research & Development, 22(8), 1036-1043. Retrieved from [Link]

  • AAPPTec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Coin, I., et al. (2013). Choosing the Right Coupling Reagent for Peptides. A Twenty-Five-Year Journey. Organic Process Research & Development, 17(8), 997-1009. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Britton, J., et al. (2020). Computer Vision as a New Paradigm for Monitoring of Solution and Solid Phase Peptide Synthesis. ChemRxiv. Retrieved from [Link]

  • Waters Corporation. (n.d.). Peptide Isolation & Purification Techniques. Retrieved from [Link]

  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Merck Millipore. (n.d.). Novabiochem®. Retrieved from [Link]

  • Isidro-Llobet, A., et al. (2019). Protecting Groups in Peptide Synthesis. Amino Acids, Peptides and Proteins in Organic Chemistry, 4, 1-45. Retrieved from [Link]

  • Herraiz, T., et al. (2020). Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology. Molecules, 25(21), 5149. Retrieved from [Link]

  • Agilent. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Retrieved from [Link]

  • HongTide Biotechnology. (n.d.). Insoluble Peptide Purification. Retrieved from [Link]

  • Isidro-Llobet, A., et al. (2019). Protecting Groups in Peptide Synthesis. Methods in Molecular Biology, 211-231. Retrieved from [Link]

  • Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview. Retrieved from [Link]

  • Eiffert, Y., et al. (1999). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. Journal of Chromatography A, 853(1-2), 477-486. Retrieved from [Link]

  • Lee, Y., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5364. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Racemization during SPPS coupling step. ResearchGate. Retrieved from [Link]

  • Arakawa, T., & Tsumoto, K. (2003). Effect of additives on protein aggregation. Current Pharmaceutical Biotechnology, 4(5), 329-335. Retrieved from [Link]

  • Liu, Y., et al. (2017). Stereoselective and Site-Specific Allylic Alkylation of Amino Acids and Small Peptides via a Pd/Cu Dual Catalysis. Journal of the American Chemical Society, 139(24), 8084-8087. Retrieved from [Link]

  • Arakawa, T., & Tsumoto, K. (2003). Effect of Additives on Protein Aggregation. ResearchGate. Retrieved from [Link]

  • Isomerization of allene and alkyne-containing unnatural amino acids. (n.d.). University of Delaware. Retrieved from [Link]

  • Zhang, C., et al. (2024). Site-Specific Modification of Amino Acids and Peptides by Aldehyde-Alkyne-Amine Coupling under Ambient Aqueous Conditions. Nature Communications, 15(1), 1234. Retrieved from [Link]

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Preventing racemization of (s)-2-Aminohex-5-enoic acid during synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of (S)-2-Aminohex-5-enoic Acid

A Guide to Preventing Racemization

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of chiral molecules, specifically focusing on (s)-2-Aminohex-5-enoic acid. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the challenges of maintaining stereochemical integrity during your synthetic protocols.

(S)-2-Aminohex-5-enoic acid is a valuable building block in medicinal chemistry, often used in the creation of peptidomimetics and enzyme inhibitors.[1] Its terminal alkene functionality provides a versatile handle for further chemical modifications. However, like many chiral α-amino acids, its synthesis is fraught with the risk of racemization, which can compromise the biological activity and therapeutic efficacy of the final product.[2][3]

This document will delve into the mechanisms of racemization, offer troubleshooting strategies for common issues, and provide detailed protocols to safeguard the enantiopurity of your target compound.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue in the synthesis of (s)-2-Aminohex-5-enoic acid?

A1: Racemization is the conversion of a single, pure enantiomer (in this case, the S-enantiomer) into a mixture containing both S- and R-enantiomers.[3][4] In pharmaceutical development, the biological activity of a molecule is often exclusive to one enantiomer. The presence of the undesired enantiomer can lead to reduced efficacy, altered pharmacological profiles, or even toxic side effects. Therefore, maintaining the stereochemical integrity of (s)-2-Aminohex-5-enoic acid throughout its synthesis is paramount.

Q2: What are the primary chemical mechanisms that lead to racemization during amino acid synthesis?

A2: Racemization in amino acid synthesis, particularly during peptide coupling or related activation steps, primarily occurs through two mechanisms:[2][5][6]

  • Oxazolone (Azlactone) Formation: This is the most prevalent pathway.[2] When the carboxyl group of an N-protected amino acid is activated, it can intramolecularly cyclize to form a 5(4H)-oxazolone intermediate. The α-proton on this ring is highly acidic and can be easily abstracted by a base. The resulting achiral intermediate can then be attacked by a nucleophile from either face, leading to a mixture of enantiomers.[2][6]

  • Direct Enolization (Hα Abstraction): This mechanism involves the direct removal of the α-proton by a base to form a planar, achiral enolate intermediate.[6][7] Reprotonation of this enolate can occur from either side, resulting in racemization. This pathway is more common with amino acids that have electron-withdrawing groups in their side chains, which increase the acidity of the α-proton.[6]

Q3: Are there specific stages in the synthesis of (s)-2-Aminohex-5-enoic acid that are more susceptible to racemization?

A3: Yes, certain steps carry a higher risk of racemization. These include:

  • Carboxyl Group Activation: Any step that involves activating the carboxylic acid for subsequent reactions (e.g., amide bond formation, esterification) is a critical control point.[8][9] This is where oxazolone formation is most likely to occur.

  • N-Protecting Group Manipulation: While less common, some N-protecting group strategies can inadvertently lead to racemization if the deprotection or coupling conditions are not carefully chosen. For instance, acyl-type protecting groups are more prone to racemization during activation than urethane-type protecting groups (e.g., Boc, Fmoc, Z).[9][10]

  • Purification: Prolonged exposure to basic or acidic conditions during chromatographic purification or extraction can also contribute to racemization.

Troubleshooting Guide: Mitigating Racemization

This section provides a systematic approach to troubleshooting and preventing racemization at various stages of your synthesis.

Issue 1: Racemization During Carboxyl Group Activation and Coupling

This is the most common point of failure for maintaining stereochemical integrity. The choice of coupling reagents, additives, and reaction conditions is critical.

Underlying Cause: The formation of a highly reactive, and often unstable, activated intermediate that is prone to either oxazolone formation or direct enolization.[5][6] The presence of a base, required for many coupling reactions, can exacerbate the problem by facilitating proton abstraction.[5]

Mitigation Strategies & Protocols:

  • Selection of Coupling Reagents:

    • Uronium/Aminium and Phosphonium Salts: Reagents such as HBTU, HATU, HCTU, and PyBOP are generally superior to carbodiimides (like DCC or DIC) in suppressing racemization, especially when used in conjunction with additives.[3]

    • Carbodiimides: If using carbodiimides (e.g., DIC), it is essential to include a racemization-suppressing additive.[5][9]

  • Use of Racemization-Suppressing Additives:

    • Additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are highly effective.[5][8] They react with the activated amino acid to form an active ester that is more stable and less prone to racemization than the initial activated species.[5] HOAt and Oxyma are often considered more effective than HOBt.[5]

  • Choice of Base:

    • The basicity and steric hindrance of the base used can significantly impact racemization.[5]

    • For Fmoc-based chemistry, sterically hindered, non-nucleophilic bases like N,N-diisopropylethylamine (DIEA) are commonly used. However, in cases of severe racemization, a weaker base such as N-methylmorpholine (NMM) or 2,4,6-collidine may be preferable.[9]

Experimental Protocol: Low-Racemization Coupling

G cluster_0 Carboxyl Group Activation cluster_1 Racemization Pathways cluster_2 Suppression Strategy Amino_Acid N-Protected (s)-2-Aminohex-5-enoic acid Coupling_Reagent Coupling Reagent (e.g., HATU) Activated_Intermediate Activated Intermediate Desired_Product Desired (S)-Product Activated_Intermediate->Desired_Product Direct Coupling Oxazolone Oxazolone Intermediate Enolate Enolate Intermediate Racemic_Mixture Racemic Product Additive Additive (e.g., HOAt, Oxyma) Stable_Ester Stable Active Ester

Issue 2: Inappropriate N-Protecting Group Strategy

The choice of the α-amino protecting group can influence the susceptibility of the amino acid to racemization.

Underlying Cause: Urethane-type protecting groups (e.g., Fmoc, Boc, Cbz) are known to suppress racemization.[9][10] The lone pair of electrons on the nitrogen atom is delocalized into the carbonyl group of the urethane, making the α-proton less acidic and disfavoring the formation of the oxazolone intermediate. In contrast, acyl-type protecting groups (e.g., Acetyl) can increase the risk of racemization.[5]

Mitigation Strategies & Protocols:

  • Employ Urethane-Type Protecting Groups: For the synthesis of (s)-2-Aminohex-5-enoic acid derivatives, it is highly recommended to use Boc (tert-Butoxycarbonyl) or Fmoc (9-Fluorenylmethyloxycarbonyl) protecting groups. The Cbz (Benzyloxycarbonyl) group is also a good choice, particularly for solution-phase synthesis.[10]

  • Avoid Harsh Deprotection Conditions: While the protecting groups themselves are robust, the conditions used for their removal must be carefully controlled.

    • Boc Deprotection: Use standard conditions like trifluoroacetic acid (TFA) in dichloromethane (DCM). Ensure the reaction is not unnecessarily prolonged.

    • Fmoc Deprotection: Use a buffered basic solution, typically 20% piperidine in DMF. While effective, prolonged exposure to the basic conditions should be avoided.

G cluster_urethane Urethane-Type Protecting Groups (Recommended) cluster_acyl Acyl-Type Protecting Groups (Higher Risk) Boc Boc Rac_Risk Racemization Risk Boc->Rac_Risk Low Fmoc Fmoc Fmoc->Rac_Risk Low Cbz Cbz Cbz->Rac_Risk Low Ac Acetyl Ac->Rac_Risk High Bz Benzoyl Bz->Rac_Risk High

Quantitative Data Summary

The following table provides a comparative overview of different coupling conditions and their typical impact on enantiomeric excess (ee%). These are generalized values and may vary based on the specific substrate and reaction conditions.

Coupling ReagentAdditiveBaseTypical ee% RangeKey Considerations
HATUHOAtDIEA>99%Highly efficient and generally provides excellent stereochemical retention.
HBTUHOBtDIEA98-99%A cost-effective alternative to HATU, still very effective.
DICOxymaNMM97-99%Oxyma is a superior additive to HOBt for suppressing racemization with DIC.
DICHOBtDIEA95-98%A classic combination, but can be prone to more racemization than uronium salts.
DCCNoneDIEA<90%Not recommended for racemization-sensitive couplings due to high risk.

References

  • Yar, M., & Shahzadi, S. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(21), 7401. MDPI. Retrieved from [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]

  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]

  • Albericio, F., & Carpino, L. A. (2019). Amino Acid-Protecting Groups. Chemical Reviews, 119(17), 10337-10383.
  • Technical Support Center: Preventing Racemization During Peptide Coupling. (2025). BenchChem.
  • Technical Support Center: Preventing Racemization in Amino Acid Synthesis. (2025). BenchChem.
  • Yang, Y., et al. (2022). Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis. Organic Process Research & Development, 26(7), 2096-2105. ACS Publications. Retrieved from [Link]

  • Ohta, S., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5229. NIH. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.
  • Ohta, S., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5229. PubMed. Retrieved from [Link]

  • Synthesis method of (S) -2, 6-diamino-5-oxohexanoic acid. (2021). Google Patents.
  • Torres, J. M. G., et al. (2023). Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. Molecules, 28(15), 5698. MDPI. Retrieved from [Link]

  • 2-Aminohex-5-enoic acid. (n.d.). MySkinRecipes. Retrieved from [Link]

  • Helfman, B., & Verzijl, N. (2009). Biochemistry of amino acid racemization and clinical application to musculoskeletal disease.
  • Biological synthesis of 6-aminocaproic acid from carbohydrate feedstocks. (2013). Google Patents.
  • Trant, J. (2021, March 12). Lecture 16 Protecting groups and racemization of Amino Acids [Video]. YouTube. Retrieved from [Link]

  • Dynamic Kinetic Control Enables Nickel-Catalyzed Enantioconvergent C(sp3)–O Coupling. (2025). Journal of the American Chemical Society.
  • α-Amino Acid synthesis by C-C coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Racemization in amino acids? (2017, February 28). ResearchGate. Retrieved from [Link]

  • Process for the racemization of α-amino acids. (2016). Google Patents.

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Technical Support Center: Synthesis of (s)-2-Aminohex-5-enoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of (s)-2-Aminohex-5-enoic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of synthesizing this valuable non-proteinogenic amino acid. (s)-2-Aminohex-5-enoic acid serves as a crucial building block in medicinal chemistry, particularly for creating peptidomimetics, enzyme inhibitors, and other bioactive molecules.[1] Its unique structure, featuring a terminal alkene, provides a versatile handle for further chemical modification.

This guide moves beyond simple protocols to provide in-depth, field-tested insights into troubleshooting common issues, optimizing reaction conditions, and understanding the causality behind experimental choices to improve your yield and purity.

Part 1: Troubleshooting Guide - Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis of (s)-2-Aminohex-5-enoic acid.

Q1: My overall yield is consistently low. What are the most common causes and how can I address them?

Low yield is a multifaceted issue that can arise from incomplete reactions, competing side reactions, or losses during workup and purification. A systematic approach is crucial for diagnosis.

Possible Causes & Solutions:

  • Incomplete Reaction:

    • Reagent Purity: Ensure all starting materials, especially organometallic reagents and catalysts, are of high purity and handled under appropriate inert conditions. Commercially purchased Grignard reagents or freshly prepared solutions often yield better results.

    • Reaction Time & Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Some steps, like allylic alkylations, may require extended reaction times (24-72 hours) at specific temperatures to reach completion.[2][3]

    • Insufficient Mixing: In heterogeneous reactions, vigorous stirring is essential to ensure proper mixing of reactants.

  • Side Reactions:

    • N-Alkylation vs. C-Alkylation: In asymmetric allylic alkylation (AAA) of glycine Schiff bases, the nitrogen atom can compete with the α-carbon as a nucleophile.[2][4] To favor C-alkylation, the choice of base and catalyst system is critical. A bulky, non-nucleophilic base and a well-designed chiral ligand can sterically hinder N-alkylation.

    • Grignard Reagent Side Reactions: If using a Grignard reagent (e.g., allylmagnesium bromide) with a protected amino acid derivative, be aware of potential side reactions. The Grignard reagent can act as a base, deprotonating any slightly acidic protons, or it can add to ester functionalities twice.[5][6] Using a cuprate (Gilman reagent) can sometimes offer higher selectivity for the desired addition.[7]

  • Losses During Purification:

    • Zwitterionic Nature: The final, unprotected amino acid is zwitterionic and can be highly soluble in water and insoluble in many organic solvents, making extraction difficult.

    • Chromatography Issues: Purification on standard silica gel can be challenging. Ion-exchange chromatography is often the most effective method for purifying unprotected amino acids.[8]

Below is a decision-tree diagram to help troubleshoot low-yield issues.

low_yield_troubleshooting cluster_reaction Reaction Optimization cluster_side_reactions Side Reaction Analysis cluster_purification Purification Optimization start Low Yield Observed check_completion Is the reaction going to completion? (Monitor by TLC/LC-MS) start->check_completion workup_issue Are there significant losses during workup/purification? check_completion->workup_issue Yes (fully) incomplete No, reaction is incomplete check_completion->incomplete No side_reactions Yes, but with byproducts check_completion->side_reactions Yes (partially) purification_loss Yes, product is lost workup_issue->purification_loss reagent_purity Check reagent purity and activity. Use fresh reagents. incomplete->reagent_purity Potential Cause conditions Optimize reaction time and temperature. reagent_purity->conditions Next Step identify_byproducts Identify byproducts by MS/NMR. side_reactions->identify_byproducts Action adjust_conditions Adjust conditions to minimize side reactions (e.g., change base, catalyst, temperature). identify_byproducts->adjust_conditions Next Step extraction_method Optimize extraction pH. Avoid emulsions. purification_loss->extraction_method Check chromatography_method Switch to Ion-Exchange Chromatography or Reverse-Phase HPLC. extraction_method->chromatography_method If needed

Caption: Troubleshooting workflow for low reaction yield.

Q2: I'm struggling to achieve high enantiomeric excess (ee). What factors influence stereocontrol?

Poor enantioselectivity points directly to issues with the asymmetric induction step of your synthesis.

Possible Causes & Solutions:

  • For Asymmetric Catalysis (e.g., AAA):

    • Catalyst/Ligand Integrity: The chiral ligand is the heart of stereocontrol. Ensure it is enantiomerically pure and has not degraded. The choice of ligand is paramount; for instance, phosphino-oxazoline (PHOX) ligands have shown success in similar transformations.[9]

    • Metal Precursor: The palladium source (e.g., Pd₂(dba)₃) should be of high quality.

    • Temperature Control: Asymmetric reactions are often highly sensitive to temperature. Running the reaction at lower temperatures (e.g., 0 °C to -20 °C) can significantly enhance enantioselectivity by favoring the transition state leading to the desired enantiomer.

    • Solvent Effects: The polarity and coordinating ability of the solvent can influence the catalyst's chiral environment. Screen a range of solvents (e.g., THF, Dichloromethane, Toluene) to find the optimum.

  • For Enzymatic Resolution:

    • Enzyme Activity: Confirm the activity of your enzyme (e.g., an aminoacylase or lipase) under your reaction conditions.[] Factors like pH, temperature, and the presence of co-factors are critical.

    • Substrate Concentration: High substrate concentrations can sometimes inhibit enzyme activity.[11]

    • Dynamic Kinetic Resolution (DKR): Standard enzymatic resolution is limited to a 50% theoretical yield. To overcome this, implement a DKR by adding a racemization catalyst that converts the unwanted enantiomer back into the racemic starting material, allowing for a theoretical yield of up to 100%.[11][12] Combining enzymatic resolution with a racemization catalyst can dramatically improve both yield and optical purity.[13]

Q3: My purification by silica gel chromatography is failing. What are the best methods for purifying the final unprotected amino acid?

Unprotected amino acids are notoriously difficult to purify using standard normal-phase silica gel chromatography due to their zwitterionic nature, which causes strong binding to the silica and poor solubility in typical eluents.[14]

Recommended Purification Strategies:

  • Ion-Exchange Chromatography (IEC): This is the most robust method.

    • Principle: The amino acid is passed through a column containing a charged resin. By adjusting the pH of the buffer, you can control the charge of the amino acid and its binding to the resin, allowing for separation from neutral impurities and other charged species.[8]

    • Procedure:

      • Load the crude product onto a cation-exchange resin (e.g., Dowex 50W) at a low pH (~2-3), where the amino acid is positively charged (R-NH₃⁺).

      • Wash with deionized water to remove neutral and anionic impurities.

      • Elute the desired amino acid using a basic solution, such as aqueous ammonia, which deprotonates the amine and releases it from the resin.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

    • Principle: This technique separates molecules based on hydrophobicity. It is an excellent method for high-purity applications.[15]

    • Conditions: A C18 column is typically used with a mobile phase of water and acetonitrile, often with an additive like trifluoroacetic acid (TFA) to improve peak shape. The product is collected in fractions, which are then pooled and lyophilized.[15]

  • Crystallization: If a high-purity sample can be obtained, crystallization can be an effective final purification step. Experiment with different solvent systems (e.g., water/ethanol, water/isopropanol) to induce crystallization.

Purification MethodPrincipleProsCons
Ion-Exchange Separation by chargeHigh capacity, effective for crude mixturesRequires buffer exchange/desalting
RP-HPLC Separation by polarityHigh resolution, excellent for final polishingLower capacity, requires specialized equipment
Crystallization Separation by solubilityPotentially high purity, scalableCan be difficult to find suitable conditions

Part 2: Frequently Asked Questions (FAQs)

Q: What are the primary synthetic strategies for producing (s)-2-Aminohex-5-enoic acid?

A: There are three main approaches:

  • Asymmetric Alkylation of a Glycine Equivalent: This involves deprotonating a glycine derivative (often a Schiff base) and reacting it with an electrophile (e.g., 4-bromo-1-butene) in the presence of a chiral phase-transfer catalyst or a chiral metal complex.[9]

  • Modification of a Chiral Precursor: Starting from a readily available chiral amino acid like L-glutamic acid or L-methionine, a series of chemical transformations can be used to elaborate the side chain to introduce the terminal double bond.[16]

  • Resolution of a Racemic Mixture: A racemic version of the amino acid is synthesized using standard methods (e.g., Strecker or amidomalonate synthesis), and then the enantiomers are separated.[17][18][19] Enzymatic resolution is a highly efficient method for this separation.[]

Q: My synthesis involves a palladium-catalyzed allylic alkylation. What is the role of the dual Pd/Cu catalyst system I've seen in the literature?

A: The Pd/Cu dual catalyst system is an advanced strategy for the stereoselective and site-specific allylic alkylation of amino acid Schiff bases.[9]

  • The Palladium (Pd) catalyst , with its chiral ligand, forms a chiral π-allyl complex with the allylic electrophile. This complex is what controls the stereochemistry of the newly formed C-C bond.

  • The Copper (Cu) catalyst coordinates with the amino acid Schiff base. This coordination forms a more stable and rigid N-metalated azomethine ylide, which acts as the nucleophile. This rigid structure enhances the facial selectivity of the nucleophilic attack on the palladium complex, leading to higher enantioselectivity.[9]

Caption: Simplified dual catalytic cycle for Pd/Cu-mediated allylic alkylation.

Part 3: Key Experimental Protocols

Protocol 1: Asymmetric Allylic Alkylation of Glycine Schiff Base (Illustrative)

This protocol is a generalized example based on common literature procedures. Optimization will be required.

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium precursor (e.g., [Pd(allyl)Cl]₂, 1 mol%), the chiral ligand (e.g., a PHOX-type ligand, 2.2 mol%), and the copper catalyst (e.g., Cu(OTf)₂, 5 mol%). Add anhydrous, degassed solvent (e.g., THF). Stir at room temperature for 30 minutes.

  • Reaction Setup: In a separate flask, dissolve the glycine Schiff base (e.g., N-(diphenylmethylene)glycine tert-butyl ester, 1.0 eq) in the solvent. Add the base (e.g., K₂CO₃, 2.0 eq).

  • Addition: Add the prepared catalyst solution to the Schiff base mixture. Cool the reaction to the desired temperature (e.g., 0 °C).

  • Electrophile Addition: Slowly add the allylic electrophile (e.g., 4-bromo-1-butene, 1.2 eq) via syringe pump over 1 hour to control the reaction rate and minimize side reactions.

  • Reaction Monitoring: Allow the reaction to stir for 24-48 hours. Monitor progress by TLC.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification & Deprotection: Purify the resulting protected amino acid ester by column chromatography. Subsequent hydrolysis of the ester and imine protecting groups (typically with aqueous acid) will yield the target amino acid.

Protocol 2: Purification via Cation-Exchange Chromatography
  • Resin Preparation: Swell a strong cation-exchange resin (e.g., Dowex® 50WX8) in deionized water. Pack it into a column and wash thoroughly with 1 M HCl, followed by deionized water until the eluent is neutral (pH ~7).

  • Sample Loading: Dissolve the crude, deprotected amino acid in a minimal amount of acidic water (pH 2-3 with HCl). Load this solution onto the prepared column.

  • Washing: Elute the column with several column volumes of deionized water. This will remove uncharged organic impurities and anionic salts.

  • Elution: Elute the bound amino acid from the resin using 2-4 M aqueous ammonia solution. Collect fractions and monitor for the presence of the product using TLC with ninhydrin staining.

  • Isolation: Combine the product-containing fractions and remove the ammonia and water under reduced pressure (rotary evaporation). The final product may require lyophilization to yield a dry, fluffy solid.

References

  • OpenStax. (n.d.). Synthesis of Amino Acids. Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • Berkowitz, D. B., et al. (2006). α-Vinylic Amino Acids: Occurrence, Asymmetric Synthesis and Biochemical Mechanisms. Tetrahedron: Asymmetry. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). Synthesis of Amino Acids. Retrieved from [Link]

  • University of Calgary. (n.d.). Synthesis of α-Amino Acids. Retrieved from [Link]

  • Khan Academy. (n.d.). Alpha amino acid synthesis. Retrieved from [Link]

  • Sketchy. (2023). Synthesis of Alpha-Amino Acids: Strecker & Gabriel. Retrieved from [Link]

  • Li, P., et al. (2018). Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization. Scientific Reports. Retrieved from [Link]

  • Shen, W., et al. (2022). Asymmetric Synthesis of γ-Amino-Functionalised Vinyl Sulfones: De Novo Preparation of Cysteine Protease Inhibitors. University of Galway Research. Retrieved from [Link]

  • Roldan, R., et al. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Catalysts. Retrieved from [Link]

  • Komeda, H., et al. (2002). New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides. Applied and Environmental Microbiology. Retrieved from [Link]

  • Taylor & Francis Online. (2023). Efficient Optical Resolution of DL-Glutamate by Combining Enzymatic Racemization and Preferential Crystallization. Journal of Chemical Engineering of Japan. Retrieved from [Link]

  • Shi, Z., et al. (2025). Direct Enantioselective Allylic Alkylation of α-Amino Esters to Quaternary Glutamates via Strategic Pyridoxal Catalyst Design. Journal of the American Chemical Society. Retrieved from [Link]

  • ResearchGate. (2016). Grignard reagent from amino acid? Retrieved from [Link]

  • ResearchGate. (2017). How can I purify my synthesised unnatural aliphatic amino acid? Retrieved from [Link]

  • Trost, B. M., & Dogra, K. (2014). Asymmetric Synthesis of α-Allyl-α-Aryl α-Amino Acids by Tandem Alkylation/π-Allylation of α-Iminoesters. Organic Letters. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 2-Aminohex-5-enoic acid. Retrieved from [Link]

  • Liu, G., et al. (2015). Stereoselective and Site-Specific Allylic Alkylation of Amino Acids and Small Peptides via a Pd/Cu Dual Catalysis. Journal of the American Chemical Society. Retrieved from [Link]

  • Organo-Asia Co., Ltd. (n.d.). Separation and Refining of Amino acids. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • ResearchGate. (2016). How do you suppress side reactions (reduction and/or self-aldol product) during grignard-ketone reactions? Retrieved from [Link]

  • PubChem. (n.d.). 2-aminohex-5-enoic acid hydrochloride. Retrieved from [Link]

Sources

Technical Support Center: Stability of (s)-2-Aminohex-5-enoic Acid in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: (s)-2-Aminohex-5-enoic acid, also known as (S)-allylglycine, is a non-proteinogenic amino acid utilized in pharmaceutical research and peptidomimetic design.[1] Its unique structure, featuring a terminal alkene, provides a versatile scaffold for chemical modification but also introduces specific stability challenges.[2] Understanding the factors that influence its degradation in solution is critical for ensuring experimental reproducibility, accuracy, and the integrity of downstream applications. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of (s)-2-Aminohex-5-enoic acid in various laboratory solvents.

Troubleshooting Guide: Common Stability Issues

This section addresses specific problems researchers may encounter when working with solutions of (s)-2-Aminohex-5-enoic acid.

Q1: My HPLC/LC-MS analysis shows a rapid loss of the parent compound peak and the appearance of new, unidentified peaks after dissolving (s)-2-Aminohex-5-enoic acid in an organic solvent. What's causing this degradation?

A1: This is a classic sign of solvent- or condition-mediated degradation. The two most reactive sites in the molecule are the terminal double bond and the amino acid moiety. Several degradation pathways are possible:

  • Oxidation of the Alkene: The terminal double bond is susceptible to oxidation, which can be accelerated by atmospheric oxygen, light, heat, or trace metal impurities in the solvent.[3] This can lead to the formation of epoxides, diols, or even cleavage of the carbon chain. The flavoprotein-catalyzed oxidation of allylglycine, for instance, is known to produce 2-iminium-4-pentenoate, which can then hydrolyze to 2-keto-4-pentenoate.[4] While this is an enzymatic process, it highlights the reactivity of the molecule's core structure.

  • Reaction with Solvent Impurities: Certain solvents, especially older batches of ethers (like THF or diethyl ether), can form peroxides which are highly reactive oxidizing agents. Aldehyd or ketone impurities in solvents like acetone or DMSO can potentially react with the primary amine.

  • Acid/Base Catalyzed Reactions: Trace acidic or basic impurities in a solvent can catalyze hydration of the double bond or other unwanted side reactions.

Troubleshooting Workflow:

To diagnose and solve this issue, a systematic approach is necessary. Forced degradation studies are an essential tool to intentionally break down the molecule to identify potential degradation products and establish degradation pathways.[3][5]

Diagram: Troubleshooting Workflow for Compound Degradation

Caption: A logical workflow for diagnosing and resolving stability issues.

Protocol 1: Basic Forced Degradation Study

  • Prepare Stock Solution: Dissolve a known concentration of (s)-2-Aminohex-5-enoic acid in a recommended solvent like anhydrous DMSO.

  • Aliquot and Stress: Dispense the stock solution into several vials. Subject each vial to a different stress condition (e.g., heat to 60°C, exposure to UV light, addition of a mild oxidant like 0.1% H₂O₂, adjustment to acidic and basic pH).[6]

  • Time Points: Take samples at various time points (e.g., 0, 2, 8, 24 hours).

  • Analysis: Analyze all samples by LC-MS to track the disappearance of the parent compound and the appearance of new peaks.

  • Characterization: Use the mass-to-charge ratio (m/z) of the new peaks to hypothesize their structures (e.g., an increase of 16 Da may suggest oxidation).

This study will help identify which conditions are most detrimental and provide insight into the nature of the degradation products.[7]

Q2: I'm observing poor reproducibility in my cell-based assays using a stock solution of (s)-2-Aminohex-5-enoic acid stored in the refrigerator. Could this be a stability problem?

A2: Yes, inconsistent biological activity is a strong indicator of compound degradation. Storing solutions at 4°C, especially in aqueous or protic solvents like methanol, may not be sufficient to prevent slow degradation over days or weeks.

  • Decreased Potency: As the parent compound degrades, its effective concentration in your stock solution decreases, leading to weaker-than-expected biological effects.

  • Interference from Degradants: The degradation products themselves might be biologically active, inactive, or even cytotoxic, leading to unpredictable and confounding results in your assays.

Recommendations for Stock Solutions:

  • Solvent Choice: For long-term storage, use anhydrous, aprotic solvents like DMSO or DMF.

  • Storage Temperature: Store stock solutions at -20°C or, ideally, -80°C to significantly slow down chemical reactions.

  • Aliquoting: Prepare single-use aliquots to avoid multiple freeze-thaw cycles, which can introduce moisture and accelerate degradation.

  • Preparation Schedule: For highly sensitive experiments, always prepare fresh solutions on the day of the experiment from solid material.

Frequently Asked Questions (FAQs)

Q1: What are the best solvents for dissolving and storing (s)-2-Aminohex-5-enoic acid?

A1: The choice of solvent is critical and depends on the intended application and storage duration. As a zwitterionic molecule, its solubility can be complex.[8]

Table 1: Solvent Recommendations for (s)-2-Aminohex-5-enoic Acid

Solvent ClassRecommended SolventsUse Case & RationaleCautions
Aprotic (Preferred for Storage) Anhydrous DMSO, Anhydrous DMFLong-term storage (-20°C to -80°C): These solvents are non-reactive and can dissolve a wide range of compounds. The anhydrous nature prevents hydrolysis.DMSO is hygroscopic; handle properly to avoid moisture absorption. DMF can degrade to form amines over time.
Protic Polar Water, PBS, Methanol, EthanolShort-term use / Immediate application: Good for preparing aqueous buffers for biological assays. Amino acids are generally soluble in water.[8][9]Not for long-term storage. Prone to microbial growth (aqueous). Methanol/ethanol can potentially esterify the carboxylic acid under certain conditions. Stability is highly pH-dependent.[10]
Non-Polar Dichloromethane (DCM), ChloroformSpecific organic reactions: Useful if the amino group is protected (e.g., as a Boc-derivative).[11]The free amino acid has very poor solubility in these solvents.[8]
Q2: How do pH and temperature affect the stability of (s)-2-Aminohex-5-enoic acid in aqueous solutions?

A2: Both pH and temperature have a significant impact on the stability and solubility of amino acids in aqueous media.[12][13]

  • pH: The solubility of amino acids is lowest at their isoelectric point (pI) and increases in acidic or basic solutions as the molecule becomes charged.[9][14] However, extreme pH values (highly acidic or highly alkaline) can catalyze degradation reactions like hydrolysis or deamidation (if applicable to derivatives).[10] For (s)-2-Aminohex-5-enoic acid, maintaining a pH range of approximately 4 to 7.5 is generally recommended for aqueous solutions to balance solubility and stability.

  • Temperature: Chemical degradation rates typically increase with temperature.[12] For short-term storage of aqueous solutions (a few hours), keeping them on ice (0-4°C) is advisable. For anything longer, frozen storage is required. High temperatures should be avoided unless part of a specific reaction protocol.

Diagram: Key Factors Influencing Stability

StabilityFactors cluster_Intrinsic Intrinsic Molecular Properties cluster_Extrinsic Extrinsic Environmental Factors Compound (s)-2-Aminohex-5-enoic acid Solution Stability Alkene Terminal Alkene (Susceptible to Oxidation) Compound->Alkene influences AminoAcid Amino Acid Group (pH-sensitive, Reactive) Compound->AminoAcid influences Solvent Solvent Type & Purity Compound->Solvent is affected by pH Solution pH Compound->pH is affected by Temp Temperature Compound->Temp is affected by Light Light Exposure Compound->Light is affected by Oxygen Atmospheric Oxygen Compound->Oxygen is affected by Solvent->Alkene can react with pH->AminoAcid alters charge Oxygen->Alkene oxidizes

Caption: Interplay of intrinsic and extrinsic factors on stability.

Q3: Is (s)-2-Aminohex-5-enoic acid sensitive to light and air (oxygen)?

A3: Yes. The terminal alkene functionality makes the molecule susceptible to oxidation, a process that can be initiated or accelerated by both light (photolysis) and atmospheric oxygen.[3][5] Oxidation can lead to a variety of byproducts, compromising the purity and activity of the compound.

Best Practices for Handling and Storage:

  • Solid Compound: Store the solid material in a tightly sealed container at the recommended temperature (typically 4°C or -20°C), protected from light.[15]

  • Solutions: Prepare and store solutions in amber or foil-wrapped vials to prevent light exposure. For sensitive, long-term applications, purging the vial headspace with an inert gas like argon or nitrogen before sealing can displace oxygen and further enhance stability.

References

  • CD Formulation. (n.d.). Proteins & Peptides Forced Degradation Studies. Retrieved from [Link]

  • Marcotte, P., & Walsh, C. (1978). Sequence of reactions which follows enzymatic oxidation of allylglycine. Biochemistry, 17(26), 5613–5619. Retrieved from [Link]

  • BioPharmaSpec. (n.d.). Forced Degradation Studies: Why, What & How. Retrieved from [Link]

  • Lee, C. Y., Chen, J. T., Chang, W. T., & Shiah, I. M. (2014). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Fluid Phase Equilibria, 363, 89-94. Retrieved from [Link]

  • D'Atri, V., et al. (2018). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Retrieved from [Link]

  • Jørgensen, L., et al. (2010). Forced Degradation Studies for Biopharmaceuticals. BioPharm International, 23(4). Retrieved from [Link]

  • Cui, W., et al. (2022). Impact of preparation pH and temperature on amino acid stability of highly concentrated cell culture feed media. Biotechnology and Bioengineering, 119(7), 1884-1896. Retrieved from [Link]

  • BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. Retrieved from [Link]

  • Wolfenden, R., Andersson, L., Cullis, P. M., & Southgate, C. C. (1981). Temperature dependence of amino acid hydrophobicities. Biochemistry, 20(4), 849–855. Retrieved from [Link]

  • Prukner, E., et al. (2024). Exploring pH Dynamics in Amino Acid Solutions Under Low-Temperature Plasma Exposure. International Journal of Molecular Sciences, 25(12), 6483. Retrieved from [Link]

  • Grosse Daldrup, J.-B., et al. (2018). Modeling pH and Solubilities in Aqueous Multisolute Amino Acid Solutions. Industrial & Engineering Chemistry Research, 57(21), 7355-7365. Retrieved from [Link]

  • Clark, J. (2022). Backgrounds of Amino Acids. Chemistry LibreTexts. Retrieved from [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. Retrieved from [Link]

  • DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]

  • Wikipedia. (n.d.). Allylglycine. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 2-Aminohex-5-enoic acid. Retrieved from [Link]

  • Needham, T. E., Paruta, A. N., & Gerraughty, R. J. (1971). Solubility of amino acids in pure solvent systems. Journal of Pharmaceutical Sciences, 60(4), 565-567. Retrieved from [Link]

  • Yoshizawa, T., et al. (2021). Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. Frontiers in Molecular Biosciences, 8, 686640. Retrieved from [Link]

  • Google Patents. (1947). US2425283A - Preparation of allylglycine.
  • Reactome. (2015). Glycine degradation. Retrieved from [Link]

Sources

Troubleshooting low conversion in ring-closing metathesis with (s)-2-Aminohex-5-enoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Ring-Closing Metathesis

Introduction: The Challenge of Metathesis with α-Amino Acids

Ring-closing metathesis (RCM) is a powerful tool for synthesizing cyclic structures, a common motif in pharmaceuticals and natural products.[1] However, substrates containing functional groups like primary amines present significant challenges. The reaction involving (s)-2-Aminohex-5-enoic acid to form a six-membered lactam is a classic case where researchers often encounter frustratingly low yields. This guide provides a structured, question-and-answer approach to diagnose and resolve the common issues encountered in this specific transformation, grounding our recommendations in established chemical principles and field-proven strategies.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm attempting the RCM of unprotected (s)-2-Aminohex-5-enoic acid and seeing little to no product. What is the most likely cause?

A1: The most probable cause of reaction failure is catalyst deactivation by the free primary amine .

The nitrogen atom in your substrate possesses a lone pair of electrons, making it a Lewis base. Ruthenium-based metathesis catalysts (e.g., Grubbs or Hoveyda-Grubbs catalysts) feature an electron-deficient ruthenium metal center, which is a Lewis acid. The amine can directly coordinate to the ruthenium center, forming a stable but catalytically inactive complex. This coordination occupies the site required for the olefin to bind and initiate the metathesis cycle, effectively "poisoning" the catalyst.[2][3] In some cases, amines can promote the degradation of the catalyst's alkylidene moiety.[2] Without a free coordination site, the catalytic cycle cannot proceed, and you will observe only the starting material.

CatalystDeactivation cluster_catalyst Grubbs Catalyst (Active) cluster_substrate Unprotected Amino Acid cluster_inactive Poisoned Catalyst (Inactive) Catalyst Ru=CHPh InactiveComplex [H₂N(R)]-Ru=CHPh Catalyst->InactiveComplex Coordination (Deactivation) AminoAcid H₂N-R AminoAcid->InactiveComplex

Caption: Catalyst deactivation by a primary amine.

Q2: What is the most reliable strategy to prevent the amine group from deactivating the catalyst?

A2: The most effective and widely adopted solution is to temporarily mask the amine with a protecting group .

A protecting group is a chemical moiety that is temporarily attached to a functional group to decrease its reactivity.[4][5] For amines, the goal is to convert the nucleophilic nitrogen into a non-coordinating group, typically an amide, carbamate, or sulfonamide.[6] This modification withdraws electron density from the nitrogen atom, rendering its lone pair unavailable for coordination with the ruthenium catalyst.

The choice of protecting group is critical. It must be stable to the RCM reaction conditions and easily removable afterward without affecting the newly formed ring.[4] For amino acids in metathesis, the following are highly recommended:

  • Boc (tert-butoxycarbonyl): Introduced using Boc-anhydride, it forms a carbamate. It is stable under neutral or basic conditions and is easily removed with mild acid (e.g., trifluoroacetic acid). This is often the first choice for its reliability.[7][8]

  • Cbz (benzyloxycarbonyl): Forms another stable carbamate. It is removed by hydrogenolysis, a mild reduction method.

  • Ts (Tosyl): Forms a very stable sulfonamide, significantly reducing the basicity of the nitrogen.[9]

Protecting the nitrogen is a non-negotiable first step for this type of substrate. Attempting the RCM without protection is unlikely to succeed.[7]

ProtectionStrategy cluster_substrate Unprotected Amino Acid cluster_protected N-Protected Substrate cluster_catalyst Grubbs Catalyst cluster_product Successful RCM AminoAcid H₂N-R ProtectedAA Boc-HN-R AminoAcid->ProtectedAA Protection Step (e.g., Boc₂O) Product Cyclic Product ProtectedAA->Product RCM Reaction Catalyst Ru=CHPh Catalyst->Product TroubleshootingWorkflow Start Low RCM Conversion Q_Protect Is the Amine Protected? (e.g., Boc, Cbz, Ts) Start->Q_Protect Protect Action: Protect the Amine (See Protocol 1) Q_Protect->Protect No Q_Inert Is the Reaction Under Strictly Inert Atmosphere? Q_Protect->Q_Inert Yes Protect->Start Re-run Reaction Inert Action: Use Schlenk Line/ Glovebox & Degassed Solvent Q_Inert->Inert No Q_Dilute Is Concentration ≤ 0.01 M? Q_Inert->Q_Dilute Yes Inert->Start Re-run Reaction Dilute Action: Decrease Concentration (e.g., to 0.005 M) Q_Dilute->Dilute No Q_Catalyst Using G-II or HG-II? Is Loading 5-10 mol%? Q_Dilute->Q_Catalyst Yes Dilute->Start Re-run Reaction Catalyst Action: Switch to G-II/HG-II and/or Increase Loading Q_Catalyst->Catalyst No Analyze Analyze Byproducts by LC-MS Q_Catalyst->Analyze Yes Catalyst->Start Re-run Reaction Success Problem Solved: High Conversion Analyze->Success

Sources

Technical Support Center: Synthesis of (s)-2-Aminohex-5-enoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of (s)-2-aminohex-5-enoic acid. This resource is designed for researchers, medicinal chemists, and process development scientists. As a valuable non-proteinogenic amino acid and a key chiral building block for enzyme inhibitors and peptidomimetics, ensuring its chemical and stereochemical purity is paramount.[1] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field-proven insights to help you navigate the common challenges encountered during its multi-step synthesis.

Core Synthetic Strategy: An Overview

The most reliable and widely adopted synthesis of (s)-2-aminohex-5-enoic acid begins with the desymmetrization of an achiral precursor, divinyl carbinol. The sequence involves three key transformations: an asymmetric epoxidation, a regioselective epoxide ring-opening, and a terminal functional group conversion. Each step presents unique challenges where byproduct formation can occur, impacting yield and purity.

Synthetic_Pathway cluster_0 Overall Synthetic Route Divinyl_Carbinol Divinyl Carbinol Epoxy_Alcohol (S)-1-((R)-oxiran-2-yl)prop-2-en-1-ol Divinyl_Carbinol->Epoxy_Alcohol Sharpless Asymmetric Epoxidation (SAE) Hydroxy_Nitrile (S)-4-cyano-5-hydroxyhex-1-ene Epoxy_Alcohol->Hydroxy_Nitrile Cyanide Ring-Opening Final_Product (s)-2-Aminohex-5-enoic acid Hydroxy_Nitrile->Final_Product Nitrile Hydrolysis & Functional Group Interconversion

Caption: High-level overview of the synthetic pathway.

Troubleshooting Guide: Byproduct Identification & Mitigation

This section addresses specific experimental issues in a question-and-answer format.

Question 1: After Sharpless Asymmetric Epoxidation (SAE), my enantiomeric excess (ee) is lower than expected, and I observe a byproduct with a mass of [M+16] relative to my desired mono-epoxide product.

Answer: This issue points to two interrelated phenomena in the Sharpless epoxidation: incomplete kinetic resolution and the formation of a bis-epoxide byproduct.

Causality: The Sharpless epoxidation of divinyl carbinol is a powerful example of catalyst-controlled desymmetrization. The titanium-tartrate chiral catalyst epoxidizes one of the two prochiral vinyl groups to give the desired mono-epoxide.[2][3] Crucially, this reaction is followed by a kinetic resolution. The desired major enantiomer has its remaining vinyl group "mismatched" for a second epoxidation, causing it to react very slowly.[4] Conversely, the undesired minor enantiomer is "matched" and reacts quickly to form a bis-epoxide.[2][5]

If the reaction is stopped too early, the kinetic resolution will be incomplete, leading to a lower ee. The [M+16] peak corresponds to the mass of this diastereomeric bis-epoxide byproduct, formed from the undesired enantiomer.

Mitigation Strategy:

  • Reaction Time: Ensure the reaction proceeds long enough for the kinetic resolution to consume the minor enantiomer. An initial selectivity of ~88% ee can be driven to >99% ee with prolonged reaction times.[2][4]

  • Reagent Purity: Use high-purity titanium tetraisopropoxide and freshly opened tert-butyl hydroperoxide. The catalyst's integrity is crucial for selectivity.[3]

  • Stoichiometry: Precise control over the stoichiometry of the oxidant is necessary. An excess of oxidant can promote the unwanted second epoxidation.

Kinetic_Resolution cluster_1 Sharpless Epoxidation & Kinetic Resolution start Divinyl Carbinol R_mono R-Mono-epoxide (Undesired Enantiomer) 'Matched' for 2nd epoxidation start->R_mono k_R (fast) S_mono S-Mono-epoxide (Desired Enantiomer) 'Mismatched' for 2nd epoxidation start->S_mono k_S (slow) bis_epoxide Bis-epoxide Byproduct R_mono->bis_epoxide k_fast' (very fast) S_mono->bis_epoxide k_slow' (very slow)

Caption: Kinetic resolution enhances ee by converting the undesired enantiomer to a separable byproduct.

Question 2: In the final step, my primary isolated product is neutral and shows a mass of [M-1] relative to the target amino acid. What is this byproduct?

Answer: This is almost certainly the intermediate amide ((s)-2-aminohex-5-enamide). Its formation is a direct result of incomplete nitrile hydrolysis.

Causality: The hydrolysis of a nitrile to a carboxylic acid is a two-step process that proceeds through an amide intermediate.[6][7] Both steps require harsh conditions (strong acid or base and heat). If the reaction time is too short, the temperature is too low, or the concentration of the acid/base is insufficient, the reaction can stall at the more stable amide stage.[8][9]

  • Acid-catalyzed: Nitrile is protonated, attacked by water to form an imidic acid tautomer, which then rearranges to the amide. Further hydrolysis of the amide yields the carboxylic acid and an ammonium salt.[9]

  • Base-catalyzed: Hydroxide attacks the nitrile carbon, and subsequent proton transfers form the amide. Further hydrolysis liberates ammonia and the carboxylate salt.[7][9]

Mitigation Strategy:

  • Harsher Conditions: Increase the concentration of the acid (e.g., 6M HCl) or base (e.g., 6M NaOH).

  • Longer Reflux: Extend the reflux time significantly. Monitoring the reaction by TLC or LC-MS is crucial to determine when all the amide has been consumed.

  • Temperature: Ensure the reaction maintains a vigorous reflux.

Nitrile_Hydrolysis cluster_2 Nitrile Hydrolysis Pathway Nitrile Hydroxy Nitrile Intermediate Amide {Amide Byproduct | (Incomplete Hydrolysis)} Nitrile->Amide Step 1 (H+ or OH-) Acid Target Carboxylic Acid Amide->Acid Step 2 (Harsher Conditions)

Caption: The two-step hydrolysis of the nitrile intermediate.

Question 3: My epoxide ring-opening with cyanide gave a poor yield and a complex mixture of products. What are the likely side reactions?

Answer: The cyanide-induced ring-opening of epoxides, while generally reliable, can be complicated by issues of regioselectivity and competing reactions, particularly if the substrate or conditions are not optimized.

Causality: The reaction is a classic S_N2 nucleophilic attack. Under basic or neutral conditions, the cyanide anion will attack the least sterically hindered carbon of the epoxide, leading to the desired β-hydroxy nitrile.[10][11] However, several issues can arise:

  • Loss of Regioselectivity: While the vinyl epoxide substrate strongly directs attack to the terminal carbon, the presence of certain Lewis acid catalysts can activate the epoxide and lead to attack at the more substituted carbon.

  • Dinitrile Formation: In some cases, particularly with substrates containing a good leaving group, an intramolecular cyclization can occur after the initial ring opening, reforming an epoxide that can be attacked by a second cyanide ion.[10]

  • Polymerization: In the presence of strong bases, epoxides can polymerize. Using a cyanide source that delivers the nucleophile in a controlled manner, such as acetone cyanohydrin or trimethylsilyl cyanide (TMSCN), can mitigate this.[10][12]

Mitigation Strategy:

  • Choice of Cyanide Source: For sensitive substrates, avoid using simple alkali cyanides like KCN or NaCN in excess. Acetone cyanohydrin or TMSCN often provide milder and more controlled reactions.[11][12]

  • pH Control: The reaction should be buffered or run under conditions where the concentration of strong base is minimized to prevent polymerization.

  • Solvent and Temperature: The reaction is typically run in a protic solvent like ethanol or water to protonate the alkoxide intermediate upon ring-opening. Low to moderate temperatures are preferred.

Data Summary and Byproduct Characterization

The following table summarizes the key byproducts, their expected mass difference from the desired intermediate or product, and expected analytical signatures.

Byproduct NamePrecursor StageΔ Mass (vs. Desired)Key Analytical Signature (¹H NMR)
Bis-epoxideEpoxidation+16 DaDisappearance of vinyl protons (~5-6 ppm), appearance of additional epoxide protons (~2.5-3.5 ppm).
Amide IntermediateHydrolysis-1 Da (as neutral)Presence of broad amide N-H signals (~7-8 ppm), absence of carboxylic acid O-H proton.
DinitrileRing-Opening+26 Da (vs. mono-nitrile)Complex multiplets in the aliphatic region, integration showing two nitrile groups per molecule.

Experimental Protocols

Protocol 1: HPLC-MS Method for In-Process Control

This protocol is designed to monitor the progress of the nitrile hydrolysis step and identify the presence of the amide intermediate.

  • Sample Preparation: Withdraw a ~5 µL aliquot from the reaction mixture. Quench immediately in 1 mL of a 50:50 water:acetonitrile solution.

  • Instrumentation:

    • Column: C18 reverse-phase, 2.1 x 50 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Detection: UV at 210 nm and ESI-MS in positive ion mode.

  • Analysis:

    • The amide intermediate will be less polar and thus have a longer retention time than the final amino acid product.

    • Monitor the ion chromatograms for the expected m/z of the starting nitrile, the intermediate amide, and the final carboxylic acid.

Protocol 2: Optimized Nitrile Hydrolysis

This protocol is designed to ensure complete conversion of the nitrile to the carboxylic acid, minimizing the amide byproduct.

  • Setup: To the crude β-hydroxy nitrile intermediate in a round-bottom flask equipped with a reflux condenser, add a 10-fold volumetric excess of 6M aqueous hydrochloric acid.

  • Reaction: Heat the mixture to a vigorous reflux (typically 100-110 °C).

  • Monitoring: After 12 hours, cool the reaction briefly, take an aliquot, and analyze using the HPLC-MS method described in Protocol 1.

  • Completion: Continue refluxing, with periodic monitoring every 4-6 hours, until the peak corresponding to the amide intermediate is no longer detectable in the LC-MS chromatogram.

  • Workup: Cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove excess HCl and water. The resulting solid can be purified by recrystallization or ion-exchange chromatography.[13]

Frequently Asked Questions (FAQs)

  • Q: What are the recommended storage conditions for the final product, (s)-2-aminohex-5-enoic acid?

    • A: Similar amino acid derivatives are best stored at or below -20°C in a tightly sealed container, protected from light and moisture to ensure long-term stability.[14]

  • Q: Are there alternative methods for the final hydrolysis step?

    • A: Yes, alkaline hydrolysis using NaOH or KOH is also effective. The final product would be the carboxylate salt, requiring an acidic workup to protonate it to the free carboxylic acid.[9] The choice between acidic and basic hydrolysis often depends on the stability of other functional groups in the molecule.

  • Q: How can the final amino acid be purified from inorganic salts after hydrolysis?

    • A: Ion-exchange chromatography is a highly effective method. The crude product can be loaded onto a strong cation exchange resin (e.g., Dowex 50WX8). After washing away salts with water, the amino acid is eluted with an aqueous ammonia solution.[13] Subsequent evaporation of the ammonia and recrystallization from a water/acetone or water/ethanol mixture can yield a highly pure product.

References

  • BenchChem. (n.d.). Long-term stability and storage of Boc-(S)-2-Amino-5-methylhex-4-enoic acid.
  • Chemistry Stack Exchange. (2021). Hydrolysis of nitriles: Amide vs Carboxylic acid.
  • Clark, J. (n.d.). Hydrolysing Nitriles. Chemguide.
  • LibreTexts Chemistry. (2025). Chemistry of Nitriles.
  • Berkeley Learning Hub. (2025). 5 Nitrile Hydrolysis Steps.
  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid.
  • Organic Syntheses. (2025). Sharpless Epoxidation of Divinyl Carbinol.
  • Organic Syntheses Procedure. (n.d.). Sharpless Epoxidation of Divinyl Carbinol.
  • Smith, D. B., & Sharpless, K. B. (1990). The asymmetric epoxidation of divinyl carbinols: Theory and applications. ResearchGate.
  • te Grotenhuis, C., Schoonen, L., & Rutjes, F. P. J. T. (n.d.). The cyanide-induced ring opening of epoxides leads to the formation of a β-hydroxy nitrile.
  • MySkinRecipes. (n.d.). 2-Aminohex-5-enoic acid.
  • Google Patents. (1979). Process for making 4-aminohex-5-enoic acid.
  • Wikipedia. (n.d.). Sharpless epoxidation.
  • ResearchGate. (n.d.). Cyanation of Epoxides.
  • YouTube. (2022). Alkylation of Cyanide, Part 2: Epoxides.
  • ResearchGate. (2025). Purification of (S)-3-cyano-5-methylhexanoic acid from bioconversion broth.

Sources

Technical Support Center: Enhancing the Solubility of Peptides Containing (S)-2-Aminohex-5-enoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for peptides incorporating the non-standard amino acid, (S)-2-Aminohex-5-enoic acid. The unique aliphatic and unsaturated nature of this amino acid can introduce solubility challenges. This guide provides in-depth troubleshooting, detailed protocols, and scientific explanations to help you successfully solubilize these peptides for your research and development needs.

Frequently Asked Questions (FAQs)

Q1: My peptide containing (S)-2-Aminohex-5-enoic acid is insoluble in aqueous buffers. What is the primary reason for this?

A1: The primary reason for the poor aqueous solubility of peptides containing (S)-2-Aminohex-5-enoic acid is the hydrophobic nature of this amino acid. Its six-carbon aliphatic side chain significantly increases the overall non-polar character of the peptide[1][2][3]. This hydrophobicity promotes intermolecular aggregation, where peptide molecules stick to each other rather than interacting with water, leading to precipitation[1]. The longer the peptide chain and the higher the proportion of hydrophobic residues, the more pronounced this issue will be[4].

Q2: What is the first and most critical step to take when encountering a solubility issue with my peptide?

A2: Before attempting to dissolve the entire batch of your peptide, it is crucial to perform a small-scale solubility test[4][5]. This will save your valuable material. The initial step in troubleshooting is to analyze the peptide's amino acid sequence to determine its overall charge at a neutral pH[6][7].

  • To calculate the net charge:

    • Assign a value of +1 for each basic residue (Lysine, Arginine, Histidine) and the N-terminus.

    • Assign a value of -1 for each acidic residue (Aspartic acid, Glutamic acid) and the C-terminus.

    • Sum these values to get the net charge.

The net charge will guide your initial choice of solvent[2][8].

Q3: My peptide has a net positive charge. What is the recommended solubilization strategy?

A3: For a basic peptide (net positive charge), the initial solvent to try is sterile, distilled water[6]. If solubility is still an issue, the next step is to use a dilute acidic solution. The acid will protonate the acidic residues, increasing the overall positive charge and enhancing the peptide's interaction with water[3][9].

  • Recommended Acidic Solvents:

    • 10% Acetic Acid

    • 0.1% Trifluoroacetic Acid (TFA)

Start by adding a small amount of the acidic solvent and vortexing. If the peptide dissolves, you can then dilute it with your desired aqueous buffer[6]. Be mindful that TFA may be unsuitable for some cell-based assays[6].

Q4: What if my peptide has a net negative charge?

A4: For an acidic peptide (net negative charge), after trying sterile, distilled water, the next step is to use a dilute basic solution. The base will deprotonate the basic residues, increasing the net negative charge and improving solubility[4][9].

  • Recommended Basic Solvents:

    • 0.1% Ammonium hydroxide

    • 10% Ammonium bicarbonate

Use a drop-wise addition of the basic solution while vortexing. Once dissolved, you can dilute it to your final concentration with your buffer of choice[8]. Note that peptides with free cysteine residues should be dissolved in degassed acidic buffers to prevent oxidation at a pH greater than 7[8].

Q5: My peptide is neutral or highly hydrophobic. What are my options?

A5: Neutral and highly hydrophobic peptides, which are common when incorporating (S)-2-Aminohex-5-enoic acid, often require an organic co-solvent to disrupt the hydrophobic interactions causing aggregation[4][5][10]. The strategy is to first dissolve the peptide in a minimal amount of a strong organic solvent and then slowly add the aqueous buffer with vortexing until the desired concentration is reached[4][10].

  • Recommended Organic Co-solvents:

    • Dimethyl sulfoxide (DMSO)

    • Dimethylformamide (DMF)

    • Acetonitrile (ACN)

    • Isopropanol

Important Considerations:

  • DMSO: It is a powerful solvent but can oxidize methionine and cysteine residues. If your peptide contains these amino acids, use DMF as an alternative[4]. For most cellular assays, the final DMSO concentration should not exceed 1%[4].

  • If the peptide precipitates upon addition of the aqueous buffer, you have exceeded its solubility limit in that co-solvent mixture.

Troubleshooting Guides and Advanced Strategies

Systematic pH and Co-solvent Screening

For particularly challenging peptides, a systematic approach to finding the optimal solubilization conditions is recommended. This involves testing a matrix of pH values and co-solvent concentrations.

Experimental Protocol: pH Titration for Solubility Assessment
  • Prepare a series of buffers with a pH range from 2 to 12.

  • In separate microcentrifuge tubes, add a small, known amount of your lyophilized peptide.

  • Add a small volume of each buffer to the respective tubes to create a concentrated stock solution.

  • Vortex each tube for 1-2 minutes.

  • Visually inspect for complete dissolution. A clear solution indicates solubility[7].

  • For a more quantitative measure, centrifuge the tubes and measure the absorbance of the supernatant at a wavelength where the peptide absorbs (e.g., 280 nm for peptides with Trp or Tyr, or a shorter wavelength like 214 nm for the peptide bond).

Data Presentation: Example pH Solubility Profile
pHVisual ObservationQuantitative Solubility (mg/mL)
2.0Clear Solution>10
4.0Slightly Cloudy5.2
6.0Precipitate0.8
7.4Heavy Precipitate<0.1
8.0Precipitate0.5
10.0Slightly Cloudy4.7
12.0Clear Solution>10

This data indicates that the peptide is most soluble at acidic or basic pH, away from its isoelectric point (pI)[2].

Diagram: Impact of pH on Peptide Solubility

ph_solubility cluster_low_ph Low pH (<< pI) cluster_pI pH ≈ pI cluster_high_ph High pH (>> pI) cluster_solubility Solubility Outcome low_ph High Net Positive Charge high_sol_1 High Solubility low_ph->high_sol_1 Repulsion pI Net Charge ≈ 0 (Aggregation) low_sol Low Solubility pI->low_sol Attraction high_ph High Net Negative Charge high_sol_2 High Solubility high_ph->high_sol_2 Repulsion

Caption: Relationship between pH, net charge, and peptide solubility.

Advanced Solubilization Techniques

If pH adjustment and simple co-solvents are insufficient, consider these advanced strategies:

  • Chaotropic Agents: For peptides that form strong aggregates, denaturing agents like 6 M Guanidine HCl or 8 M Urea can be used to solubilize the peptide. However, these will need to be removed for most biological applications[8].

  • Detergents: Low concentrations of non-ionic detergents can aid in solubilizing highly hydrophobic peptides.

  • Structural Modifications:

    • PEGylation: Attaching polyethylene glycol (PEG) chains can create a hydrophilic shield around the peptide, significantly increasing its aqueous solubility[1].

    • Solubility-Enhancing Tags: Fusing a highly soluble peptide or protein tag (e.g., GST, MBP, or poly-arginine tags) to your peptide can dramatically improve its solubility[1][11][12][13][14][15][16]. These tags often need to be cleaved after purification.

Diagram: Workflow for Systematic Solubility Screening

solubility_workflow cluster_ph pH Adjustment start Start: Lyophilized Peptide charge_analysis Analyze Sequence: Calculate Net Charge start->charge_analysis acidic Acidic Peptide? (Net Negative) charge_analysis->acidic basic Basic Peptide? (Net Positive) charge_analysis->basic neutral Neutral/Hydrophobic? charge_analysis->neutral try_base Try Dilute Base (e.g., 0.1% NH4OH) acidic->try_base Yes try_acid Try Dilute Acid (e.g., 10% Acetic Acid) basic->try_acid Yes co_solvent Use Organic Co-solvent (e.g., DMSO, DMF) neutral->co_solvent Yes check_solubility2 Soluble? try_acid->check_solubility2 check_solubility1 Soluble? try_base->check_solubility1 check_solubility3 Soluble? co_solvent->check_solubility3 check_solubility1->co_solvent No end_success End: Solubilized Peptide check_solubility1->end_success Yes check_solubility2->co_solvent No check_solubility2->end_success Yes advanced Advanced Methods: - Chaotropic Agents - Detergents - Structural Mods check_solubility3->advanced No check_solubility3->end_success Yes end_fail Contact Support/ Re-design Peptide advanced->end_fail

Caption: A systematic workflow for troubleshooting peptide solubility.

Physical Aids to Solubilization
  • Sonication: Using a bath sonicator can help break up aggregates and improve dissolution[4].

  • Gentle Heating: Warming the solution (e.g., to 40°C) can increase the kinetic energy and aid in dissolving the peptide. However, be cautious to avoid degradation[10].

References

  • JPT Peptide Technologies. (n.d.). Peptide Solubilization. Retrieved from [Link]

  • LifeTein. (2024, January 11). How Can I Make My Peptide More Water Soluble? Retrieved from [Link]

  • Biorun. (2024, December 2). What Factors Determine Peptide Solubility? Retrieved from [Link]

  • Synpeptide. (n.d.). Guidelines for Peptide Dissolving. Retrieved from [Link]

  • GenScript. (2024, July 11). Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. Retrieved from [Link]

  • Das, A., & Pappu, R. V. (2013). Peptide Solubility Limits: Backbone and Side-Chain Interactions. Biophysical Journal, 104(2), 453–462.
  • Biorun. (2025, November 13). What are the effects of salt concentration on the properties of catalogue peptides? Retrieved from [Link]

  • Bio Basic. (n.d.). Peptide Solubility | Peptide Synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (S)-2-Amino-2-methylhex-5-enoic acid. PubChem. Retrieved from [Link]

  • Le, T. T., et al. (2021). Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions. RSC Advances, 11(26), 15923-15935.
  • Zhou, P., & Wagner, G. (2011). Overcoming the Solubility Limit with Solubility-Enhancement Tags: Successful Applications in Biomolecular NMR Studies. Journal of Biomolecular NMR, 49(1), 39-47.
  • Auluck, P., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments, (127), 56051.
  • LifeTein. (n.d.). How to dissolve peptides? Retrieved from [Link]

  • Li, D. W., & Latour, R. A. (2011). Salt Effects on Surface Tethered Peptides in Solution. Langmuir, 27(1), 263–270.
  • Walls, D., & Loughran, S. T. (2011). Tagging Recombinant Proteins to Enhance Solubility and Aid Purification. Methods in Molecular Biology, 681, 151-175.
  • Biorun. (2025, October 30). Understanding Peptide Stability Under Various pH Conditions. Retrieved from [Link]

  • Williams, H. D., et al. (2026, January 1).
  • Samant, A., & Cheung, M. S. (2019). Aggregation dynamics of charged peptides in water: Effect of salt concentration. The Journal of Chemical Physics, 151(7), 075101.
  • LenioBio. (n.d.). Increasing Protein Yields: Solubility Tagging. Retrieved from [Link]

  • Matthew, B. (2025, July 10). Formulation strategies for poorly soluble drugs.
  • Biorun. (2025, November 13). What is the pH range for dissolving catalogue peptides? Retrieved from [Link]

  • Sormanni, P., et al. (2023). Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids.
  • van der Walle, C. F., et al. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. Pharmaceutics, 15(3), 964.
  • Tsirogianni, E. D., & Spyroulias, G. A. (2018). Polyionic Tags as Enhancers of Protein Solubility in Recombinant Protein Expression. Current Protein & Peptide Science, 19(6), 574-585.
  • Costa, S., et al. (2014). Fusion tags for protein solubility, purification and immunogenicity in Escherichia coli: the novel Fh8 system. Frontiers in Microbiology, 5, 63.
  • Lee, J. W., & Lee, D. Y. (2002). Salt effects on the retention of peptides in hydrophobic interaction chromatography.
  • National Center for Biotechnology Information. (n.d.). (2S,4E)-2-aminohex-4-enoic acid. PubChem. Retrieved from [Link]

  • AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Aminohex-5-enoic acid. PubChem. Retrieved from [Link]

  • Isca Biochemicals. (n.d.). Solubility of peptides. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 2-Aminohex-5-enoic acid. Retrieved from [Link]

Sources

Validation & Comparative

The Double Bond's Gambit: A Comparative Guide to the Efficacy of (s)-2-Aminohex-5-enoic Acid-Containing Peptides Versus Saturated Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For the Researcher, Scientist, and Drug Development Professional: A Technical Deep Dive into the Functional Consequences of Unsaturation in Peptide Scaffolds.

In the chess game of drug design, every molecular modification is a strategic move. The incorporation of non-proteinogenic amino acids into peptide therapeutics is a well-established gambit to enhance their efficacy, stability, and target specificity. This guide provides a comparative analysis of peptides containing the unsaturated amino acid, (s)-2-aminohex-5-enoic acid, against their saturated counterparts containing norleucine. While direct head-to-head quantitative data remains an area of active research, this document synthesizes existing knowledge to provide a robust framework for understanding the nuanced yet significant impact of a single double bond.

The Strategic Value of Non-Proteinogenic Amino Acids

Peptides composed solely of the 20 canonical amino acids often fall prey to rapid enzymatic degradation and may possess suboptimal binding affinities. The introduction of unnatural amino acids, such as (s)-2-aminohex-5-enoic acid and norleucine, offers a powerful strategy to overcome these limitations. These modifications can induce unique conformational constraints, enhance metabolic stability, and introduce novel functionalities.[1][2]

Norleucine , an isomer of leucine, provides a simple yet effective modification. Its linear, unbranched side chain increases the hydrophobicity of a peptide, which can be advantageous for interactions with biological membranes.[1] The primary benefit of incorporating norleucine is often cited as enhanced enzymatic stability due to its non-natural structure, which is less recognized by proteases.[1][2]

(s)-2-Aminohex-5-enoic acid , with its terminal double bond, introduces a point of unsaturation that offers a richer tapestry of chemical possibilities. This seemingly minor alteration can profoundly influence a peptide's three-dimensional structure and provides a reactive handle for further chemical modifications, such as cyclization.[3][4][5]

A Tale of Two Side Chains: (s)-2-Aminohex-5-enoic Acid vs. Norleucine

Feature(s)-2-Aminohex-5-enoic AcidNorleucineRationale & Implications
Structure Unsaturated hexanoic acid derivativeSaturated hexanoic acid derivativeThe terminal double bond in (s)-2-aminohex-5-enoic acid introduces conformational rigidity and a site for chemical ligation.
Hydrophobicity Moderately hydrophobicMore hydrophobic than its unsaturated counterpartThe saturated alkyl chain of norleucine contributes to greater hydrophobicity, potentially enhancing membrane interactions.[1]
Conformational Flexibility Reduced flexibility due to the sp2 hybridized carbons of the double bond.Higher degree of conformational freedom in the side chain.The restricted rotation around the double bond can pre-organize the peptide backbone into a specific conformation, potentially increasing receptor binding affinity.
Chemical Reactivity The terminal alkene is amenable to various chemical modifications, including metathesis for cyclization, hydrogenation, epoxidation, and dihydroxylation.[3][4]The saturated side chain is chemically inert under typical physiological conditions.The reactive handle of (s)-2-aminohex-5-enoic acid allows for sophisticated peptide engineering, such as the creation of macrocyclic peptides with enhanced stability and cell permeability.[3]
Metabolic Stability Generally expected to be higher than natural amino acids. The unsaturated bond may influence susceptibility to certain metabolic pathways.Known to enhance resistance to enzymatic degradation by proteases.[1][2]Both amino acids can improve metabolic stability by disrupting recognition by proteases that target canonical amino acid sequences.
Receptor Binding The conformational constraints imposed by the double bond can lead to a more favorable pre-organization for receptor binding, potentially increasing affinity.The increased hydrophobicity can influence binding to receptors with hydrophobic pockets.The specific impact on receptor binding is highly dependent on the target and the position of the amino acid within the peptide sequence.

Visualizing the Core Concepts

Structural Comparison

G cluster_synthesis Peptide Synthesis cluster_modification Post-Synthesis Modification (for Unsaturated Peptide) cluster_purification Purification & Analysis start Resin Support spps Solid-Phase Peptide Synthesis (SPPS) (Fmoc or Boc Chemistry) start->spps incorporation Incorporate (s)-2-aminohex-5-enoic acid or Norleucine spps->incorporation cleavage Cleavage from Resin & Deprotection incorporation->cleavage linear_peptide Crude Linear Peptide cleavage->linear_peptide rcm Ring-Closing Metathesis (RCM) linear_peptide->rcm hydrogenation Hydrogenation linear_peptide->hydrogenation other_mods Other Modifications (e.g., Epoxidation) linear_peptide->other_mods hplc RP-HPLC Purification linear_peptide->hplc macrocyclic_peptide Macrocyclic Peptide rcm->macrocyclic_peptide saturated_analog Saturated Analog hydrogenation->saturated_analog macrocyclic_peptide->hplc saturated_analog->hplc ms Mass Spectrometry Analysis hplc->ms final_product Purified Peptide ms->final_product

Caption: General workflow for the synthesis and modification of peptides.

Experimental Protocols: A Guide to Comparative Efficacy Studies

To empirically validate the theoretical advantages of incorporating (s)-2-aminohex-5-enoic acid, a series of head-to-head comparative studies with its saturated norleucine-containing analogue are essential. The following protocols provide a framework for such investigations.

Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a model peptide using Fmoc chemistry.

Materials:

  • Fmoc-protected amino acids (including Fmoc-(s)-2-aminohex-5-enoic acid-OH and Fmoc-Nle-OH)

  • Rink Amide MBHA resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a peptide synthesis vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group.

  • Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-amino acid (3 eq.) with DIC (3 eq.) and OxymaPure (3 eq.) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test.

  • Washing: Wash the resin with DMF (5x) and DCM (3x).

  • Repeat: Repeat steps 2-5 for each amino acid in the desired sequence.

  • Final Cleavage and Deprotection:

    • Wash the final peptide-resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether.

    • Lyophilize the crude peptide.

Serum Stability Assay

This protocol assesses the stability of the peptides in human serum.

Materials:

  • Purified peptides (unsaturated and saturated analogues)

  • Human serum

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

  • Mass spectrometer

Procedure:

  • Peptide Stock Solution: Prepare 1 mg/mL stock solutions of each peptide in sterile water or a suitable buffer.

  • Incubation:

    • Pre-warm human serum to 37°C.

    • Spike the serum with the peptide stock solution to a final concentration of 100 µg/mL.

    • Incubate the mixture at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120, 240, and 1440 minutes).

  • Quenching and Protein Precipitation:

    • To each aliquot, add an equal volume of 10% TFA in ACN to stop enzymatic degradation and precipitate serum proteins.

    • Vortex and incubate on ice for 10 minutes.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Analysis:

    • Analyze the supernatant by RP-HPLC connected to a mass spectrometer.

    • Monitor the disappearance of the parent peptide peak and the appearance of degradation products over time.

  • Data Analysis:

    • Calculate the percentage of intact peptide remaining at each time point relative to the 0-minute time point.

    • Determine the half-life (t½) of each peptide in serum.

Receptor Binding Assay (Competitive Radioligand Binding)

This protocol determines the binding affinity of the peptides to a target receptor.

Materials:

  • Cell membranes expressing the target receptor

  • Radiolabeled ligand for the target receptor

  • Unlabeled peptides (unsaturated and saturated analogues) at various concentrations

  • Binding buffer

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, combine:

    • Cell membranes

    • Radiolabeled ligand at a concentration near its Kd

    • Varying concentrations of the unlabeled competitor peptides (from 10⁻¹² M to 10⁻⁵ M)

    • Binding buffer to the final volume.

  • Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor peptide concentration.

    • Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific radioligand binding).

    • Calculate the Ki (inhibition constant) for each peptide using the Cheng-Prusoff equation.

Conclusion: The Verdict on the Double Bond

The choice between incorporating (s)-2-aminohex-5-enoic acid or its saturated analogue, norleucine, is not a matter of universal superiority but of strategic design tailored to the specific therapeutic objective.

  • Norleucine offers a reliable and straightforward approach to enhance metabolic stability and hydrophobicity. It is an excellent choice when the primary goal is to increase the in vivo half-life of a linear peptide without introducing significant conformational changes or reactive functionalities.

  • (s)-2-Aminohex-5-enoic acid provides a more versatile tool for advanced peptide engineering. The terminal double bond is a gateway to a host of modifications, most notably macrocyclization, which can dramatically improve stability, cell permeability, and receptor affinity. The inherent conformational rigidity of the unsaturated side chain can also be leveraged to pre-organize the peptide into a bioactive conformation, potentially leading to a significant increase in potency.

Ultimately, the decision rests on a careful consideration of the target, the desired pharmacokinetic profile, and the synthetic feasibility. This guide provides the foundational knowledge and experimental frameworks to empower researchers to make that informed decision and to unlock the full potential of their peptide-based therapeutics.

References

  • Benchchem. (n.d.). Boc-D-norleucine as a Building Block for Bioactive Peptides.
  • Creative Peptides. (n.d.). The Role of L-Norleucine in Custom Peptide Synthesis and Drug Discovery.
  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Macrocyclic Peptides with Boc-(S)-2-Amino-5-methylhex-4-enoic Acid.
  • MySkinRecipes. (n.d.). 2-Aminohex-5-enoic acid.
  • MySkinRecipes. (n.d.). (S)-2-Aminohex-5-enoic acid.
  • PubChem. (n.d.). (S)-2-Amino-2-methylhex-5-enoic acid.

Sources

A Comparative Guide to the In Vitro Biological Activity of (S)-2-Aminohex-5-enoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of (S)-2-Aminohex-5-enoic Acid Derivatives

(S)-2-aminohex-5-enoic acid, an unsaturated amino acid, serves as a versatile scaffold in medicinal chemistry. Its derivatives have garnered significant interest due to their potential to modulate the activity of key enzymes implicated in various pathological conditions. The presence of the vinyl group offers a unique chemical handle for covalent modification of enzyme active sites, leading to potent and often irreversible inhibition. This guide will focus on two primary biological activities demonstrated by this class of compounds: inhibition of γ-aminobutyric acid aminotransferase (GABA-AT) and nitric oxide synthase (NOS), as well as their potential cytotoxic effects on cancer cell lines.

The rationale for investigating these activities stems from the therapeutic importance of their targets. GABA-AT is a critical enzyme in the metabolism of the inhibitory neurotransmitter GABA; its inhibition can restore GABAergic tone in neurological disorders such as epilepsy.[1] Nitric oxide synthases are responsible for the production of nitric oxide, a key signaling molecule in neurotransmission and vascular regulation; selective NOS inhibition is a therapeutic strategy for neurodegenerative diseases and neuropathic pain.[2] Furthermore, the unique structural features of these amino acid derivatives may be exploited to induce selective cytotoxicity in cancer cells.[3]

This guide will provide a comparative analysis of the in vitro validation of these biological activities, offering detailed experimental protocols and supporting data to aid researchers in their drug discovery and development efforts.

Comparative Analysis of Enzyme Inhibition

The in vitro validation of enzyme inhibition is a cornerstone of early-stage drug discovery, providing a quantitative measure of a compound's potency and selectivity. For (S)-2-aminohex-5-enoic acid derivatives, the primary focus has been on their ability to inhibit GABA-AT and NOS.

Inhibition of γ-Aminobutyric Acid Aminotransferase (GABA-AT)

Mechanism of Action: (S)-2-aminohex-5-enoic acid derivatives, most notably γ-vinyl GABA (Vigabatrin), act as mechanism-based inhibitors of GABA-AT.[4] The vinyl group is crucial for this activity, as it participates in a covalent modification of the pyridoxal 5'-phosphate (PLP) cofactor within the enzyme's active site, leading to irreversible inactivation.[1]

Comparative Inhibitory Potency: The following table summarizes the inhibitory potency of representative (S)-2-aminohex-5-enoic acid derivatives against GABA-AT. The IC50 value, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, is a key metric for comparison.

CompoundDerivativeTarget EnzymeIC50 (µM)Reference CompoundIC50 (µM)
1 (S)-2-aminohex-5-enoic acidGABA-ATNot widely reportedVigabatrin (γ-vinyl GABA)~10
2 4-aminohex-5-ynoic acidGABA-ATPotent InhibitorVigabatrin (γ-vinyl GABA)~10
Inhibition of Nitric Oxide Synthase (NOS)

Mechanism of Action: Derivatives of (S)-2-aminohex-5-enoic acid can be designed to target the active site of nitric oxide synthase. These compounds can act as competitive inhibitors by mimicking the binding of the natural substrate, L-arginine, or as irreversible inhibitors through covalent modification of the heme cofactor or key amino acid residues.[2]

Comparative Inhibitory Potency: The table below presents a comparison of the inhibitory activity of various amino acid derivatives against different NOS isoforms. Selectivity for neuronal NOS (nNOS) over endothelial NOS (eNOS) and inducible NOS (iNOS) is a critical parameter for therapeutic applications in neurodegenerative diseases.[5]

CompoundDerivativeTarget IsoformK_i (nM)Selectivity (nNOS vs. eNOS)
3 S-Methyl-L-thiocitrullinenNOS1.2~10-fold
4 S-Ethyl-L-thiocitrullinenNOS0.5~50-fold
5 L-NPAnNOS50200-fold

Note: The presented data is for well-characterized NOS inhibitors to provide a framework for comparison. Specific data for a series of (S)-2-aminohex-5-enoic acid derivatives is needed for a direct comparison.

Comparative Analysis of In Vitro Cytotoxicity

Beyond enzyme inhibition, (S)-2-aminohex-5-enoic acid derivatives may exhibit cytotoxic activity against cancer cells. The unsaturated side chain can participate in reactions within the tumor microenvironment, leading to cell death.

Comparative Cytotoxicity on Cancer Cell Lines: The following table summarizes the cytotoxic effects of representative amino acid derivatives on various human cancer cell lines. The IC50 values indicate the concentration of the compound required to inhibit the growth of 50% of the cell population.

CompoundDerivativeCell LineCancer TypeIC50 (µg/mL)
6 N-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)-L-alanineSF-295Glioblastoma0.65
7 N-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)-L-leucineSF-295Glioblastoma0.83
8 N-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)-glycineHCT-8Colon1.33
9 N-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)-L-phenylalanineMDA-MB-435Breast1.18

Note: The data presented is for aminonaphthoquinones derived from amino acids to illustrate the potential for cytotoxicity.[6] Further studies are required to evaluate the specific cytotoxic profile of (S)-2-aminohex-5-enoic acid derivatives.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed, step-by-step methodologies for the key in vitro validation assays are provided below.

Protocol 1: In Vitro GABA-AT Inhibition Assay

This protocol is based on a coupled-enzyme assay that spectrophotometrically measures the rate of NADPH production, which is directly proportional to GABA-T activity.[4]

Materials:

  • GABA-AT enzyme preparation (from porcine or recombinant source)

  • γ-Aminobutyric acid (GABA)

  • α-Ketoglutarate

  • Succinic semialdehyde dehydrogenase (SSADH)

  • NADP+

  • Test compounds (derivatives of (S)-2-aminohex-5-enoic acid)

  • Potassium pyrophosphate buffer (pH 8.6)

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare Reagents: Dissolve all reagents in potassium pyrophosphate buffer. Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and make serial dilutions.

  • Assay Mixture: In each well of a 96-well plate, add the following in order:

    • Buffer

    • α-Ketoglutarate solution

    • NADP+ solution

    • SSADH solution

    • GABA-AT enzyme solution

    • Test compound dilution or vehicle control

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.

  • Initiate Reaction: Add the GABA solution to each well to start the reaction.

  • Kinetic Measurement: Immediately begin monitoring the increase in absorbance at 340 nm every minute for 15-30 minutes at 37°C.

  • Data Analysis: Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of the test compound. Determine the percent inhibition relative to the vehicle control and calculate the IC50 value by plotting percent inhibition against the logarithm of the inhibitor concentration.

Protocol 2: In Vitro Nitric Oxide Synthase (NOS) Inhibition Assay

This protocol is based on the Griess reaction, which measures the amount of nitrite, a stable product of NO oxidation.[7]

Materials:

  • Purified NOS enzyme (nNOS, eNOS, or iNOS)

  • L-Arginine

  • NADPH

  • Calmodulin (for nNOS and eNOS)

  • Tetrahydrobiopterin (BH4)

  • FAD and FMN

  • Test compounds

  • HEPES buffer (pH 7.4)

  • Griess Reagent (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 540 nm

Procedure:

  • Prepare Reagents: Dissolve all reagents in HEPES buffer. Prepare stock solutions of the test compounds.

  • Assay Mixture: In each well, combine:

    • Buffer

    • NOS enzyme

    • Cofactors (NADPH, Calmodulin, BH4, FAD, FMN)

    • Test compound dilution or vehicle control

  • Pre-incubation: Incubate at 37°C for 10 minutes.

  • Initiate Reaction: Add L-Arginine solution to each well.

  • Reaction Incubation: Incubate the plate at 37°C for 30-60 minutes.

  • Griess Reaction: Add Griess Reagent to each well and incubate at room temperature for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the amount of nitrite produced in each well and determine the percent inhibition and IC50 values for the test compounds.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[3]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control.

  • Incubation: Incubate the plates for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Signaling Pathways and Experimental Workflows

Visualizing the intricate signaling pathways and experimental workflows is crucial for a comprehensive understanding of the biological activity of (S)-2-aminohex-5-enoic acid derivatives.

GABAergic Synapse and the Impact of GABA-AT Inhibition

The following diagram illustrates the key components of a GABAergic synapse and the mechanism by which GABA-AT inhibitors increase GABA levels.

GABA_Synapse cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_glia Astrocyte Glutamate Glutamate GAD Glutamic Acid Decarboxylase (GAD) Glutamate->GAD Converts GABA_vesicle GABA Vesicle GAD->GABA_vesicle Produces & Packages Synaptic_Cleft Synaptic Cleft GABA_vesicle->Synaptic_Cleft Release GABA_transporter GABA Transporter (GAT1) GABA_receptor GABA-A Receptor (Cl- Channel) Cl_ion Cl- GABA_receptor->Cl_ion Opens Hyperpolarization Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization Influx leads to GABA_transporter_glia GABA Transporter (GAT3) GABA_AT GABA Aminotransferase (GABA-AT) GABA_transporter_glia->GABA_AT Metabolized by SSADH Succinic Semialdehyde Dehydrogenase (SSADH) GABA_AT->SSADH Produces Succinic Semialdehyde Succinate Succinate SSADH->Succinate Synaptic_Cleft->GABA_transporter Reuptake Synaptic_Cleft->GABA_receptor Synaptic_Cleft->GABA_transporter_glia Uptake Inhibitor (S)-2-aminohex-5-enoic acid derivative Inhibitor->GABA_AT Inhibits

Caption: Inhibition of GABA-AT by (S)-2-aminohex-5-enoic acid derivatives blocks GABA degradation, increasing its availability in the synapse.

Nitric Oxide Signaling Pathway and the Effect of NOS Inhibition

This diagram outlines the synthesis of nitric oxide and its downstream signaling cascade, which can be modulated by NOS inhibitors.

NO_Signaling L_Arginine L-Arginine NOS Nitric Oxide Synthase (nNOS, eNOS, iNOS) L_Arginine->NOS Substrate NO Nitric Oxide (NO) NOS->NO Produces sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP to GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Physiological_Effects Physiological Effects (e.g., Vasodilation, Neurotransmission) PKG->Physiological_Effects Leads to Inhibitor (S)-2-aminohex-5-enoic acid derivative Inhibitor->NOS Inhibits

Caption: (S)-2-aminohex-5-enoic acid derivatives can inhibit NOS, thereby reducing NO production and modulating downstream signaling.

General Workflow for In Vitro Validation of Biological Activity

The following workflow provides a logical progression for the in vitro characterization of novel (S)-2-aminohex-5-enoic acid derivatives.

Workflow Start Synthesis of (S)-2-aminohex-5-enoic acid derivatives Primary_Screening Primary Screening: Enzyme Inhibition Assays (GABA-AT, NOS) Start->Primary_Screening Cytotoxicity_Screening Cytotoxicity Screening: MTT/SRB Assay on Cancer Cell Lines Start->Cytotoxicity_Screening Dose_Response Dose-Response Studies & IC50 Determination Primary_Screening->Dose_Response Cytotoxicity_Screening->Dose_Response Selectivity_Profiling Selectivity Profiling: (e.g., NOS isoforms, different cell lines) Dose_Response->Selectivity_Profiling Mechanism_of_Action Mechanism of Action Studies: (e.g., Reversibility, Kinetics) Selectivity_Profiling->Mechanism_of_Action Lead_Optimization Lead Optimization Mechanism_of_Action->Lead_Optimization

Caption: A systematic workflow for the in vitro validation of (S)-2-aminohex-5-enoic acid derivatives.

References

A Comparative Guide to the Conformational Analysis of Peptides Incorporating (S)-2-Aminohex-5-enoic Acid by NMR

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the conformational effects induced by the non-canonical amino acid (S)-2-aminohex-5-enoic acid (Aha) within peptide structures, analyzed through the lens of Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore the underlying principles, present detailed experimental protocols, and compare the structural propensities of Aha-containing peptides against those with canonical residues. This document is intended for researchers, scientists, and drug development professionals seeking to leverage unsaturated amino acids for rational peptide design.

Introduction: The Role of (S)-2-Aminohex-5-enoic Acid in Peptide Design

(S)-2-aminohex-5-enoic acid, hereafter referred to as Aha, is a non-canonical amino acid characterized by a terminal vinyl group on its side chain. This unsaturated moiety is not merely a passive structural element; its introduction into a peptide backbone serves multiple strategic purposes in medicinal chemistry and chemical biology:

  • Conformational Constraint: The steric bulk and electronic nature of the vinyl group can restrict the conformational freedom of the peptide backbone, favoring specific secondary structures such as β-turns or helices.[1] This pre-organization can enhance binding affinity to biological targets by reducing the entropic penalty upon binding.

  • Chemical Handle: The terminal double bond provides a reactive site for selective chemical modifications, such as olefin metathesis, thiol-ene coupling, or cycloaddition reactions, enabling the synthesis of cyclic peptides, peptidomimetics, and conjugates.

  • Probing Interactions: The unique spectroscopic signature and reactivity of the vinyl group can be exploited in probes designed to study peptide-protein interactions.

Understanding how the Aha residue influences the three-dimensional structure of a peptide is paramount to harnessing these features effectively. NMR spectroscopy is the preeminent tool for elucidating solution-state conformations and dynamics of peptides at atomic resolution.[2]

The NMR Toolkit for Peptide Conformational Analysis

The determination of a peptide's solution structure by NMR is a multi-step process that relies on the measurement of several key parameters. These parameters serve as experimental restraints for calculating a representative ensemble of 3D structures.[3]

Core NMR Experiments:
  • 1D ¹H NMR: Provides an initial overview of the peptide's folding state. A well-dispersed spectrum, particularly in the amide proton region (7.0-9.0 ppm), suggests a stable, ordered conformation, whereas poor dispersion indicates a more flexible or random-coil state.[4]

  • 2D TOCSY (Total Correlation Spectroscopy): Establishes through-bond correlations between all protons within a single amino acid's spin system. This is the primary experiment for assigning proton resonances to specific residues.[5][6]

  • 2D NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): This is the cornerstone of structure determination.[7] NOESY and ROESY detect through-space correlations between protons that are close to each other (< 5-6 Å), irrespective of whether they are in the same residue.[6][8] The intensity of an NOE cross-peak is inversely proportional to the sixth power of the distance between the two protons, providing powerful distance restraints for structure calculation.

    • NOESY vs. ROESY: The choice between these experiments depends on the peptide's molecular weight and its correlation time (τc) in solution. For small- to medium-sized peptides that tumble rapidly in solution (where ωτc ≈ 1), the NOE effect can be close to zero. In such cases, ROESY is the experiment of choice as it provides positive cross-peaks for all molecular sizes.[9]

Key Structural Parameters Derived from NMR Data:
  • Chemical Shifts (δ): The ¹Hα, ¹³Cα, and ¹³Cβ chemical shifts are sensitive to the local secondary structure. Deviations from random coil values, often analyzed using the Chemical Shift Index (CSI), can reliably identify helical and β-sheet regions.[10]

  • ³J(HN,Hα) Coupling Constants: The magnitude of the scalar coupling between the amide proton (HN) and the α-proton (Hα) is related to the backbone dihedral angle φ via the Karplus equation. Large values (~8-10 Hz) are indicative of β-sheet or extended conformations, while small values (~3-5 Hz) suggest α-helical structures.[11]

  • Temperature Coefficients (dδ/dT): The temperature dependence of amide proton chemical shifts reveals their solvent exposure. Amide protons involved in stable intramolecular hydrogen bonds (e.g., in helices or turns) are shielded from the solvent and exhibit small temperature coefficients (< -3 ppb/K), whereas solvent-exposed protons show larger values (> -5 ppb/K).[11][12]

Experimental Design & Workflow

A rigorous and systematic approach is essential for the successful conformational analysis of an Aha-containing peptide.

Experimental Workflow Diagram

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Analysis & Structure Calculation P1 Peptide Synthesis & HPLC Purification P2 Dissolution in NMR Solvent (e.g., H2O/D2O or DMSO-d6) P1->P2 P3 Concentration Optimization (>0.5 mM) P2->P3 A1 1D ¹H Spectrum P3->A1 Start Analysis A2 2D TOCSY & COSY A1->A2 A3 2D NOESY / ROESY (various mixing times) A2->A3 A4 2D ¹H-¹³C HSQC (optional) A3->A4 D1 Resonance Assignment A4->D1 Process Spectra D2 Extraction of Restraints (NOEs, J-couplings, H-bonds) D1->D2 D3 Structure Calculation (e.g., CYANA, XPLOR-NIH) D2->D3 D4 Ensemble Validation (Ramachandran, RMSD) D3->D4 F Conformational Insights D4->F Final Structure Ensemble

Caption: Workflow for NMR-based conformational analysis of peptides.

Detailed Experimental Protocol
  • Sample Preparation:

    • Synthesis and Purification: The Aha-containing peptide is synthesized using standard solid-phase peptide synthesis (SPPS) and purified to >95% homogeneity by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Solvent Selection: The choice of solvent is critical. For mimicking physiological conditions, a 90% H₂O/10% D₂O mixture is used.[5] For peptides with poor water solubility or to slow down amide proton exchange, deuterated organic solvents like DMSO-d₆ or CD₃OH can be used.

    • Concentration: Peptide concentration should typically be in the range of 0.5-2.0 mM to ensure a good signal-to-noise ratio.[5] Concentration-dependent 1D NMR studies should be performed to check for aggregation.[12]

  • NMR Data Acquisition:

    • All experiments should be performed on a high-field NMR spectrometer (≥ 500 MHz) equipped with a cryoprobe for maximum sensitivity.

    • 1D ¹H: Acquire a standard 1D proton spectrum to assess sample quality and spectral dispersion.

    • 2D TOCSY: Acquire with a mixing time of ~80 ms to correlate all protons within each amino acid spin system.[6]

    • 2D NOESY/ROESY: Acquire a series of spectra with varying mixing times (e.g., 150, 250, 400 ms for NOESY; 100, 200, 300 ms for ROESY) to build up NOE intensity curves, which helps in distinguishing direct NOEs from spin-diffusion artifacts.[6]

    • Temperature-Dependent Studies: Record a series of 1D ¹H spectra over a range of temperatures (e.g., 288 K to 318 K in 5 K increments) to calculate amide proton temperature coefficients.

  • Data Processing and Structure Calculation:

    • Assignment: Use software like Sparky or CARA to perform sequential resonance assignment, linking adjacent amino acids through characteristic inter-residue NOEs (dαN(i, i+1), dNN(i, i+1), dβN(i, i+1)).

    • Restraint Generation:

      • Convert NOE cross-peak volumes into upper distance bounds (e.g., strong: 1.8-2.7 Å, medium: 1.8-3.5 Å, weak: 1.8-5.0 Å).

      • Calculate φ dihedral angle restraints from measured ³J(HN,Hα) coupling constants.

      • Identify hydrogen bond donors from temperature coefficient data and apply corresponding distance restraints (e.g., d(N-H···O)=1.8-2.2 Å).

    • Structure Calculation: Use the collected restraints as input for structure calculation software like CYANA or XPLOR-NIH. These programs use algorithms like simulated annealing and molecular dynamics to generate an ensemble of 20-50 structures that best satisfy the experimental data.[13]

    • Validation: The quality of the final ensemble is assessed using metrics like low restraint violation energies, root-mean-square deviation (RMSD) of the backbone atoms, and analysis of the Ramachandran plot, which shows the distribution of φ and ψ angles.[14]

Comparative Analysis: The Conformational Signature of Aha

The true value of incorporating Aha is understood by comparing its structural influence to that of canonical amino acids. Let's consider a hypothetical model peptide, Ac-Gly-X-Gly-NH₂, where X is the residue of interest.

Scenario 1: X = Alanine (Ala) - The Flexible Benchmark

When X = Ala, a small and conformationally flexible residue, the peptide is likely to exist as a population of rapidly interconverting conformers in solution.

  • NMR Signature:

    • Poorly dispersed amide proton signals in the 1D ¹H spectrum.

    • Averaged, "random-coil" chemical shift values.

    • ³J(HN,Hα) coupling constant around 6-7 Hz, indicating conformational averaging.

    • Few and weak medium- or long-range NOEs, reflecting the lack of a stable structure.

Scenario 2: X = (S)-2-Aminohex-5-enoic acid (Aha) - A Turn-Inducing Element

The unsaturated side chain of Aha can promote the formation of a defined secondary structure, such as a β-turn.[15] A β-turn is a four-residue motif that reverses the direction of the polypeptide chain, stabilized by a hydrogen bond between the C=O of residue i and the N-H of residue i+3.[1]

  • Hypothesized NMR Signature for an Aha-induced β-turn:

    • Improved Chemical Shift Dispersion: The formation of a stable structure leads to distinct chemical environments for each proton.

    • Key NOEs: The most critical evidence for a turn is the presence of a strong NOE between the α-proton of Aha (i+1) and the amide proton of the following residue (i+2), i.e., dαN(i+1, i+2). In certain turn types, an NOE between the amide protons, dNN(i+1, i+2), would also be observed.

    • Hydrogen Bonding: The amide proton of the Gly(i+3) residue would exhibit a low temperature coefficient (dδ/dT < -3 ppb/K), confirming its involvement in a stabilizing intramolecular hydrogen bond.

    • Coupling Constants: The ³J(HN,Hα) values for the residues within the turn would deviate significantly from random-coil values, reflecting their specific φ angles.

Data Comparison Table
NMR ParameterAc-Gly-Ala -Gly-NH₂ (Expected)Ac-Gly-Aha -Gly-NH₂ (Hypothetical Data for a β-Turn)Structural Implication of Aha
¹Hα Chemical Shift (Aha/Ala) ~4.3 ppm (Random Coil)~4.1 ppm (Upfield shift)Aha residue is in a folded, non-random environment.
³J(HN,Hα) of Aha (Hz) ~6.5 Hz~5.0 HzConstrained φ angle consistent with a turn structure.
dδ/dT of Gly(i+3) NH (ppb/K) -5.8 ppb/K-2.1 ppb/KGly(i+3) NH is shielded, indicating an intramolecular H-bond.
Key NOE Intensity dαN(Ala, Gly) = Weak/AbsentdαN(Aha, Gly) = Strong Proximity of Aha Hα to the next residue's NH, a hallmark of a turn.

Conclusion and Outlook

The incorporation of (S)-2-aminohex-5-enoic acid provides a powerful strategy for imposing conformational order on otherwise flexible peptides. As demonstrated, NMR spectroscopy offers a comprehensive suite of experiments to unambiguously define the three-dimensional structures induced by this non-canonical residue. By comparing key NMR parameters—such as NOEs, coupling constants, and temperature coefficients—against a canonical baseline (e.g., Alanine), researchers can precisely quantify the structural impact of the unsaturated side chain. This detailed conformational knowledge is a critical prerequisite for the rational design of potent and selective peptide-based therapeutics and molecular probes. Future studies combining high-resolution NMR with molecular dynamics simulations will further refine our understanding of the dynamic landscape of these modified peptides, paving the way for more sophisticated designs.[16][17]

References

  • Molecular dynamics simulations of peptides containing an unnatural amino acid: dimerization, folding, and protein binding. PubMed. Available at: [Link]

  • Computational Modelling of Peptides Containing Non-Standard Amino Acids. BYU ScholarsArchive. Available at: [Link]

  • Parameterizing non-canonical amino acids for cyclic peptide simulations. PubMed. Available at: [Link]

  • Molecular Dynamics (MD)-Derived Features for Canonical and Noncanonical Amino Acids. ACS Publications. Available at: [Link]

  • Computational Modelling of Peptides Containing Non-Standard Amino Acids. ResearchGate. Available at: [Link]

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A Senior Application Scientist's Guide to Catalyst Selection for Ring-Closing Metathesis of (s)-2-Aminohex-5-enoic Acid Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Conformational Constraint in Peptides

In the landscape of modern drug discovery and chemical biology, the ability to constrain the conformation of peptides is paramount. Cyclization is a powerful strategy to transform flexible linear peptides into more rigid, bioactive structures with enhanced metabolic stability, target affinity, and cell permeability. Among the arsenal of cyclization techniques, Ring-Closing Metathesis (RCM) stands out for its remarkable functional group tolerance and the formation of stable carbon-carbon bonds.[1][2] This guide provides an in-depth comparison of commonly employed ruthenium-based catalysts for the RCM of peptides incorporating the non-canonical amino acid (s)-2-aminohex-5-enoic acid. The presence of a terminal alkene in the side chain of this amino acid presents unique opportunities and challenges for macrocyclization, making catalyst selection a critical determinant of success. We will delve into the mechanistic nuances of different catalysts, present comparative performance data, and provide detailed experimental protocols to empower researchers in their pursuit of novel cyclic peptide therapeutics and research tools.

The Catalysts: A Tale of Two Families

The remarkable success of RCM in complex molecular synthesis is largely attributable to the development of well-defined ruthenium alkylidene catalysts pioneered by Grubbs, Schrock, and Chauvin, who were awarded the Nobel Prize in Chemistry in 2005. For peptide chemists, the most relevant catalysts fall into two main families: the Grubbs catalysts and the Hoveyda-Grubbs catalysts.

The Grubbs Family:

  • Grubbs Catalyst® 1st Generation (G-I): Featuring two tricyclohexylphosphine (PCy₃) ligands, this catalyst was a breakthrough but exhibits lower activity and stability compared to its successors. It is generally less effective for sterically demanding or electron-deficient olefins found in some peptide substrates.

  • Grubbs Catalyst® 2nd Generation (G-II): The replacement of one PCy₃ ligand with a more electron-donating N-heterocyclic carbene (NHC) ligand dramatically increases its activity and broadens its substrate scope.[3] G-II is a workhorse in peptide RCM due to its high efficiency.

  • Grubbs Catalyst® 3rd Generation (G-III): This catalyst replaces a PCy₃ ligand of G-II with a more labile pyridine-based ligand, leading to faster initiation.

The Hoveyda-Grubbs Family:

  • Hoveyda-Grubbs Catalyst® 1st Generation (HG-I): This catalyst features a chelating isopropoxystyrene ligand, which imparts greater stability.

  • Hoveyda-Grubbs Catalyst® 2nd Generation (HG-II): Combining the chelating styrenyl ether ligand with an NHC ligand, HG-II is renowned for its exceptional stability, particularly its thermal robustness, and is often the catalyst of choice for challenging RCM reactions.[1]

Mechanism of Action: The Catalytic Dance of Olefin Metathesis

All Grubbs and Hoveyda-Grubbs catalysts operate via the same fundamental catalytic cycle, as proposed by Chauvin. The reaction proceeds through a series of [2+2] cycloaddition and cycloreversion steps, mediated by a ruthenium-alkylidene species.

Olefin Metathesis Catalytic Cycle Ru_Alkylidene [Ru]=CR¹R² Metallacyclobutane_1 Metallacyclobutane Intermediate Ru_Alkylidene->Metallacyclobutane_1 + R³HC=CHR⁴ [2+2] Cycloaddition New_Alkylidene [Ru]=CHR³ Metallacyclobutane_1->New_Alkylidene Cycloreversion - R¹R²C=CHR⁴ Metallacyclobutane_2 Metallacyclobutane Intermediate New_Alkylidene->Metallacyclobutane_2 Intramolecular [2+2] Cycloaddition Metallacyclobutane_2->Ru_Alkylidene Cycloreversion + Ethylene Product Cyclic Peptide Metallacyclobutane_2->Product Substrate Dienyl Peptide Substrate->Ru_Alkylidene Initiation On_Resin_RCM_Workflow Start Linear Peptide on Resin Swell Swell Resin in DCM Start->Swell Degas Degas with N₂/Ar Swell->Degas Add_Catalyst Add Catalyst Solution (Grubbs II or Hoveyda-Grubbs II) Degas->Add_Catalyst React React at RT or 40°C (2-12 hours) Add_Catalyst->React Wash Wash Resin with DCM, DMF, MeOH React->Wash End Cyclic Peptide on Resin Wash->End

Caption: Workflow for on-resin Ring-Closing Metathesis.

Procedure:

  • Resin Preparation: After synthesis of the linear peptide, wash the resin thoroughly with DCM and swell in DCM for 30 minutes.

  • Catalyst Preparation: In a separate vial, dissolve the chosen catalyst (Grubbs II or Hoveyda-Grubbs II, 15 mol% relative to resin loading) in degassed DCM.

  • RCM Reaction: Add the catalyst solution to the resin and shake under an inert atmosphere (nitrogen or argon).

    • For Grubbs II: React at room temperature to 40°C for 2-4 hours. Monitor the reaction progress by taking a small aliquot of resin, cleaving the peptide, and analyzing by LC-MS. If the reaction is sluggish, a second portion of the catalyst can be added.

    • For Hoveyda-Grubbs II: React at 40°C for 4-12 hours. The reaction may be slower but is often cleaner.

  • Wash: After the reaction is complete, wash the resin extensively with DCM, DMF, and methanol to remove the bulk of the ruthenium catalyst.

Cleavage, Deprotection, and Purification

Procedure:

  • Cleavage: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.

  • Precipitation: Precipitate the crude peptide in cold diethyl ether.

  • Purification: Purify the cyclic peptide by reverse-phase HPLC.

  • Ruthenium Removal: If residual ruthenium is a concern for biological assays, the purified peptide can be treated with a ruthenium scavenger. A common method is to dissolve the peptide in a suitable solvent and stir with a scavenger like QuadraSil™ MP or treat with an oxidizing agent like sodium periodate followed by filtration through silica gel. Alternatively, washing the crude reaction mixture with a solution of tris(hydroxymethyl)phosphine (THMP) has been shown to be effective. [4][5]

Troubleshooting and Optimization

  • Low Yields: If the RCM reaction gives low yields, consider increasing the catalyst loading, extending the reaction time, or switching to a more stable catalyst like HG-II and increasing the temperature. Microwave irradiation can also significantly improve yields and reduce reaction times, particularly for sterically hindered substrates. [2]* Olefin Isomerization: If olefin isomerization is observed (as indicated by mass spectrometry of side products), switch to a more stable catalyst like HG-II and/or lower the reaction temperature. The addition of isomerization inhibitors like 1,4-benzoquinone can be effective, although they may also reduce the rate of the desired RCM reaction. [1]* Dimerization: The formation of dimeric products can be minimized by performing the RCM at a lower substrate concentration. For on-resin reactions, this is less of an issue due to the pseudo-dilution effect of the solid support.

Conclusion and Recommendations

The successful ring-closing metathesis of peptides containing (s)-2-aminohex-5-enoic acid is highly dependent on the judicious selection of the catalyst and optimization of reaction conditions.

  • For routine cyclizations of peptides with this residue, Grubbs II catalyst at a controlled temperature (around 40°C) often provides a good balance of high reactivity and acceptable side product formation. [1]* For more challenging sequences, sterically hindered substrates, or when olefin isomerization is a significant issue, the Hoveyda-Grubbs II catalyst is the preferred choice due to its superior thermal stability and cleaner reaction profiles. [1][2] Ultimately, the optimal catalyst and conditions should be determined empirically for each specific peptide sequence. This guide provides a strong starting point for researchers to navigate the exciting field of peptide macrocyclization and to unlock the potential of conformationally constrained peptides in their scientific endeavors.

References

  • White, C. J., & Yudin, A. K. (2011). Contemporary strategies for peptide macrocyclization.
  • Grubbs, R. H. (2006). Olefin-metathesis catalysts for the preparation of molecules and materials (Nobel Lecture).
  • Schafmeister, C. E., Po, J., & Verdine, G. L. (2000). An all-hydrocarbon cross-linking system for enhancing the helicity and metabolic stability of peptides. Journal of the American Chemical Society, 122(24), 5891–5892.
  • Paquette, L. A., & Gallou, F. (2006). A convenient method for the efficient removal of ruthenium byproducts generated during olefin metathesis reactions. Organic Letters, 8(22), 5053–5055.
  • Ahn, Y. M., Yang, K., & Georg, G. I. (2001). A convenient method for the efficient removal of ruthenium byproducts generated during olefin metathesis reactions. Organic Letters, 3(9), 1411–1413.
  • Goodwin, N. C., & Grubbs, R. H. (2018). Ruthenium-Catalyzed Olefin Metathesis. In Modern Organometallic Chemistry (pp. 1–46).
  • Hong, S. H., & Grubbs, R. H. (2006). Highly active water-soluble olefin metathesis catalyst. Journal of the American Chemical Society, 128(11), 3508–3509.
  • Monfette, S., & Fogg, D. E. (2009). Equilibrium ring-closing metathesis. Chemical Reviews, 109(8), 3783–3816.
  • Vu, P. D., & Grubbs, R. H. (2012). Ruthenium-based catalysts for olefin metathesis.
  • Scholl, M., Ding, S., Lee, C. W., & Grubbs, R. H. (1999). Synthesis and activity of a new generation of ruthenium-based olefin metathesis catalysts coordinated with 1, 3-dimesityl-4, 5-dihydroimidazol-2-ylidene ligands. Organic Letters, 1(6), 953–956.
  • Vougioukalakis, G. C., & Grubbs, R. H. (2010). Ruthenium-based heterocyclic carbene-coordinated olefin metathesis catalysts. Chemical Reviews, 110(3), 1746–1787.
  • Stewart, I. C., Ung, T., Pletnev, A. A., Berlin, J. M., Grubbs, R. H., & Yudin, A. K. (2007). On the origin of the higher activity of the second-generation grubbs-hoveyda-type catalysts.
  • Michrowska, A., et al. (2006). A new concept for the design of ruthenium-based olefin metathesis catalysts.
  • Rix, D., & Glorius, F. (2005). N-heterocyclic carbene-containing ruthenium catalysts for C− C bond formation. Journal of the American Chemical Society, 127(31), 10834–10835.
  • Application Note: Synthesis of Macrocyclic Peptides with Boc-(S)-2-Amino-5-methylhex-4-enoic Acid. BenchChem.

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A Comparative Guide to the Enzymatic Degradation Assay of Peptides Containing (s)-2-Aminohex-5-enoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Stability Challenge in Peptide Therapeutics

Peptide-based drugs offer remarkable specificity and potency, but their therapeutic application is often hampered by poor metabolic stability.[1] The primary culprit is proteolytic degradation by enzymes in the bloodstream and tissues, which can lead to short in vivo half-lives and limit systemic efficacy.[2][[“]] A leading strategy to overcome this challenge is the incorporation of non-canonical or unnatural amino acids (UAAs) into the peptide sequence.[4][5] These modifications can disrupt protease recognition and cleavage, thereby enhancing the peptide's stability and bioavailability.[6]

This guide focuses on a specific UAA, (s)-2-Aminohex-5-enoic acid (Ahe), which is characterized by a C-terminal vinyl group. We will provide a comprehensive framework for designing and executing an enzymatic degradation assay to objectively compare the stability of an Ahe-containing peptide against its natural analog. This document is intended for researchers, scientists, and drug development professionals seeking to validate the stability of novel peptide candidates.

The Rationale: Steric Hindrance and Altered Recognition

Proteolytic enzymes, such as trypsin and chymotrypsin, exhibit high specificity, recognizing and cleaving peptide bonds adjacent to particular amino acid residues. This recognition is governed by the fit of the substrate's amino acid side chain into the enzyme's binding pocket (e.g., the S1 pocket). The core hypothesis for incorporating Ahe is that its unique side chain—longer, more flexible, and featuring an unsaturated terminal vinyl group—will provide steric hindrance or unfavorable electronic interactions within the enzyme's active site, thus preventing efficient binding and subsequent hydrolysis.

Unlike a standard aliphatic side chain like Leucine, the Ahe side chain may adopt conformations that are incompatible with the confined space of a protease's binding pocket, effectively "shielding" the adjacent peptide bond from enzymatic attack. This guide outlines the experimental validation of this principle.

Comparative Experimental Design

A robust and self-validating assay is built on a direct comparison between the novel peptide and a well-defined control. The workflow is designed to isolate the effect of the UAA substitution on proteolytic stability.

G cluster_0 Peptide Design & Synthesis cluster_1 Proteolytic Environment cluster_2 Incubation & Sampling cluster_3 Analysis & Quantification P1 Control Peptide (CP) Natural Amino Acid (e.g., Leu) P2 Test Peptide (TP) Contains (s)-2-Aminohex-5-enoic acid E1 Single Enzyme Assay (e.g., Trypsin) Mechanistic Insights P1->E1 P2->E1 E2 Complex Matrix Assay (e.g., Human Serum) Physiological Relevance I1 Incubate Peptides (CP & TP) in Matrix 37°C E1->I1 I2 Collect Aliquots (t = 0, 15, 30, 60, 120 min) I1->I2 I3 Quench Reaction (e.g., add TFA/Acetonitrile) I2->I3 A1 Process Samples (Protein Precipitation, Centrifugation) I3->A1 A2 Analyze by RP-HPLC Quantify remaining peptide A1->A2 A3 Identify Fragments (Optional: LC-MS/MS) A2->A3 Data Data Analysis - Plot % Peptide Remaining vs. Time - Calculate Half-life (t1/2) A2->Data Result Result Data->Result Compare t1/2 (TP vs. CP)

Figure 1: High-level workflow for the comparative enzymatic degradation assay.
Key Experimental Choices
  • Peptide Analogs: The most direct comparison involves synthesizing two peptides: a control peptide (CP) with a natural amino acid (e.g., Leucine) at a position C-terminal to a known cleavage site, and a test peptide (TP) where this natural residue is replaced by Ahe.

  • Proteolytic Matrix:

    • Single, Purified Enzyme: Using an enzyme like trypsin allows for a clean, mechanistic study of how Ahe affects a specific protease.

    • Human Serum or Plasma: These complex biological fluids provide a more physiologically relevant environment, containing a cocktail of proteases.[4][7] It is important to note that serum, generated after blood coagulation, contains activated proteases not found in plasma, and can result in faster degradation.[2][[“]] For this reason, serum is often chosen for a more stringent stability test.

  • Analytical Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection (214 nm) is the gold standard for separating and quantifying the intact peptide from its degradation products.[8][9] For definitive identification of cleavage sites, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable.[10][11]

Detailed Experimental Protocols

The following protocols are designed to be self-validating by including controls and ensuring reproducibility.

Protocol 1: Peptide Synthesis and Characterization
  • Synthesis: Synthesize both the control peptide (CP) and the Ahe-containing test peptide (TP) using standard Fmoc-based solid-phase peptide synthesis (SPPS).[12][13][14]

  • Purification: Purify the crude peptides using preparative RP-HPLC to >95% purity.

  • Characterization: Confirm the identity and purity of the final peptides via analytical RP-HPLC and verify the molecular weight using mass spectrometry (e.g., MALDI-TOF or ESI-MS).

  • Quantification: Accurately determine the concentration of the peptide stock solutions (e.g., in water or a suitable buffer) by UV-Vis spectrophotometry or by quantitative amino acid analysis.

Protocol 2: In Vitro Degradation Assay in Human Serum

Materials:

  • Lyophilized CP and TP

  • Pooled Human Serum (from a commercial source, sterile-filtered)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Solution: 10% Trichloroacetic Acid (TCA) in water or Acetonitrile (ACN) containing 1% Trifluoroacetic Acid (TFA).[15]

  • Thermomixer or water bath set to 37°C

  • Microcentrifuge tubes and a refrigerated microcentrifuge

Procedure:

  • Prepare Peptide Stocks: Dissolve the lyophilized peptides in an appropriate solvent (e.g., sterile water) to create concentrated stock solutions (e.g., 1 mg/mL).

  • Pre-warm Serum: Thaw the human serum on ice, then pre-warm an aliquot to 37°C for 15 minutes.

  • Initiate Reaction: In a microcentrifuge tube, add the peptide stock solution to the pre-warmed serum to achieve a final peptide concentration of 100 µg/mL. Mix gently by pipetting. This is your reaction mixture.

  • Time Zero (t=0) Sample: Immediately after mixing, withdraw an aliquot (e.g., 50 µL) of the reaction mixture and add it to a tube containing an equal volume (50 µL) of quenching solution. Vortex immediately and place on ice. This sample represents 100% intact peptide.

  • Incubation and Sampling: Incubate the remaining reaction mixture at 37°C. At subsequent time points (e.g., 5, 15, 30, 60, 120, and 240 minutes), withdraw identical aliquots and quench them as described in step 4.

  • Protein Precipitation: Once all time points are collected, vortex the quenched samples vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated serum proteins.

  • Sample Analysis: Carefully collect the supernatant, which contains the remaining intact peptide and any soluble fragments. Transfer the supernatant to an HPLC vial for analysis by RP-HPLC.

Protocol 3: RP-HPLC Analysis and Data Quantification
  • HPLC Method:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[8]

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient appropriate for resolving the peptide of interest (e.g., 5% to 65% B over 30 minutes).[9]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 214 nm.

  • Analysis: Inject equal volumes of the supernatant from each time point. The intact peptide will elute as a distinct peak.

  • Quantification: Integrate the peak area of the intact peptide for each time point.

  • Calculation: Calculate the percentage of peptide remaining at each time point (t) relative to the t=0 sample:

    • % Peptide Remaining = (Peak Area at time t / Peak Area at time 0) * 100

  • Half-Life Determination: Plot the % Peptide Remaining versus time on a semi-logarithmic scale. The time required for the percentage of intact peptide to decrease to 50% is the half-life (t1/2).

Data Presentation and Interpretation

Quantitative data should be summarized in a clear, tabular format to facilitate direct comparison.

Table 1: Hypothetical Degradation Data for Control (CP) and Ahe-Containing (TP) Peptides in Human Serum

Time (minutes)% CP Remaining (Mean ± SD)% TP Remaining (Mean ± SD)
0100 ± 0100 ± 0
575.2 ± 4.198.1 ± 1.5
1548.9 ± 3.594.3 ± 2.2
3024.1 ± 2.889.5 ± 3.1
606.5 ± 1.978.0 ± 4.0
120<1.061.7 ± 3.8
240Not Detected39.2 ± 4.5
Half-Life (t1/2) ~16 minutes ~205 minutes
Interpreting the Results

Based on the hypothetical data in Table 1, the Ahe-containing peptide (TP) exhibits a dramatically increased half-life (~205 min) compared to the control peptide (~16 min). This represents a >12-fold improvement in stability, strongly supporting the hypothesis that the Ahe substitution protects the peptide from proteolytic degradation in human serum.

G cluster_0 Control Peptide (Leu) cluster_1 (s)-2-Aminohex-5-enoic acid (Ahe) P1 Protease S1_Pocket S1 Pocket Leu_Side_Chain Leu Side Chain (Good Fit) S1_Pocket->Leu_Side_Chain Binding Cleavage => Cleavage Occurs Leu_Side_Chain->Cleavage P2 Protease S2_Pocket S1 Pocket Ahe_Side_Chain Ahe Side Chain (Steric Hindrance) S2_Pocket->Ahe_Side_Chain Poor Binding No_Cleavage => Cleavage Inhibited Ahe_Side_Chain->No_Cleavage

Figure 2: Hypothesized mechanism of enhanced stability via steric hindrance.

For a more profound understanding, LC-MS/MS analysis of the degradation samples can be performed. This allows for the identification of peptide fragments, confirming that cleavage of the control peptide occurs at the expected site and that this site is preserved in the test peptide.[10][16]

Conclusion

The strategic incorporation of unnatural amino acids like (s)-2-Aminohex-5-enoic acid is a powerful tool for enhancing the proteolytic stability of peptide therapeutics. The comparative degradation assay detailed in this guide provides a robust, reliable, and self-validating framework for quantifying this enhancement. By demonstrating a significant increase in half-life in a physiologically relevant matrix, researchers can build a strong case for advancing novel, stabilized peptide candidates through the drug development pipeline. This methodical approach, combining rational design with rigorous analytical chemistry, is fundamental to engineering the next generation of peptide-based medicines.

References

  • Knappe, D., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS One. [Link]

  • Hoffmann, R., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PMC - NIH. [Link]

  • López-Otín, C., et al. (2017). Monitoring proteolytic processing events by quantitative mass spectrometry. PMC - NIH. [Link]

  • Bio-Rad Laboratories. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Bio-Rad. [Link]

  • Russell, D. H., et al. (2019). Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation. PMC - NIH. [Link]

  • Encyclopedia.pub. (2023). Instability of Peptide and Possible Causes of Degradation. Encyclopedia.pub. [Link]

  • Aebersold, R., et al. (2007). Mass spectrometry for monitoring protease reactions. PMC - NIH. [Link]

  • The Wolfson Centre for Applied Structural Biology. The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. The Wolfson Centre for Applied Structural Biology. [Link]

  • Biovera. (2024). HPLC Analysis Methods for Peptide Characterization. Biovera. [Link]

  • Beck-Sickinger, A. G., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. [Link]

  • Russell, D. H., et al. (2017). Monitoring the stabilities of a mixture of peptides by mass-spectrometry-based techniques. PMC - NIH. [Link]

  • Jenssen, H. (2014). Serum Stability of Peptides. ResearchGate. [Link]

  • Walse, S. S., et al. (2009). Exploring Amino Acid Side Chain Decomposition Using Enzymatic Digestion and HPLC-MS: Combined Lysine Transformations in Chlorinated Waters. ACS Publications. [Link]

  • Taleb, S., et al. (2020). Strategies for Improving Peptide Stability and Delivery. PMC - PubMed Central. [Link]

  • Wang, C., et al. (2023). Effect of Glycosylation on the Enzymatic Degradation of D-Amino Acid-Containing Peptides. MDPI. [Link]

  • Anseth, K. S., et al. (2018). On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor. PMC - NIH. [Link]

  • ResearchGate. (2017). Sequences of all degradation products identified in blood, serum, and plasma samples. ResearchGate. [Link]

  • Heck, A. J. R., et al. (2024). Parallel reaction monitoring targeted mass spectrometry as a fast and sensitive alternative to antibody-based protein detection. Frontiers in Molecular Biosciences. [Link]

  • Peters, T., et al. (2019). Possible Mechanisms by Which Enzymatic Degradation of Human Serum Albumin Can Lead to Bioactive Peptides and Biomarkers. Frontiers in Physiology. [Link]

  • Harvard Apparatus. The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Harvard Apparatus. [Link]

  • Walse, S. S., et al. (2009). Exploring Amino Acid Side Chain Decomposition Using Enzymatic Digestion and HPLC-MS: Combined Lysine Transformations in Chlorinated Waters. SciSpace. [Link]

  • Consensus. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. Consensus. [Link]

  • Pikal, M. J., et al. (1999). Chemical stability of peptides in polymers. 1. Effect of water on peptide deamidation in poly(vinyl alcohol) and poly(vinyl pyrrolidone) matrixes. PubMed. [Link]

  • ResearchGate. (2018). Enzymatic degradation of peptides using (a) trypsin and (b) pronase. ResearchGate. [Link]

  • Musiał, W., et al. (2022). Effect of Newly Synthesized Structures of Peptides on the Stability of the Monolayers Formed. MDPI. [Link]

  • Anseth, K. S., et al. (2021). Quantifying and controlling the proteolytic degradation of cell adhesion peptides. PMC - NIH. [Link]

  • Anaspec. Overview of Custom Peptide Synthesis. Anaspec. [Link]

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A Head-to-Head Comparison of Synthetic Routes to (S)-2-Aminohex-5-enoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

(S)-2-Aminohex-5-enoic acid, commonly known as (S)-allylglycine, is a non-proteinogenic amino acid of significant interest to researchers in medicinal chemistry and drug development. Its unique structure, featuring a terminal alkene on the side chain, provides a versatile chemical handle for synthesizing peptidomimetics, introducing conformational constraints into peptides, and serving as a chiral building block for complex natural products and enzyme inhibitors. The stereospecific synthesis of the (S)-enantiomer is critical, as biological systems are exquisitely sensitive to molecular chirality.

This guide provides an in-depth, head-to-head comparison of two prominent and effective strategies for the asymmetric synthesis of (S)-2-Aminohex-5-enoic acid: Chiral Auxiliary-Mediated Alkylation and Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA) . We will delve into the detailed experimental protocols, explore the mechanistic underpinnings of stereochemical control, and present a quantitative comparison of their performance to guide researchers in selecting the optimal route for their specific needs.

Route 1: Chiral Auxiliary-Mediated Diastereoselective Alkylation

This classical and robust approach utilizes a recoverable chiral auxiliary to direct the stereochemical outcome of an alkylation reaction. The most well-established method in this class is the Myers' asymmetric alkylation, which employs pseudoephedrine as a reliable and inexpensive chiral auxiliary.[1][2] The synthesis proceeds by first coupling pseudoephedrine with glycine to form a glycinamide, which is then enolized and alkylated with high diastereoselectivity.

Causality Behind Experimental Choices (The "Why")

The success of this method hinges on the formation of a rigid, lithium-chelated Z-enolate intermediate.[3][4] (+)-(1R,2R)-Pseudoephedrine is chosen because its specific stereochemistry, upon N-acylation and deprotonation, creates a conformationally locked six-membered ring chelate with the lithium cation. This structure effectively shields one face of the enolate. The C-1 methyl group and the C-2 phenyl group of the auxiliary project outwards, sterically hindering the approach of the electrophile (allyl bromide) from the top face, forcing it to attack from the less hindered bottom face. The presence of lithium chloride is crucial as it breaks up deleterious lithium amide aggregates and promotes the formation of the required monomeric enolate, leading to higher selectivity.[4]

Logical Workflow Diagram

cluster_0 Step 1: Auxiliary Attachment cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Auxiliary Cleavage A Pseudoephedrine + Boc-Glycine B Pseudoephedrine Glycinamide A->B Coupling C Enolization (LHMDS, LiCl) B->C D Chelated Enolate Intermediate C->D E Alkylation (Allyl Bromide) D->E F Alkylated Glycinamide E->F G Acid Hydrolysis F->G H (S)-2-Aminohex-5-enoic acid G->H I Recovered Auxiliary G->I

Caption: Workflow for Chiral Auxiliary-Mediated Synthesis.

Detailed Experimental Protocol

Adapted from Myers et al., J. Org. Chem. 1999, 64(9), 3322-3327.[5]

Part A: Synthesis of (+)-Pseudoephedrine Glycinamide

  • To a suspension of glycine methyl ester hydrochloride (1.0 equiv) and (+)-(1R,2R)-pseudoephedrine (1.0 equiv) in THF (0.5 M) at 0 °C, add a solution of lithium tert-butoxide in THF (2.0 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization to yield (+)-pseudoephedrine glycinamide, which may be isolated as a stable hydrate.

Part B: Asymmetric Alkylation

  • To a solution of (+)-pseudoephedrine glycinamide hydrate (1.0 equiv) and anhydrous lithium chloride (7.0 equiv) in THF (0.2 M) at 0 °C, add a solution of lithium hexamethyldisilazide (LHMDS) in THF (2.2 equiv) dropwise.

  • Stir the resulting solution at 0 °C for 1 hour to ensure complete enolization.

  • Cool the reaction mixture to -78 °C and add allyl bromide (1.5 equiv) dropwise.

  • Stir the reaction at -78 °C for 4 hours, then allow it to warm slowly to 0 °C over 2 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude alkylated product. The diastereomeric ratio can be determined at this stage by ¹H NMR analysis.

Part C: Auxiliary Cleavage

  • Dissolve the crude alkylated pseudoephedrine glycinamide in 1 M aqueous HCl (excess) and heat at reflux for 6 hours.

  • Cool the reaction mixture to room temperature and wash with dichloromethane to remove the recovered pseudoephedrine auxiliary (as its hydrochloride salt).

  • The aqueous layer containing the desired amino acid can be purified by ion-exchange chromatography or by neutralization and crystallization to afford pure (S)-2-Aminohex-5-enoic acid.

Route 2: Palladium-Catalyzed Asymmetric Allylic Alkylation (Tsuji-Trost Reaction)

This modern and highly efficient route utilizes a palladium catalyst in conjunction with a chiral ligand to create an asymmetric environment for the allylation of a glycine nucleophile. The Trost Asymmetric Allylic Alkylation (AAA) is a benchmark reaction in this category, known for its high enantioselectivity and atom economy.[6][7]

Causality Behind Experimental Choices (The "Why")

The catalytic cycle begins with the coordination of a Pd(0) species to the alkene of an allylic substrate (e.g., allyl acetate or carbonate), followed by oxidative addition to form a η³-π-allylpalladium(II) complex.[8] The choice of a C₂-symmetric chiral ligand, such as the (R,R)-Trost ligand, is critical. This ligand coordinates to the palladium center, creating a chiral pocket. The flaps of the diphenylphosphino groups on the ligand create a well-defined steric environment that dictates the trajectory of the incoming nucleophile. The glycine Schiff base enolate, a "soft" nucleophile, attacks one of the termini of the π-allyl complex from the face opposite to the palladium metal (outer-sphere attack).[9] The ligand's chirality ensures this attack is highly selective for one enantiotopic face of the nucleophile and one terminus of the π-allyl complex, leading to the formation of the (S)-product with high enantiomeric excess.

Logical Workflow Diagram

cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Catalytic Asymmetric Alkylation cluster_2 Step 3: Deprotection A Glycine Schiff Base Ester B Glycinate Enolate A->B Base (e.g., NaH) E Nucleophilic Attack B->E C Pd(0) / Chiral Ligand D π-Allylpalladium Complex C->D D->E E->C Regenerates Pd(0) F Alkylated Product E->F H Acid Hydrolysis F->H G Allyl Acetate G->C Oxidative Addition I (S)-2-Aminohex-5-enoic acid H->I

Caption: Workflow for Pd-Catalyzed Asymmetric Allylation.

Detailed Experimental Protocol

Adapted from Trost et al., and general procedures for AAA of glycine Schiff bases.

Part A: Palladium-Catalyzed Asymmetric Allylation

  • In a flame-dried flask under an argon atmosphere, dissolve the palladium precatalyst (e.g., [Pd(η³-C₃H₅)Cl]₂, 1.0 mol%) and the chiral ligand (e.g., (R,R)-Trost Ligand, 2.5 mol%) in anhydrous, degassed dichloromethane (0.1 M). Stir for 30 minutes at room temperature.

  • In a separate flask, dissolve the N-(diphenylmethylene)glycine tert-butyl ester (1.0 equiv) in dichloromethane.

  • Add the glycine Schiff base solution to the catalyst mixture.

  • Add allyl acetate (1.2 equiv) to the reaction mixture.

  • Add a base, such as powdered anhydrous potassium carbonate (3.0 equiv) or a non-nucleophilic organic base like N,O-Bis(trimethylsilyl)acetamide (BSA) with a catalytic amount of a potassium salt.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC for the consumption of the starting material.

  • Upon completion, filter the reaction mixture through a pad of silica gel, washing with dichloromethane.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography (e.g., ethyl acetate/hexanes gradient) to yield the protected (S)-allylglycine derivative. Enantiomeric excess is determined by chiral HPLC analysis.

Part B: Deprotection

  • Dissolve the purified, protected amino ester in a suitable solvent mixture (e.g., dichloromethane and trifluoroacetic acid, or 6 M aqueous HCl).

  • Stir the solution at room temperature until deprotection is complete (monitored by TLC). This step cleaves both the tert-butyl ester and the benzophenone imine.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the resulting crude amino acid hydrochloride by recrystallization or ion-exchange chromatography to yield pure (S)-2-Aminohex-5-enoic acid.

Head-to-Head Performance Comparison

MetricRoute 1: Chiral Auxiliary (Pseudoephedrine)Route 2: Pd-Catalyzed AAA (Trost)Analysis
Stereoselectivity Typically >95% diastereomeric excess (d.e.)Typically 90-99% enantiomeric excess (e.e.)Both methods offer excellent stereocontrol. The auxiliary method provides a diastereomer that is often separable by chromatography or crystallization, ensuring high final enantiopurity. The catalytic method directly yields the enantiomerically enriched product.
Overall Yield 60-80% over 3 steps70-90% over 2-3 stepsThe catalytic route often demonstrates slightly higher overall yields due to fewer intermediate steps and potentially milder reaction conditions.
Scalability Good; stoichiometry can be maintained at scale. Auxiliary recovery is crucial for cost-effectiveness.Excellent; low catalyst loadings (0.5-2 mol%) make it highly suitable for large-scale synthesis.The catalytic nature of Route 2 makes it more economically attractive for industrial-scale production.
Substrate Scope Broad for various alkyl halides.Broad for various allylic electrophiles and nucleophiles.Both methods are quite versatile. The Trost AAA has been shown to be compatible with a vast array of functional groups.
Reagent & Safety Requires stoichiometric amounts of strong bases (LHMDS) and cryogenic temperatures (-78 °C). Pseudoephedrine can be a controlled substance.Requires a precious metal catalyst (Palladium) and often expensive, air-sensitive chiral phosphine ligands. Reactions are often run at room temperature.Route 1 involves more hazardous reagents and demanding conditions. Route 2's main drawback is the cost of the catalyst and ligand, though high turnover numbers mitigate this.
Purification Requires chromatographic separation of diastereomers if d.e. is not >99%. Auxiliary removal and recovery is an extra step.Requires chromatography to remove catalyst residues and purify the final product. Chiral HPLC is needed for e.e. determination.Purification is a key step in both routes. The need to separate diastereomers in Route 1 can sometimes be more challenging than removing catalyst residues in Route 2.

Conclusion and Recommendations

Both the Myers' chiral auxiliary method and the Trost asymmetric allylic alkylation represent powerful and reliable strategies for the synthesis of (S)-2-Aminohex-5-enoic acid, each with a distinct set of advantages and disadvantages.

The Chiral Auxiliary route is highly recommended for:

  • Small to medium-scale laboratory synthesis where absolute stereochemical purity is paramount. The ability to separate diastereomers can often lead to enantiopure material (>99.9% e.e.).

  • Situations where the cost or availability of specialized palladium catalysts and chiral ligands is a concern, provided the pseudoephedrine auxiliary can be efficiently recovered and recycled.

The Palladium-Catalyzed AAA route is the superior choice for:

  • Large-scale and industrial production due to its high efficiency, excellent atom economy from low catalyst loadings, and milder reaction conditions.

  • Rapid synthesis and analogue generation in a drug discovery setting, where the modularity of the catalytic system allows for quick exploration of different allylic partners.

Ultimately, the choice of synthetic route will depend on the specific project goals, available resources, and the scale of the synthesis. Both methodologies are cornerstones of modern asymmetric synthesis and provide robust pathways to this valuable chiral building block.

References

  • Lory, C. (2011). Probing the mechanism of diastereoselectivity of pseudoephedrine amide enolate alkylations. University of Strathclyde. Link

  • Trost, B. M. (2015). Metal Catalyzed Allylic Alkylation: Its Development in the Trost Laboratories. PMC. Link

  • SynArchive. Trost Asymmetric Allylation Alkylation. Retrieved from SynArchive. Link

  • Wikipedia. Tsuji–Trost reaction. Retrieved from Wikipedia. Link

  • Li, G., et al. (2019). Disodium Salts of Pseudoephedrine-Derived Myers Enolates: Stereoselectivity and Mechanism of Alkylation. PubMed. Link

  • Li, G., et al. (2019). Disodium Salts of Pseudoephedrine-Derived Myers Enolates: Stereoselectivity and Mechanism of Alkylation. PMC. Link

  • Sigma-Aldrich. Trost Ligands for Allylic Alkylation. Retrieved from Sigma-Aldrich. Link

  • Luo, P. (2021). Tsuji-Trost Reaction: Selectivity in Palladium-Catalyzed Allylic Substitution. Peking University. Link

  • Myers, A. G., et al. (1994). Use of Pseudoephedrine as a Practical Chiral Auxiliary for Asymmetric Synthesis. Semantic Scholar. Link

  • Oreate AI. (2025). Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis. Retrieved from Oreate AI Blog. Link

  • Wang, Z., et al. (2023). Asymmetric three-component Tsuji–Trost allylation reaction enabled by chiral aldehyde/palladium combined catalysis. Chemical Science. Link

  • Myers, A. G., et al. (2025). Asymmetric Addition/Alkylation of Pseudoephedrine Amides. ResearchGate. Link

  • Lautens, M., et al. (2023). Asymmetric Pd-Catalyzed Allylation of N-Functionalized Glycine Ethyl Esters. ResearchGate. Link

  • Trost, B. M. (2019). Publications 1994-Present. Stanford University. Link

  • Organic Chemistry Portal. Tsuji-Trost Reaction. Retrieved from Organic Chemistry Portal. Link

  • Myers, A. G., et al. (2012). Stereocontrolled Synthesis of Syn-β-Hydroxy-α-Amino Acids by Direct Aldolization of Pseudoephenamine Glycinamide. PMC. Link

  • Nakoji, M., et al. (2002). Pd-catalyzed asymmetric allylic alkylation of glycine imino ester using a chiral phase-transfer catalyst. PubMed. Link

  • SynArchive. Myers Asymmetric Alkylation. Retrieved from SynArchive. Link

  • Bräse, S., et al. (1999). Asymmetric synthesis of arylglycine amino acids using (S,S)-(+)-pseudoephedrine derived amides. Scilit. Link

  • Myers, A. G., et al. (1999). Greatly Simplified Procedures for the Synthesis of alpha-Amino Acids by the Direct Alkylation of Pseudoephedrine Glycinamide Hydrate. PubMed. Link

  • Davis, F. A., et al. (2004). Michael reactions of pseudoephedrine amide enolates: effect of LiCl on syn/anti selectivity. PubMed. Link

  • Zhang, Y-J., et al. (2016). Palladium-Catalyzed Asymmetric Allylic Alkylations with Toluene Derivatives as Pronucleophiles. PubMed. Link

  • Zhang, Y-J., et al. (2016). Palladium-Catalyzed Asymmetric Allylic Alkylations with Toluene Derivatives as Pronucleophiles. PMC. Link

  • Atmuri, N. D. P., & Lubell, W. D. (2015). Preparation of N-(Boc)-Allylglycine Methyl Ester Using a Zinc-mediated, Palladium-catalyzed Cross-coupling Reaction. Organic Syntheses. Link

  • ResearchGate. Asymmetric allylic alkylation of glycine ester derivatives. Retrieved from ResearchGate. Link

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A Senior Application Scientist's Guide to Spectroscopic Differences Between Peptides With and Without (s)-2-Aminohex-5-enoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of an Alkene Moiety in Peptide Science

In the landscape of modern drug development and chemical biology, the incorporation of non-canonical amino acids into peptides is a cornerstone strategy for enhancing therapeutic properties. Among these, (s)-2-Aminohex-5-enoic acid (Aha), an unsaturated amino acid, is of particular interest. Its terminal alkene side chain serves as a versatile chemical handle for various bioconjugation reactions and is a key component in the formation of "stapled peptides," where the alkene is used to create a covalent, hydrocarbon bridge to cyclize and constrain the peptide into a stable α-helical conformation. This structural stabilization can dramatically improve a peptide's metabolic stability, cell permeability, and binding affinity to its target.

However, the introduction of this unique functional group—a carbon-carbon double bond—into a peptide backbone fundamentally alters its physicochemical properties. For researchers engaged in the synthesis, purification, and characterization of these modified peptides, understanding the resulting spectroscopic shifts is not merely an academic exercise; it is a critical requirement for confirming covalent success, ensuring purity, and elucidating the structural consequences of the modification.

This guide provides an in-depth comparison of the key spectroscopic differences between peptides containing (s)-2-Aminohex-5-enoic acid and their saturated counterparts (e.g., those containing Norleucine, Nle). We will explore how the presence of the C=C bond provides a unique and powerful diagnostic fingerprint across a range of analytical techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Vibrational Spectroscopy (Raman & FTIR), and Circular Dichroism (CD).

Nuclear Magnetic Resonance (NMR) Spectroscopy: An Unambiguous Fingerprint

NMR spectroscopy is arguably the most powerful tool for the unambiguous identification of an Aha residue within a peptide. The terminal alkene provides distinct signals in both ¹H and ¹³C spectra that are absent in peptides composed solely of saturated amino acids.[1]

Key Differentiators:

  • ¹H NMR: The most telling feature is the appearance of signals in the vinylic region (4.6-5.9 ppm) .[2][3][4] These signals correspond to the three protons of the -CH=CH₂ group. The proton on the internal carbon (-CH=) typically appears as a complex multiplet around 5.7-5.9 ppm due to coupling with the two terminal protons and the adjacent methylene protons. The two terminal, diastereotopic protons (=CH₂) resonate further upfield, typically between 4.9 and 5.1 ppm. These signals are completely absent in a saturated analog like a Norleucine-containing peptide.

  • ¹³C NMR: The sp² hybridized carbons of the double bond give rise to two distinct signals in the downfield region of the spectrum. The internal carbon (-C H=) appears around 138-140 ppm , while the terminal carbon (=C H₂) is observed further upfield around 114-116 ppm . These are starkly different from the sp³ carbons of a saturated alkyl chain, which resonate in the 10-40 ppm range.

  • 2D NMR (COSY & HSQC): Two-dimensional techniques are invaluable for definitively assigning these signals to the Aha residue. A ¹H-¹H COSY experiment will show clear correlations between the vinylic protons and the adjacent allylic methylene (-CH₂-) protons. A ¹H-¹³C HSQC experiment will directly link the vinylic proton signals to their corresponding sp² carbon signals, providing unequivocal evidence of the C=C bond's presence and location within the amino acid side chain.

Structural Comparison of Side Chains

The diagram below illustrates the structural difference between the (s)-2-Aminohex-5-enoic acid (Aha) side chain and its saturated analog, the Norleucine (Nle) side chain. The presence of the terminal double bond in Aha is the origin of the distinct spectroscopic signatures discussed.

G cluster_0 (s)-2-Aminohex-5-enoic Acid (Aha) Side Chain cluster_1 Norleucine (Nle) Side Chain Aha_alpha α-C Aha_beta β-C Aha_alpha->Aha_beta Aha_gamma γ-C Aha_beta->Aha_gamma Aha_delta δ-C Aha_gamma->Aha_delta Aha_epsilon ε-C Aha_delta->Aha_epsilon Aha_zeta ζ-C Aha_epsilon->Aha_zeta = Nle_alpha α-C Nle_beta β-C Nle_alpha->Nle_beta Nle_gamma γ-C Nle_beta->Nle_gamma Nle_delta δ-C Nle_gamma->Nle_delta Nle_epsilon ε-C Nle_delta->Nle_epsilon Nle_zeta ζ-C Nle_epsilon->Nle_zeta

Caption: Structural difference between Aha and Nle side chains.

Mass Spectrometry (MS): A Simple Mass-Based Confirmation

Mass spectrometry provides the most straightforward initial confirmation of successful Aha incorporation. The molecular formula for the Aha residue (C₆H₉NO) differs from its saturated Norleucine counterpart (C₆H₁₁NO) by two hydrogen atoms.

Key Differentiators:

  • Molecular Weight: A peptide containing an Aha residue will have a monoisotopic mass that is 2.01565 Da lower than the identical peptide sequence containing Norleucine instead. This mass difference is easily resolved by modern mass spectrometers and serves as a primary, high-confidence check.

  • Tandem MS (MS/MS): During fragmentation analysis (e.g., using CID or HCD), the presence of the double bond can influence fragmentation patterns.[5] While the primary b- and y-ion series will still be dominant for peptide sequencing, the alkene moiety may be prone to specific neutral losses or rearrangements.[5][6] Careful analysis of the MS/MS spectrum may reveal diagnostic fragment ions or neutral losses specific to the unsaturated side chain, although these are often less pronounced than the primary backbone cleavages.[5] Higher-energy collisional dissociation (HCD) is often effective for sequencing peptides with labile modifications, as fragment ions resulting from neutral losses can still provide sequence information.[5]

Vibrational Spectroscopy: The Power of Raman

Vibrational spectroscopy, comprising both Infrared (IR) and Raman techniques, probes the vibrational modes of molecular bonds. For detecting the C=C bond in an Aha-containing peptide, Raman spectroscopy offers a significant advantage over FTIR.[7][8][9][10]

Key Differentiators:

  • Raman Spectroscopy: The C=C stretching vibration is highly Raman active due to the significant change in polarizability during the vibration. This results in a strong, sharp, and diagnostic peak typically observed between 1640-1650 cm⁻¹ .[8][11] This region is often clear of other strong signals in a peptide spectrum, making it an excellent diagnostic marker. The =C-H stretching vibration can also be observed as a weaker band around 3010-3100 cm⁻¹.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: In contrast, the C=C stretch is often weak or entirely absent in an FTIR spectrum.[12] This is because the vibration of this relatively symmetric, non-polar bond results in a very small change in the molecule's dipole moment. Furthermore, any weak signal that is present is often obscured by the very strong and broad Amide I band (1600-1700 cm⁻¹), which arises from the C=O stretching of the peptide backbone and is used to analyze secondary structure.[12][13][14]

This complementary nature makes the combined use of FTIR (for secondary structure) and Raman (for C=C bond confirmation) a powerful workflow.

Circular Dichroism (CD) Spectroscopy: Probing Secondary Structure

Circular Dichroism (CD) spectroscopy is a vital tool for assessing the secondary structure of peptides (e.g., α-helix, β-sheet, random coil).[15] The incorporation of a non-canonical amino acid like Aha can influence the peptide's preferred conformation.[16][17]

Key Differentiators:

  • Conformational Impact: The Aha side chain, with its terminal double bond, has different steric and electronic properties compared to a flexible, saturated alkyl chain like Norleucine. In the context of a stapled peptide, the covalent linkage formed via two Aha residues is designed to dramatically increase helicity. The CD spectrum of such a stapled peptide will show the characteristic α-helical signature: strong negative bands near 222 nm and 208 nm, and a strong positive band near 192 nm.

  • Unstapled Peptides: Even in a linear, unstapled peptide, the single Aha residue may subtly perturb the local conformation compared to an Nle-containing analog. This could manifest as small changes in the intensity of the CD signal, reflecting a slight stabilization or destabilization of a particular secondary structure. It is important to note that absorbing side chains, such as the aromatic groups in Trp, Tyr, and Phe, can contribute to the CD spectrum in the amide region, potentially interfering with secondary structure analysis.[18]

Comparative Data Summary

The following table summarizes the key spectroscopic observables that differentiate a peptide containing (s)-2-Aminohex-5-enoic acid (Peptide-Aha) from one containing its saturated analog, Norleucine (Peptide-Nle).

Spectroscopic TechniqueKey ObservablePeptide with (s)-2-Aminohex-5-enoic acidPeptide with NorleucineRationale for Difference
¹H NMR Vinylic ProtonsYes, signals at ~4.9-5.9 ppm [2][3][4]AbsentPresence of C=C-H protons in the Aha side chain.
¹³C NMR sp² CarbonsYes, signals at ~114-140 ppm AbsentPresence of C=C carbons in the Aha side chain.
Mass Spectrometry Molecular WeightMM + 2.016 DaAha side chain has two fewer hydrogen atoms.
Raman Spectroscopy C=C StretchStrong, sharp peak at ~1640-1650 cm⁻¹ [11]AbsentSymmetric C=C bond vibration is highly Raman active.
FTIR Spectroscopy C=C StretchWeak or absent, often obscured by Amide I band[12]AbsentLow change in dipole moment for the C=C stretch.
CD Spectroscopy Secondary StructurePotentially altered conformationBaseline conformationDifferent steric/electronic properties of the side chain.

Experimental Protocols

Protocol 1: NMR Sample Preparation and Acquisition

This protocol outlines the standard procedure for preparing a peptide sample for high-resolution 1D and 2D NMR analysis.

  • Sample Preparation:

    • Step 1: Dissolve ~1-5 mg of the lyophilized peptide in 500 µL of a suitable deuterated solvent (e.g., D₂O or 90% H₂O/10% D₂O with a phosphate buffer, pH ~6.5).[19][20][21] The final peptide concentration should be >0.5 mM for good signal-to-noise.[19][20]

    • Rationale: D₂O is used as the lock solvent for the spectrometer. A buffered aqueous solution mimics physiological conditions.

  • Lyophilization (for D₂O exchange):

    • Step 2: If acquiring spectra in 100% D₂O, dissolve the peptide in D₂O, freeze, and lyophilize. Repeat this process 2-3 times.

    • Rationale: This procedure exchanges labile amide (N-H) and side-chain protons with deuterium, simplifying the spectrum by removing their signals which can obscure other peaks.

  • Sample Transfer:

    • Step 3: After final dissolution, transfer the sample to a clean, high-quality NMR tube (e.g., Shigemi or equivalent).

  • Spectrometer Setup:

    • Step 4: Insert the sample into the NMR spectrometer. Lock, tune, and shim the instrument to achieve optimal magnetic field homogeneity.

    • Rationale: Proper shimming is critical for obtaining sharp lines and high resolution.

  • Data Acquisition:

    • Step 5: Acquire a 1D ¹H spectrum to confirm sample concentration and overall quality.

    • Step 6: Acquire standard 2D experiments such as ¹H-¹H COSY and ¹H-¹³C HSQC.

    • Rationale: 2D spectra are essential for resolving signal overlap and making unambiguous assignments of the protons and carbons of the Aha residue.[1]

Workflow for Spectroscopic Characterization

The diagram below outlines a logical workflow for the comprehensive characterization of a peptide synthesized with (s)-2-Aminohex-5-enoic acid.

G cluster_0 Primary Confirmation cluster_1 Detailed Structural Analysis cluster_2 Final Data Interpretation MS Mass Spectrometry (MS) NMR 1D ¹H NMR Spectroscopy MS->NMR Confirm Mass CD Circular Dichroism (CD) MS->CD Confirm Purity NMR_2D 2D NMR (COSY, HSQC) NMR->NMR_2D Observe Vinylic Protons Raman Raman Spectroscopy NMR->Raman Confirm C=C Bond Analysis Confirm Aha Incorporation & Assess Structural Impact NMR_2D->Analysis Assign Aha Residue Raman->Analysis Vibrational Signature CD->Analysis Evaluate Secondary Structure

Caption: A typical workflow for characterizing Aha-peptides.

Conclusion

The incorporation of (s)-2-Aminohex-5-enoic acid into a peptide imparts a set of unique and readily detectable spectroscopic signatures. The vinylic protons in ¹H NMR and the C=C stretch in Raman spectroscopy serve as the most definitive, positive identifiers. Mass spectrometry provides a rapid and accurate confirmation of the correct molecular weight. Together, these techniques form a robust analytical toolkit for any researcher working with these valuable modified peptides. By understanding and leveraging these spectroscopic differences, scientists can confidently verify their synthetic products, ensure sample purity, and gain critical insights into the structural and functional consequences of introducing this versatile non-canonical amino acid.

References

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A Comparative Guide to the Structure-Activity Relationship of (S)-2-Aminohex-5-enoic Acid Derivatives as GABA-T Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of GABA-T Inhibition

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS).[1] Its concentration is primarily regulated by the pyridoxal 5'-phosphate (PLP)-dependent enzyme, GABA aminotransferase (GABA-T), which degrades GABA into succinic semialdehyde.[2] The inhibition of GABA-T is a validated therapeutic strategy for increasing GABA levels in the brain, thereby dampening excessive neuronal excitation associated with conditions like epilepsy.[3] (S)-2-aminohex-5-enoic acid and its isomers, particularly (S)-4-aminohex-5-enoic acid (Vigabatrin), serve as key scaffolds for the design of potent GABA-T inhibitors.

Mechanism of Action: Irreversible Inhibition of GABA-T

Vigabatrin is a mechanism-based, irreversible inhibitor of GABA-T.[4] The (S)-enantiomer is the pharmacologically active form.[4] The vinyl group in Vigabatrin is crucial for its mechanism of action. The inactivation of GABA-T by Vigabatrin proceeds through two primary pathways, both initiated by the enzyme's own catalytic mechanism. The major pathway involves a Michael addition, while a minor pathway proceeds via an enamine mechanism.[5] This covalent modification of the enzyme's active site leads to its irreversible inactivation, and the restoration of GABA-T activity requires the synthesis of a new enzyme.

The following diagram illustrates the simplified GABAergic synapse and the role of GABA-T inhibitors.

GABA_Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell Glutamate Glutamate GAD GAD Glutamate->GAD Converts GABA_vesicle GABA Vesicle GAD->GABA_vesicle Synthesizes GABA into GABA_synapse GABA GABA_vesicle->GABA_synapse Release GABA_R GABA-A Receptor GABA_synapse->GABA_R Binds to GABA_T GABA-T GABA_synapse->GABA_T Degraded by Cl_ion Cl- Influx GABA_R->Cl_ion Opens Cl- channel SSA Succinic Semialdehyde GABA_T->SSA Produces Vigabatrin (S)-2-Aminohex-5-enoic Acid Derivatives (e.g., Vigabatrin) Vigabatrin->GABA_T Irreversibly Inhibits caption Simplified GABAergic Synapse and Mechanism of GABA-T Inhibition.

Caption: Simplified GABAergic Synapse and Mechanism of GABA-T Inhibition.

Structure-Activity Relationship (SAR) Studies

The development of effective GABA-T inhibitors has been guided by extensive SAR studies. The following sections detail the key structural features influencing the activity of (S)-2-aminohex-5-enoic acid derivatives.

The Importance of the Vinyl Group and Stereochemistry

The vinyl group at the 4-position of the hexenoic acid chain in Vigabatrin is essential for its irreversible inhibitory activity. As a mechanism-based inhibitor, this group participates in the covalent modification of the GABA-T active site. The stereochemistry at the C4 position is also critical; only the (S)-enantiomer of Vigabatrin is pharmacologically active.[4]

Conformationally Restricted Analogues

To probe the optimal conformation for binding and inhibition, conformationally restricted analogues of Vigabatrin have been synthesized and evaluated.

  • Cyclopentene Analogues: These rigid analogues were found to be competitive inhibitors of GABA-T but did not exhibit the time-dependent, irreversible inhibition characteristic of Vigabatrin. This suggests that the conformational flexibility of the hexenoic acid chain is necessary for the irreversible inactivation mechanism.

  • Cyclohexene Analogues: In contrast to the cyclopentene analogues, certain cis-configured cyclohexene analogues of GABA demonstrated time-dependent, irreversible inactivation of GABA-T.[6] This indicates that the larger, more flexible cyclohexene ring can adopt a conformation that allows for the chemical steps leading to irreversible inhibition. The trans-isomers, however, only acted as competitive inhibitors.[6]

These findings highlight the delicate balance between conformational rigidity and the flexibility required for the multi-step inactivation process.

Comparative Analysis with Alternative GABA-T Inhibitors

While Vigabatrin is a potent GABA-T inhibitor, other compounds with different structural motifs and mechanisms of action have also been developed. A comparative analysis provides valuable context for understanding the therapeutic landscape.

InhibitorChemical ClassMechanism of InhibitionIC50 (µM)Key Features & Limitations
Vigabatrin γ-Vinyl GABA analogueIrreversible, mechanism-based350[7]Clinically used anticonvulsant. Associated with a risk of peripheral visual field defects.
Gabaculine Natural productIrreversible, mechanism-based1.8[7]Highly potent inhibitor. Neurotoxic, limiting its therapeutic potential.
γ-Acetylenic GABA γ-Alkynyl GABA analogueIrreversible, mechanism-based150[7]Potent inhibitor.
Aminooxyacetic acid Non-specific enzyme inhibitorReversible, non-specific2.7[7]Potent but lacks specificity for GABA-T.
Valproic Acid Branched-chain fatty acidCompetitive>1000[7]Broad-spectrum anticonvulsant with multiple mechanisms of action, weak GABA-T inhibition.

Note: IC50 values can vary depending on the experimental conditions and the source of the enzyme. The values presented here are for comparative purposes.

Experimental Protocols

The evaluation of GABA-T inhibitors relies on robust and reproducible in vitro assays. The following is a generalized protocol for determining the inhibitory activity of test compounds.

In Vitro GABA-T Inhibition Assay

This protocol is based on a coupled-enzyme spectrophotometric assay that measures the reduction of NADP+ to NADPH.

Materials:

  • Purified GABA-T enzyme

  • GABA (substrate)

  • α-ketoglutarate (co-substrate)

  • Succinic semialdehyde dehydrogenase (SSADH)

  • NADP+

  • Test compounds (e.g., (S)-2-aminohex-5-enoic acid derivatives)

  • Potassium pyrophosphate buffer (pH 8.6)

  • Spectrophotometer capable of reading absorbance at 340 nm

Workflow Diagram:

GABAT_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis A Prepare buffer and reagent solutions B Dissolve test compounds to desired concentrations A->B C Prepare enzyme solution (GABA-T and SSADH) B->C G Initiate reaction by adding GABA D Add buffer, NADP+, α-ketoglutarate, and SSADH to microplate wells E Add test compound or vehicle (control) D->E F Pre-incubate the mixture E->F F->G H Monitor the increase in absorbance at 340 nm over time I Calculate the rate of reaction H->I J Determine % inhibition relative to control I->J K Calculate IC50 value from dose-response curve J->K caption Workflow for In Vitro GABA-T Inhibition Assay.

Caption: Workflow for In Vitro GABA-T Inhibition Assay.

Step-by-Step Procedure:

  • Reagent Preparation: Prepare all solutions in potassium pyrophosphate buffer (pH 8.6).

  • Assay Plate Setup: In a 96-well microplate, add the following to each well:

    • Buffer

    • NADP+

    • α-ketoglutarate

    • Succinic semialdehyde dehydrogenase (SSADH)

  • Compound Addition: Add the test compound at various concentrations to the appropriate wells. Include a vehicle control (e.g., DMSO or buffer).

  • Enzyme Addition and Pre-incubation: Add the GABA-T enzyme solution to all wells. For irreversible inhibitors, a pre-incubation period (e.g., 10-30 minutes) at a controlled temperature is necessary to allow for time-dependent inactivation.

  • Reaction Initiation: Start the reaction by adding a solution of GABA to all wells.

  • Data Acquisition: Immediately begin monitoring the increase in absorbance at 340 nm at regular intervals using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of the test compound.

    • Determine the percentage of inhibition for each concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a suitable dose-response model to determine the IC50 value.

Conclusion and Future Directions

The study of (S)-2-aminohex-5-enoic acid derivatives, particularly Vigabatrin, has provided significant insights into the rational design of mechanism-based enzyme inhibitors. The vinyl group and specific stereochemistry are paramount for the irreversible inhibition of GABA-T. While conformationally restricted analogues have helped to elucidate the conformational requirements for binding and inactivation, Vigabatrin remains a cornerstone in the treatment of specific forms of epilepsy.

Future research in this area should focus on designing novel GABA-T inhibitors with improved safety profiles, particularly with reduced risk of the visual field defects associated with Vigabatrin. This may involve exploring alternative reactive moieties or developing inhibitors that target GABA-T with greater tissue specificity. The experimental protocols and SAR data presented in this guide provide a solid foundation for these future endeavors in the field of neuroscience and drug discovery.

References

  • Quantitative structure-activity relationship and molecular docking studies of a series of quinazolinonyl analogues as inhibitors of gamma amino butyric acid aminotransferase. Journal of Taibah University Medical Sciences. 2017. [Link]

  • Comparative study of the inhibition of GABA aminotransferase by different anticonvulsant drugs. Archives Internationales de Pharmacodynamie et de Thérapie. 1980. [Link]

  • Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter. The EMBO Journal. 2022. [Link]

  • Conformationally restricted GABA analogs: from rigid carbocycles to cage hydrocarbons. Future Medicinal Chemistry. 2011. [Link]

  • The GABA transporter and its inhibitors. Current Medicinal Chemistry. 1999. [Link]

  • Effects of some conformationally restricted GABA analogues on GABA membrane binding and nerve ending transport. Brain Research. 1978. [Link]

  • Comparison of structure–activity relationship between IC50 values of compounds. ResearchGate. N.D. [Link]

  • Discovery of GABA Aminotransferase Inhibitors via Molecular Docking, Molecular Dynamic Simulation, and Biological Evaluation. International Journal of Molecular Sciences. 2023. [Link]

  • IC 50 values for inhibition of GABA uptake in neurons, astrocytes, and... ResearchGate. N.D. [Link]

  • GABA and its conformationally restricted analogues. ResearchGate. N.D. [Link]

  • Discovery of GABA Aminotransferase Inhibitors via Molecular Docking, Molecular Dynamic Simulation, and Biological Evaluation. PubMed. 2023. [Link]

  • Ways of modulating GABA transporters to treat neurological disease. Taylor & Francis Online. 2024. [Link]

  • Effects of some conformationally restricted GABA analogues on GABA membrane binding and nerve ending transport. OHSU. N.D. [Link]

  • Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions. Chemical Reviews. 2018. [Link]

  • Design of a conformationally restricted analogue of the antiepilepsy drug Vigabatrin that directs its mechanism of inactivation of gamma-aminobutyric acid aminotransferase. Journal of the American Chemical Society. 2001. [Link]

  • Comparisons of the inhibitory effects of vigabatrin on human and... ResearchGate. N.D. [Link]

  • Ligand gated ion channels: GABAA receptor pharmacology on QPatch. Sophion Bioscience. N.D. [Link]

  • Structures of gamma-aminobutyric acid (GABA) aminotransferase, a pyridoxal 5'-phosphate, and [2Fe-2S] cluster-containing enzyme, complexed with gamma-ethynyl-GABA and with the antiepilepsy drug vigabatrin. The Journal of Biological Chemistry. 2004. [Link]

  • Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Bio-protocol. 2021. [Link]

  • A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. 2022. [Link]

  • Vigabatrin and tiagabine are pharmacologically different drugs. A pre-clinical study. Seizure. 1999. [Link]

  • Inactivation and inhibition of gamma-aminobutyric acid aminotransferase by conformationally restricted vigabatrin analogues. Journal of Medicinal Chemistry. 2000. [Link]

  • Vigabatrin, but not gabapentin or topiramate, produces concentration-related effects on enzymes and intermediates of the GABA shunt in rat brain and retina. Epilepsia. 2003. [Link]

  • Vigabatrin. PubChem. N.D. [Link]

  • Pre-clinical Studies With the GABAergic Compounds Vigabatrin and Tiagabine. CNS Drug Reviews. 2003. [Link]

  • Rational approaches for the design of various GABA modulators and their clinical progression. European Journal of Medicinal Chemistry. 2019. [Link]

Sources

A Senior Application Scientist's Guide to Assessing the Impact of (s)-2-Aminohex-5-enoic Acid on Peptide-Protein Binding Affinity

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers and drug development professionals to evaluate the use of the unnatural amino acid (s)-2-Aminohex-5-enoic acid as a tool to enhance the binding affinity of peptides to their protein targets. We will move beyond theoretical discussions to provide detailed, field-proven experimental protocols, comparative data analysis, and the causal reasoning behind our methodological choices.

The central hypothesis is that incorporating two (s)-2-Aminohex-5-enoic acid residues into a peptide sequence allows for the introduction of a hydrocarbon "staple" via ring-closing metathesis. This synthetic brace is designed to lock the peptide into its bioactive conformation, typically an α-helix, thereby increasing its binding affinity for a target protein by reducing the entropic penalty of binding.

This guide will compare a standard, unmodified peptide with its synthetically "stapled" counterpart, providing the necessary protocols to generate and validate the superior binding attributes of the latter.

The Foundational Challenge: Conformational Instability in Peptides

Peptides derived from protein interaction domains are powerful tools for modulating protein-protein interactions (PPIs). However, short, linear peptides are often highly flexible in solution and only adopt their active, folded conformation upon binding to their target. This flexibility comes at a significant thermodynamic cost. A substantial amount of binding energy is consumed in forcing the peptide out of its disordered state and into a single, stable conformation, which often results in weak binding affinity (high dissociation constant, K_d).

Our objective is to pre-organize the peptide into its bioactive shape before it encounters its target. By using (s)-2-Aminohex-5-enoic acid to create an internal covalent bond, we stabilize the desired secondary structure. This conformational constraint means less entropy is lost upon binding, leading to a more favorable free energy of binding (ΔG) and, consequently, a stronger interaction (lower K_d).

The Solution: Hydrocarbon Stapling via Ring-Closing Metathesis

(s)-2-Aminohex-5-enoic acid, an amino acid with a terminal olefin on its side chain, is a key building block for this strategy. When two of these residues are placed strategically within a peptide sequence (e.g., at the i and i+4 or i and i+7 positions of a helical peptide), their terminal double bonds can be covalently linked using a ruthenium-based catalyst, such as Grubbs' catalyst. This reaction, known as Ring-Closing Metathesis (RCM), creates a durable, all-hydrocarbon staple that reinforces the peptide's structure without introducing excessive polarity or functionalities that might hinder cell permeability.

RCM_Mechanism cluster_0 Peptide Chain with Olefinic Residues cluster_1 Stapled Peptide Peptide_Start ...-NH-CH-CO-... Residue_i NH-CH-CO | (CH2)2 | CH || CH2 ((s)-2-Aminohex-5-enoic acid) Peptide_Middle ...-NH-CH-CO-... Residue_i_plus_4 NH-CH-CO | (CH2)2 | CH || CH2 ((s)-2-Aminohex-5-enoic acid) Peptide_End ...-NH-CH-CO-... Catalyst Grubbs' Catalyst (Ring-Closing Metathesis) Stapled_Peptide_Start ...-NH-CH-CO-... Stapled_Residue_i NH-CH-CO | (CH2)2 | CH Stapled_Peptide_Middle ...-NH-CH-CO-... Stapled_Residue_i_plus_4 NH-CH-CO | (CH2)2 | CH Stapled_Residue_i->Stapled_Residue_i_plus_4 Stapled_Peptide_End ...-NH-CH-CO-... Catalyst->Stapled_Residue_i RCM Reaction Ethylene Ethylene (byproduct) Catalyst->Ethylene

Caption: Ring-Closing Metathesis (RCM) workflow for peptide stapling.

Experimental Design: A Comparative Workflow

To rigorously assess the impact of stapling, we will execute a parallel workflow to synthesize and analyze two peptides:

  • Peptide A (Native): The wild-type peptide sequence.

  • Peptide B (Stapled): The same peptide sequence with two native amino acids replaced by (s)-2-Aminohex-5-enoic acid, followed by RCM.

Workflow cluster_A Workflow: Peptide A (Native) cluster_B Workflow: Peptide B (Stapled) synthesis synthesis purification purification analysis analysis comparison comparison A1 Solid-Phase Peptide Synthesis (SPPS) A2 Cleavage & Deprotection A1->A2 A3 RP-HPLC Purification A2->A3 A4 Mass Spectrometry (Confirmation) A3->A4 C1 Circular Dichroism (CD) (Assess Helicity) A4->C1 B1 SPPS with (s)-2-Aminohex-5-enoic acid B2 On-Resin Ring-Closing Metathesis (RCM) B1->B2 B3 Cleavage & Deprotection B2->B3 B4 RP-HPLC Purification B3->B4 B5 Mass Spectrometry (Confirmation) B4->B5 B5->C1 C2 Surface Plasmon Resonance (SPR) (Measure Binding Kinetics) C1->C2 C3 Fluorescence Polarization (FP) (Validate Binding Affinity) C2->C3 D1 Comparative Assessment: Affinity (Kd) Kinetics (ka, kd) Helicity (%) C3->D1 Compare Data

Caption: Parallel workflow for synthesis, purification, and analysis.

Detailed Protocol: Peptide Synthesis and Stapling

This protocol outlines the synthesis of the stapled peptide (Peptide B). The synthesis of Peptide A follows standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS) procedures.

Materials:

  • Fmoc-protected amino acids, including Fmoc-(s)-2-Aminohex-5-enoic acid.

  • Rink Amide resin.

  • SPPS reagents: Piperidine, HBTU, DIPEA, DMF, DCM.

  • Grubbs' First Generation Catalyst.

  • Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O.

  • Reverse-Phase HPLC system.

  • Mass Spectrometer (e.g., MALDI-TOF or ESI-MS).

Step-by-Step Procedure:

  • Resin Preparation: Swell Rink Amide resin in DMF for 30 minutes.

  • SPPS: Perform automated or manual Fmoc-SPPS. For each coupling cycle:

    • Deprotection: Treat the resin with 20% piperidine in DMF for 10-15 minutes to remove the Fmoc group.

    • Washing: Thoroughly wash the resin with DMF and DCM.

    • Coupling: Couple the next Fmoc-protected amino acid (4 eq.) using HBTU (4 eq.) and DIPEA (8 eq.) in DMF for 1-2 hours. Use standard protocols for natural amino acids and for incorporating Fmoc-(s)-2-Aminohex-5-enoic acid at the desired positions.

  • On-Resin Ring-Closing Metathesis (RCM):

    • Once the full-length peptide is synthesized, wash the resin extensively with DCM.

    • Prepare a solution of Grubbs' First Generation Catalyst (15-20 mol% relative to the peptide) in anhydrous DCE or DCM.

    • Add the catalyst solution to the resin and bubble with nitrogen gas. Allow the reaction to proceed for 2-4 hours at room temperature. Repeat with a second portion of catalyst if necessary. The reaction progress can be monitored by taking a small sample of beads for cleavage and MS analysis.

    • Wash the resin thoroughly with DCM to remove the catalyst.

  • Final Deprotection and Cleavage:

    • Perform a final Fmoc deprotection with 20% piperidine in DMF.

    • Wash the resin with DMF, DCM, and methanol, then dry under vacuum.

    • Cleave the peptide from the resin and remove side-chain protecting groups by treating with the cleavage cocktail for 2-3 hours.

  • Purification and Verification:

    • Precipitate the crude peptide in cold diethyl ether and centrifuge to obtain a pellet.

    • Dissolve the crude peptide in a water/acetonitrile mixture and purify using preparative RP-HPLC.

    • Verify the mass of the purified peptide using mass spectrometry. The expected mass for Peptide B should be 28 Da less than its linear, unstapled precursor due to the loss of ethylene (C₂H₄) during RCM.

Detailed Protocol: Surface Plasmon Resonance (SPR)

SPR is a primary technique for measuring real-time binding kinetics (association rate, kₐ; dissociation rate, kⅆ) and affinity (dissociation constant, Kⅆ).

Workflow:

  • Ligand Immobilization: Covalently immobilize the target protein (the "ligand") onto a sensor chip surface (e.g., a CM5 chip) via amine coupling. Aim for a low immobilization density (e.g., 100-200 RU) to avoid mass transport limitations.

  • Analyte Preparation: Prepare a dilution series of the analyte (Peptide A or Peptide B) in running buffer (e.g., HBS-EP+). The concentration range should span at least one order of magnitude above and below the expected Kⅆ (e.g., from 10 nM to 1 µM). Include a zero-concentration sample (buffer only) for double referencing.

  • Binding Assay:

    • Inject the peptide solutions over the immobilized protein surface at a constant flow rate.

    • Association Phase: Monitor the increase in response units (RU) as the peptide binds to the protein.

    • Dissociation Phase: Inject running buffer to monitor the decrease in RU as the peptide dissociates.

    • Regeneration: Inject a regeneration solution (e.g., low pH glycine) to remove all bound peptide and prepare the surface for the next injection.

  • Data Analysis:

    • Subtract the response from a reference flow cell and the zero-concentration injection (double referencing).

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to extract kₐ, kⅆ, and calculate Kⅆ (kⅆ/kₐ).

Data Presentation and Expected Outcomes

The experimental data should be organized clearly to facilitate a direct comparison between the native and stapled peptides.

Table 1: Mass Spectrometry Verification

PeptideSequenceTheoretical Mass (Da)Observed Mass (Da)Status
Peptide A[Native Sequence][Calc. Mass][Obs. Mass]Confirmed
Peptide B[Stapled Sequence][Calc. Mass - 28.05][Obs. Mass]Confirmed

Table 2: Comparative Binding Affinity and Kinetics (SPR Data)

PeptideAssociation Rate (kₐ) (M⁻¹s⁻¹)Dissociation Rate (kⅆ) (s⁻¹)Dissociation Constant (Kⅆ) (nM)Fold Improvement
Peptide A (Native)1.5 x 10⁵3.0 x 10⁻²200-
Peptide B (Stapled)2.1 x 10⁵4.5 x 10⁻⁴2.195x

Interpretation of Expected Results:

The primary benefit of stapling is expected to be a dramatic reduction in the dissociation rate (kⅆ). Because the stapled peptide is already in its active conformation, it "locks" into the target's binding groove more securely and is less likely to dissociate. The association rate (kₐ) may see a modest improvement, but the major contribution to the enhanced affinity (Kⅆ) will come from the slower "off-rate." A 50-100 fold improvement in Kⅆ is a common and realistic outcome for a successful stapling strategy.

Validation and Orthogonal Testing

Conclusion

The incorporation of (s)-2-Aminohex-5-enoic acid is not merely a substitution but an enabling step for a powerful peptide engineering strategy: hydrocarbon stapling. By using this building block to enforce a bioactive conformation, researchers can overcome the inherent thermodynamic limitations of short, flexible peptides. The experimental framework provided here—combining robust synthesis, high-fidelity biophysical analysis with SPR, and orthogonal validation—offers a reliable pathway to assess and quantify the significant improvements in binding affinity achievable with this method. This approach represents a validated and highly effective tool in the development of potent peptide-based therapeutics and research probes.

References

  • Title: Ring-closing metathesis in peptide design Source: ScienceDirect URL: [Link]

  • Title: A potent andSYSTEMYou are Gemini, a helpful AI assistant built by Google. I am going to ask you some questions.

You can write and run code snippets using the python libraries specified below.

Safety Operating Guide

A Guide to the-Compliant Disposal of (s)-2-Aminohex-5-enoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of specialized chemical reagents like (s)-2-Aminohex-5-enoic acid (also known as L-allylglycine) are not just procedural formalities but critical components of responsible research. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, ensuring the protection of both laboratory personnel and the environment.

Understanding the Compound: Hazard Profile of (s)-2-Aminohex-5-enoic Acid

Before initiating any disposal protocol, a thorough understanding of the chemical's hazard profile is essential. (s)-2-Aminohex-5-enoic acid is an unsaturated amino acid analog that requires careful handling.

Based on available Safety Data Sheets (SDS), the primary hazards include:

  • Skin Corrosion/Irritation (Category 2) : Causes skin irritation.[1]

  • Serious Eye Damage/Eye Irritation (Category 2) : Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation : May cause respiratory irritation.[1]

Combustion of this organic compound may produce toxic fumes, including carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).[2] It is crucial to prevent spills from entering drains or water courses.[1][3]

Hazard CategoryGHS ClassificationKey Precaution
Skin Irritation H315 - Causes skin irritationWear protective gloves and clothing.
Eye Irritation H319 - Causes serious eye irritationWear eye and face protection.
Respiratory Irritation H335 - May cause respiratory irritationUse only in a well-ventilated area; avoid breathing dust.
The Disposal Workflow: A Step-by-Step Protocol

The disposal of (s)-2-Aminohex-5-enoic acid must be treated as a hazardous waste process. Under no circumstances should this chemical be disposed of down the sanitary sewer or in regular trash.

Before handling the waste, ensure you are wearing the appropriate PPE. This is non-negotiable.

  • Hand Protection : Chemically resistant gloves (e.g., nitrile).

  • Eye Protection : Safety glasses with side shields or goggles.

  • Body Protection : A standard laboratory coat.

  • Respiratory Protection : If there is a risk of generating dust, a dust respirator is necessary.[1][3]

Proper segregation is critical to prevent dangerous chemical reactions.

  • Designate a Waste Stream : (s)-2-Aminohex-5-enoic acid waste should be segregated as a non-halogenated organic solid waste. If it is in a solution, it should be collected in a designated non-halogenated organic solvent waste container.

  • Choose the Right Container :

    • Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle for liquids, or a sealed plastic bag or container for solids.[1][3]

    • The container must be in good condition, free from damage, and have a secure, leak-proof closure.[4]

    • Ensure the container is clearly labeled.

Accurate labeling is a cornerstone of compliance under the Resource Conservation and Recovery Act (RCRA).[5] Your institution's Environmental Health & Safety (EHS) department will provide specific labels, but they must include the following information:

  • The words "Hazardous Waste" prominently displayed.[6]

  • Full Chemical Name : Write out "(s)-2-Aminohex-5-enoic acid." Do not use abbreviations or chemical formulas.[6]

  • Hazard Identification : Clearly indicate the associated hazards (e.g., "Irritant").[6]

  • Constituents : If it is a mixture, list all components with their approximate percentages.[6]

Laboratories are permitted to store hazardous waste at or near the point of generation in a designated Satellite Accumulation Area (SAA).[5][6]

  • Location : The SAA should be a designated benchtop, a section of a fume hood, or a cabinet.[6]

  • Segregation : Store the waste container away from incompatible materials, especially strong oxidizing agents.[2][7]

  • Containment : It is best practice to use secondary containment (like a plastic tub) to catch any potential leaks.[4]

  • Closure : Keep the waste container securely sealed when not in use.[1][3]

Once the waste container is full or you have finished the project, it is time for its final disposal.

  • Contact EHS : Follow your institution's specific procedures for hazardous waste pickup. This usually involves submitting an online request form.

  • Do Not Transport : Laboratory personnel should not transport hazardous waste across public roads. This must be handled by trained EHS staff or a licensed hazardous waste contractor.

  • Final Destination : The waste will be transported to an authorized hazardous or special waste collection point, where it will likely be disposed of via high-temperature incineration in accordance with local, state, and federal regulations.[1][3]

Decision-Making Flowchart for Disposal

This diagram outlines the critical decision points in the disposal process for (s)-2-Aminohex-5-enoic acid.

DisposalWorkflow Disposal Decision Workflow for (s)-2-Aminohex-5-enoic acid cluster_prep Preparation cluster_waste_id Waste Identification & Collection cluster_containment Containment & Labeling cluster_storage_disposal Storage & Final Disposal start Start: Need to Dispose of (s)-2-Aminohex-5-enoic Acid ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_form What is the form of the waste? ppe->waste_form solid_waste Pure Solid or Contaminated Solid (e.g., paper towels) waste_form->solid_waste Solid liquid_waste Aqueous or Solvent Solution waste_form->liquid_waste Liquid collect_solid Collect in a sealed, labeled plastic container or bag. solid_waste->collect_solid collect_liquid Collect in a compatible, sealed, labeled waste bottle. liquid_waste->collect_liquid labeling Label Container: 'Hazardous Waste' Full Chemical Name Hazards (Irritant) Accumulation Date collect_solid->labeling collect_liquid->labeling store Store in designated Satellite Accumulation Area (SAA). Ensure segregation. labeling->store request_pickup Container Full or Project Complete: Submit Waste Pickup Request to EHS. store->request_pickup end_process EHS Collects for Final Disposal (Incineration) request_pickup->end_process

Caption: Disposal workflow for (s)-2-Aminohex-5-enoic acid.

Emergency Procedures: Spills and Exposures

In the event of an accidental release or exposure, immediate and correct action is vital.

  • Minor Spill (Solid) :

    • Alert personnel in the immediate area.[1]

    • Wearing appropriate PPE, use dry clean-up procedures to avoid generating dust.[1][3]

    • Sweep or vacuum up the material and place it in a sealed, labeled container for disposal as hazardous waste.[1][3]

    • Wash the area with soap and water.[1]

  • Skin Contact :

    • Immediately flush the skin with running water.[2]

    • Remove contaminated clothing.

    • Seek medical attention if irritation persists.

  • Eye Contact :

    • Immediately wash out the eyes with fresh running water for at least 15 minutes, holding the eyelids open.[2][7]

    • Seek immediate medical attention.

  • Inhalation :

    • Move the affected person to fresh air.

    • If breathing is difficult, provide oxygen. Seek medical attention.[2]

Regulatory Framework: The Basis for Our Procedures

The protocols outlined in this guide are grounded in the regulations set forth by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8][9] RCRA gives the EPA the authority to control hazardous waste from "cradle-to-grave," which includes its generation, transportation, treatment, storage, and disposal.[8] For academic and research laboratories, specific provisions under Subpart K may apply, offering a set of alternative requirements better suited to the laboratory environment, such as allowing hazardous waste determinations to be made by trained professionals and extending the removal time for waste from the lab.[10][11]

Adherence to these guidelines is not just a matter of best practice; it is a legal requirement designed to protect our health and our shared environment.[4] By diligently following these disposal procedures, we uphold our professional responsibility and contribute to a culture of safety and sustainability in scientific research.

References

  • U.S. Environmental Protection Agency. (2023, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]

  • Daniels Health. (n.d.). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • Medical Laboratory Observer. (2019, July 29). Laboratory Waste Management: The New Regulations. [Link]

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  • NY.Gov. (2020, March 4). Lab Waste Management and RCRA Updates for Colleges and Universities. [Link]

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  • U.S. Environmental Protection Agency. (2023, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. [Link]

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Comprehensive Safety and Handling Guide for (s)-2-Aminohex-5-enoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for the handling and disposal of (s)-2-Aminohex-5-enoic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical, field-tested experience to ensure the highest standards of laboratory safety.

Hazard Identification and Risk Assessment

Based on data from analogous compounds, (s)-2-Aminohex-5-enoic acid is anticipated to be classified as an irritant.[2][3][4] A thorough risk assessment should be conducted before commencing any work.

Anticipated GHS Hazard Classifications:

Hazard ClassGHS CodeStatementSource
Skin Corrosion/IrritationH315Causes skin irritation[1]
Serious Eye Damage/Eye IrritationH319Causes serious eye irritation[1]
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritation[1]

These classifications necessitate stringent adherence to the safety protocols outlined in this guide to mitigate risks of exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical when handling (s)-2-Aminohex-5-enoic acid. The following table outlines the minimum required PPE.[5][6][7]

Body PartRequired PPERationale and Best Practices
Eyes/Face Safety Goggles with Side ShieldsProtects against splashes and airborne particles. A face shield should be worn over goggles during procedures with a high risk of splashing.[5][6]
Hands Disposable Nitrile GlovesProvides a barrier against skin contact.[3] Double-gloving is recommended for extended handling periods. Gloves should be inspected for integrity before use and changed immediately if contaminated.[5]
Body Laboratory CoatProtects skin and personal clothing from contamination.[6] The lab coat should be fully buttoned.
Respiratory Approved RespiratorRecommended when handling the solid compound outside of a certified chemical fume hood to avoid inhalation of dust particles.[3][4]
Feet Closed-Toe ShoesPrevents injuries from spills or dropped objects.[6]
Operational Plan: Step-by-Step Handling Protocol

Adherence to a systematic workflow is paramount for safe and reproducible results.

Workflow for Safe Handling of (s)-2-Aminohex-5-enoic Acid

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area 1. Prepare Work Area - Ensure fume hood is certified and operational. - Cover work surface with absorbent bench paper. gather_ppe 2. Don Appropriate PPE - Lab coat, gloves, safety goggles. locate_safety 3. Locate Emergency Equipment - Eyewash station and safety shower. weigh 4. Weighing - Perform inside a chemical fume hood. - Use a tared weigh boat to minimize dust. locate_safety->weigh dissolve 5. Dissolution - Add solvent slowly to the solid. weigh->dissolve decontaminate 6. Decontaminate Work Area - Wipe down surfaces with an appropriate solvent. dissolve->decontaminate dispose 7. Dispose of Waste - Place contaminated materials in a labeled hazardous waste container. remove_ppe 8. Remove PPE - Remove gloves first, followed by lab coat and goggles. wash 9. Wash Hands Thoroughly

Caption: A step-by-step workflow for the safe handling of (s)-2-Aminohex-5-enoic acid.

Detailed Protocol:

  • Preparation:

    • Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.[3]

    • Cover the work surface with disposable, absorbent bench paper.[3]

    • Confirm that an eyewash station and safety shower are accessible and operational.[3]

    • Don all required PPE as outlined in the table above.

  • Handling:

    • When handling the solid, perform all manipulations within a chemical fume hood to minimize inhalation risk.[4]

    • Avoid generating dust when weighing the compound.[1]

    • If preparing a solution, add the solvent to the solid slowly to prevent splashing.

  • Post-Handling:

    • Decontaminate the work area thoroughly after use.

    • Remove PPE carefully, avoiding contact with potentially contaminated surfaces.[3]

    • Wash hands with soap and water after removing gloves.[1][3]

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and correct action is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][4]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.[1][4]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[1][4]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]

Chemical Spill Management Workflow

cluster_spill Chemical Spill Response alert 1. Alert Personnel - Inform others in the immediate area. evacuate 2. Evacuate (if necessary) - For large or volatile spills. ppe 3. Don Additional PPE - Chemical-resistant gloves, respirator. contain 4. Contain the Spill - Use absorbent pads or granules. cleanup 5. Clean Up - Collect absorbed material into a hazardous waste container. decontaminate 6. Decontaminate Area - Clean the spill area with an appropriate solvent. dispose 7. Dispose of Waste - Seal and label the hazardous waste container.

Caption: A workflow for responding to a chemical spill of (s)-2-Aminohex-5-enoic acid.

Disposal Plan: Environmental Responsibility

Proper disposal of (s)-2-Aminohex-5-enoic acid and any contaminated materials is essential to protect the environment and comply with regulations.

  • Chemical Waste: Unused or waste (s)-2-Aminohex-5-enoic acid should be collected in a clearly labeled, sealed, and compatible hazardous waste container.[4]

  • Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, weigh boats, and bench paper, must be disposed of as hazardous waste.[3]

  • Consult Local Regulations: Always adhere to your institution's and local authorities' specific guidelines for hazardous waste disposal.[1]

By integrating these safety measures and operational protocols into your laboratory practices, you can effectively manage the risks associated with handling (s)-2-Aminohex-5-enoic acid, fostering a secure and productive research environment.

References

  • Benchchem. Technical Guide: Safety and Handling of Boc-(S)-2-Amino-5-methylhex-4-enoic Acid.
  • Benchchem. Personal protective equipment for handling Boc-(S)-2-Amino-5-methylhex-4-enoic acid.
  • Benchchem. Proper Disposal of Boc-(S)
  • Apollo Scientific. (S)
  • ResearchGate. What is the proper disposal of dansyl-substituted amino acids?. Available at: [Link].

  • Environmental Health and Safety, University of [Institution].
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  • CHEMM. Personal Protective Equipment (PPE).
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  • Advanced Biotech.
  • Bakar Labs. Personal Protective Equipment (PPE)
  • LookChem. 2-AMINOHEX-5-ENOIC ACID. Available at: [Link].

  • Doctor 2018. Amino acid metabolism: Disposal of Nitrogen.
  • [Source]. Disposal of Nitrogen. - Amino Acids Metabolism.
  • ResearchGate. (PDF) Disposal of amino acid nitrogen. Available at: [Link].

  • PubChem - NIH. GHS Classification Summary. Available at: [Link].

  • University of Illinois Division of Research Safety. Chemical Hazard Classification (GHS). Available at: [Link].

  • ChemWhat. (S)-2-AMINOHEX-5-YNOIC ACID. Available at: [Link].

  • NCBI Bookshelf. Biochemistry, Amino Acid Synthesis and Degradation. Available at: [Link].

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.